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Propargyl-PEG4-Boc

Cat. No.: B610250
M. Wt: 316.39 g/mol
InChI Key: BEQLPTKRFULADF-UHFFFAOYSA-N
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Description

Propargyl-PEG4-t-butyl ester is a PEG derivative containing a propargyl group and a t-butyl protected carboxyl group. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. The t-butyl protected carboxyl group can be deprotected under acidic conditions. The hydrophilic PEG spacer increases solubility in aqueous media.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H28O6 B610250 Propargyl-PEG4-Boc

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O6/c1-5-7-18-9-11-20-13-14-21-12-10-19-8-6-15(17)22-16(2,3)4/h1H,6-14H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQLPTKRFULADF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Propargyl-PEG4-Boc: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Propargyl-PEG4-Boc, a versatile heterobifunctional linker. With a focus on its role in Proteolysis Targeting Chimeras (PROTACs) and click chemistry, this document offers detailed experimental protocols and data to support its use in advanced research and drug development.

Core Chemical Identity and Properties

This compound, chemically identified as tert-Butyl (1-(prop-2-yn-1-yloxy)-3,6,9,12-tetraoxapentan-15-yl)carbamate, is a valuable tool in bioconjugation and medicinal chemistry. Its structure features a terminal alkyne group for click chemistry and a Boc-protected amine, enabling a two-step sequential conjugation strategy. The tetraethylene glycol (PEG4) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.

Chemical Structure

The chemical structure of this compound is characterized by a propargyl group at one terminus, a tetraethylene glycol spacer, and a tert-butyloxycarbonyl (Boc) protected amine at the other end.

Physicochemical and Purity Data

The key quantitative properties of this compound are summarized in the table below, compiled from various commercial suppliers.

PropertyValue
CAS Number 1219810-90-8
Molecular Formula C₁₆H₂₉NO₆
Molecular Weight 331.4 g/mol
Appearance Colorless to pale yellow oil
Purity ≥95% (typically >98%)
Solubility Soluble in DMSO, DCM, DMF
Storage Conditions -20°C, protect from moisture

Key Applications in Research and Drug Development

This compound's unique bifunctional nature makes it a critical component in several cutting-edge applications, most notably in the synthesis of PROTACs and the construction of complex bioconjugates through click chemistry.

PROTAC Synthesis

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins.[1] this compound serves as a versatile linker to connect a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand.[2] The synthetic strategy typically involves a two-step process: first, one of the ligands is coupled to the deprotected amine of the linker, and then the second ligand, functionalized with an azide (B81097), is attached via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1]

Bioconjugation via Click Chemistry

The terminal alkyne group of this compound is readily available for "click" chemistry, specifically the CuAAC reaction. This highly efficient and specific reaction allows for the covalent attachment of the linker to molecules containing an azide group, such as proteins, peptides, nucleic acids, or small molecules, under mild conditions.[3]

Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures involving this compound.

Boc Deprotection of the Amine Group

The Boc protecting group can be efficiently removed under acidic conditions to yield a free primary amine, which is then available for conjugation.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663)

  • Rotary evaporator

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM (e.g., 0.1 M concentration).

  • Add trifluoroacetic acid (TFA) (10-20 equivalents) dropwise to the stirred solution at room temperature.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Redissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent to obtain the deprotected product, Propargyl-PEG4-amine, which can often be used in the next step without further purification.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the "click" reaction between the propargyl group of the linker and an azide-functionalized molecule.

Materials:

  • This compound (or its deprotected amine conjugate)

  • Azide-functionalized molecule (e.g., protein, peptide, or small molecule)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Solvent (e.g., DMSO, t-BuOH/H₂O mixture)

  • Magnetic stirrer

Procedure:

  • Dissolve the this compound derivative (1 equivalent) and the azide-functionalized molecule (1-1.2 equivalents) in the chosen solvent system.

  • Prepare fresh stock solutions of copper(II) sulfate and sodium ascorbate in water.

  • Add the copper(II) sulfate solution to the reaction mixture to a final concentration of 1-5 mol%.

  • Add the sodium ascorbate solution to the reaction mixture to a final concentration of 5-10 mol%. The addition of sodium ascorbate will reduce Cu(II) to the active Cu(I) species.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product can be purified by an appropriate method such as column chromatography or preparative HPLC.

PROTAC Synthesis Workflow Example

This protocol outlines a general workflow for synthesizing a PROTAC using this compound as the linker.

Step 1: Coupling of the First Ligand

  • Deprotect the Boc group of this compound as described in section 3.1 to obtain Propargyl-PEG4-amine.

  • Activate the carboxylic acid of the first ligand (either the target protein binder or the E3 ligase binder) using a coupling agent such as HATU or EDC/NHS in an appropriate solvent like DMF or DCM.

  • Add the Propargyl-PEG4-amine to the activated ligand and stir at room temperature until the reaction is complete.

  • Purify the resulting intermediate (Ligand 1-PEG4-Propargyl) by flash chromatography or preparative HPLC.

Step 2: Coupling of the Second Ligand via CuAAC

  • Perform a CuAAC reaction as described in section 3.2, using the Ligand 1-PEG4-Propargyl intermediate and the second ligand functionalized with an azide group.

  • Purify the final PROTAC molecule using preparative HPLC.

  • Characterize the final product by NMR and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Visualization of Workflows and Pathways

The following diagrams illustrate the key experimental workflows involving this compound.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: First Ligand Coupling cluster_step2 Step 2: Second Ligand Coupling Propargyl_PEG4_Boc This compound Deprotection Boc Deprotection (TFA, DCM) Propargyl_PEG4_Boc->Deprotection Propargyl_PEG4_amine Propargyl-PEG4-amine Deprotection->Propargyl_PEG4_amine Amide_Coupling Amide Coupling (HATU or EDC/NHS) Propargyl_PEG4_amine->Amide_Coupling Ligand1_COOH Ligand 1 (with -COOH) Ligand1_COOH->Amide_Coupling Intermediate Ligand 1-PEG4-Propargyl Amide_Coupling->Intermediate Click_Chemistry CuAAC (Click Chemistry) (CuSO4, NaAsc) Intermediate->Click_Chemistry Intermediate->Click_Chemistry Ligand2_Azide Ligand 2 (with -N3) Ligand2_Azide->Click_Chemistry Final_PROTAC Final PROTAC Click_Chemistry->Final_PROTAC

Caption: A generalized workflow for the synthesis of a PROTAC using this compound.

Click_Chemistry_Workflow cluster_reaction CuAAC Reaction Propargyl_PEG4_Boc This compound (or derivative) Reactants Mix Reactants in Solvent Propargyl_PEG4_Boc->Reactants Azide_Molecule Azide-Functionalized Molecule (Protein, Peptide, etc.) Azide_Molecule->Reactants Add_Catalyst Add CuSO4 (catalyst precursor) Reactants->Add_Catalyst Add_Reductant Add Sodium Ascorbate (reductant) Add_Catalyst->Add_Reductant Reaction_Stir Stir at Room Temperature Add_Reductant->Reaction_Stir Purification Purification (e.g., HPLC) Reaction_Stir->Purification Final_Conjugate Final Bioconjugate Purification->Final_Conjugate

Caption: A typical workflow for bioconjugation using the CuAAC (Click Chemistry) reaction.

Boc_Deprotection_Workflow Start This compound in DCM Add_TFA Add Trifluoroacetic Acid (TFA) Start->Add_TFA Stir Stir at Room Temperature (Monitor by TLC/LC-MS) Add_TFA->Stir Workup Aqueous Workup (Neutralization, Extraction) Stir->Workup Dry_Evaporate Dry and Evaporate Solvent Workup->Dry_Evaporate Product Propargyl-PEG4-amine Dry_Evaporate->Product

Caption: A step-by-step workflow for the Boc deprotection of this compound.

This guide provides a foundational understanding and practical protocols for utilizing this compound in modern chemical biology and drug discovery. For specific applications, optimization of the described protocols may be necessary. Always refer to relevant safety data sheets (SDS) before handling any chemicals.

References

An In-depth Technical Guide to the Synthesis of Propargyl-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Propargyl-PEG4-Boc, a heterobifunctional linker crucial in the fields of bioconjugation, proteomics, and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). The target molecule, chemically identified as tert-butyl (1-(prop-2-yn-1-ylamino)-1-oxo-3,6,9,12-tetraoxapentadecan-15-yl)carbamate (CAS Number: 1219810-90-8), features a terminal propargyl group for click chemistry applications and a Boc-protected amine for subsequent conjugation following deprotection.

This guide outlines two primary synthetic strategies: a direct and efficient one-step route utilizing a commercially available advanced intermediate, and a more fundamental multi-step synthesis starting from tetraethylene glycol for situations requiring in-house preparation of all intermediates. Detailed experimental protocols, quantitative data, and process visualizations are provided to facilitate practical application in a laboratory setting.

Route 1: Direct Synthesis via Amide Coupling

This preferred and highly efficient route involves the amide coupling of a commercially available Boc-protected amino-PEG-acid with propargylamine (B41283). This method is advantageous due to its simplicity and high yield.

Overall Reaction Scheme

Route 1 Boc-NH-PEG4-COOH t-Boc-N-amido-PEG4-acid reagents EDC, NHS DMF, RT Boc-NH-PEG4-COOH->reagents Propargylamine Propargylamine Propargylamine->reagents Product This compound reagents->Product

Caption: Direct one-step synthesis of this compound.

Experimental Protocol: Amide Coupling

This protocol details the coupling of t-Boc-N-amido-PEG4-acid with propargylamine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as activating agents.[1][2][3][4][5]

Materials:

  • t-Boc-N-amido-PEG4-acid

  • Propargylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Activation of Carboxylic Acid:

    • In a round-bottom flask, dissolve t-Boc-N-amido-PEG4-acid (1.0 eq) in anhydrous DMF.

    • To this solution, add NHS (1.2 eq) and EDC (1.2 eq).

    • Stir the mixture at room temperature for 1 hour to activate the carboxylic acid, forming an NHS ester intermediate.

  • Coupling Reaction:

    • Add propargylamine (1.1 eq) to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel (using a gradient of methanol (B129727) in dichloromethane) to yield the pure this compound.

Quantitative Data for Route 1
ParameterValueNotes
Starting Material t-Boc-N-amido-PEG4-acidCommercially available.
Reagents Propargylamine, EDC, NHSMolar equivalents are relative to the starting carboxylic acid.
Solvent Anhydrous DMFEnsures solubility of reactants.
Reaction Time 12 - 24 hoursMonitor by TLC or LC-MS for completion.
Typical Yield 70 - 90%Yields can vary based on reaction scale and purification efficiency.[5]
Purification Column ChromatographyEffective for removing excess reagents and byproducts.

Route 2: Multi-step Synthesis from Tetraethylene Glycol

Overall Synthesis Workflow

Route 2 cluster_0 Synthesis of Boc-NH-PEG4-OH cluster_1 Final Assembly TEG Tetraethylene Glycol TEG_Ts HO-PEG4-OTs TEG->TEG_Ts TsCl, NaOH TEG_N3 HO-PEG4-N3 TEG_Ts->TEG_N3 NaN3 TEG_NH2 HO-PEG4-NH2 TEG_N3->TEG_NH2 PPh3, H2O TEG_NHBoc HO-PEG4-NHBoc TEG_NH2->TEG_NHBoc (Boc)2O Boc_PEG_COOH Boc-NH-PEG4-COOH TEG_NHBoc->Boc_PEG_COOH Jones Oxidation Final_Product This compound Boc_PEG_COOH->Final_Product Propargylamine, EDC, NHS

Caption: Multi-step synthesis of this compound from tetraethylene glycol.

Experimental Protocols for Route 2

This protocol achieves selective mono-functionalization of one hydroxyl group.[6][7][8][9]

  • Procedure: Dissolve tetraethylene glycol (3 eq) in a mixture of THF and water. Cool the solution to 0°C and add sodium hydroxide (B78521) (1 eq). Add a solution of p-toluenesulfonyl chloride (TsCl, 1 eq) in THF dropwise while maintaining the temperature at 0°C. Stir for 2-4 hours. After the reaction, pour the mixture into water and extract with dichloromethane. Wash the combined organic layers, dry over sodium sulfate, and concentrate. Purify by column chromatography to isolate HO-PEG4-OTs.

  • Typical Yield: 50-65%

The tosyl group is displaced by an azide (B81097) nucleophile in an SN2 reaction.[10][11]

  • Procedure: Dissolve HO-PEG4-OTs (1 eq) in DMF. Add sodium azide (NaN₃, 3-5 eq) and heat the mixture to 60-80°C. Stir for 12-24 hours. Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the organic phase with water and brine, dry over sodium sulfate, and concentrate to obtain HO-PEG4-N₃.

  • Typical Yield: >90%

This is a mild method for reducing the azide to a primary amine without affecting other functional groups.[12][13][14][15][16]

  • Procedure: Dissolve HO-PEG4-N₃ (1 eq) in THF. Add triphenylphosphine (B44618) (PPh₃, 1.1-1.5 eq) and stir at room temperature for 6-12 hours. Then, add water (5-10 eq) and continue stirring for another 6-12 hours to hydrolyze the intermediate iminophosphorane. Remove the THF under reduced pressure and extract the aqueous residue with an organic solvent. Purify to separate the product from triphenylphosphine oxide.

  • Typical Yield: 80-95%

The primary amine is protected with a tert-butyloxycarbonyl (Boc) group.[17][18][19]

  • Procedure: Dissolve HO-PEG4-NH₂ (1 eq) in DCM. Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2-3 eq). Add di-tert-butyl dicarbonate (B1257347) ((Boc)₂O, 1.1-1.5 eq) and stir at room temperature for 3-12 hours. Wash the reaction mixture with dilute acid and then with water, dry the organic layer, and concentrate to yield HO-PEG4-NHBoc.

  • Typical Yield: >90%

The terminal hydroxyl group is oxidized to a carboxylic acid using Jones reagent.[20][21][22][23][24]

  • Procedure: Dissolve HO-PEG4-NHBoc (1 eq) in acetone (B3395972) and cool to 0°C. Add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise until a persistent orange color is observed. Stir for 1-2 hours. Quench the reaction by adding isopropanol. Filter the mixture to remove chromium salts and concentrate the filtrate. Extract the product into an organic solvent, wash, dry, and concentrate to obtain t-Boc-N-amido-PEG4-acid.

  • Typical Yield: 70-85%

Follow the protocol described in Route 1 to couple the synthesized t-Boc-N-amido-PEG4-acid with propargylamine.

Quantitative Data Summary for Route 2
StepKey ReagentsTypical Yield (%)
1. Mono-tosylation TsCl, NaOH50 - 65
2. Azidation NaN₃>90
3. Staudinger Reduction PPh₃, H₂O80 - 95
4. Boc Protection (Boc)₂O, DIPEA>90
5. Oxidation Jones Reagent (CrO₃, H₂SO₄)70 - 85
6. Amide Coupling Propargylamine, EDC, NHS70 - 90

This comprehensive guide provides two robust synthetic routes for this compound, catering to different starting material availability and laboratory capabilities. The detailed protocols and quantitative data are intended to support the successful synthesis of this versatile linker for advanced applications in chemical biology and drug discovery.

References

A Technical Guide to Propargyl-PEG4-Boc Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of Propargyl-PEG4-Boc and its related derivatives, which are bifunctional linkers widely utilized by researchers, scientists, and drug development professionals. These molecules are instrumental in bioconjugation, proteomics, and the development of novel therapeutic modalities such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Molecular Attributes

The term "this compound" can refer to several related but distinct chemical entities. These variations primarily differ in the linkage of the polyethylene (B3416737) glycol (PEG) chain and the nature of the Boc-protected functional group. The core components remain a terminal propargyl group for click chemistry, a tetra-polyethylene glycol (PEG4) spacer to enhance solubility and provide spatial separation, and a Boc-protected functional group (typically an amine or aminooxy group) for subsequent conjugation following deprotection.

The presence of the PEG4 spacer increases the hydrophilicity of the molecule, which can be advantageous when working with biomolecules in aqueous environments. The terminal alkyne of the propargyl group allows for a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The tert-butyloxycarbonyl (Boc) protecting group on the other end of the linker provides a stable amine or aminooxy functionality that can be deprotected under mild acidic conditions to reveal a reactive primary amine or aminooxy group. This newly exposed functional group can then be conjugated to other molecules, for instance, through amide bond formation with a carboxylic acid.

Key Derivatives and Physicochemical Properties

Several common variants of this compound are commercially available. Their fundamental properties are summarized in the table below for straightforward comparison. It is crucial for researchers to select the appropriate derivative based on the specific requirements of their experimental design.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
t-Boc-N-Amido-PEG4-propargylC16H29NO6331.41219810-90-8[1][2][3]
t-Boc-aminooxy-PEG4-propargylC16H29NO7347.411895922-77-6[4]
N-(Propargyl-PEG4)-PEG4-N-BocC26H50N2O10550.7Not Available[5]
N-(Boc-PEG4)-N-bis(PEG4-propargyl)C37H68N2O14765.0Not Available[6]

Experimental Protocols and Methodologies

While specific experimental protocols are highly dependent on the application and the molecules being conjugated, the general workflow for utilizing this compound linkers involves two key reaction steps: Boc deprotection and the click chemistry reaction.

Boc Deprotection

The Boc-protected amine or aminooxy group can be deprotected under mild acidic conditions to yield the free amine or aminooxy group. A common method involves dissolving the this compound compound in a suitable organic solvent, such as dichloromethane (B109758) (DCM) or dioxane, and treating it with an acid like trifluoroacetic acid (TFA). The reaction is typically stirred at room temperature for a short period, after which the solvent and excess acid are removed under vacuum. The resulting deprotected linker can then be used in subsequent conjugation steps without further purification or after a simple work-up.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The propargyl group of the linker readily participates in a click chemistry reaction with an azide-functionalized molecule. The reaction is catalyzed by a copper(I) source, which can be generated in situ from a copper(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate. The reaction is typically carried out in a variety of solvents, including mixtures of water and t-butanol or dimethyl sulfoxide (B87167) (DMSO). A copper-coordinating ligand, such as TBTA or THPTA, is often included to stabilize the copper(I) oxidation state and improve the reaction efficiency. The reaction mixture is typically stirred at room temperature and can be completed in a few hours.

Logical Workflow for Bioconjugation

The following diagram illustrates the general experimental workflow for using a this compound linker in a sequential bioconjugation strategy.

G cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Conjugation to Molecule A cluster_2 Step 3: Click Chemistry Propargyl_PEG4_Boc This compound Deprotected_Linker Propargyl-PEG4-NH2/ONH2 Propargyl_PEG4_Boc->Deprotected_Linker Deprotection Acid Mild Acid (e.g., TFA) Acid->Propargyl_PEG4_Boc Molecule_A Molecule A (e.g., with -COOH) Conjugate_1 Propargyl-PEG4-Molecule_A Deprotected_Linker->Conjugate_1 Amide Bond Formation Molecule_A->Deprotected_Linker Molecule_B Molecule B (with Azide group) Final_Conjugate Molecule_B-PEG4-Molecule_A Conjugate_1->Final_Conjugate CuAAC Molecule_B->Conjugate_1 Catalyst Cu(I) Catalyst Catalyst->Conjugate_1

Caption: General workflow for sequential bioconjugation using this compound linkers.

References

Propargyl-PEG4-Boc: A Comprehensive Technical Guide to Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility characteristics of Propargyl-PEG4-Boc, a heterobifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugation applications. Understanding the solubility of this reagent is critical for its effective use in various experimental workflows, ensuring optimal reaction conditions and reliable results.

Core Concepts: Structural Influences on Solubility

The solubility of this compound is dictated by the interplay of its three key structural components:

  • Propargyl Group: The terminal alkyne functionality is essential for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), commonly known as "click chemistry". This group is relatively nonpolar.

  • Polyethylene (B3416737) Glycol (PEG) Linker (PEG4): The four-unit polyethylene glycol chain imparts hydrophilicity and flexibility to the molecule. The ether oxygens can form hydrogen bonds with protic solvents, significantly influencing its solubility in a range of media. The PEG linker is known to increase the aqueous solubility of conjugated molecules.[1]

  • Boc (tert-Butyloxycarbonyl) Group: This protecting group on the amine is bulky and hydrophobic, contributing to solubility in nonpolar organic solvents. It is readily removed under acidic conditions to reveal a primary amine for subsequent conjugation reactions.

Qualitative Solubility Profile

While precise quantitative solubility data for this compound is not extensively published, qualitative data from chemical suppliers and analogous compounds provide a strong predictive profile. This compound and structurally similar molecules are generally reported to be soluble in a variety of common laboratory solvents.

Table 1: Qualitative Solubility of this compound and Analogs

Solvent ClassSolventSolubilitySource / Analog
Polar Aprotic Dimethyl Sulfoxide (DMSO)Soluble[2][3]
Dimethylformamide (DMF)Soluble[2][3]
Acetonitrile (ACN)Soluble[4]
Chlorinated Dichloromethane (DCM)Soluble[2][3]
Aqueous WaterSoluble (for amine analog)[3]

Note: The solubility in water is reported for the closely related Propargyl-PEG4-amine, suggesting that upon deprotection of the Boc group, the resulting amine will also have good aqueous solubility.

Experimental Protocol for Solubility Determination

For applications requiring precise concentration, it is recommended to experimentally determine the solubility of this compound in the specific solvent and conditions of interest. The following is a general protocol for determining approximate solubility by visual inspection.

Objective: To determine the approximate solubility of this compound in a selected solvent at a specified temperature.

Materials:

  • This compound

  • Selected organic solvent(s) (e.g., DMSO, DCM, DMF)

  • Analytical balance

  • Vials (e.g., 1.5 mL)

  • Vortex mixer

  • Pipettors

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a high-concentration stock solution of this compound in the solvent of choice (e.g., 100 mg/mL). This may require gentle warming or vortexing to fully dissolve.

  • Serial Dilutions:

    • Perform serial dilutions of the stock solution to create a range of concentrations (e.g., 50 mg/mL, 25 mg/mL, 10 mg/mL, 5 mg/mL, 1 mg/mL).

  • Visual Inspection:

    • Visually inspect each dilution for any signs of precipitation or cloudiness. The highest concentration that remains a clear solution is the approximate solubility under those conditions.

  • Equilibration (Optional):

    • For a more accurate determination, the solutions can be allowed to equilibrate at the desired temperature for a set period (e.g., 24 hours) before visual inspection.

For a more quantitative analysis, a gravimetric method or analysis of a saturated solution by techniques like HPLC or NMR can be employed.

Application in PROTAC Synthesis: An Experimental Workflow

This compound is a valuable tool in the synthesis of PROTACs, where it serves as a linker to connect a target protein-binding ligand and an E3 ligase-binding ligand. The propargyl group allows for the attachment of one of these ligands via click chemistry, while the Boc-protected amine allows for the attachment of the other via amide bond formation after deprotection.

Below is a diagram illustrating a generalized workflow for the synthesis of a PROTAC using a Propargyl-PEG-Boc linker.

PROTAC_Synthesis_Workflow cluster_0 Part 1: Amide Coupling cluster_1 Part 2: Deprotection cluster_2 Part 3: Click Chemistry E3_ligand E3 Ligase Ligand (with COOH) Coupling Amide Coupling (e.g., HATU, DIPEA) E3_ligand->Coupling Boc_PEG_Propargyl Propargyl-PEG4-NH-Boc Boc_PEG_Propargyl->Coupling Intermediate1 Propargyl-PEG4-Linker- E3 Ligand (Boc-protected) Coupling->Intermediate1 Deprotection Boc Deprotection (e.g., TFA in DCM) Intermediate1->Deprotection Intermediate2 Propargyl-PEG4-Linker- E3 Ligand (free amine) Deprotection->Intermediate2 Click_Reaction CuAAC Click Chemistry (e.g., CuSO4, Na-Ascorbate) Intermediate2->Click_Reaction POI_ligand Target Protein Ligand (with Azide) POI_ligand->Click_Reaction Final_PROTAC Final PROTAC Molecule Click_Reaction->Final_PROTAC

A generalized workflow for PROTAC synthesis.

Experimental Protocol: PROTAC Synthesis via Click Chemistry

This protocol outlines the general steps for synthesizing a PROTAC using this compound, where the E3 ligase ligand is first attached via amide coupling, followed by the attachment of the target protein ligand via click chemistry.

Part 1: Amide Coupling of E3 Ligase Ligand

  • Dissolve the E3 ligase ligand containing a carboxylic acid and this compound in an appropriate anhydrous solvent (e.g., DMF).

  • Add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).

  • Stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Upon completion, perform an aqueous workup and purify the product (Propargyl-PEG4-Linker-E3 Ligand with the Boc protecting group) by flash chromatography.

Part 2: Boc Deprotection

  • Dissolve the purified product from Part 1 in DCM.

  • Add trifluoroacetic acid (TFA) and stir at room temperature.

  • Monitor the reaction by LC-MS until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure. The resulting TFA salt of the amine is often used directly in the next step.

Part 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Dissolve the deprotected intermediate from Part 2 and the azide-functionalized target protein ligand in a suitable solvent system (e.g., a mixture of t-BuOH and water).

  • Add a copper(II) sulfate (B86663) solution and a solution of a reducing agent, such as sodium ascorbate.

  • Stir the reaction at room temperature until completion, as monitored by LC-MS.

  • Purify the final PROTAC molecule by preparative HPLC.

Signaling Pathway Context: PROTAC-Mediated Protein Degradation

This compound, as a linker, is a critical component of a PROTAC molecule that hijacks the cell's natural ubiquitin-proteasome system to induce the degradation of a target protein. The following diagram illustrates this induced signaling pathway.

PROTAC_Mechanism POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex binds PROTAC PROTAC Molecule PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex recruits Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI facilitates polyubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome recognized by Proteasome->PROTAC releases Proteasome->E3_Ligase releases Degradation Degradation Products (Amino Acids) Proteasome->Degradation degrades

PROTAC mechanism of action.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Propargyl-PEG4-Boc, a heterobifunctional linker crucial in bioconjugation and drug development. Understanding the stability profile of this reagent is paramount for ensuring the integrity of experimental results and the quality of resulting conjugates. This document details the inherent sensitivities of its constituent functional groups, recommended storage and handling procedures, and protocols for stability assessment.

Chemical Structure and Functional Group Analysis

This compound is comprised of three key chemical moieties, each with distinct stability characteristics:

  • Propargyl Group: A terminal alkyne that is susceptible to oxidation and acid-catalyzed hydration. The triple bond, while relatively stable, can undergo reactions under specific conditions.

  • Polyethylene (B3416737) Glycol (PEG) Linker (PEG4): The tetraethylene glycol spacer is generally stable but can be prone to oxidative degradation, particularly in the presence of metal ions and at elevated temperatures. This can lead to chain cleavage and the formation of various byproducts.

  • tert-Butyloxycarbonyl (Boc) Protecting Group: This amine-protecting group is notoriously labile under acidic conditions, readily cleaving to expose the primary amine. It is, however, generally stable to basic and nucleophilic conditions.

Recommended Storage and Handling Conditions

To ensure the long-term stability and purity of this compound, the following storage and handling conditions are strongly recommended.

Storage Conditions Summary
ParameterRecommendationRationale
Temperature -20°C is the most frequently recommended storage temperature.[1] Some suppliers also suggest storage at -5°C.Minimizes the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Protects against oxidation of the PEG chain and the propargyl group.
Light Protect from light by storing in a dark container.Prevents potential photolytic degradation.
Moisture Keep in a dry environment, preferably with a desiccant.Minimizes the risk of hydrolysis, particularly of the Boc group if acidic impurities are present.
Handling Procedures

Due to its sensitivity to atmospheric conditions, proper handling techniques are crucial.

G Workflow for Handling this compound cluster_prep Preparation cluster_weighing Weighing and Dispensing cluster_storage Resealing and Storage start Equilibrate Container to Room Temperature inert_atm Introduce Inert Gas (Ar/N2) start->inert_atm Before opening weigh Quickly Weigh Desired Amount inert_atm->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve purge Purge Headspace with Inert Gas dissolve->purge After use seal Seal Container Tightly purge->seal store Return to -20°C Storage seal->store

Caption: A logical workflow for handling this compound to minimize degradation.

Stability Profile and Potential Degradation Pathways

Summary of Functional Group Stability
Functional GroupStable ConditionsLabile ConditionsPotential Degradation Products
Boc Group Basic, nucleophilic, and oxidative conditions.Strong acids (e.g., TFA, HCl).Free amine, tert-butanol, isobutene, CO2.
Propargyl Group Neutral and basic conditions in the absence of strong oxidants.Strong acids (hydration), oxidizing agents, some metal catalysts.Ketones, aldehydes, carboxylic acids.
PEG Chain Mild acidic and basic conditions.Strong oxidizing agents, high temperatures, UV light, presence of transition metals.Aldehydes, ketones, carboxylic acids, shorter PEG fragments.

Visualizing Potential Degradation Pathways

G Potential Acid-Catalyzed Degradation of this compound cluster_boc Boc Deprotection cluster_propargyl Propargyl Hydration reactant This compound boc_cleaved Propargyl-PEG4-NH2 reactant->boc_cleaved H+ propargyl_hydrated Ketone-PEG4-Boc reactant->propargyl_hydrated H+/H2O boc_byproducts t-Bu+ + CO2 boc_cleaved->boc_byproducts

Caption: Acid-catalyzed degradation pathways of this compound.

G Potential Oxidative Degradation of this compound cluster_peg PEG Chain Oxidation cluster_propargyl Propargyl Oxidation reactant This compound peg_oxidized Aldehydes, Ketones, Carboxylic Acids, Shorter PEG Fragments reactant->peg_oxidized [O] propargyl_oxidized Carboxylic Acid-PEG4-Boc reactant->propargyl_oxidized [O]

Caption: Oxidative degradation pathways affecting the PEG and propargyl moieties.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, forced degradation studies are recommended. These studies involve subjecting the compound to a range of stress conditions to predict its long-term stability and identify potential degradation products.

General Protocol for a Forced Degradation Study

This protocol outlines a general approach for conducting a forced degradation study. Specific concentrations and time points should be optimized based on preliminary experiments.

G Forced Degradation Experimental Workflow cluster_stress Stress Conditions prep Prepare Stock Solution of this compound in an appropriate solvent (e.g., Acetonitrile) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->base oxidation Oxidation (e.g., 3% H2O2, RT) prep->oxidation thermal Thermal Stress (e.g., 80°C) prep->thermal photo Photostability (ICH Q1B guidelines) prep->photo sampling Sample at Defined Time Points (e.g., 0, 2, 4, 8, 24 hours) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling quench Quench Reaction (e.g., neutralize pH, cool down) sampling->quench analysis Analyze by Stability-Indicating Method (e.g., HPLC-UV/CAD/MS, NMR) quench->analysis

Caption: A generalized workflow for conducting forced degradation studies.

Materials
  • This compound

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (B78521) (NaOH), 1 M

  • Hydrogen peroxide (H₂O₂), 30%

  • Forced degradation vials

  • Calibrated oven and photostability chamber

  • HPLC system with UV, Charged Aerosol Detector (CAD), and/or Mass Spectrometer (MS)

  • NMR spectrometer

Procedure
  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Incubate the solid compound and the stock solution at 80°C.

    • Photostability: Expose the solid compound and the stock solution to light according to ICH Q1B guidelines.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: For acid and base hydrolysis samples, neutralize the solution with an equimolar amount of base or acid, respectively. For thermal samples, cool to room temperature.

  • Analysis: Analyze all samples, including a non-stressed control, using a validated stability-indicating analytical method. HPLC with a combination of UV, CAD, and MS detection is recommended to separate and identify the parent compound and any degradation products.[2][][4][5] NMR spectroscopy can also be a powerful tool for structural elucidation of degradants.

Conclusion

This compound is a versatile linker that requires careful handling and storage to maintain its chemical integrity. The primary stability concerns are the acid-lability of the Boc group and the oxidative susceptibility of the PEG chain and propargyl group. By adhering to the recommended storage conditions of -20°C in a dry, dark, and inert environment, and by employing proper handling techniques, the stability of this reagent can be maximized. For critical applications, it is advisable to perform stability studies under conditions that mimic the intended experimental or storage environment to ensure the reliability of the results. The protocols provided in this guide offer a framework for researchers to assess the stability of this compound and to make informed decisions in their research and development endeavors.

References

An In-depth Technical Guide to the Mechanism of Action of Propargyl-PEG4-Boc in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Propargyl-PEG4-Boc, a heterobifunctional linker widely utilized in the field of bioconjugation. We will delve into its mechanism of action, detailing the specific roles of its constituent functional groups, and provide experimental protocols for its application in constructing advanced biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Concepts: Structure and Functionality

This compound is a versatile chemical tool designed for the precise and stable linkage of two molecular entities. Its structure comprises three key components: a propargyl group, a tetraethylene glycol (PEG4) spacer, and a tert-butyloxycarbonyl (Boc) protected amine.

  • Propargyl Group (Terminal Alkyne): This functional group is the reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and specific, allowing for the formation of a stable triazole linkage with a molecule bearing an azide (B81097) group under mild, biocompatible conditions.

  • PEG4 Spacer: The tetraethylene glycol linker serves multiple purposes. It enhances the aqueous solubility of the molecule and the resulting conjugate, which is often crucial when working with biomolecules in physiological buffers. The flexibility and length of the PEG4 chain also provide spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity by minimizing steric hindrance.

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. It is stable under a variety of reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a primary amine. This primary amine can then be used for subsequent conjugation reactions, typically forming a stable amide bond with a carboxylic acid.

This trifunctional nature allows for a sequential and controlled approach to bioconjugation, making this compound a valuable reagent in the synthesis of complex biomolecular constructs.

Mechanism of Action in Bioconjugation

The utility of this compound lies in its ability to facilitate a two-step, orthogonal conjugation strategy.

Step 1: Click Chemistry via the Propargyl Group

The terminal alkyne of the propargyl group readily participates in the CuAAC reaction with an azide-functionalized molecule. This reaction is characterized by its high yield, selectivity, and tolerance of a wide range of functional groups, making it ideal for bioconjugation. The resulting triazole ring is highly stable, ensuring a permanent linkage between the two conjugated partners.

Step 2: Amine Deprotection and Subsequent Conjugation

Following the click reaction, or prior to it depending on the synthetic strategy, the Boc protecting group can be removed to expose the primary amine. This is typically achieved by treatment with a strong acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM). The newly exposed amine is a versatile nucleophile that can be reacted with an electrophile, most commonly an activated carboxylic acid (e.g., an NHS ester) or a carboxylic acid in the presence of coupling agents (e.g., EDC/NHS), to form a stable amide bond.

This orthogonal reactivity allows for the precise assembly of complex molecules where different components are linked through distinct and stable chemical bonds.

Quantitative Data Presentation

The performance of linkers in bioconjugates, particularly in the context of PROTACs, is highly dependent on the specific ligands and the target protein. The following table summarizes quantitative data from a case study on Bromodomain-containing protein 4 (BRD4)-targeting PROTACs, which utilized PEG linkers of varying lengths, including a PEG4 linker. These PROTACs were composed of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase.[1]

LinkerDC₅₀ (nM)Dₘₐₓ (%)Permeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)
PEG355850.815
PEG4 20 95 1.2 25
PEG515>981.530
PEG630921.020

DC₅₀: Half-maximal degradation concentration. A lower value indicates higher potency.[1] Dₘₐₓ: Maximum percentage of target protein degradation.[1] Papp: Apparent permeability coefficient from Parallel Artificial Membrane Permeability Assay (PAMPA). A higher value indicates better passive diffusion.[1] Oral Bioavailability: The fraction of the administered dose that reaches systemic circulation.[1]

This data indicates that for this specific PROTAC system, a PEG4 linker provided a potent degradation of the target protein with good cellular permeability and oral bioavailability. It highlights the critical role of the linker in optimizing the performance of a bioconjugate.

Experimental Protocols

The following are detailed methodologies for the key reactions involving this compound.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline for the "click" reaction between the propargyl group of this compound and an azide-containing molecule.

Materials:

  • This compound

  • Azide-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Degassed water or buffer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO or an appropriate organic solvent.

    • Prepare a 10 mM stock solution of the azide-containing molecule in a compatible solvent.

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 100 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the this compound and the azide-containing molecule to the reaction buffer to achieve the desired final concentrations (typically in the micromolar to low millimolar range).

    • Prepare a premix of CuSO₄ and THPTA. For example, mix CuSO₄ and THPTA in a 1:5 molar ratio.

    • Add the CuSO₄/THPTA premix to the reaction mixture. The final concentration of CuSO₄ is typically 50-100 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Reaction and Monitoring:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or HPLC.

  • Purification:

    • The desired conjugate can be purified using standard techniques such as HPLC or size-exclusion chromatography.

Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

  • Boc-protected Propargyl-PEG4 conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Nitrogen gas stream

  • Diethyl ether (optional, for precipitation)

Procedure:

  • Reaction Setup:

    • Dissolve the Boc-protected conjugate in DCM.

    • Add TFA to the solution. A common concentration is 20-50% TFA in DCM.

    • Stir the reaction mixture at room temperature.

  • Reaction and Monitoring:

    • The reaction is typically complete within 30 minutes to 2 hours. Monitor the reaction by LC-MS to confirm the loss of the Boc group (mass decrease of 100.12 g/mol ).

  • Work-up and Isolation:

    • Remove the DCM and excess TFA by evaporation under a stream of nitrogen.

    • The resulting TFA salt of the amine can often be used directly in the next step.

    • Alternatively, to obtain the free amine, dissolve the residue in a minimal amount of DCM and precipitate the product by adding cold diethyl ether. The precipitate can then be collected by centrifugation or filtration.

Amide Bond Formation with the Deprotected Amine

This protocol outlines the conjugation of the deprotected amine with a carboxylic acid using EDC/NHS chemistry.

Materials:

  • Propargyl-PEG4-amine conjugate (as the free amine or TFA salt)

  • Carboxylic acid-containing molecule

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous aprotic solvent (e.g., DMF or DMSO)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid-containing molecule, EDC, and NHS in the anhydrous solvent. A typical molar ratio is 1:1.5:1.2 (carboxylic acid:EDC:NHS).

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation Reaction:

    • Add the activated NHS ester solution to a solution of the Propargyl-PEG4-amine conjugate in the reaction buffer.

    • If the amine is in the form of a TFA salt, a mild base such as diisopropylethylamine (DIPEA) may be added to neutralize the salt.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Purification:

    • Purify the final conjugate using appropriate chromatographic techniques such as HPLC or size-exclusion chromatography.

Mandatory Visualizations

Signaling Pathways

The bioconjugates synthesized using this compound, such as PROTACs and ADCs, are designed to modulate specific cellular pathways.

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively degrade a target protein of interest (POI).[2][3]

PROTAC_Mechanism cluster_Cell Cellular Environment PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated degradation via the ubiquitin-proteasome pathway.

ADCs deliver a potent cytotoxic payload to a target cell, typically a cancer cell, leading to its death. The process involves binding to a cell surface antigen, internalization, and release of the payload.[4][5]

ADC_Mechanism cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) ADC_Antigen ADC-Antigen Complex ADC->ADC_Antigen Binding Antigen Target Antigen Antigen->ADC_Antigen Endosome Endosome ADC_Antigen->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload Lysosome->Payload Linker Cleavage & Payload Release Cell_Death Cell Death (Apoptosis) Payload->Cell_Death Induces

Caption: Mechanism of action of an Antibody-Drug Conjugate (ADC).

Experimental Workflows

The synthesis of complex bioconjugates using this compound follows a logical workflow.

This workflow illustrates the modular synthesis of a PROTAC using this compound, where a POI ligand with an azide handle is coupled to an E3 ligase ligand with a carboxylic acid.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis Workflow POI_Ligand POI Ligand-Azide Click_Product POI Ligand-PEG4-Boc POI_Ligand->Click_Product CuAAC Propargyl_PEG4_Boc This compound Propargyl_PEG4_Boc->Click_Product Deprotected_Amine POI Ligand-PEG4-Amine Click_Product->Deprotected_Amine Boc Deprotection (TFA) Final_PROTAC Final PROTAC Deprotected_Amine->Final_PROTAC Amide Coupling (EDC/NHS) E3_Ligand E3 Ligand-COOH E3_Ligand->Final_PROTAC

Caption: Experimental workflow for PROTAC synthesis.

This workflow demonstrates the synthesis of an ADC where the this compound linker is first attached to a small molecule drug, followed by conjugation to an azide-modified antibody.

ADC_Workflow cluster_synthesis ADC Synthesis Workflow Drug_COOH Drug-COOH Drug_Linker Drug-Propargyl-PEG4 Drug_COOH->Drug_Linker Amide Coupling (EDC/NHS) Propargyl_PEG4_Amine Propargyl-PEG4-Amine (from Boc-protected form) Propargyl_PEG4_Amine->Drug_Linker Final_ADC Final ADC Drug_Linker->Final_ADC CuAAC Antibody_Azide Azide-Modified Antibody Antibody_Azide->Final_ADC

Caption: Experimental workflow for Antibody-Drug Conjugate (ADC) synthesis.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that enables the precise and efficient construction of complex bioconjugates. Its orthogonal reactive groups, the propargyl for click chemistry and the Boc-protected amine for subsequent amide bond formation, allow for a controlled, stepwise synthesis. The inclusion of a PEG4 spacer enhances the physicochemical properties of the resulting conjugates, making them more suitable for biological applications. The experimental protocols and workflows provided in this guide serve as a foundation for researchers to design and synthesize novel bioconjugates, such as PROTACs and ADCs, for a wide range of applications in research, diagnostics, and therapeutics. The quantitative data from case studies underscore the importance of linker optimization in achieving desired biological activity. As the field of bioconjugation continues to advance, tools like this compound will remain integral to the development of next-generation biomolecular technologies.

References

An In-Depth Technical Guide to the Applications of Propargyl-PEG4-Boc in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Propargyl-PEG4-Boc, a heterobifunctional linker increasingly utilized in the field of bioconjugation and drug discovery. We will delve into its core properties, key applications in click chemistry, and provide detailed experimental protocols for its use.

Introduction to this compound

This compound is a versatile chemical tool designed for the precise and efficient conjugation of molecules. Its structure features three key components:

  • A terminal propargyl group (an alkyne) that readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions.

  • A tetraethylene glycol (PEG4) spacer which enhances aqueous solubility, improves pharmacokinetic properties, and provides a flexible linkage between conjugated molecules.

  • A tert-butyloxycarbonyl (Boc)-protected amine , which offers a stable, yet readily cleavable, functional group for subsequent conjugation steps.

This unique combination of functionalities allows for a two-stage conjugation strategy, making it a valuable asset in the construction of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. This information is critical for designing experiments, including solvent selection and reaction conditions.

PropertyValueSource(s)
Chemical Name tert-butyl (2-(2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate
CAS Number 1219810-90-8
Molecular Formula C16H29NO6
Molecular Weight 331.4 g/mol
Appearance Colorless to light yellow oil
Purity Typically >95%
Solubility Soluble in DMSO, DCM, DMF
Storage Conditions -20°C, under inert atmosphere

Core Applications in Click Chemistry

The primary utility of this compound lies in its ability to facilitate "click" reactions, a class of reactions known for their high efficiency, specificity, and biocompatibility. The terminal alkyne group is the reactive handle for these transformations.

Bioconjugation

The stable and biocompatible triazole linkage formed through CuAAC makes this compound an ideal linker for attaching molecules to proteins, peptides, nucleic acids, and other biomolecules. This has significant implications for:

  • Labeling and Imaging: Attaching fluorescent dyes or imaging agents to biomolecules for tracking and visualization.

  • Immobilization: Covalently linking biomolecules to surfaces for applications in diagnostics and proteomics.

Antibody-Drug Conjugates (ADCs)

In the development of ADCs, the this compound linker can be used to attach a cytotoxic drug to an antibody. The PEG spacer helps to improve the solubility and stability of the final conjugate. The bifunctional nature of the linker allows for a modular approach to ADC synthesis.

PROTACs Synthesis

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. This compound is frequently employed as a linker to connect the target-binding ligand and the E3 ligase ligand. The flexibility and hydrophilicity of the PEG chain are often crucial for the proper orientation of the two ligands and the formation of a productive ternary complex.

Surface Modification

The propargyl group can be "clicked" onto azide-functionalized surfaces, such as nanoparticles or microarrays. Subsequent deprotection of the Boc-amine reveals a reactive handle for the attachment of other molecules, allowing for the creation of multifunctional surfaces.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the key reactions involving this compound. It is important to note that these are generalized procedures, and optimization may be necessary for specific applications.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of this compound to an azide-containing molecule.

Materials:

  • This compound

  • Azide-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for aqueous reactions)

  • Solvent: e.g., a mixture of t-butanol and water (1:1), or dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Reactant Preparation: In a suitable reaction vessel, dissolve this compound (1 equivalent) and the azide-containing molecule (1 to 1.2 equivalents) in the chosen solvent system.

  • Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can inhibit the reaction.

  • Catalyst Addition:

    • In a separate vial, prepare a stock solution of CuSO₄ in water (e.g., 100 mM).

    • In another vial, prepare a fresh stock solution of sodium ascorbate in water (e.g., 1 M).

    • If using a ligand, pre-mix the CuSO₄ solution with a THPTA solution (typically at a 1:5 molar ratio of Cu:ligand).

    • To the stirred reaction mixture, add the CuSO₄ solution to a final concentration of 1-5 mol%.

    • Immediately follow with the addition of the sodium ascorbate solution to a final concentration of 5-10 mol%.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor the reaction progress by a suitable analytical method, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, it can be quenched by exposing it to air.

    • If the product precipitates, it can be collected by filtration.

    • Alternatively, the product can be extracted with an organic solvent (e.g., ethyl acetate). The organic layer should be washed with water and brine, then dried over anhydrous sodium sulfate.

    • The solvent is then removed under reduced pressure.

    • The crude product can be purified by silica (B1680970) gel column chromatography if necessary.

Quantitative Data for CuAAC Reaction:

ParameterTypical ValueNotes
Equivalents of Azide (B81097) 1.0 - 1.2 eqA slight excess of the azide can help drive the reaction to completion.
Copper(II) Sulfate 1 - 5 mol%The catalyst loading can be optimized for specific substrates.
Sodium Ascorbate 5 - 10 mol%A reducing agent to generate the active Cu(I) species in situ.
THPTA Ligand 5 - 25 mol%Recommended for aqueous reactions to stabilize the Cu(I) catalyst.
Reaction Time 1 - 4 hoursCan vary depending on the reactivity of the substrates.
Temperature Room TemperatureThe reaction is typically efficient at ambient temperature.
Yield >90%Click chemistry is known for its high yields.
Boc Deprotection

This protocol describes the removal of the Boc protecting group to reveal the primary amine.

Materials:

  • Boc-protected compound (from the CuAAC reaction)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • DIPEA (N,N-Diisopropylethylamine) (for neutralization)

Procedure:

  • Dissolution: Dissolve the Boc-protected compound in DCM (e.g., 0.1 M).

  • Acid Addition: Add TFA to the solution (typically 20-50% v/v).

  • Reaction: Stir the reaction mixture at room temperature. The deprotection is usually complete within 30 minutes to 2 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Upon completion, remove the DCM and excess TFA under reduced pressure.

    • Co-evaporate with a solvent like toluene (B28343) to ensure complete removal of residual TFA.

    • The resulting amine salt can be used directly in the next step or neutralized with a base like DIPEA to obtain the free amine.

Quantitative Data for Boc Deprotection:

ParameterTypical ValueNotes
TFA Concentration 20 - 50% (v/v) in DCMThe concentration can be adjusted based on the stability of the substrate.
Reaction Time 30 min - 2 hoursMonitor the reaction to determine the optimal time.
Temperature Room TemperatureThe reaction proceeds efficiently at ambient temperature.
Yield Typically >95%Boc deprotection is generally a high-yielding reaction.

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

experimental_workflow_cuaac cluster_reactants Reactant Preparation cluster_reaction CuAAC Reaction cluster_analysis Analysis & Purification cluster_product Product propargyl_peg This compound reaction_mix Mix Reactants in Solvent propargyl_peg->reaction_mix azide Azide-containing molecule azide->reaction_mix purge Purge with Inert Gas reaction_mix->purge add_catalyst Add CuSO4 and Sodium Ascorbate purge->add_catalyst stir Stir at Room Temperature add_catalyst->stir monitor Monitor by TLC/LC-MS stir->monitor workup Work-up and Extraction monitor->workup purify Purify by Chromatography workup->purify final_product Boc-Protected Triazole Conjugate purify->final_product experimental_workflow_boc_deprotection cluster_start Starting Material cluster_reaction Deprotection Reaction cluster_analysis Analysis & Work-up cluster_product Product start_material Boc-Protected Triazole Conjugate dissolve Dissolve in DCM start_material->dissolve add_tfa Add TFA dissolve->add_tfa stir Stir at Room Temperature add_tfa->stir monitor Monitor by TLC/LC-MS stir->monitor remove_solvent Remove Solvent and TFA monitor->remove_solvent neutralize Neutralize (optional) remove_solvent->neutralize final_product Deprotected Amine Conjugate neutralize->final_product

The Strategic Role of Propargyl-PEG4-Boc in PROTAC Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is not merely a passive spacer; its composition, length, and flexibility are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3] Among the diverse array of linker chemistries, polyethylene (B3416737) glycol (PEG) linkers are frequently employed for their ability to enhance solubility and provide conformational flexibility. This guide focuses on the specific role and application of Propargyl-PEG4-Boc, a versatile bifunctional linker, in the synthesis of potent and effective PROTACs.

This compound: A Multifunctional Linker for PROTAC Assembly

This compound is a chemically versatile building block designed for the modular synthesis of PROTACs. Its structure incorporates three key functional elements:

  • Propargyl Group: An alkyne functional group that enables covalent linkage to an azide-modified molecule via a highly efficient and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.[4][5] This reaction is known for its high yield, mild reaction conditions, and broad functional group tolerance.[4]

  • PEG4 Spacer: A tetra-polyethylene glycol chain that serves as a flexible and hydrophilic spacer. The PEG component enhances the aqueous solubility of the often lipophilic PROTAC molecule, which can improve cell permeability and overall pharmacokinetic properties.[6][7] The length of the PEG linker is a critical parameter to optimize for effective ternary complex formation between the target protein, the PROTAC, and the E3 ligase.[1]

  • Boc-Protected Amine: A tert-butyloxycarbonyl (Boc)-protected amine group. The Boc protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions to reveal a primary amine. This amine can then be coupled to a carboxylic acid-containing molecule, typically the other ligand of the PROTAC, through a standard amide bond formation reaction.[8]

This trifecta of functionalities makes this compound an ideal reagent for a convergent and modular PROTAC synthesis strategy, allowing for the facile connection of a POI ligand and an E3 ligase ligand.

Application in PROTAC Synthesis: A Stepwise Approach

The synthesis of a PROTAC using this compound typically follows a two-step ligation strategy. The order of these steps can be varied depending on the specific chemistry of the warhead and E3 ligase ligand. A general workflow is outlined below:

Step 1: Click Chemistry for Ligation of the First Ligand

The propargyl group of the linker is reacted with an azide-functionalized ligand (either the POI binder or the E3 ligase recruiter).

Step 2: Boc Deprotection and Amide Coupling of the Second Ligand

The Boc-protecting group on the linker is removed, and the resulting free amine is coupled with the second ligand, which has been functionalized with a carboxylic acid.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the general procedure for the click chemistry reaction to conjugate an azide-containing molecule to the this compound linker.

Materials:

Procedure:

  • Dissolve the azide-functionalized ligand (1.0 equivalent) and this compound (1.1 equivalents) in a suitable solvent system (e.g., t-BuOH/H2O, 1:1).

  • To this solution, add a freshly prepared aqueous solution of sodium ascorbate (0.3 equivalents).

  • Add an aqueous solution of copper(II) sulfate pentahydrate (0.1 equivalents).

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the reaction mixture is typically purified by column chromatography on silica (B1680970) gel or by preparative HPLC to yield the triazole-linked intermediate.

Protocol 2: Boc Deprotection

This protocol outlines the removal of the Boc protecting group to expose the primary amine.

Materials:

  • Boc-protected intermediate from Protocol 1

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane (B91453)

  • Dichloromethane (DCM) as solvent

Procedure:

  • Dissolve the Boc-protected intermediate in DCM.

  • Add an excess of TFA (e.g., 20-50% v/v in DCM) or 4M HCl in 1,4-dioxane (10 equivalents) at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the solvent and excess acid are removed under reduced pressure. The resulting amine salt is often used in the next step without further purification.

Protocol 3: Amide Coupling

This protocol describes the formation of an amide bond between the deprotected linker-ligand intermediate and a carboxylic acid-functionalized ligand.

Materials:

  • Amine-functionalized intermediate from Protocol 2

  • Carboxylic acid-functionalized ligand (e.g., E3 ligase ligand-COOH)

  • Coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)

  • Base (e.g., N,N-diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., N,N-dimethylformamide - DMF)

Procedure:

  • Dissolve the carboxylic acid-functionalized ligand (1.0 equivalent) in anhydrous DMF.

  • Add the coupling reagent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 3.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of the amine-functionalized intermediate (1.1 equivalents) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the reaction mixture is typically diluted with an organic solvent like ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by preparative HPLC to yield the final PROTAC.

Case Study: A BTK-Targeting PROTAC with a PEG Linker

Quantitative Data Summary

The following tables summarize representative data for BTK-targeting PROTACs with varying E3 ligase ligands and linkers, highlighting the importance of linker composition and length in achieving potent degradation.

Table 1: In Vitro Degradation of BTK in NAMALWA Cells [9]

PROTACE3 Ligase RecruitedDC50 (nM)Dmax (%)
MT802Cereblon (CRBN)<1>99
SJF620Cereblon (CRBN)1.8>99
VHL-PROTACVon Hippel-Lindau (VHL)>1000<20

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Pharmacokinetic Properties in Mice (IV administration at 1 mg/kg) [9]

PROTACClearance (mL/min/kg)Half-life (t1/2) (h)Cmax (µg/mL)
MT8021081.40.08
SJF620252.50.25

These data illustrate that while both CRBN-recruiting PROTACs were potent degraders, SJF620, with a modified CRBN ligand, exhibited a significantly improved pharmacokinetic profile compared to MT802. The VHL-recruiting PROTAC with the same BTK ligand and linker length was not an effective degrader, underscoring the critical interplay between all three components of the PROTAC.

Visualization of Key Processes

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism by which a PROTAC induces the degradation of a target protein.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (e.g., BTK) PROTAC PROTAC POI->PROTAC Proteasome 26S Proteasome POI->Proteasome E3 E3 Ligase (e.g., CRBN) PROTAC->E3 E3->POI Ubiquitination Ub Ubiquitin Ub->E3 E2 Enzyme Degraded Degraded Peptides Proteasome->Degraded PROTAC_Synthesis_Workflow start Start Materials ligand1_N3 Ligand 1 with Azide start->ligand1_N3 linker This compound start->linker ligand2_COOH Ligand 2 with Carboxylic Acid start->ligand2_COOH step1 Click Chemistry (CuAAC) ligand1_N3->step1 linker->step1 step3 Amide Coupling ligand2_COOH->step3 intermediate1 Intermediate: Ligand 1-Linker-Boc step1->intermediate1 step2 Boc Deprotection intermediate1->step2 intermediate2 Intermediate: Ligand 1-Linker-NH2 step2->intermediate2 intermediate2->step3 purification Purification (HPLC) step3->purification final_protac Final PROTAC purification->final_protac BTK_Signaling_Pathway BCR BCR LYN LYN BCR->LYN Activation SYK SYK LYN->SYK Phosphorylation BTK BTK SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Degradation Degradation IP3_DAG IP3 / DAG PLCg2->IP3_DAG Hydrolysis of PIP2 Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Activation NFkB_AP1 NF-κB / AP-1 Ca_PKC->NFkB_AP1 Activation Proliferation B-cell Proliferation & Survival NFkB_AP1->Proliferation BTK_PROTAC BTK PROTAC BTK_PROTAC->BTK Degrades

References

Propargyl-PEG4-Boc as a Linker for Antibody-Drug Conjugates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Propargyl-PEG4-Boc, a heterobifunctional linker increasingly utilized in the development of antibody-drug conjugates (ADCs). We will delve into its structural advantages, the role of its constituent parts, and its application in creating stable and effective ADCs. This document offers detailed experimental protocols, quantitative data for comparative analysis, and visual diagrams of key processes to aid researchers in this field.

Introduction to this compound in ADC Development

Antibody-drug conjugates are a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potency of cytotoxic small molecules. The linker connecting these two components is a critical determinant of the ADC's efficacy, stability, and therapeutic index. This compound has emerged as a valuable tool in ADC construction due to its unique combination of features.

Structure and Key Features:

This compound is a chemical linker featuring three key components:

  • Propargyl Group: A terminal alkyne group that enables covalent conjugation to an azide-modified molecule via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry." This reaction is highly efficient, specific, and forms a stable triazole linkage.

  • Polyethylene Glycol (PEG4) Spacer: A short chain of four ethylene (B1197577) glycol units that imparts hydrophilicity to the linker. This property is crucial for improving the solubility and stability of the ADC, reducing aggregation, and potentially lowering immunogenicity. The PEG spacer can also influence the pharmacokinetic properties of the conjugate.

  • Boc (tert-butyloxycarbonyl) Protecting Group: A protecting group on a terminal amine. This allows for a modular and controlled synthesis strategy. The Boc group can be selectively removed under acidic conditions to reveal a primary amine, which can then be conjugated to a payload molecule, typically through an amide bond formation.

The bifunctional nature of this linker allows for the sequential and controlled attachment of the payload and the antibody, a key aspect in the synthesis of well-defined and homogeneous ADCs.

The Role of this compound in ADC Design and Function

The rational design of an ADC involves careful consideration of each component, and the linker plays a pivotal role in the overall performance of the conjugate.

2.1. Enhancing Physicochemical Properties:

Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation and poor solubility of the resulting ADC. The hydrophilic PEG4 spacer in the this compound linker helps to mitigate these issues, leading to several advantages:

  • Improved Solubility and Reduced Aggregation: The PEG chain increases the overall hydrophilicity of the ADC, making it more soluble in aqueous buffers and reducing the propensity for aggregation, which is a critical quality attribute for therapeutic proteins.

  • Enhanced Stability: A stable linker is essential to prevent premature release of the cytotoxic payload in systemic circulation, which could lead to off-target toxicity. The triazole linkage formed by the click reaction is highly stable under physiological conditions.

  • Favorable Pharmacokinetics: PEGylation is a well-established strategy to improve the pharmacokinetic profile of biologics. Even a short PEG4 chain can increase the hydrodynamic radius of the ADC, potentially leading to a longer circulation half-life and reduced clearance.[1][]

2.2. Enabling Click Chemistry for Conjugation:

Click chemistry, particularly the CuAAC reaction, offers a highly specific and efficient method for bioconjugation.[][3] The propargyl group of the linker serves as a handle for this reaction, allowing for precise attachment to an azide-modified antibody. This approach offers several benefits over traditional conjugation methods:

  • High Specificity and Yield: The reaction is highly specific between the alkyne and azide, resulting in high yields and minimal side products.

  • Bioorthogonality: The reaction proceeds under mild, biocompatible conditions and does not interfere with native functional groups in the antibody or payload.

  • Formation of a Stable Triazole Linkage: The resulting 1,2,3-triazole ring is metabolically stable, ensuring the integrity of the ADC in circulation.

2.3. The Boc Protecting Group for Controlled Synthesis:

The Boc-protected amine allows for a stepwise conjugation strategy. This is crucial for achieving a well-defined drug-to-antibody ratio (DAR), which is a critical parameter influencing the ADC's efficacy and safety. The typical workflow involves:

  • Conjugating the deprotected amine of the linker to the payload.

  • Purifying the linker-payload conjugate.

  • Reacting the propargyl group of the linker-payload with an azide-modified antibody.

This controlled approach helps to minimize the heterogeneity of the final ADC product.[4]

Quantitative Data on ADC Performance

While specific head-to-head comparative data for ADCs utilizing the this compound linker is limited in publicly available literature, we can analyze data from studies on ADCs with other PEGylated and click-chemistry based linkers to infer expected performance characteristics.

Table 1: Illustrative In Vitro Cytotoxicity of ADCs with Different Linker Chemistries

ADC ConstructTarget Cell LinePayloadLinker TypeIC50 (ng/mL)Reference
Trastuzumab-PEG4-MMAESK-BR-3 (HER2+++)MMAEPEG4-based15.8Fictional Example
Trastuzumab-SMCC-DM1SK-BR-3 (HER2+++)DM1Thioether (non-cleavable)25.3Fictional Example
Trastuzumab-vc-PAB-MMAESK-BR-3 (HER2+++)MMAEVal-Cit (cleavable)10.5Fictional Example

Note: The data in this table is illustrative and intended to provide a comparative context. Actual IC50 values will vary depending on the specific antibody, payload, cell line, and experimental conditions.

Table 2: Illustrative Pharmacokinetic Parameters of ADCs with Different Linkers in Mice

ADC ConstructLinker TypeHalf-life (t½, hours)Clearance (CL, mL/hr/kg)Reference
ADC-PEG2Short PEG1200.25Fictional Example
ADC-PEG8Medium PEG1500.18Fictional Example
ADC-PEG24Long PEG2000.12Fictional Example
ADC-SMCCNon-PEG1000.30Fictional Example

Note: This table illustrates the general trend of improved pharmacokinetic parameters with increasing PEG linker length. Specific values for a this compound ADC would need to be determined experimentally.

Experimental Protocols

This section provides detailed methodologies for the key steps involved in the synthesis of an ADC using the this compound linker.

4.1. Boc Deprotection of this compound-Amine

Objective: To remove the Boc protecting group to expose the primary amine for payload conjugation.

Materials:

  • This compound-Amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound-Amine (1.0 eq) in DCM to a final concentration of approximately 0.1 M.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (10-20 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, carefully neutralize the excess TFA by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure using a rotary evaporator to yield the deprotected Propargyl-PEG4-Amine. The crude product can be purified by column chromatography if necessary.

4.2. Conjugation of Payload to Propargyl-PEG4-Amine

Objective: To form a stable amide bond between the linker and a payload containing a carboxylic acid group.

Materials:

  • Propargyl-PEG4-Amine (from step 4.1)

  • Payload with a carboxylic acid group

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Dissolve the payload (1.0 eq), EDC (1.5 eq), and NHS (1.2 eq) in anhydrous DMF or DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the solution at room temperature for 15-30 minutes to activate the carboxylic acid of the payload.

  • In a separate flask, dissolve Propargyl-PEG4-Amine (1.1 eq) in anhydrous DMF or DCM.

  • Add the solution of the deprotected linker to the activated payload solution.

  • Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove any precipitated urea (B33335) byproduct (if DCC is used).

  • Purify the crude Propargyl-PEG4-Payload conjugate by column chromatography on silica (B1680970) gel.

4.3. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for ADC Synthesis

Objective: To conjugate the Propargyl-PEG4-Payload to an azide-modified antibody.

Materials:

  • Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Propargyl-PEG4-Payload (from step 4.2) dissolved in a compatible solvent (e.g., DMSO)

  • Copper(II) sulfate (CuSO4) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)

  • Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

  • Size-exclusion chromatography (SEC) column for ADC purification

Procedure:

  • Prepare the antibody solution to the desired concentration in the reaction buffer.

  • Prepare the catalyst premix by mixing CuSO4 and THPTA in a 1:5 molar ratio. Let it stand for a few minutes.

  • Add the Propargyl-PEG4-Payload solution to the antibody solution. The molar ratio of linker-payload to antibody should be optimized to achieve the desired DAR (typically a 5-10 fold molar excess of the linker-payload is used).

  • Add the catalyst premix to the antibody-payload mixture. A final copper concentration of 0.1-0.5 mM is a good starting point.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

  • Purify the resulting ADC using a size-exclusion chromatography column to remove unreacted linker-payload and other small molecules.

  • Characterize the purified ADC for DAR, purity, and aggregation using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Size Exclusion Chromatography (SEC).

Visualizing Key Processes

5.1. ADC Synthesis Workflow

The following diagram illustrates the general workflow for synthesizing an ADC using the this compound linker.

ADC_Synthesis_Workflow cluster_linker_prep Linker-Payload Synthesis cluster_antibody_prep Antibody Modification cluster_conjugation ADC Conjugation and Purification Propargyl_PEG4_Boc This compound-Amine Deprotection Boc Deprotection (TFA) Propargyl_PEG4_Boc->Deprotection Propargyl_PEG4_Amine Propargyl-PEG4-Amine Deprotection->Propargyl_PEG4_Amine Amide_Coupling Amide Bond Formation (EDC, NHS) Propargyl_PEG4_Amine->Amide_Coupling Payload_COOH Payload (-COOH) Payload_COOH->Amide_Coupling Linker_Payload Propargyl-PEG4-Payload Amide_Coupling->Linker_Payload Click_Chemistry CuAAC Click Chemistry (CuSO4, Ascorbate, THPTA) Linker_Payload->Click_Chemistry Antibody Monoclonal Antibody Azide_Modification Site-Specific Azide Modification Antibody->Azide_Modification Azide_Antibody Azide-Modified Antibody Azide_Modification->Azide_Antibody Azide_Antibody->Click_Chemistry ADC_Crude Crude ADC Click_Chemistry->ADC_Crude Purification Purification (SEC) ADC_Crude->Purification Final_ADC Purified ADC Purification->Final_ADC

Caption: Workflow for ADC synthesis using this compound.

5.2. ADC Internalization and Payload Release Pathway

This diagram illustrates the mechanism of action of an ADC, from binding to a cancer cell to the release of the cytotoxic payload.

ADC_Mechanism_of_Action ADC_Circulation ADC in Circulation Antigen_Binding 1. Antigen Binding ADC_Circulation->Antigen_Binding Targets Antigen Tumor_Cell Tumor Cell Antigen_Binding->Tumor_Cell Internalization 2. Receptor-Mediated Endocytosis Antigen_Binding->Internalization Endosome Early Endosome Internalization->Endosome Late_Endosome Late Endosome Endosome->Late_Endosome Lysosome Lysosome (Low pH, Proteases) Late_Endosome->Lysosome Payload_Release 3. Linker Cleavage/ Antibody Degradation Lysosome->Payload_Release Payload Cytotoxic Payload Payload_Release->Payload Cell_Death 4. Apoptosis Payload->Cell_Death Bystander_Effect Bystander Killing (Neighboring Tumor Cells) Payload->Bystander_Effect If payload is membrane-permeable

References

Propargyl-PEG4-Boc: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of a Versatile Heterobifunctional Linker for Advanced Bioconjugation and Proteolysis-Targeting Chimera (PROTAC) Development.

Propargyl-PEG4-Boc is a heterobifunctional linker that has emerged as a critical tool in the fields of chemical biology and drug discovery. Its unique architecture, featuring a terminal alkyne group for "click chemistry," a tetraethylene glycol (PEG) spacer, and a Boc-protected amine, offers researchers a versatile platform for the synthesis of complex biomolecules, most notably Proteolysis-Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its commercial availability, key applications, and detailed experimental protocols.

Commercial Availability and Pricing

A variety of chemical suppliers offer this compound and its derivatives. The following table summarizes the offerings from several prominent vendors, providing a snapshot of product specifications and pricing for research quantities.

SupplierProduct NameCatalog NumberMolecular FormulaPurityQuantityPrice (USD)
BroadPharm t-Boc-N-Amido-PEG4-propargylBP-23288C16H29NO698%100 mg$280.00
250 mg$460.00
500 mg$680.00
1 g$980.00
BroadPharm N-(Propargyl-PEG4)-PEG4-N-BocBP-40402C26H50N2O1098%100 mg$290.00
250 mg$550.00
500 mg$890.00
Precise PEG This compound AmineAG-1579C16H29NO6>96%-Inquire
Glyco MindSynth t-Boc-N-Amido-PEG4-propargylGMSL-199C16H29NO695-98%1 g$207.00
5 g$453.00

Note: Prices are subject to change and may not include shipping and handling fees. Please consult the supplier's website for the most current information.

Core Applications in Drug Discovery

The primary application of this compound lies in the construction of PROTACs.[1] PROTACs are bifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1] The linker component of a PROTAC, for which this compound is a prime example, plays a crucial role in dictating the efficacy of the resulting degrader by influencing the formation and stability of the ternary complex between the POI and the E3 ligase.[1]

The propargyl group allows for the covalent attachment of an azide-modified molecule via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a robust and highly specific click chemistry transformation.[2][3] The Boc-protected amine provides an orthogonal handle for conjugation. Following deprotection under acidic conditions, the resulting primary amine can be coupled to a carboxylic acid-containing molecule, such as a ligand for an E3 ligase or a POI.[4] The PEG4 spacer enhances the aqueous solubility and can improve the pharmacokinetic properties of the final PROTAC molecule.

Experimental Protocols

The following protocols provide detailed methodologies for the key chemical transformations involving this compound in the context of PROTAC synthesis.

Boc Deprotection of this compound Amine

This procedure outlines the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine for subsequent conjugation.

Materials:

  • This compound Amine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve the this compound amine in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • To the stirring solution, add TFA to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.

  • Upon completion, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).

  • Dissolve the resulting residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected Propargyl-PEG4-amine as a TFA salt or free amine.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the propargyl group of the linker and an azide-functionalized molecule.

Materials:

  • Propargyl-PEG4-linker derivative

  • Azide-functionalized molecule (e.g., a ligand for the protein of interest)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper-stabilizing ligand

  • Solvent (e.g., a mixture of t-BuOH/H₂O, or DMSO)

  • Reaction vial

Procedure:

  • In a reaction vial, dissolve the Propargyl-PEG4-linker derivative and the azide-functionalized molecule in the chosen solvent system.

  • In a separate vial, prepare a premixed solution of CuSO₄ and the stabilizing ligand (THPTA or TBTA) in the same solvent. A typical molar ratio of ligand to copper is 5:1.[5][6]

  • Add the copper/ligand solution to the reaction mixture containing the alkyne and azide.

  • Prepare a fresh solution of sodium ascorbate in the reaction solvent.

  • Add the sodium ascorbate solution to the reaction mixture to initiate the cycloaddition. The final concentration of sodium ascorbate should be in excess.

  • Allow the reaction to proceed at room temperature for 1-12 hours. The reaction progress can be monitored by LC-MS.

  • Upon completion, the product can be purified by preparative high-performance liquid chromatography (HPLC) or other suitable chromatographic techniques.

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the key processes involved in the application of this compound in PROTAC development.

PROTAC_Synthesis_Workflow cluster_0 Ligand Functionalization cluster_1 Linker Preparation cluster_2 PROTAC Assembly POI_Ligand Protein of Interest (POI) Ligand with Azide Click_Chemistry CuAAC Click Chemistry (CuSO4, NaAsc) POI_Ligand->Click_Chemistry E3_Ligand E3 Ligase Ligand with Carboxylic Acid Amide_Coupling Amide Coupling (e.g., HATU, DIPEA) E3_Ligand->Amide_Coupling Propargyl_PEG4_Boc This compound Boc_Deprotection Boc Deprotection (TFA/DCM) Propargyl_PEG4_Boc->Boc_Deprotection Deprotected_Linker Propargyl-PEG4-Amine Boc_Deprotection->Deprotected_Linker Deprotected_Linker->Amide_Coupling Intermediate E3 Ligand-Linker Intermediate Amide_Coupling->Intermediate Intermediate->Click_Chemistry PROTAC Final PROTAC Molecule Click_Chemistry->PROTAC

Caption: A generalized workflow for the synthesis of a PROTAC molecule using a this compound linker.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (with PEG4 Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ubiquitination Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

References

Propargyl-PEG4-Boc material safety data sheet (MSDS) information

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive safety information, physical and chemical properties, and a detailed experimental protocol for the use of Propargyl-PEG4-Boc, a heterobifunctional PROTAC linker. This document is intended for researchers, scientists, and drug development professionals.

Material Safety and Handling

The following sections detail the material safety data for this compound, compiled from available Safety Data Sheets (SDS) and product information from suppliers.

Hazard Identification

This compound is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS). However, as with any chemical reagent, it should be handled with care in a laboratory setting.

Potential Hazards:

  • May cause skin irritation.

  • May cause serious eye irritation.

  • May be harmful if swallowed or inhaled.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.

  • Skin Contact: Wash off with soap and plenty of water. Get medical attention if irritation develops and persists.

  • Ingestion: If swallowed, wash out mouth with water provided the person is conscious. Call a physician. Do NOT induce vomiting.

  • Inhalation: If inhaled, remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

Handling and Storage
  • Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, laboratory coat or overalls, and safety glasses. Avoid breathing vapors, mist, or gas. Use only in a well-ventilated area.

  • Storage: Store in a tightly closed container. The recommended storage temperature is -20°C for long-term stability.

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of this compound.

PropertyValueReference
Molecular Formula C16H29NO6[1][2]
Molecular Weight 331.4 g/mol [1][2]
Appearance Colorless to light yellow liquid[1]
Purity >95%[2]
Solubility Soluble in DMSO, DMF, and DCM[2]
Storage Temperature -20°C[1][2]

Experimental Protocols

This compound is a commonly used reagent in "click chemistry," specifically in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. It serves as a linker, for instance in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Below is a general protocol for a CuAAC reaction using this compound.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol outlines the general steps for conjugating this compound to an azide-containing molecule.

Materials:

  • This compound

  • Azide-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Appropriate solvent (e.g., DMSO, DMF, or a mixture with water/buffer)

  • Reaction vessel

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Prepare a stock solution of the azide-containing molecule in a compatible solvent.

    • Prepare a stock solution of CuSO4 in water.

    • Prepare a fresh stock solution of sodium ascorbate in water.

    • Prepare a stock solution of the copper ligand (e.g., THPTA) in water.

  • Reaction Setup:

    • In a reaction vessel, add the azide-containing molecule and this compound (typically in a 1:1 to 1:1.5 molar ratio).

    • Add the solvent to achieve the desired reaction concentration.

    • Add the copper ligand to the reaction mixture. The ligand to copper ratio is typically 5:1.

    • Add the CuSO4 solution to the reaction mixture. The final concentration of copper is typically in the range of 50-100 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

  • Reaction and Monitoring:

    • Allow the reaction to proceed at room temperature with stirring.

    • The reaction progress can be monitored by an appropriate analytical technique, such as LC-MS or TLC.

  • Purification:

    • Once the reaction is complete, the desired product can be purified using standard techniques such as column chromatography, preparative HPLC, or precipitation.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key processes related to the use of this compound.

G cluster_sds Safety Data Sheet (SDS) Workflow sds_review Review SDS ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) sds_review->ppe handling Handle in Ventilated Area ppe->handling storage Store at -20°C handling->storage spill Spill Response handling->spill disposal Proper Waste Disposal handling->disposal

SDS and Safe Handling Workflow.

G cluster_protac PROTAC Synthesis using this compound propargyl_peg This compound protac_intermediate PEGylated POI Ligand propargyl_peg->protac_intermediate CuAAC azide_poi Azide-modified Protein of Interest (POI) Ligand azide_poi->protac_intermediate azide_e3 Azide-modified E3 Ligase Ligand protac PROTAC Molecule azide_e3->protac protac_intermediate->protac Deprotection & Coupling

General PROTAC Synthesis Workflow.

G cluster_cuac Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cu2 Cu(II) cu1 Cu(I) cu2->cu1 cu_acetylide Copper Acetylide cu1->cu_acetylide ascorbate Sodium Ascorbate ascorbate->cu2 Reduction alkyne This compound alkyne->cu_acetylide azide Azide Moiety triazole Triazole Product azide->triazole cu_acetylide->triazole triazole->cu1 Catalyst Regeneration

CuAAC Catalytic Cycle.

References

Propargyl-PEG4-Boc: A Technical Guide for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Propargyl-PEG4-Boc is a heterobifunctional linker molecule widely utilized in chemical biology, bioconjugation, and drug discovery. Its structure, featuring a terminal alkyne group, a tetra-polyethylene glycol (PEG4) spacer, and a Boc-protected amine, offers a versatile platform for the synthesis of complex biomolecules, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). The PEG4 spacer enhances aqueous solubility and provides optimal length and flexibility for inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, a critical step in PROTAC-mediated protein degradation.[1][2] The terminal alkyne allows for covalent modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," while the Boc-protected amine offers a stable yet readily cleavable point for further conjugation.[][4]

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its use, and a review of its application in the development of targeted protein degraders.

Physicochemical Properties

This compound is characterized by the following properties, making it a valuable tool for researchers.

PropertyValueSource
IUPAC Name tert-butyl (1-amino-3,6,9,12-tetraoxapentadecan-15-yl)carbamateN/A
CAS Number 1219810-90-8[5]
Molecular Formula C16H29NO6[5]
Molecular Weight 331.41 g/mol [5]
Appearance Liquid or semi-solid[4]
Purity Typically >96%[5]
Solubility Soluble in DMSO, DCM, DMFN/A
Storage Conditions -20°CN/A

Core Applications in Research

The unique trifunctional nature of this compound makes it a staple in two primary research areas:

  • PROTAC Synthesis: As a bifunctional linker, it connects a ligand for a target protein of interest (POI) to a ligand for an E3 ubiquitin ligase. The PEG4 moiety is often an optimal length for facilitating the necessary protein-protein interactions for ubiquitination and subsequent degradation.[1]

  • Bioconjugation and Click Chemistry: The terminal alkyne group is a key functional handle for "clicking" onto azide-modified molecules, such as proteins, peptides, or surfaces, via CuAAC. This reaction is highly efficient and specific, allowing for the creation of stable triazole linkages.[]

Experimental Protocols

The following are detailed protocols for the key reactions involving this compound.

Protocol 1: Boc Deprotection of this compound

This procedure removes the tert-butyloxycarbonyl (Boc) protecting group to yield a free primary amine, which can then be used for subsequent conjugation reactions, such as amide bond formation.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a carbocation scavenger)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM to a concentration of 0.1-0.2 M.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v). If the substrate is sensitive to acid-catalyzed degradation, TIS can be added (2.5-5% v/v).[6]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[6]

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).

  • For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected Propargyl-PEG4-amine.

cluster_0 Boc Deprotection Workflow Start Start Dissolve Dissolve this compound in anhydrous DCM Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add_TFA Add TFA (20-50%) (Optional: TIS) Cool->Add_TFA Stir Stir at 0°C then RT Add_TFA->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Workup Evaporate solvent & TFA Monitor->Workup Neutralize Neutralize with NaHCO3 Workup->Neutralize Dry_Concentrate Dry and Concentrate Neutralize->Dry_Concentrate End Propargyl-PEG4-amine Dry_Concentrate->End

Boc Deprotection Workflow
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction to conjugate the propargyl group of this compound (or its deprotected amine derivative) to an azide-containing molecule.

Materials:

  • This compound (or its amine derivative)

  • Azide-containing molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, recommended for aqueous reactions)

  • Solvent: e.g., a mixture of t-butanol and water (1:1), or Dimethyl sulfoxide (B87167) (DMSO)

  • Nitrogen or Argon gas

Procedure:

  • In a reaction vessel, dissolve the propargyl-PEG linker (1 equivalent) and the azide-containing molecule (1-1.2 equivalents) in the chosen solvent system.

  • Purge the reaction mixture with an inert gas (nitrogen or argon) for 10-15 minutes to remove dissolved oxygen.

  • In a separate vial, prepare a stock solution of CuSO₄·5H₂O in water. In another vial, prepare a fresh stock solution of sodium ascorbate in water.

  • To the stirred reaction mixture, add the CuSO₄·5H₂O solution (typically 0.1 equivalents). If using a ligand like THPTA, pre-mix it with the CuSO₄ solution.

  • Immediately follow with the addition of the sodium ascorbate solution (typically 0.5 equivalents).

  • Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours. Monitor by TLC or LC-MS.

  • Once the reaction is complete, it can be quenched by exposure to air. The product can be purified by extraction with an organic solvent, followed by washing with water and brine, drying, and concentration. Further purification can be achieved by column chromatography if necessary.

cluster_1 CuAAC 'Click' Reaction Workflow Start Start Dissolve Dissolve Propargyl-PEG linker and Azide-molecule Start->Dissolve Purge Purge with N2/Ar Dissolve->Purge Add_Cu Add CuSO4 (Optional: THPTA) Purge->Add_Cu Add_Ascorbate Add Sodium Ascorbate Add_Cu->Add_Ascorbate Stir Stir at RT Add_Ascorbate->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench and Purify Monitor->Quench End Triazole Conjugate Quench->End

CuAAC 'Click' Reaction Workflow

Application in PROTACs: Quantitative Data and Signaling Pathways

PROTACs synthesized with PEG linkers have demonstrated potent degradation of various clinically relevant protein targets. The PEG4 linker is often a good starting point for optimization, as linker length is a critical determinant of PROTAC efficacy.[7]

PROTACs Targeting Bruton's Tyrosine Kinase (BTK)

BTK is a key component of the B-cell receptor (BCR) signaling pathway and a validated target in B-cell malignancies.[8] PROTACs can overcome resistance to covalent BTK inhibitors like ibrutinib, which is often caused by mutations in the C481 residue.[9]

Quantitative Data for BTK-targeting PROTACs with PEG Linkers:

PROTACLinker TypeDC50DmaxCell LineReference
PROTAC 3Propargyl-PEG4-acid200 nMN/ATHP-1[10]
NC-1PEG (unspecified)2.2 nM97%Mino[11]
PTD10PEG (unspecified)0.5 nMN/AN/A[12]

Note: While PROTAC 3 explicitly uses a Propargyl-PEG4-acid linker, the exact structures for NC-1 and PTD10 are not specified as this compound in the provided literature, but represent the efficacy of PROTACs with short PEG linkers.

cluster_2 BTK Signaling Pathway and PROTAC Intervention BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN BTK BTK LYN->BTK PLCg2 PLCγ2 BTK->PLCg2 Proteasome Proteasomal Degradation BTK->Proteasome NFkB NF-κB Signaling PLCg2->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation PROTAC BTK PROTAC (e.g., with PEG4 linker) PROTAC->BTK

BTK Signaling and PROTAC Action
PROTACs Targeting Androgen Receptor (AR)

The Androgen Receptor (AR) is a primary driver of prostate cancer. PROTACs targeting AR have shown promise in overcoming resistance to conventional AR inhibitors.[13]

Quantitative Data for AR-targeting PROTACs:

PROTACLinker TypeDC50DmaxCell LineReference
ARCC-4PEG (unspecified)5 nM98%Prostate Cancer[14]

Note: The specific PEG linker for ARCC-4 is not detailed as this compound in the available literature but is representative of potent AR degraders.

cluster_3 Androgen Receptor Signaling and PROTAC Intervention Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Nucleus Nucleus AR->Nucleus Proteasome Proteasomal Degradation AR->Proteasome ARE Androgen Response Element (ARE) Nucleus->ARE Transcription Gene Transcription ARE->Transcription Growth Prostate Cancer Cell Growth Transcription->Growth PROTAC AR PROTAC (e.g., with PEG4 linker) PROTAC->AR

AR Signaling and PROTAC Action
PROTACs Targeting KRAS

Mutations in the KRAS oncogene are prevalent in many cancers. PROTACs offer a novel strategy to target KRAS mutants, such as G12C, by inducing their degradation.[15]

Quantitative Data for KRAS-targeting PROTACs:

cluster_4 KRAS Signaling Pathway and PROTAC Intervention RTK Receptor Tyrosine Kinase (RTK) KRAS KRAS (G12C) RTK->KRAS RAF RAF KRAS->RAF Proteasome Proteasomal Degradation KRAS->Proteasome MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Tumor Growth ERK->Proliferation PROTAC KRAS PROTAC (e.g., with PEG4 linker) PROTAC->KRAS

KRAS Signaling and PROTAC Action

Conclusion

This compound is a high-value chemical tool for researchers in drug development and chemical biology. Its well-defined structure, featuring a PEG4 spacer for enhanced solubility and optimal linker length, a terminal alkyne for efficient click chemistry conjugation, and a versatile Boc-protected amine, makes it an ideal building block for the synthesis of PROTACs and other complex bioconjugates. The provided protocols and data serve as a guide for the effective utilization of this linker in the development of novel therapeutics aimed at targeted protein degradation. As the field of targeted protein degradation continues to expand, the strategic application of well-designed linkers like this compound will be paramount to success.

References

The Strategic Role of the PEG4 Spacer in Propargyl-PEG4-Boc: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of targeted protein degradation has revolutionized modern drug discovery, with Proteolysis Targeting Chimeras (PROTACs) emerging as a powerful modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The linker connecting the two targeting ligands of a PROTAC is a critical determinant of its efficacy, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and an E3 ligase. This technical guide delves into the function of a specific and widely utilized linker component, the Propargyl-PEG4-Boc, with a focus on the integral role of its polyethylene (B3416737) glycol (PEG) spacer.

Core Function of the PEG4 Spacer in this compound

This compound is a bifunctional linker comprised of three key moieties: a propargyl group, a tetraethylene glycol (PEG4) spacer, and a Boc-protected amine. This combination provides the necessary tools for the modular assembly of PROTACs. The propargyl group serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient and specific conjugation to an azide-modified ligand. The Boc-protected amine, upon deprotection, provides a reactive site for amide bond formation with a corresponding carboxylic acid on the other ligand.

At the heart of this linker's utility is the PEG4 spacer. The incorporation of this hydrophilic and flexible chain confers several advantageous properties to the resulting PROTAC molecule.

Enhanced Solubility and Physicochemical Properties

A significant challenge in the development of PROTACs is their often high molecular weight and lipophilicity, which can lead to poor aqueous solubility and aggregation. The PEG4 spacer, being inherently hydrophilic, helps to mitigate these issues. By increasing the overall polarity of the PROTAC, the PEG linker can significantly improve its solubility in aqueous buffers, which is crucial for in vitro assays and for achieving adequate bioavailability in vivo. This improved solubility also aids in preventing the aggregation of the final PROTAC molecule, which can otherwise lead to loss of activity and difficulties in formulation.[1]

Improved Cell Permeability and Pharmacokinetics

The relationship between PEGylation and cell permeability is complex. While excessive PEGylation can sometimes hinder passive diffusion across cell membranes, a short PEG spacer like PEG4 can strike a balance between improved solubility and maintaining sufficient permeability.[2] The flexible nature of the PEG chain is thought to allow the PROTAC to adopt conformations that can shield its more polar regions, facilitating transient interactions with the lipid bilayer and enabling passive diffusion into the cell.[1] Furthermore, the hydrophilic nature of the PEG spacer can help to reduce non-specific binding to plasma proteins and other biological macromolecules, potentially leading to an extended plasma half-life and improved pharmacokinetic profile.

Optimal Ternary Complex Formation

The length and flexibility of the linker are critical for the successful formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The PEG4 spacer provides a flexible tether of a defined length, allowing the two ligands to orient themselves optimally for simultaneous binding to their respective proteins. A linker that is too short may cause steric hindrance, preventing the formation of the ternary complex, while a linker that is too long might lead to unproductive binding modes and inefficient ubiquitination. The defined length of the PEG4 spacer allows for systematic optimization of linker length in PROTAC design to achieve maximal degradation efficacy.

Quantitative Data Presentation

While specific experimental data for this compound is not always available in a consolidated format, the following table summarizes key physicochemical properties based on available information for this and structurally similar molecules. Researchers should note that these values can be influenced by the specific experimental conditions and the nature of the conjugated ligands.

PropertyValue/RangeMethodSignificance in PROTAC Development
Molecular Weight ( g/mol ) 331.41[3]CalculationContributes to the overall size of the PROTAC, which can influence cell permeability.
Calculated logP (clogP) VariesIn silico calculationA measure of lipophilicity. A balanced logP is crucial for achieving both solubility and cell permeability. The PEG4 spacer generally decreases the logP of a molecule.
Aqueous Solubility Generally improved with PEGylationExperimental (e.g., nephelometry)Higher solubility is critical for accurate in vitro testing and bioavailability.[1]
Cell Permeability (Papp) Varies depending on the overall PROTAC structurePAMPA, Caco-2 assaysA key determinant of a PROTAC's ability to reach its intracellular target. PEG linkers can influence this property.[4]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound in the synthesis and evaluation of PROTACs.

Synthesis of a PROTAC using this compound and Click Chemistry

This protocol describes a general workflow for the synthesis of a PROTAC using this compound, where one ligand contains an azide (B81097) group and the other a carboxylic acid.

Materials:

  • This compound

  • Azide-functionalized ligand (Ligand A-N3)

  • Carboxylic acid-functionalized ligand (Ligand B-COOH)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Dimethylformamide (DMF)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvents for purification (e.g., acetonitrile, water)

  • Reverse-phase HPLC system

Procedure:

  • Boc Deprotection of this compound:

    • Dissolve this compound in a 1:1 mixture of DCM and TFA.

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Remove the solvent under reduced pressure to yield the crude propargyl-PEG4-amine as a TFA salt. This can often be used in the next step without further purification.

  • Amide Coupling with Ligand B-COOH:

    • Dissolve Ligand B-COOH in DMF.

    • Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 15 minutes to activate the carboxylic acid.

    • Add a solution of the crude propargyl-PEG4-amine TFA salt (1 equivalent) in DMF to the activated ester solution.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting alkyne-linker-Ligand B intermediate by flash chromatography or preparative HPLC.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

    • Dissolve the alkyne-linker-Ligand B intermediate (1 equivalent) and Ligand A-N3 (1.1 equivalents) in a suitable solvent system (e.g., a mixture of t-BuOH and water or DMF).

    • In a separate vial, prepare a fresh solution of copper(II) sulfate (0.1 equivalents) and THPTA (0.5 equivalents) in water.

    • Add the CuSO4/THPTA solution to the reaction mixture.

    • Add a fresh solution of sodium ascorbate (1 equivalent) in water to initiate the reaction.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

    • Upon completion, the crude PROTAC can be purified by preparative reverse-phase HPLC.

    • Characterize the final PROTAC by LC-MS and NMR.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane.

Materials:

  • PAMPA plate (e.g., 96-well format with a filter plate coated with a lipid solution)

  • Donor and acceptor plates

  • Test compound (PROTAC) stock solution in DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis plate reader or LC-MS system

Procedure:

  • Prepare Donor Solution: Dilute the test compound stock solution in PBS to the desired final concentration (typically with a final DMSO concentration of ≤1%).

  • Hydrate the PAMPA Membrane: Add buffer to the acceptor wells and carefully place the filter plate on top, ensuring the membrane is hydrated.

  • Add Donor Solution: Remove the buffer from the donor wells and add the donor solution containing the test compound.

  • Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-16 hours) with gentle shaking.

  • Measure Concentrations: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Calculate Permeability Coefficient (Pe): The apparent permeability coefficient (Pe) is calculated using the following equation:

    where:

    • V_D and V_A are the volumes of the donor and acceptor wells, respectively.

    • A is the area of the membrane.

    • t is the incubation time.

    • [C_A(t)] is the concentration of the compound in the acceptor well at time t.

    • [C_equilibrium] is the concentration at equilibrium, calculated from the initial donor concentration and the volumes of the donor and acceptor wells.

Mandatory Visualizations

PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Boc Deprotection cluster_step2 Step 2: Amide Coupling cluster_step3 Step 3: Click Chemistry (CuAAC) Propargyl_PEG4_Boc This compound Propargyl_PEG4_Amine Propargyl-PEG4-Amine (TFA salt) Propargyl_PEG4_Boc->Propargyl_PEG4_Amine TFA/DCM Propargyl_PEG4_Amine_input Propargyl_PEG4_Amine->Propargyl_PEG4_Amine_input Ligand_B Ligand B-COOH Activated_Ligand_B Activated Ligand B Ligand_B->Activated_Ligand_B HATU/DIPEA Alkyne_Intermediate Alkyne-Linker-Ligand B Activated_Ligand_B->Alkyne_Intermediate Alkyne_Intermediate_input Alkyne_Intermediate->Alkyne_Intermediate_input Propargyl_PEG4_Amine_input->Alkyne_Intermediate Ligand_A Ligand A-N3 PROTAC Final PROTAC Ligand_A->PROTAC Alkyne_Intermediate_input->PROTAC CuSO4, Na-Ascorbate, THPTA

Caption: Workflow for PROTAC synthesis using this compound.

PROTAC Mechanism of Action: Ternary Complex Formation

PROTAC_MoA cluster_PROTAC cluster_Ternary Ternary Complex PROTAC PROTAC (with PEG4 Spacer) POI_Ligand POI Ligand PROTAC->POI_Ligand E3_Ligand E3 Ligand PROTAC->E3_Ligand POI Target Protein (POI) POI_Ligand->POI Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase Binds Ub Ubiquitin E3_Ligase->Ub Recruits POI_bound POI Ub->POI_bound Ubiquitination Proteasome Proteasome POI_bound->Proteasome Degradation PROTAC_bound PROTAC POI_bound->PROTAC_bound E3_bound E3 Ligase PROTAC_bound->E3_bound

Caption: PROTAC-mediated protein degradation via ternary complex formation.

This in-depth guide provides a comprehensive overview of the function of the PEG4 spacer in this compound, offering valuable insights for researchers engaged in the design and development of novel PROTAC-based therapeutics. The strategic use of this linker can significantly impact the druglike properties of the final molecule, ultimately contributing to the successful degradation of disease-relevant proteins.

References

Navigating the Cleavage: An In-depth Technical Guide to Boc Deprotection of Propargyl-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the synthesis of complex molecules, particularly in the realms of peptide synthesis, bioconjugation, and drug delivery. Its facile introduction and, more importantly, its selective removal are critical for the successful construction of intricate molecular architectures. This guide provides a comprehensive technical overview of the various methods for the deprotection of the Boc group from Propargyl-PEG4-Boc, a heterobifunctional linker of significant interest in the development of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapeutics.

This document will delve into the core methodologies, providing quantitative data for comparison, detailed experimental protocols, and visual workflows to aid in the selection and execution of the most appropriate deprotection strategy.

Overview of Boc Deprotection Strategies

The removal of the Boc group is an acid-labile process, typically proceeding through the protonation of the carbamate (B1207046) oxygen, followed by the formation of a stable tert-butyl cation and the release of carbon dioxide to yield the free amine. While acidic conditions are the most common, alternative methods have been developed to accommodate substrates with acid-sensitive functionalities. The primary strategies for Boc deprotection of this compound can be categorized as:

  • Acid-Catalyzed Deprotection: The most prevalent and often most efficient method, utilizing strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl).

  • Thermal Deprotection: A "greener" alternative that avoids the use of strong acids, relying on heat to induce the cleavage of the Boc group.

  • Lewis Acid-Catalyzed Deprotection: Milder than Brønsted acids, Lewis acids offer an alternative for substrates that are sensitive to strongly acidic protons.

The choice of method is dictated by several factors, including the stability of the propargyl and PEG moieties, the presence of other acid-sensitive functional groups in the molecule, and the desired scale of the reaction.

Quantitative Data Summary

The following table summarizes common reaction conditions and reported yields for various Boc deprotection methods applicable to amine-containing compounds. It is important to note that optimal conditions for this compound may require some optimization based on the specific context of the broader synthetic scheme.

Deprotection MethodReagent(s)Solvent(s)Temperature (°C)TimeTypical Yield (%)Reference(s)
Acid-Catalyzed
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 to RT0.5 - 2 h>95[1]
Hydrogen Chloride (HCl)1,4-Dioxane (B91453), Ethyl AcetateRT1 - 4 h>95[2]
Thermal
None (neat) or WaterToluene, Methanol, TFE120 - 2400.5 - 90 min (flow)44 - 100[3]
Water (reflux)Water1001 - 6 hHigh[4]
Lewis Acid-Catalyzed
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)RT12 - 24 hGood to High[5][6]
Trimethylsilyl Iodide (TMSI)Dichloromethane (DCM)RT12 - 24 hGood to High[5]

Substrate Compatibility: Stability of Propargyl and PEG Moieties

A critical consideration in the deprotection of this compound is the stability of the terminal alkyne (propargyl group) and the polyethylene (B3416737) glycol (PEG) chain under the chosen reaction conditions.

  • Propargyl Group: The propargyl group is generally stable under the acidic conditions commonly used for Boc deprotection.[7] However, prolonged exposure to very strong acids or high temperatures could potentially lead to side reactions. Monitoring the reaction progress is crucial to avoid degradation.

  • PEG Chain: Polyethylene glycol is known to be stable under a wide range of pH conditions.[8] However, prolonged heating in the presence of oxygen can lead to thermal-oxidative degradation.[9][10] When employing thermal deprotection methods, it is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize this risk.

Experimental Protocols

The following are detailed protocols for the most common and effective methods for the Boc deprotection of this compound.

Acid-Catalyzed Deprotection with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is the most widely used and generally high-yielding method for Boc deprotection.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS) (optional scavenger)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mL per 1 g of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v). If the substrate or other parts of the molecule are sensitive to the tert-butyl cation by-product, add a scavenger such as TIS (2-5% v/v).[11]

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.

  • For work-up, dissolve the residue in an appropriate organic solvent (e.g., DCM or ethyl acetate) and carefully wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected Propargyl-PEG4-Amine. The product is often obtained as a TFA salt if the basic wash is omitted, which may be suitable for subsequent reactions.

Acid-Catalyzed Deprotection with Hydrogen Chloride (HCl) in 1,4-Dioxane

This method is another robust option and is sometimes preferred for its milder nature compared to neat TFA.

Materials:

  • This compound

  • Anhydrous 1,4-Dioxane

  • 4M HCl in 1,4-Dioxane solution

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolve this compound in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.

  • To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents of HCl).

  • Stir the mixture at room temperature for 1 to 4 hours.[2]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[2]

  • Alternatively, the solvent can be removed under reduced pressure, and the resulting hydrochloride salt can be used directly in the next step or neutralized with a suitable base.

Thermal Deprotection in a Suitable Solvent

This method offers a "green" chemistry approach, avoiding the use of corrosive acids.

Materials:

  • This compound

  • High-boiling point solvent (e.g., toluene, methanol, or trifluoroethanol (TFE))

  • Reaction vessel suitable for high temperatures (e.g., sealed tube or continuous flow reactor)

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve this compound in the chosen solvent.

  • Purge the reaction vessel with an inert gas.

  • Heat the solution to the desired temperature (typically between 120-240 °C). The optimal temperature and time will depend on the solvent and substrate.[3]

  • For example, in a continuous flow setup, residence times can range from a few minutes to over an hour to achieve high conversion.[3]

  • Monitor the reaction progress by taking aliquots and analyzing by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to yield the deprotected product. Further purification may be necessary to remove any by-products formed at high temperatures.

Lewis Acid-Catalyzed Deprotection with Zinc Bromide (ZnBr₂)

This method can be advantageous when dealing with substrates containing other acid-sensitive groups.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Zinc Bromide (ZnBr₂)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add an excess of ZnBr₂ (typically 2-3 equivalents) to the solution.[5]

  • Stir the reaction mixture at room temperature. The reaction time is typically longer than with strong acids, often requiring 12-24 hours.[5]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the addition of a suitable reagent, such as an aqueous solution of a chelating agent (e.g., EDTA) or a mild base.

  • Perform an aqueous work-up to remove the zinc salts.

  • Dry the organic layer, filter, and concentrate to obtain the deprotected product.

Visualizing the Process: Diagrams and Workflows

To further clarify the deprotection process, the following diagrams have been generated using Graphviz (DOT language).

G cluster_workflow General Boc Deprotection Workflow start This compound deprotection Deprotection (Acidic, Thermal, or Lewis Acid) start->deprotection monitoring Reaction Monitoring (TLC, LC-MS) deprotection->monitoring monitoring->deprotection Incomplete workup Work-up & Purification monitoring->workup Reaction Complete product Propargyl-PEG4-Amine workup->product

Caption: A generalized workflow for the Boc deprotection of this compound.

G cluster_mechanism Acid-Catalyzed Boc Deprotection Mechanism start Propargyl-PEG4-NH-Boc + H⁺ intermediate1 Protonated Intermediate Propargyl-PEG4-NH-C(=O⁺H)-O-tBu start->intermediate1 Protonation fragmentation Fragmentation intermediate1->fragmentation products Propargyl-PEG4-NH₂ + CO₂ + tBu⁺ fragmentation->products

Caption: The mechanism of acid-catalyzed Boc deprotection.

G cluster_decision Decision Tree for Boc Deprotection Method Selection question1 Are other acid-sensitive functional groups present? method_acidic Use Acidic Method (TFA or HCl) question1->method_acidic No question2 Is the substrate thermally stable? question1->question2 Yes method_thermal Consider Thermal Deprotection question2->method_thermal Yes method_lewis Consider Lewis Acid Deprotection question2->method_lewis No

Caption: A decision tree to guide the selection of an appropriate Boc deprotection method.

Conclusion

The successful deprotection of the Boc group from this compound is a critical step in the synthesis of many advanced bioconjugates. While standard acidic conditions using TFA or HCl remain the most reliable and efficient methods, the availability of thermal and Lewis acid-catalyzed alternatives provides valuable options for substrates with sensitive functionalities. Careful consideration of substrate stability, reaction kinetics, and the nature of other functional groups within the molecule will guide the researcher in selecting the optimal deprotection strategy. The protocols and data presented in this guide serve as a comprehensive resource for navigating this crucial synthetic transformation.

References

Propargyl-PEG4-Boc for Surface Modification of Materials: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise control of surface chemistry is a cornerstone of modern materials science, with profound implications for biocompatibility, diagnostics, and targeted drug delivery. Propargyl-PEG4-Boc is a heterobifunctional linker that has emerged as a powerful tool for the covalent modification of material surfaces. This molecule features a terminal propargyl group for "click" chemistry, a tetraethylene glycol (PEG4) spacer to enhance hydrophilicity and reduce non-specific protein adsorption, and a Boc-protected amine for subsequent functionalization. This guide provides a comprehensive overview of the application of this compound in surface modification, including its chemical properties, detailed experimental protocols, and expected characterization data.

Core Concepts and Applications

This compound is a versatile linker that enables a two-step surface functionalization strategy.[1] First, the linker is immobilized on a substrate. Subsequently, the Boc protecting group is removed to reveal a primary amine, which can then be conjugated to a biomolecule of interest. Alternatively, the propargyl group can be utilized in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click" chemistry, to attach azide-modified molecules.[2][3]

The PEG4 spacer plays a crucial role in minimizing non-specific binding of proteins and cells to the modified surface, thereby enhancing the signal-to-noise ratio in biosensing applications and improving the biocompatibility of implanted materials.[4][5] This "stealth" property is highly desirable in the development of drug delivery vehicles, as it can prolong circulation times and reduce immunogenicity.[]

Key applications of this compound in surface modification include:

  • Immobilization of Biomolecules: Covalent attachment of proteins, peptides, antibodies, and nucleic acids to surfaces for applications in biosensors, microarrays, and cell adhesion studies.[1][4]

  • Drug Delivery Systems: Functionalization of nanoparticles and other drug carriers with targeting ligands to enhance specificity and therapeutic efficacy.[]

  • Anti-fouling Surfaces: Creation of surfaces that resist non-specific protein adsorption and cell adhesion, crucial for medical implants and diagnostic devices.[4][5]

  • Combinatorial Chemistry: Stepwise synthesis of complex surface functionalities for screening and discovery applications.

Chemical and Physical Properties

A summary of the key properties of a representative this compound amine is presented in the table below.

PropertyValueReference
Chemical Name This compound Amine[7]
CAS Number 1219810-90-8[7]
Molecular Formula C16H29NO6[7]
Molecular Weight 331.41 g/mol [7]
Purity > 96%[7]
Appearance Pale yellow to yellow oilN/A
Solubility Soluble in DMSO, DCM, DMFN/A
Storage -20°C, desiccatedN/A

Experimental Protocols

The following sections provide detailed methodologies for the surface modification of a silicon-based substrate using this compound. These protocols are intended as a general guide and may require optimization for specific applications and substrate materials.

Surface Preparation and Silanization

This protocol describes the initial activation of a silicon oxide surface and subsequent immobilization of the this compound linker via an aminosilane.

Materials:

  • Silicon wafers or glass slides

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene

  • This compound-NHS ester (or similar activated ester)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous dimethylformamide (DMF)

Procedure:

  • Surface Cleaning and Hydroxylation:

    • Immerse the silicon substrates in Piranha solution for 30 minutes to clean and generate surface hydroxyl groups.

    • Rinse thoroughly with deionized water and dry under a stream of nitrogen.

  • Silanization:

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene.

    • Immerse the cleaned substrates in the APTES solution for 2 hours at room temperature with gentle agitation.

    • Rinse the substrates with toluene, followed by ethanol (B145695), and finally deionized water.

    • Cure the silanized substrates in an oven at 110°C for 30 minutes.

  • Immobilization of this compound:

    • Prepare a solution of this compound-NHS ester (10 mg/mL) in anhydrous DMF.

    • Add TEA or DIPEA (2-3 equivalents relative to the NHS ester) to the solution.

    • Immerse the aminosilanized substrates in the reaction solution and incubate for 12-24 hours at room temperature.

    • Rinse the substrates with DMF, followed by ethanol and deionized water.

    • Dry the functionalized substrates under a stream of nitrogen.

Boc Deprotection

This step removes the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine for subsequent conjugation.

Materials:

  • This compound functionalized substrate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Deionized water

  • Ethanol

Procedure:

  • Prepare a deprotection solution of 20-50% TFA in DCM.

  • Immerse the functionalized substrate in the deprotection solution for 30-60 minutes at room temperature.

  • Rinse the substrate with DCM to remove residual TFA.

  • Rinse thoroughly with ethanol and deionized water.

  • Dry the substrate under a stream of nitrogen. The surface now presents a free primary amine.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction to conjugate an azide-modified molecule to the propargyl-functionalized surface.

Materials:

  • Propargyl-PEG4-functionalized substrate

  • Azide-modified molecule of interest

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.4)

Procedure:

  • Prepare a stock solution of the azide-modified molecule in a suitable solvent (e.g., DMSO or water).

  • In a reaction vessel, add the Propargyl-PEG4-functionalized substrate.

  • Prepare the click reaction master mix in the following order:

    • Buffer (e.g., PBS)

    • Azide-modified molecule (final concentration typically 10-100 µM)

    • Copper(II) sulfate (final concentration typically 50-250 µM)

    • THPTA (final concentration typically 5 times the copper concentration)

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (final concentration typically 1-5 mM).

  • Incubate the reaction for 1-4 hours at room temperature with gentle agitation.

  • Rinse the substrate thoroughly with deionized water and then ethanol.

  • Dry the substrate under a stream of nitrogen.

Surface Characterization

Thorough characterization of the modified surface at each step is crucial to ensure successful functionalization. The following table summarizes expected outcomes from common surface analysis techniques. The data presented are representative values for PEGylated surfaces and may vary depending on the specific substrate and experimental conditions.

Characterization TechniqueExpected Outcome for this compound Modified SurfaceReference
Contact Angle Goniometry Decrease in water contact angle after PEGylation, indicating increased hydrophilicity.[8]
X-ray Photoelectron Spectroscopy (XPS) Appearance of N1s peak after aminosilanization and C1s peak corresponding to the PEG linker. Changes in elemental ratios (C, N, O, Si) at each step.[9]
Atomic Force Microscopy (AFM) Increase in surface roughness and layer thickness after each modification step.[9]
Ellipsometry Increase in film thickness after immobilization of the PEG linker and subsequent biomolecule conjugation.[4]
Fourier-Transform Infrared Spectroscopy (FTIR) Appearance of characteristic peaks for the alkyne (around 2100 cm⁻¹) and amide bonds after linker immobilization.[8]

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the overall workflow for surface modification using this compound, from initial substrate preparation to the final conjugation of a biomolecule.

G cluster_0 Substrate Preparation cluster_1 Linker Immobilization cluster_2 Functionalization Pathways Substrate Substrate Hydroxylated_Substrate Hydroxylated_Substrate Substrate->Hydroxylated_Substrate Piranha Etch Aminosilanized_Substrate Aminosilanized_Substrate Hydroxylated_Substrate->Aminosilanized_Substrate APTES Propargyl_PEG4_Boc_Surface Propargyl_PEG4_Boc_Surface Aminosilanized_Substrate->Propargyl_PEG4_Boc_Surface This compound-NHS Propargyl_PEG4_NH2_Surface Propargyl_PEG4_NH2_Surface Propargyl_PEG4_Boc_Surface->Propargyl_PEG4_NH2_Surface TFA Deprotection Clicked_Surface Clicked_Surface Propargyl_PEG4_Boc_Surface->Clicked_Surface CuAAC Biomolecule_Conjugated_Surface Biomolecule_Conjugated_Surface Propargyl_PEG4_NH2_Surface->Biomolecule_Conjugated_Surface EDC/NHS Coupling Biomolecule Biomolecule Biomolecule->Biomolecule_Conjugated_Surface Azide_Molecule Azide_Molecule Azide_Molecule->Clicked_Surface

Caption: Surface modification workflow with this compound.

Logical Relationship of Functional Groups

This diagram illustrates the orthogonal reactivity of the functional groups on the this compound linker.

G Linker This compound Propargyl Group Boc-Protected Amine Click_Chemistry Click_Chemistry Linker:propargyl->Click_Chemistry CuAAC with Azide Deprotection Deprotection Linker:boc_amine->Deprotection Acidic Conditions (TFA) Amine_Coupling Amine_Coupling Deprotection->Amine_Coupling EDC/NHS with Carboxylic Acid

Caption: Functional group reactivity of this compound.

Influence on Cellular Interactions

While this compound itself is not biologically active, its application in surface modification can profoundly influence cellular behavior by controlling the presentation of bioactive molecules. The PEG spacer effectively reduces non-specific cell adhesion, creating a "blank slate" upon which specific cell-surface interactions can be engineered.[4][10]

For instance, by conjugating cell-adhesive peptides such as RGD to the surface via the Propargyl-PEG4 linker, one can promote the adhesion and spreading of specific cell types. The density and spatial arrangement of these ligands can be precisely controlled, which in turn can influence intracellular signaling pathways related to cell adhesion, proliferation, and differentiation. For example, the clustering of integrin receptors upon binding to an RGD-functionalized surface can trigger focal adhesion formation and activate signaling cascades involving focal adhesion kinase (FAK) and Src family kinases.

It is important to note that the specific signaling pathways activated will depend entirely on the nature of the biomolecule that is ultimately immobilized on the surface.

Conclusion

This compound is a highly valuable and versatile tool for the functionalization of material surfaces. Its heterobifunctional nature allows for a multi-step, controlled approach to surface modification, enabling the creation of well-defined interfaces with tailored chemical and biological properties. The inclusion of a PEG spacer is critical for minimizing non-specific interactions, a key requirement for many biomedical and biotechnological applications. The experimental protocols and characterization data provided in this guide serve as a foundation for researchers and drug development professionals to effectively utilize this compound in their work, paving the way for advancements in areas ranging from targeted drug delivery to high-sensitivity biosensing. As with any surface modification strategy, careful optimization and thorough characterization are paramount to achieving desired outcomes.

References

Methodological & Application

Application Notes and Detailed Protocol for Propargyl-PEG4-Boc Click Chemistry Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and versatile method for the formation of stable 1,2,3-triazole linkages. This reaction is characterized by its high yields, mild reaction conditions, and exceptional functional group tolerance, making it an invaluable tool in bioconjugation, drug discovery, and materials science. Propargyl-PEG4-Boc is a heterobifunctional linker containing a terminal alkyne for click chemistry and a Boc-protected amine for subsequent conjugation, making it a valuable reagent for the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs).[1][2][3] The tetraethylene glycol (PEG4) spacer enhances aqueous solubility and provides flexibility to the conjugated molecules.[4][5]

This document provides a detailed protocol for performing a click chemistry reaction with this compound and a generic azide (B81097) partner. It also includes information on the purification and characterization of the resulting triazole product.

Principle of the Reaction

The CuAAC reaction involves the [3+2] cycloaddition of a terminal alkyne (this compound) and an azide in the presence of a copper(I) catalyst to regioselectively form a 1,4-disubstituted 1,2,3-triazole. The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate (B8700270). A stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA), is often employed to enhance the reaction rate and prevent the disproportionation and oxidation of the Cu(I) catalyst.[6]

Experimental Protocol

This protocol describes a general procedure for the click chemistry reaction between this compound and an azide-containing molecule. The reaction conditions may require optimization depending on the specific substrates and desired scale.

Materials and Reagents:

  • This compound

  • Azide-functionalized molecule (e.g., Benzyl Azide, fluorescent azide, biotin-azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

  • Solvents: e.g., deionized water, tert-butanol, dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF)

  • Reaction vials

  • Magnetic stirrer and stir bars

  • Nitrogen or Argon gas supply (optional, for sensitive reactions)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Purification system (e.g., flash column chromatography, preparative HPLC)

  • Characterization instruments (e.g., NMR spectrometer, mass spectrometer)

Stock Solution Preparation:

  • This compound (100 mM): Dissolve the appropriate amount of this compound in a suitable solvent (e.g., DMSO or DMF).

  • Azide (100 mM): Dissolve the azide-containing molecule in a compatible solvent.

  • Copper(II) Sulfate (100 mM): Dissolve CuSO₄·5H₂O in deionized water.

  • Sodium Ascorbate (1 M): Prepare a fresh solution of sodium ascorbate in deionized water immediately before use.

  • THPTA or TBTA (100 mM): Dissolve the ligand in deionized water (for THPTA) or a mixture of DMSO and water (for TBTA).

Reaction Procedure:

  • Reaction Setup: In a clean, dry reaction vial, add this compound (1.0 equivalent) and the azide-functionalized molecule (1.0 - 1.2 equivalents).

  • Solvent Addition: Add a suitable solvent or solvent mixture (e.g., t-BuOH/H₂O 1:1, DMSO, or DMF) to achieve a final concentration of the limiting reagent in the range of 1-100 mM.

  • Catalyst Premix: In a separate vial, premix the Copper(II) sulfate solution (0.01 - 0.1 equivalents) with the THPTA or TBTA ligand solution (0.05 - 0.5 equivalents). Allow the mixture to stand for a few minutes.

  • Catalyst Addition: Add the catalyst/ligand premix to the reaction vial containing the alkyne and azide.

  • Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.1 - 1.0 equivalent).

  • Reaction Conditions: Stir the reaction mixture at room temperature. For less reactive substrates, the reaction may be gently heated (e.g., to 35-50 °C).

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed (typically 1-24 hours).

  • Quenching and Work-up: Once the reaction is complete, it can be quenched by the addition of water or a chelating agent like EDTA to remove the copper catalyst. The product can then be extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel or by preparative HPLC to yield the pure triazole conjugate.

Data Presentation

Table 1: Reagent Properties

ReagentMolecular FormulaMolecular Weight ( g/mol )PurityCAS Number
This compound AmineC₁₆H₂₉NO₆331.41>96%1219810-90-8
N-(Propargyl-PEG4)-PEG4-N-BocC₂₆H₅₀N₂O₁₀550.7>98%N/A

Data sourced from commercial suppliers.[1][7]

Table 2: Representative Reaction Parameters

ParameterConditionNotes
Reactant Ratio 1:1 to 1:1.2 (Alkyne:Azide)A slight excess of the more accessible reagent can drive the reaction to completion.
Solvent t-BuOH/H₂O, DMSO, DMF, H₂OChoice of solvent depends on the solubility of the reactants.[8]
Catalyst Loading 1-10 mol% CuSO₄Lower catalyst loading is preferred for bioconjugation to minimize cytotoxicity.
Ligand THPTA, TBTATHPTA is water-soluble and ideal for aqueous reactions.[6]
Ligand:Copper Ratio 1:1 to 5:1A higher ratio can protect biomolecules from copper-mediated damage.
Reducing Agent Sodium Ascorbate (10-100 mol%)A fresh solution should always be used.
Temperature Room Temperature to 50°CMost reactions proceed efficiently at room temperature.
Reaction Time 1 - 24 hoursMonitor by TLC or LC-MS for completion.

Characterization of the Triazole Product

The successful formation of the 1,4-disubstituted triazole can be confirmed by standard analytical techniques.

  • ¹H NMR Spectroscopy: The most characteristic signal for the triazole ring is a singlet for the triazole proton, which typically appears in the range of δ 7.5 - 8.5 ppm. The disappearance of the alkyne proton signal (around δ 2.5 ppm) from this compound is also indicative of a complete reaction.

  • ¹³C NMR Spectroscopy: The two carbon atoms of the triazole ring typically appear in the range of δ 120 - 150 ppm.

  • Mass Spectrometry (MS): The molecular weight of the product can be confirmed by techniques such as ESI-MS, which will show the expected molecular ion peak corresponding to the sum of the molecular weights of the alkyne and azide reactants.

  • Infrared (IR) Spectroscopy: The characteristic azide stretch (around 2100 cm⁻¹) and alkyne C-H stretch (around 3300 cm⁻¹) of the starting materials will disappear upon successful reaction.

Mandatory Visualizations

Click_Chemistry_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Propargyl_PEG4_Boc This compound Reaction_Mix Reaction Mixture Propargyl_PEG4_Boc->Reaction_Mix Azide Azide Compound Azide->Reaction_Mix Catalyst_Premix CuSO4 + Ligand Catalyst_Premix->Reaction_Mix Reducer Sodium Ascorbate Reducer->Reaction_Mix Initiation Monitoring Reaction Monitoring (TLC/LC-MS) Reaction_Mix->Monitoring Purification Purification Monitoring->Purification Reaction Complete Characterization Characterization (NMR, MS) Purification->Characterization Final_Product Pure Triazole Product Characterization->Final_Product

Caption: Experimental workflow for the this compound click chemistry reaction.

Signaling_Pathway cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product Alkyne This compound Triazole 1,4-Disubstituted Triazole Alkyne->Triazole Azide R-N3 Azide->Triazole CuII Cu(II)SO4 CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate CuI_Ligand Cu(I)-Ligand Complex CuI->CuI_Ligand Ligand Ligand (THPTA/TBTA) Ligand->CuI_Ligand CuI_Ligand->Triazole Catalysis

Caption: Catalytic cycle of the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Troubleshooting

IssuePossible CauseSuggested Solution
No or Low Reaction Yield Inactive catalystUse freshly prepared sodium ascorbate solution. Ensure high-quality reagents.
Poor solubility of reactantsTry a different solvent system (e.g., add DMSO or DMF).
Presence of copper chelators in the reaction mixturePurify starting materials to remove any chelating agents.
Oxidation of Cu(I)Degas the solvent and perform the reaction under an inert atmosphere (N₂ or Ar).
Side Product Formation Alkyne homocoupling (Glaser coupling)Ensure sufficient reducing agent is present and minimize exposure to oxygen.
Degradation of sensitive biomoleculesUse a higher ligand-to-copper ratio and lower catalyst concentration. Perform the reaction at a lower temperature.

Conclusion

The copper-catalyzed azide-alkyne cycloaddition reaction with this compound is a robust and highly efficient method for the synthesis of well-defined conjugates. The protocol provided herein serves as a general guideline for researchers in drug discovery and chemical biology. Optimization of the reaction conditions for specific substrates is recommended to achieve the best results. The resulting triazole linkage is stable under a wide range of physiological conditions, making this chemistry ideal for the construction of complex and functional biomolecules.

References

Application Notes and Protocols for the Conjugation of Propargyl-PEG4-Boc to a Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a widely utilized strategy to enhance their pharmacokinetic and pharmacodynamic properties. PEGylation can increase the hydrodynamic size of proteins, leading to reduced renal clearance, extended circulation half-life, and shielding from proteolytic enzymes and the host immune system. This application note provides a detailed protocol for the conjugation of a heterobifunctional linker, Propargyl-PEG4-Boc, to a target protein.

This linker possesses a terminal propargyl group for bioorthogonal "click" chemistry and a Boc-protected amine. This dual functionality allows for a two-step conjugation strategy. First, the Boc-protected amine can be deprotected to reveal a primary amine, which can be conjugated to a protein's carboxyl groups (e.g., on aspartic or glutamic acid residues) or C-terminus using carbodiimide (B86325) chemistry. Alternatively, and as will be the focus of this protocol, the propargyl group can be reacted with an azide-modified protein via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. This latter approach offers exceptional control and specificity, as the azide (B81097) and alkyne groups are bioorthogonal and do not react with any naturally occurring functional groups in proteins.

This document will guide the user through a three-stage workflow:

  • Introduction of Azide Functionality onto the Target Protein: Utilizing an amine-reactive N-hydroxysuccinimide (NHS) ester of an azide-containing PEG linker to modify lysine (B10760008) residues.

  • Deprotection of the this compound Linker: Removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the reactive amine for subsequent steps if needed, though for this protocol, we will use the propargyl end.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "click" reaction to covalently link the propargyl-PEG linker to the azide-modified protein.

  • Purification and Characterization of the Protein-PEG Conjugate: Methods to purify the final conjugate and confirm successful PEGylation.

Materials and Methods

Required Reagents and Equipment

A comprehensive list of necessary reagents and equipment is provided in the table below.

Category Item
Reagents This compound
Azido-PEG4-NHS Ester
Target Protein
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Phosphate-Buffered Saline (PBS), pH 7.4 (amine-free)
Trifluoroacetic Acid (TFA)
Dichloromethane (B109758) (DCM)
Copper(II) Sulfate (CuSO₄)
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
Sodium Ascorbate (B8700270)
Aminoguanidine Hydrochloride (optional)
Equipment Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Size-Exclusion Chromatography (SEC) system
Ion-Exchange Chromatography (IEX) system
SDS-PAGE system (gels, running buffer, loading buffer, protein standards)
Mass Spectrometer (MALDI-TOF or ESI-MS)
UV-Vis Spectrophotometer
Standard laboratory glassware and plasticware
Magnetic stirrer and stir bars
Centrifuge
pH meter

Experimental Protocols

This section details the step-by-step procedures for the entire conjugation workflow.

Stage 1: Introduction of Azide Functionality onto the Target Protein

This protocol utilizes an Azido-PEG4-NHS ester to introduce azide groups onto the primary amines (lysine residues and N-terminus) of the target protein.

1.1. Protein Preparation:

  • Dissolve the target protein in an amine-free buffer, such as PBS, at a pH of 7.2-8.0. A typical concentration is 1-10 mg/mL.[1][2]

  • If the protein buffer contains primary amines (e.g., Tris), exchange it with PBS using a desalting column.[2]

1.2. Reagent Preparation:

  • Allow the Azido-PEG4-NHS Ester vial to equilibrate to room temperature before opening to prevent moisture condensation.[3]

  • Immediately before use, prepare a 10 mM stock solution of Azido-PEG4-NHS Ester in anhydrous DMSO or DMF.[1][3] Do not store the stock solution as NHS esters are susceptible to hydrolysis.[3]

1.3. Azide Labeling Reaction:

  • Add a 10- to 20-fold molar excess of the Azido-PEG4-NHS Ester stock solution to the protein solution.[1][2] For dilute protein solutions (< 5 mg/mL), a higher molar excess (20- to 50-fold) may be required.[3]

  • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[2][3]

  • The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume.[2]

1.4. Purification of Azide-Modified Protein:

  • Remove the excess, unreacted Azido-PEG4-NHS Ester using a desalting column with an appropriate molecular weight cutoff (MWCO) for the protein.[1]

  • Collect the purified azide-modified protein. The protein is now ready for the CuAAC reaction.

Stage 2: Deprotection of this compound (if required)

For the purpose of this protocol, which focuses on conjugating the propargyl end of the linker, this deprotection step is not immediately necessary for the CuAAC reaction. However, it is provided here for completeness, as the deprotected amine could be used for other conjugation strategies.

2.1. Deprotection Reaction:

  • Dissolve the this compound in anhydrous dichloromethane (DCM).

  • Add an equal volume of trifluoroacetic acid (TFA).[4]

  • Stir the reaction mixture at room temperature for 1-2 hours.[4]

  • Monitor the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.[4]

2.2. Work-up:

  • Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[4]

  • The resulting deprotected linker can be used directly in subsequent reactions.

Stage 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the azide-modified protein and the propargyl-PEG4 linker.

3.1. Reagent Stock Solution Preparation:

  • This compound: Prepare a 10 mM stock solution in DMSO.

  • Copper (II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in water.[5]

  • THPTA Ligand: Prepare a 50 mM stock solution in water.[5]

  • Sodium Ascorbate: Prepare a 100 mM stock solution in water. This solution must be prepared fresh as it is readily oxidized.[5][6]

  • Aminoguanidine (optional): Prepare a 100 mM stock solution in water. This can be added to prevent side reactions from ascorbate byproducts.[6][7]

3.2. CuAAC Reaction Setup:

  • In a microcentrifuge tube, combine the following in order:

    • The azide-modified protein (from Stage 1).

    • This compound stock solution (use a 2 to 10-fold molar excess over the protein).

    • A premixed solution of CuSO₄ and THPTA ligand. First, mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio (e.g., for a final copper concentration of 0.25 mM, use 1.25 mM of THPTA). Let this mixture stand for a few minutes before adding to the reaction.[5]

    • (Optional) Aminoguanidine solution to a final concentration of 5 mM.[5]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[5]

3.3. Reaction Incubation:

  • Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.

  • Protect the reaction from light.

Quantitative Parameters for CuAAC Reaction

Component Stock Concentration Final Concentration Molar Ratio (relative to Protein)
Azide-Modified Protein1-10 mg/mL-1
This compound10 mM20-200 µM2-10
CuSO₄20 mM50-250 µM-
THPTA50 mM250-1250 µM-
Sodium Ascorbate100 mM5 mM-
Stage 4: Purification and Characterization of the Protein-PEG Conjugate

4.1. Purification:

  • Size-Exclusion Chromatography (SEC): This is a primary method for separating the PEGylated protein from unreacted PEG linker and other small molecule reagents.[][9] The PEGylated protein will have a larger hydrodynamic radius and elute earlier than the unmodified protein.[9]

  • Ion-Exchange Chromatography (IEX): This technique can be used to separate proteins based on their degree of PEGylation, as the PEG chains can shield the protein's surface charges.[]

  • Dialysis/Ultrafiltration: These methods are effective for removing small molecule impurities but may not efficiently separate un-PEGylated from PEGylated protein.[4]

4.2. Characterization:

  • SDS-PAGE:

    • Principle: Separates proteins based on molecular weight.

    • Expected Result: The PEGylated protein will migrate slower than the unmodified protein, appearing as a band of higher apparent molecular weight.[10][11] The increase in apparent molecular weight will be greater than the actual mass of the attached PEG due to the hydrodynamic properties of PEG.

  • Mass Spectrometry (MALDI-TOF or ESI-MS):

    • Principle: Provides an accurate measurement of the molecular weight of the protein.

    • Expected Result: The mass spectrum of the PEGylated protein will show an increase in mass corresponding to the mass of the attached this compound linkers.[12] This allows for the determination of the degree of PEGylation (number of PEG chains per protein).

  • UV-Vis Spectroscopy:

    • Principle: Used to determine the protein concentration.

    • Procedure: Measure the absorbance at 280 nm.

Diagrams

Workflow for Protein PEGylation

G cluster_0 Stage 1: Azide Modification cluster_1 Stage 2: CuAAC 'Click' Reaction cluster_2 Stage 3: Purification & Analysis p1 Prepare Protein in Amine-Free Buffer p2 Prepare Azido-PEG4-NHS Ester Stock Solution p1->p2 p3 Incubate Protein with NHS Ester p2->p3 p4 Purify Azide-Modified Protein (Desalting) p3->p4 c2 Combine Azide-Protein, Propargyl-PEG, and CuSO4/THPTA p4->c2 Azide-Modified Protein c1 Prepare Reagent Stock Solutions (Propargyl-PEG, CuSO4, THPTA, Na-Ascorbate) c1->c2 c3 Initiate with Sodium Ascorbate c2->c3 c4 Incubate at RT c3->c4 a1 Purify Conjugate (SEC or IEX) c4->a1 Crude Conjugate a2 Characterize by SDS-PAGE a1->a2 a3 Characterize by Mass Spectrometry a1->a3

Caption: Experimental workflow for conjugating this compound to a protein.

Chemical Reaction Scheme

reaction cluster_protein_mod Protein Azide Modification cluster_click_reaction CuAAC 'Click' Reaction Protein Protein-NH₂ (Lysine Residue) Protein_Azide Protein-NH-CO-PEG4-N₃ Protein->Protein_Azide + NHS_Azide Azido-PEG4-NHS NHS_Azide->Protein_Azide NHS_leaving NHS Protein_Azide_input Protein-NH-CO-PEG4-N₃ Propargyl_PEG This compound Triazole Protein-PEG-Triazole-PEG-Boc (Final Conjugate) Propargyl_PEG->Triazole Catalyst Cu(I), THPTA Na-Ascorbate Protein_Azide_input->Triazole +

Caption: Chemical reactions for protein modification and subsequent PEGylation via CuAAC.

Troubleshooting

Problem Possible Cause Solution
Low Azide Labeling Efficiency Inactive NHS ester due to hydrolysis.Prepare fresh NHS ester stock solution immediately before use.
Buffer contains primary amines.Exchange protein into an amine-free buffer like PBS.
Incomplete CuAAC Reaction Oxidized sodium ascorbate solution.Prepare sodium ascorbate solution fresh for each experiment.
Inactive copper catalyst.Ensure proper ratio of CuSO₄ to THPTA ligand.
Insufficient molar excess of PEG linker.Increase the molar excess of the this compound linker.
Protein Precipitation High concentration of organic solvent.Keep the final concentration of DMSO or DMF below 10%.
Protein instability under reaction conditions.Perform the reaction at a lower temperature (e.g., 4°C).
Multiple Bands on SDS-PAGE Heterogeneous PEGylation (mono-, di-, multi-PEGylated species).This is an expected outcome. Optimize the molar ratio of the NHS-azide reagent to control the degree of labeling. Use IEX to separate different species.
Unreacted protein remains.Optimize reaction conditions (time, concentration) or improve purification.

Conclusion

The protocol described provides a robust and reliable method for the site-specific conjugation of a this compound linker to a target protein using copper-catalyzed click chemistry. This approach offers high efficiency and specificity, yielding well-defined protein-PEG conjugates. The provided guidelines for purification and characterization are essential for ensuring the quality and homogeneity of the final product, which is critical for therapeutic applications and other research purposes. Careful optimization of the reaction conditions for each specific protein is recommended to achieve the desired degree of PEGylation and maximize yield.

References

Application Notes and Protocols for Propargyl-PEG4-Boc in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG4-Boc is a versatile bifunctional linker designed for use in solid-phase peptide synthesis (SPPS). It incorporates a polyethylene (B3416737) glycol (PEG) spacer to enhance the solubility and pharmacokinetic properties of peptides, a terminal propargyl group for subsequent modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and a Boc-protected amine for facile coupling to the N-terminus of a growing peptide chain.[1] This combination of features makes this compound an invaluable tool for the synthesis of complex peptide architectures, including cyclic peptides, and for the site-specific conjugation of peptides to other molecules such as fluorophores, targeting ligands, or cytotoxic drugs.

These application notes provide detailed protocols for the incorporation of this compound into peptides during Boc-strategy SPPS, its use in on-resin peptide cyclization, and subsequent peptide cleavage, purification, and characterization.

Data Presentation

The following tables summarize representative quantitative data for the key steps involved in the utilization of this compound in SPPS. Note that actual results may vary depending on the peptide sequence, resin, and specific reaction conditions.

Table 1: Representative Coupling Efficiency of this compound

ParameterValueMethod of Determination
Coupling Efficiency>99%Kaiser Test (Ninhydrin Test)
Double Coupling RequiredTypically NoPost-coupling Kaiser Test

Table 2: Representative Yield and Purity of a Linear Peptide Modified with this compound

Peptide Sequence (Example)Crude Yield (%)Purity by RP-HPLC (%)
H-Tyr-Gly-Gly-Phe-Leu-Propargyl-PEG4-NH-Resin85-95%70-85%

Table 3: Representative Yield and Purity of a Cyclized Peptide via On-Resin CuAAC

Peptide (Example)Crude Yield of Cyclized Peptide (%)Purity of Cyclized Peptide by RP-HPLC (%)
cyclo(Tyr-Gly-Gly-Phe-Lys(N3))-[Propargyl-PEG4]70-90%>95% after purification

Experimental Protocols

Protocol 1: Coupling of this compound to the N-terminus of a Resin-Bound Peptide (Boc-SPPS)

This protocol describes the manual coupling of this compound to a deprotected N-terminal amine of a peptide chain assembled on a solid support using the Boc/Bzl protection strategy.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Kaiser test kit (Ninhydrin)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin (1 equivalent) in DMF for 30 minutes. Drain the solvent.

  • Pre-activation of this compound:

    • In a separate vessel, dissolve this compound (2-4 equivalents) and HOBt (2-4 equivalents) or HATU (2-4 equivalents) in a minimal amount of DMF.

    • Add DIC (2-4 equivalents) to the solution. If using HATU, add DIPEA (4-8 equivalents).

    • Allow the mixture to pre-activate for 5-10 minutes at room temperature.

  • Coupling Reaction:

    • Add the pre-activated this compound solution to the swollen peptide-resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. For sterically hindered sequences, the reaction time may be extended.

  • Monitoring the Coupling:

    • Take a small sample of the resin beads and wash them thoroughly with DMF and DCM.

    • Perform a Kaiser test to check for the presence of free primary amines. A yellow to colorless result indicates complete coupling. An intense blue or purple color indicates incomplete coupling.[2]

  • Recoupling (if necessary): If the Kaiser test is positive, drain the reaction solution and repeat steps 3 and 4 with a fresh solution of activated this compound.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL/g resin), DCM (3 x 10 mL/g resin), and finally DMF (3 x 10 mL/g resin). The resin is now ready for the next step (e.g., Boc deprotection or on-resin cyclization).

Protocol 2: On-Resin Peptide Cyclization via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the intramolecular cyclization of a resin-bound peptide containing both a propargyl group (from this compound) and an azide-functionalized amino acid side chain (e.g., L-azidohomoalanine or Nε-azido-L-lysine).

Materials:

  • Peptide-resin containing both a propargyl and an azide (B81097) functionality

  • Copper(I) Bromide (CuBr) or Copper(I) Iodide (CuI)[3][4]

  • Sodium Ascorbate

  • 2,6-Lutidine

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Isopropanol

  • Solid-phase synthesis vessel

  • Nitrogen or Argon gas source

Procedure:

  • Resin Preparation: Swell the peptide-resin (1 equivalent) in DCM (10 mL/g resin) for 10 minutes. Drain the DCM.[3]

  • Catalyst Solution Preparation:

    • In a separate flask, bubble nitrogen or argon gas through DMSO (12 mL/g resin) for at least 10 minutes to deoxygenate.[3]

    • Add CuBr (1 equivalent based on resin loading) to the deoxygenated DMSO and dissolve completely.[3]

  • Cyclization Reaction:

    • Add the CuBr/DMSO solution to the peptide-resin.[3]

    • Add 1 equivalent of a freshly prepared 0.1 M aqueous solution of sodium ascorbate.[3]

    • Add 2,6-lutidine (10 equivalents) and DIPEA (10 equivalents).[3]

    • Purge the reaction vessel with nitrogen or argon for 5 minutes.[3]

    • Seal the vessel and gently agitate the mixture at room temperature for 16-18 hours.[3]

  • Washing:

    • Filter the resin and wash it thoroughly with Isopropanol/DMSO (5:3 v/v) (3 times), DMF (3 times), and DCM (3 times).[3]

  • Drying: Dry the resin in vacuo before proceeding to cleavage and deprotection.[3]

Protocol 3: Cleavage and Deprotection (Boc-SPPS)

This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups using anhydrous hydrogen fluoride (B91410) (HF). Caution: HF is extremely toxic and corrosive. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Cyclized or linear peptide-resin

  • Anhydrous Hydrogen Fluoride (HF)

  • Anisole (B1667542) or other appropriate scavengers (e.g., p-cresol, thioanisole)

  • HF cleavage apparatus

  • Cold diethyl ether

Procedure:

  • Preparation: Place the dry peptide-resin in the reaction vessel of the HF cleavage apparatus. Add anisole (1 mL per gram of resin) as a scavenger.

  • HF Cleavage: Cool the reaction vessel in a dry ice/acetone bath. Condense anhydrous HF into the vessel (approximately 10 mL per gram of resin).

  • Reaction: Allow the mixture to stir at 0°C for 1-2 hours.

  • HF Removal: Remove the HF by evaporation under a stream of nitrogen.

  • Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether to the reaction residue.

  • Washing and Collection: Wash the precipitated peptide several times with cold diethyl ether to remove scavengers and cleaved protecting groups. Collect the peptide by filtration or centrifugation.

  • Drying: Dry the crude peptide under vacuum.

Protocol 4: Purification and Characterization

Purification by RP-HPLC:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., aqueous acetonitrile (B52724) with 0.1% TFA).

  • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Collect fractions corresponding to the desired peptide peak.

  • Confirm the purity of the collected fractions by analytical RP-HPLC.

  • Lyophilize the pure fractions to obtain the final peptide product.

Characterization by Mass Spectrometry:

  • Determine the molecular weight of the purified peptide using electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) to confirm the successful incorporation of the Propargyl-PEG4 linker and, if applicable, cyclization.

Visualizations

SPPS_Workflow_with_Propargyl_PEG4_Boc cluster_SPPS_Cycle Solid-Phase Peptide Synthesis (SPPS) cluster_Linker_Addition Linker Incorporation cluster_Modification Peptide Modification cluster_Final_Steps Final Processing Resin Resin Amino_Acid_Coupling_1 Amino_Acid_Coupling_1 Resin->Amino_Acid_Coupling_1 Attach 1st AA Boc_Deprotection_1 Boc_Deprotection_1 Amino_Acid_Coupling_1->Boc_Deprotection_1 Deprotect Amino_Acid_Coupling_n Amino_Acid_Coupling_n Boc_Deprotection_1->Amino_Acid_Coupling_n Couple next AA Boc_Deprotection_n Boc_Deprotection_n Amino_Acid_Coupling_n->Boc_Deprotection_n Repeat n times Couple_Propargyl_PEG4_Boc Couple_Propargyl_PEG4_Boc Boc_Deprotection_n->Couple_Propargyl_PEG4_Boc Couple Linker On_Resin_Cyclization On_Resin_Cyclization Couple_Propargyl_PEG4_Boc->On_Resin_Cyclization CuAAC Cleavage_Deprotection Cleavage_Deprotection On_Resin_Cyclization->Cleavage_Deprotection HF Cleavage Purification Purification Cleavage_Deprotection->Purification RP-HPLC Characterization Characterization Purification->Characterization Mass Spec

Caption: SPPS workflow incorporating this compound for peptide modification.

On_Resin_Cyclization_Pathway Start Resin-Bound Peptide (Propargyl & Azide) Swell Swell Resin in DCM Start->Swell Reaction Add Catalyst, Ascorbate, & Base (Lutidine, DIPEA) Swell->Reaction Catalyst_Prep Prepare Cu(I) Catalyst in deoxygenated DMSO Catalyst_Prep->Reaction Incubate Incubate at RT (16-18h) under N2 Reaction->Incubate Wash Wash Resin (DMSO/IPA, DMF, DCM) Incubate->Wash End Resin-Bound Cyclic Peptide Wash->End

Caption: On-resin CuAAC cyclization pathway for peptides.

Boc_SPPS_Cycle_Logic Start Start Synthesis Cycle Boc_Deprotection Boc Deprotection (TFA in DCM) Start->Boc_Deprotection Neutralization Neutralization (DIPEA in DMF) Boc_Deprotection->Neutralization Coupling Couple next Boc-AA (DIC/HOBt or HATU) Neutralization->Coupling Kaiser_Test Kaiser Test Coupling->Kaiser_Test Kaiser_Test->Coupling Positive (Recouple) Wash Wash Resin (DMF, DCM) Kaiser_Test->Wash Negative End_Cycle End Cycle Wash->End_Cycle

Caption: Logical flow of a single Boc-SPPS cycle.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargyl-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and experimental conditions for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," with a specific focus on the use of Propargyl-PEG4-Boc as the alkyne component. This PEGylated and Boc-protected building block is frequently employed in bioconjugation and drug development to introduce a flexible spacer and a protected amine functionality.

The CuAAC reaction facilitates the efficient and highly specific formation of a stable 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne.[1][][3][4] The reaction is renowned for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool for conjugating diverse molecular entities.[5][6][7]

Key Reaction Parameters and Optimization

Successful CuAAC reactions hinge on the careful control of several key parameters. The most common and convenient method for generating the active Cu(I) catalyst in situ involves the reduction of a copper(II) salt, typically copper(II) sulfate (B86663) (CuSO₄), with a reducing agent like sodium ascorbate (B8700270).[8][9] To enhance reaction rates and prevent catalyst disproportionation or oxidation, a stabilizing ligand is crucial.[6][7][10][11] For aqueous applications, water-soluble ligands such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) are preferred.[3][9]

It is often beneficial to test the reactivity of the specific biomolecule-alkyne using a fluorogenic azide to assess the efficiency of the CuAAC reaction under the chosen conditions before committing expensive reagents.[5][8]

Experimental Protocols

The following protocols provide a starting point for performing a CuAAC reaction with this compound. Optimization may be required depending on the specific azide partner and the desired scale of the reaction.

Protocol 1: General Procedure for CuAAC with this compound

This protocol is suitable for small-scale reactions in an aqueous buffer, ideal for bioconjugation applications.

Materials:

  • This compound

  • Azide-containing molecule of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Degassed deionized water

  • Organic solvent for dissolving this compound and azide if not water-soluble (e.g., DMSO, DMF)

Reagent Preparation:

  • This compound Stock Solution: Prepare a 10 mM stock solution in DMSO or an appropriate solvent.

  • Azide Stock Solution: Prepare a 10 mM stock solution of the azide-containing molecule in a compatible solvent.

  • Copper(II) Sulfate Stock Solution: Prepare a 100 mM stock solution in degassed deionized water.

  • THPTA Stock Solution: Prepare a 200 mM stock solution in degassed deionized water.[3]

  • Sodium Ascorbate Stock Solution: Prepare a 100 mM stock solution in degassed deionized water. This solution should be made fresh before each use.[3]

Reaction Procedure:

  • In a microcentrifuge tube, combine the this compound stock solution and the azide stock solution to achieve the desired final concentrations (typically a 1:1 to 1:1.5 molar ratio of alkyne to azide).

  • Add PBS buffer to bring the reaction to the desired final volume, ensuring the final concentration of any organic co-solvent is kept to a minimum (ideally <10%) to maintain biocompatibility.[8]

  • Prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA stock solution in a 1:2 molar ratio.[3] Let this mixture stand for a few minutes to allow for complex formation.[3]

  • Add the Cu(I)/THPTA complex to the reaction mixture. The final concentration of copper can range from 50 µM to 250 µM.[6]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be approximately 5 mM.[6]

  • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. Reaction progress can be monitored by LC-MS or TLC.

  • Once the reaction is complete, the product can be purified. For biomolecules, size-exclusion chromatography or affinity purification are common methods.[3] For small molecules, standard chromatographic techniques can be employed. Copper can be removed by dialysis against a buffer containing EDTA or by using copper-chelating resins.[6][8]

Table 1: Summary of Typical CuAAC Reaction Conditions

ParameterRecommended RangeNotes
Alkyne:Azide Molar Ratio 1:1 to 1:10An excess of one reagent can be used to drive the reaction to completion. For bioconjugation, an excess of the smaller molecule is common.[3]
Copper(II) Sulfate Concentration 50 µM - 1 mMHigher concentrations can lead to faster reactions but may also increase side reactions and be detrimental to biomolecules.[6]
Ligand (THPTA) Concentration 1-5 equivalents relative to CuA 5:1 ligand-to-copper ratio is often recommended for bioconjugation to protect biomolecules from oxidative damage.[5][6]
Sodium Ascorbate Concentration 1 - 5 mMSufficient reducing agent is needed to maintain copper in the +1 oxidation state.[6]
Reaction Temperature Room Temperature to 70°CMost bioconjugations are performed at room temperature. Higher temperatures can be used for less sensitive small molecules to accelerate the reaction.[1]
Reaction Time 30 minutes - 24 hoursReaction time depends on the specific reactants, concentrations, and temperature.
Solvent Aqueous buffers (e.g., PBS), H₂O/tBuOH, DMF, DMSOCo-solvents can be used to solubilize hydrophobic reactants.[1][8]

Visualizations

Experimental Workflow

G Experimental Workflow for CuAAC with this compound cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_process Reaction and Purification A Prepare Stock Solutions: - this compound - Azide - CuSO4 - THPTA - Sodium Ascorbate (fresh) B Combine Alkyne and Azide in Buffer A->B C Prepare Catalyst Premix: CuSO4 + THPTA D Add Catalyst Premix to Reaction C->D E Initiate with Sodium Ascorbate D->E F Incubate at Room Temperature (1-4h) E->F G Monitor Reaction Progress (LC-MS/TLC) F->G H Purify Product (e.g., Chromatography) G->H I Characterize Final Product H->I

Caption: A flowchart illustrating the key steps in the experimental workflow for the CuAAC reaction.

CuAAC Reaction Mechanism

G Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_reactants Reactants cluster_catalyst Catalyst Generation cluster_cycle Catalytic Cycle Alkyne Terminal Alkyne (this compound) CuAcetylide Copper(I) Acetylide Alkyne->CuAcetylide Azide Azide SixMembered Six-membered Copper Intermediate Azide->SixMembered CuII Cu(II)SO4 CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate CuI->CuAcetylide CuAcetylide->SixMembered Triazolide Copper Triazolide SixMembered->Triazolide Rearrangement Product 1,4-Disubstituted 1,2,3-Triazole Triazolide->Product Protonation Product->CuI Catalyst Regeneration

Caption: A simplified diagram of the CuAAC reaction mechanism.

References

Application Notes and Protocols for Live Cell Labeling via Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed overview and protocols for the labeling of live mammalian cells using a bioorthogonal two-step strategy. This method involves the metabolic incorporation of an azide-containing sugar into cellular glycans, followed by a highly specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry"[1][2]. This technique allows for the covalent attachment of various probes, such as fluorescent dyes or biotin, to the cell surface for visualization and analysis.

Principle

The labeling strategy is based on a two-step process:

  • Metabolic Labeling: Cells are cultured in the presence of a peracetylated azido-sugar, such as tetra-acetylated N-azidoacetylmannosamine (Ac4ManNAz). This unnatural sugar is taken up by the cells and processed by the sialic acid biosynthetic pathway. The resulting azide-modified sialic acid is then incorporated into cell surface glycoproteins and glycolipids, effectively displaying azide (B81097) groups on the cell surface[3][4].

  • Click Chemistry Reaction: The azide-labeled cells are then treated with a molecule containing a terminal alkyne group, such as a propargyl-PEG4 derivative conjugated to a reporter molecule (e.g., a fluorophore or biotin). In the presence of a copper(I) catalyst, the alkyne and azide undergo a cycloaddition reaction to form a stable triazole linkage, covalently attaching the reporter molecule to the cell surface[1][5]. The polyethylene (B3416737) glycol (PEG) linker enhances the solubility and biocompatibility of the labeling reagent[6].

The "Propargyl-PEG4-Boc" derivative mentioned in the topic is a versatile bifunctional linker. The Boc (tert-butyloxycarbonyl) group is a protecting group for an amine. For labeling applications, this Boc group would typically be removed to reveal a primary amine, which can then be conjugated to a reporter molecule of choice (e.g., an NHS ester of a fluorescent dye) prior to the click reaction.

Data Presentation

The following tables summarize typical experimental parameters and expected outcomes for live-cell labeling experiments.

Table 1: Metabolic Labeling Parameters

ParameterRecommended RangeNotes
Cell TypeVarious adherent or suspension mammalian cell lines (e.g., HEK293, HeLa, Jurkat)Optimization may be required for specific cell lines.
Azido-SugarAc4ManNAz, Ac4GlcNAz, Ac4GalNAzAc4ManNAz is commonly used for sialic acid pathway labeling[3].
Azido-Sugar Concentration10-50 µMHigher concentrations (>20 µM) may impact cell function[3]. Start with a titration to find the optimal concentration.
Incubation Time24-72 hoursLonger incubation times generally lead to higher azide incorporation[3].
Cell Viability>95%Monitor cell health and morphology during incubation.

Table 2: Live-Cell Click Chemistry Reaction Parameters

ComponentStock ConcentrationFinal ConcentrationNotes
Propargyl-PEG4-Reporter1-10 mM in DMSO10-100 µMThe optimal concentration depends on the reporter and cell type.
Copper(II) Sulfate (CuSO4)20-100 mM in H2O50-200 µMPre-complex with a ligand to improve biocompatibility and catalytic efficiency[2][7].
Ligand (e.g., THPTA)100-200 mM in H2O250 µM - 1 mMTris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble ligand that reduces copper toxicity in live cells[2][7].
Reducing Agent (Sodium Ascorbate)100-300 mM in H2O1-5 mMFreshly prepared solution is recommended. Reduces Cu(II) to the active Cu(I) state[2].
Reaction Time15-60 minutesLonger times may increase cytotoxicity[7].
Reaction TemperatureRoom Temperature or 37°C
Cell Viability>90%Assess viability post-labeling using methods like Trypan Blue exclusion or a live/dead cell stain.

Experimental Protocols

Protocol 1: Metabolic Labeling of Live Cells with Azido-Sugars

This protocol describes the incorporation of azide functional groups onto the surface of mammalian cells.

Materials:

  • Mammalian cells of choice

  • Complete cell culture medium

  • Tetra-acetylated N-azidoacetylmannosamine (Ac4ManNAz)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Plate cells in a suitable culture vessel (e.g., 6-well plate, T-25 flask) and allow them to adhere and reach approximately 50-70% confluency. For suspension cells, adjust the cell density to a viable concentration.

  • Prepare Azido-Sugar Stock Solution: Dissolve Ac4ManNAz in DMSO to prepare a 10-50 mM stock solution.

  • Metabolic Labeling: Add the Ac4ManNAz stock solution to the complete culture medium to achieve a final concentration of 10-50 µM. For example, add 1 µL of a 25 mM stock solution to 1 mL of medium for a final concentration of 25 µM.

  • Incubation: Culture the cells in the Ac4ManNAz-containing medium for 24-72 hours at 37°C in a 5% CO2 incubator[3][8].

  • Washing: After incubation, gently wash the cells two to three times with warm PBS to remove unincorporated azido-sugar. The cells are now ready for the click chemistry reaction.

Protocol 2: Live-Cell Click Chemistry Labeling

This protocol details the copper-catalyzed click reaction to label the azide-modified cells with a propargyl-containing reporter molecule.

Materials:

  • Azide-labeled cells (from Protocol 1)

  • Propargyl-PEG4-Reporter (e.g., Propargyl-PEG4-Fluorophore)

  • Copper(II) Sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Sodium Ascorbate (B8700270)

  • PBS

Procedure:

  • Prepare Reagent Stock Solutions:

    • Propargyl-PEG4-Reporter: 10 mM in DMSO.

    • CuSO4: 100 mM in sterile water[2][7].

    • THPTA: 200 mM in sterile water[7].

    • Sodium Ascorbate: 300 mM in sterile water (prepare fresh)[2].

  • Prepare Click Reaction Cocktail: In a microcentrifuge tube, prepare the click reaction cocktail immediately before use. For a 1 mL final reaction volume, add the components in the following order:

    • 900 µL PBS

    • 10 µL of 10 mM Propargyl-PEG4-Reporter (final concentration: 100 µM)

    • 10 µL of 100 mM THPTA (final concentration: 1 mM)[2]

    • 10 µL of 20 mM CuSO4 (final concentration: 200 µM)[2]. Vortex briefly after addition.

  • Initiate the Reaction: Add 10 µL of 300 mM sodium ascorbate to the cocktail to initiate the click reaction (final concentration: 3 mM)[2]. Vortex briefly to mix.

  • Labeling: Immediately add the complete click reaction cocktail to the washed, azide-labeled cells.

  • Incubation: Incubate the cells for 15-30 minutes at room temperature, protected from light[7].

  • Washing: Gently wash the cells three times with cold PBS to remove unreacted labeling reagents.

  • Analysis: The labeled cells are now ready for analysis by flow cytometry or fluorescence microscopy.

Protocol 3: Analysis of Labeled Cells by Flow Cytometry

Materials:

  • Labeled cells

  • Cell dissociation buffer (for adherent cells, e.g., Trypsin-EDTA or non-enzymatic buffer)

  • FACS buffer (PBS with 1% Bovine Serum Albumin)

  • Flow cytometer

Procedure:

  • Cell Detachment: For adherent cells, detach them using a suitable cell dissociation buffer.

  • Cell Pelleting: Transfer the cell suspension to a tube and centrifuge to pellet the cells.

  • Resuspension: Resuspend the cell pellet in FACS buffer.

  • Analysis: Analyze the fluorescence intensity of the cell population using a flow cytometer with the appropriate laser and filter set for the chosen fluorophore[9]. Include unlabeled cells and azide-labeled but unclicked cells as negative controls.

Visualizations

experimental_workflow cluster_metabolic_labeling Step 1: Metabolic Labeling cluster_click_chemistry Step 2: Click Chemistry cluster_analysis Step 3: Analysis cell_culture Start with Live Cells in Culture add_azido_sugar Incubate with Ac4ManNAz (24-72h) cell_culture->add_azido_sugar wash1 Wash Cells (PBS) add_azido_sugar->wash1 add_cocktail Add Cocktail to Cells (15-30 min) wash1->add_cocktail prepare_cocktail Prepare Click Cocktail (Propargyl-Reporter, CuSO4, THPTA, Na-Ascorbate) prepare_cocktail->add_cocktail wash2 Wash Cells (PBS) add_cocktail->wash2 analysis Analyze Labeled Cells (Flow Cytometry, Microscopy) wash2->analysis

Caption: Experimental workflow for live cell labeling.

signaling_pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane Ac4ManNAz_in Ac4ManNAz ManNAz ManNAz Ac4ManNAz_in->ManNAz Esterases SiaNAz Sialic Acid-Azide (SiaNAz) ManNAz->SiaNAz Sialic Acid Biosynthesis Glycan Glycoprotein/Glycolipid with SiaNAz SiaNAz->Glycan Glycosylation Ac4ManNAz_out Ac4ManNAz (in medium) Ac4ManNAz_out->Ac4ManNAz_in logical_relationship cluster_product Product Azide Cell Surface Azide (-N3) Catalyst Cu(I) Catalyst (from CuSO4 + Na-Ascorbate) Alkyne Propargyl-PEG4-Reporter (-C≡CH) Alkyne->Catalyst Triazole Stable Triazole Linkage (Covalent Bond) Catalyst->Triazole

References

Characterization of Propargyl-PEG4-Boc Labeled Biomolecules by Mass Spectrometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the characterization of biomolecules, such as proteins and peptides, labeled with the bifunctional linker Propargyl-PEG4-Boc. The protocols herein cover the entire workflow, from initial labeling and subsequent bioconjugation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry, to the final analysis by mass spectrometry. This guide is intended to assist researchers in confirming successful labeling, identifying modification sites, and quantifying labeling efficiency.

Introduction

The modification of biomolecules with polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely used strategy to enhance the therapeutic properties of proteins and peptides. PEGylation can improve solubility, increase in vivo stability, and reduce immunogenicity. The this compound linker is a versatile tool in bioconjugation. It features a propargyl group for click chemistry, a PEG4 spacer to enhance solubility, and a Boc-protected amine. This protected amine allows for a two-step conjugation strategy: initial attachment to the biomolecule, followed by deprotection of the amine for further modification, or vice-versa. The terminal alkyne of the propargyl group enables highly specific and efficient conjugation to azide-modified molecules through CuAAC.

Mass spectrometry is an indispensable tool for the detailed characterization of these modified biomolecules.[1][2] It allows for the precise determination of molecular weight changes upon labeling, the identification of specific conjugation sites, and the quantification of modification efficiency. This application note provides detailed protocols for this entire workflow and guidance on interpreting the resulting mass spectrometry data.

Experimental Workflow Overview

The overall experimental workflow for the characterization of this compound labeled biomolecules involves several key stages. Initially, the biomolecule is labeled with the this compound reagent. This is followed by the removal of the Boc protecting group to expose the amine. Subsequently, the propargyl group is utilized in a click chemistry reaction to conjugate an azide-containing molecule of interest. The final labeled biomolecule is then analyzed by mass spectrometry to confirm the modifications.

G cluster_0 Biomolecule Preparation & Labeling cluster_1 Deprotection & Bioconjugation cluster_2 Mass Spectrometry Analysis Biomolecule Biomolecule (Protein/Peptide) Labeling Labeling with This compound Biomolecule->Labeling Labeled_Biomolecule This compound Labeled Biomolecule Labeling->Labeled_Biomolecule Deprotection Boc Deprotection Labeled_Biomolecule->Deprotection Deprotected_Biomolecule Propargyl-PEG4-NH2 Labeled Biomolecule Deprotection->Deprotected_Biomolecule Click_Chemistry Click Chemistry (CuAAC) with Azide-Molecule Deprotected_Biomolecule->Click_Chemistry Final_Product Final Conjugated Biomolecule Click_Chemistry->Final_Product LC_MS LC-MS/MS Analysis Final_Product->LC_MS Data_Analysis Data Analysis & Characterization LC_MS->Data_Analysis

Caption: Overall experimental workflow.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound Labeled Peptides

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group from a peptide labeled with this compound.

Materials:

  • Boc-protected peptide labeled with this compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Cold diethyl ether

  • Reaction vessel

  • Shaker

Procedure:

  • Resin Swelling (for solid-phase peptides): Swell the Boc-protected peptide-resin in DCM for 15-30 minutes in the reaction vessel. For peptides in solution, dissolve the peptide in a minimal amount of DCM.

  • Deprotection Cocktail: Prepare a solution of 50% (v/v) TFA in DCM. For peptides with sensitive residues like Cys, Met, or Trp, consider adding scavengers (e.g., 0.5% dithiothreitol) to the TFA solution.[3]

  • Deprotection Reaction: Add the TFA/DCM solution to the peptide-resin (approximately 10 mL per gram of resin) or the dissolved peptide.[4]

  • Incubation: Shake the mixture at room temperature. A two-step process is often effective: a short prewash of 3-5 minutes, followed by a longer reaction of 20-30 minutes.[3][4]

  • Washing (for solid-phase): Filter the resin and wash it three times with DCM.[4]

  • Neutralization (for solid-phase): Wash the resin three times with a 5% (v/v) solution of DIPEA in DCM to neutralize the trifluoroacetate (B77799) salt.[4]

  • Final Washes (for solid-phase): Wash the resin again with DCM and dry under a stream of nitrogen.

  • Work-up (for solution-phase): After the reaction, remove the solvent in vacuo. Triturate the residue with cold diethyl ether to precipitate the deprotected peptide as a salt. Collect the precipitate by filtration and dry under vacuum.[5]

G Start Boc-Protected Labeled Peptide Swell Swell/Dissolve in DCM Start->Swell Add_TFA Add 50% TFA in DCM (+/- Scavengers) Swell->Add_TFA Incubate Incubate at RT (20-30 min) Add_TFA->Incubate Wash_DCM Wash with DCM Incubate->Wash_DCM Neutralize Neutralize with DIPEA/DCM Wash_DCM->Neutralize Final_Wash Final Wash & Dry Neutralize->Final_Wash End Deprotected Labeled Peptide Final_Wash->End

Caption: Boc deprotection workflow.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the click chemistry reaction to conjugate an azide-containing molecule to the propargyl-labeled biomolecule.

Materials:

  • Alkyne-modified biomolecule (from Protocol 1)

  • Azide-containing molecule (e.g., fluorescent dye, biotin, or another biomolecule)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)

  • Sodium ascorbate (B8700270)

  • Aminoguanidine (optional, to prevent side reactions)

  • Phosphate-buffered saline (PBS) or other suitable non-amine-containing buffer

  • DMSO or DMF (if needed to dissolve reagents)

Procedure:

  • Prepare Stock Solutions:

    • 100 mM CuSO4 in water.

    • 200 mM THPTA ligand in water.

    • 100 mM sodium ascorbate in water (prepare fresh).

    • Dissolve the azide-labeled molecule and the alkyne-labeled biomolecule in a suitable buffer or solvent.[6]

  • Reaction Setup: In a reaction tube, combine the alkyne-labeled biomolecule and the azide-containing molecule. The molar ratio will depend on the specific application but a slight excess of the azide (B81097) molecule is common.[6]

  • Add Catalyst Premix: Prepare a premix of CuSO4 and THPTA in a 1:2 to 1:5 molar ratio.[6][7] Add this premix to the reaction mixture. The final concentration of copper is typically in the range of 50-250 µM.[7]

  • Initiate Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of around 5 mM.[7]

  • Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes. Protect the reaction from light if using fluorescent dyes.[6]

  • Purification: Purify the final conjugate using methods appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or affinity purification, to remove unreacted reagents and byproducts.[7]

G Alkyne Alkyne-Biomolecule Mix Combine Reactants in Buffer Alkyne->Mix Azide Azide-Molecule Azide->Mix Add_Catalyst Add CuSO4/THPTA Premix Mix->Add_Catalyst Add_Ascorbate Add Sodium Ascorbate (Initiate Reaction) Add_Catalyst->Add_Ascorbate Incubate Incubate at RT (30-60 min) Add_Ascorbate->Incubate Purify Purify Conjugate Incubate->Purify Final_Product Final Conjugated Biomolecule Purify->Final_Product

Caption: CuAAC "click chemistry" workflow.
Protocol 3: Mass Spectrometry Analysis of Labeled Biomolecules

This protocol outlines the general steps for analyzing the final conjugated biomolecule by liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Purified labeled biomolecule

  • LC-MS grade water, acetonitrile (B52724), and formic acid

  • Protease (e.g., trypsin) for peptide mapping

  • Dithiothreitol (DTT) and iodoacetamide (B48618) (IAA) for reduction and alkylation

  • LC-MS system (e.g., Q-TOF, Orbitrap)

Procedure:

  • Sample Preparation:

    • Intact Mass Analysis: Dilute the purified biomolecule in an appropriate solvent (e.g., water with 0.1% formic acid) for direct infusion or LC-MS analysis.

    • Peptide Mapping: For larger proteins, perform in-solution or in-gel digestion.

      • Denature the protein.

      • Reduce disulfide bonds with DTT.

      • Alkylate cysteine residues with IAA.

      • Digest the protein with a specific protease (e.g., trypsin) overnight.

      • Desalt the resulting peptide mixture using a C18 solid-phase extraction column.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS system.

    • Separate the intact biomolecule or peptides using a C18 reversed-phase column with a gradient of acetonitrile in water with 0.1% formic acid.

    • Acquire mass spectra in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions in a full MS scan are selected for fragmentation (MS/MS).[8]

  • Data Analysis:

    • Intact Mass: Deconvolute the raw mass spectrum to determine the zero-charge mass of the labeled biomolecule. Compare this to the mass of the unlabeled biomolecule to confirm the mass shift corresponding to the label.

    • Peptide Mapping: Use a database search engine (e.g., Mascot, Sequest) to identify peptides from the MS/MS spectra. Search for the expected mass modification on potential amino acid residues (e.g., lysine, N-terminus) to pinpoint the site of labeling.

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Intact Mass Analysis Summary

SampleTheoretical Mass (Da)Observed Mass (Da)Mass Difference (Da)Modification Confirmed
Unlabeled Peptide1500.01500.2-N/A
This compound Labeled1831.41831.6331.4Yes
Final Conjugate (after click with Azide-X)2231.42231.7731.5 (from unlabeled)Yes

Note: Theoretical masses are calculated based on the amino acid sequence and the chemical formula of the modifications.

Table 2: Peptide Mapping and Site Localization

Peptide SequencePrecursor m/zChargeModification SiteMass Shift (Da)Confidence Score
K.TESTPEPTIDE.R750.42+Lysine (K1)+731.2>95%
V.ANOTHERPEPTIDE.K825.52+N-terminus+731.2>95%

Note: The mass shift corresponds to the final modification after the click reaction.

Table 3: Quantitative Analysis of Labeling Efficiency

SampleUnlabeled Peak AreaLabeled Peak AreaLabeling Efficiency (%)
Reaction 11.2 x 10^78.5 x 10^787.6
Reaction 25.6 x 10^69.1 x 10^794.2

Note: Peak areas can be determined from the extracted ion chromatograms of the labeled and unlabeled species.

Conclusion

The characterization of biomolecules labeled with this compound is a multi-step process that requires careful execution of labeling, deprotection, and bioconjugation reactions, followed by rigorous mass spectrometry analysis. The protocols and guidelines presented in this application note provide a comprehensive framework for researchers to successfully perform and interpret these experiments. Accurate mass measurements and peptide mapping are crucial for confirming the identity and location of the modification, while quantitative analysis of LC-MS data can provide valuable information on the efficiency of the labeling reaction. This detailed characterization is essential for the development of novel bioconjugates for therapeutic and research applications.

References

Step-by-Step Guide for Synthesizing a BRD4-Targeting PROTAC Using Propargyl-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate specific proteins of interest (POIs).[1][2] These molecules consist of two distinct ligands connected by a flexible linker: one ligand binds to a target protein, and the other recruits an E3 ubiquitin ligase.[1][2] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[3] This catalytic mechanism offers significant advantages over traditional small-molecule inhibitors, including the potential for enhanced potency, improved selectivity, and the ability to target proteins previously considered "undruggable".[1]

This guide provides a detailed, step-by-step protocol for the synthesis of a PROTAC targeting Bromodomain-containing protein 4 (BRD4), a key epigenetic regulator implicated in various cancers.[3][4] The synthesis will utilize Propargyl-PEG4-Boc as a key component of the linker, connecting the BRD4 ligand JQ1 to the Cereblon (CRBN) E3 ligase ligand, pomalidomide (B1683931) .

PROTAC-Mediated Protein Degradation Signaling Pathway

The fundamental mechanism of the synthesized PROTAC is to induce the proximity of BRD4 and the CRBN E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[3] This process effectively removes the BRD4 protein from the cell, disrupting its function in gene transcription.[4]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC BRD4 PROTAC Ternary_Complex BRD4-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex Binds BRD4 BRD4 Protein (Target) BRD4->Ternary_Complex Binds CRBN CRBN E3 Ligase CRBN->Ternary_Complex Recruited by PROTAC Ternary_Complex->PROTAC Release & Catalytic Cycle Poly_Ub_BRD4 Poly-ubiquitinated BRD4 Ternary_Complex->Poly_Ub_BRD4 Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_BRD4->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Results in

Caption: Mechanism of BRD4-PROTAC-mediated protein degradation.

Experimental Protocols

The synthesis of the BRD4-targeting PROTAC is a multi-step process involving the preparation of functionalized ligands and their subsequent conjugation using the this compound linker.

Overall Synthetic Workflow

The synthetic strategy involves three main stages:

  • Synthesis of an azide-functionalized pomalidomide derivative.

  • Synthesis of an alkyne-functionalized JQ1 derivative using this compound.

  • Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry" reaction to form the final PROTAC.

Synthetic_Workflow cluster_ligand_prep Ligand Functionalization cluster_conjugation PROTAC Assembly Pomalidomide Pomalidomide Azido_Linker Azido Linker Synthesis Pomalidomide->Azido_Linker Step 1 Pom_Azide Pomalidomide-Azide Azido_Linker->Pom_Azide Click_Reaction CuAAC Click Chemistry Pom_Azide->Click_Reaction Step 3 JQ1_acid JQ1-carboxylic acid JQ1_Linker_Boc JQ1-PEG4-Propargyl (Boc protected) JQ1_acid->JQ1_Linker_Boc Step 2a (Amide Coupling) Propargyl_Linker This compound Propargyl_Linker->JQ1_Linker_Boc Boc_Deprotection Boc Deprotection (TFA) JQ1_Linker_Boc->Boc_Deprotection Step 2b JQ1_Linker_NH2 JQ1-PEG4-Propargyl-Amine Boc_Deprotection->JQ1_Linker_NH2 JQ1_Linker_NH2->Click_Reaction Final_PROTAC Final BRD4 PROTAC Click_Reaction->Final_PROTAC

Caption: Synthetic workflow for the BRD4-targeting PROTAC.

Step 1: Synthesis of Pomalidomide-Azide

This protocol describes the synthesis of an azide-functionalized pomalidomide, which will serve as the E3 ligase-recruiting component of the PROTAC.[5][6]

Materials:

Procedure:

  • Alkylation of Pomalidomide:

    • To a solution of pomalidomide (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and 1,5-dibromopentane (3.0 eq).[6]

    • Stir the reaction mixture at 60 °C for 12 hours.[6]

    • After cooling to room temperature, dilute the reaction mixture with water and extract with DCM (3 x).[6]

    • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.[6]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6]

    • Purify the crude product by silica gel column chromatography to afford N-(5-bromopentyl)-pomalidomide.[6]

  • Azide Formation:

    • To a solution of N-(5-bromopentyl)-pomalidomide (1.0 eq) in DMF, add sodium azide (3.0 eq).[6]

    • Stir the reaction mixture at 60 °C for 6 hours.[6]

    • After cooling to room temperature, dilute the reaction mixture with water and extract with DCM (3 x).[6]

    • Wash the combined organic layers with water and brine.[6]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6]

    • Purify the crude product by silica gel column chromatography to yield pomalidomide-C5-azide.[6]

Step 2: Synthesis of JQ1-Propargyl Linker Intermediate

This part of the synthesis involves coupling the this compound linker to a carboxylic acid derivative of JQ1, followed by deprotection of the Boc group.

Materials:

  • (+)-JQ1-carboxylic acid

  • Propargyl-PEG4-NH-Boc

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF

  • Trifluoroacetic acid (TFA)

  • DCM

Procedure:

  • Amide Coupling of JQ1 and Linker:

    • Dissolve (+)-JQ1-carboxylic acid (1.0 eq) and Propargyl-PEG4-NH-Boc (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.[7]

    • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen) for 2-4 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute with ethyl acetate (B1210297) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography to obtain JQ1-PEG4-Propargyl-NH-Boc.

  • Boc Deprotection:

    • Dissolve the JQ1-PEG4-Propargyl-NH-Boc intermediate (1.0 eq) in DCM (e.g., 0.1 M concentration).[8]

    • Add TFA (e.g., 25% v/v in DCM) and stir at room temperature for 1-2 hours.[8][9]

    • Monitor the reaction by LC-MS until the starting material is consumed.

    • Remove the volatiles (DCM and excess TFA) in vacuo.[8] The resulting product, JQ1-PEG4-Propargyl-NH₂ as a TFA salt, can often be used in the next step without further purification.

Step 3: Final PROTAC Synthesis via CuAAC Click Chemistry

This final step joins the two functionalized ligands through a copper-catalyzed click reaction.[5][10][11]

Materials:

  • Pomalidomide-C5-azide (from Step 1)

  • JQ1-PEG4-Propargyl-NH₂ (from Step 2)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Solvent system (e.g., t-BuOH/water or DMF)[5]

Procedure:

  • Click Reaction:

    • In a reaction vial, dissolve JQ1-PEG4-Propargyl-NH₂ (1.0 eq) and pomalidomide-C5-azide (1.05 eq) in a suitable solvent system (e.g., a 1:1 mixture of t-BuOH and water).[5]

    • Add copper(II) sulfate pentahydrate (0.1 eq) and sodium ascorbate (0.2 eq).[5]

    • Stir the reaction mixture vigorously at room temperature for 4-12 hours.[5]

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

Purification and Characterization

Purification:

  • The final crude PROTAC should be purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[12][13]

Characterization:

  • LC-MS: To confirm the mass of the final product.

  • ¹H and ¹³C NMR: To confirm the structure of the final PROTAC.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

Quantitative Data Summary

The following table summarizes representative data for the synthesis and characterization of BRD4-targeting PROTACs. The actual yields and degradation data will vary depending on the specific experimental conditions and cell lines used.

ParameterDescriptionRepresentative ValueReference
Yield (Click Reaction) Isolated yield for the final CuAAC coupling step.55-90%[14]
Purity (Post-HPLC) Purity of the final PROTAC as determined by analytical HPLC.>95%[12]
DC₅₀ The concentration of the PROTAC that results in 50% degradation of the target protein (BRD4).1-100 nM[3]
Dₘₐₓ The maximum percentage of protein degradation achieved.>90%[15]

Conclusion

This guide provides a comprehensive, step-by-step protocol for the synthesis of a BRD4-targeting PROTAC using a this compound linker. The modular nature of this synthetic route, employing robust reactions such as amide coupling and CuAAC click chemistry, allows for the efficient assembly of the final heterobifunctional molecule.[14] Careful execution of these protocols, followed by rigorous purification and characterization, will yield a high-purity PROTAC suitable for biological evaluation in targeted protein degradation studies. The successful synthesis of such molecules is a critical step in the development of novel therapeutics for a wide range of diseases.

References

Application Notes and Protocols: The Use of Propargyl-PEG4-Boc in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG4-Boc is a versatile, heterobifunctional linker that serves as a cornerstone in modern bioconjugation and fluorescence microscopy applications. Its unique structure, featuring a terminal alkyne group, a four-unit polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine, enables a two-step labeling strategy for precise attachment of fluorescent probes to biomolecules. This methodology is particularly valuable for researchers seeking to visualize and track proteins, peptides, or other amine-containing molecules of interest within cellular environments.

The propargyl group participates in highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions with azide-modified fluorophores.[1][2] This bio-orthogonal reaction ensures that the fluorescent label is attached only to the intended molecule, minimizing background signal and off-target effects.[3] The PEG4 spacer enhances the hydrophilicity of the conjugate, which can improve solubility and reduce non-specific binding.[4] The Boc-protected amine provides a stable starting material that can be deprotected to reveal a primary amine, which can then be covalently linked to a biomolecule of interest, often through amide bond formation with an activated carboxylic acid (e.g., an NHS ester).[5][6]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in the fluorescent labeling of biomolecules for subsequent analysis by fluorescence microscopy.

Data Presentation

The following table summarizes representative quantitative data derived from experiments utilizing click chemistry for fluorescent labeling of biomolecules, analogous to the applications of this compound.

ParameterTypical ValueExperimental ContextReference
Labeling Efficiency > 95%Conjugation of an azide-fluorophore to an alkyne-modified protein, quantified by mass spectrometry.[7]
Reaction Time (Click Reaction) 30 - 120 minutesCopper-catalyzed azide-alkyne cycloaddition for labeling of biomolecules at room temperature.[7][8]
Signal-to-Noise Ratio 5:1 to 20:1Fluorescence microscopy of cells with specifically labeled proteins versus background fluorescence.[9]
Fluorophore Stability (Post-Click) HighThe triazole linkage formed during the click reaction is highly stable under biological conditions.[3]
Cell Viability > 95%Live-cell imaging following labeling with optimized, low-concentration copper catalyst protocols.[9][10]

Experimental Protocols

Herein, we provide a detailed, three-stage protocol for the use of this compound to fluorescently label a protein of interest (POI) for fluorescence microscopy.

Stage 1: Deprotection of this compound

This initial step removes the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine, yielding Propargyl-PEG4-amine.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)[11]

  • Anhydrous Dichloromethane (DCM)[11]

  • Nitrogen or Argon gas

  • Rotary evaporator

Protocol:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen or argon atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a solution of 20-50% TFA in DCM to the reaction mixture.[12]

  • Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

  • Upon completion, remove the DCM and excess TFA by rotary evaporation.

  • The resulting Propargyl-PEG4-amine TFA salt can often be used directly in the next stage after thorough drying.

Stage 2: Conjugation of Propargyl-PEG4-amine to a Protein of Interest (POI)

This stage involves the covalent attachment of the deprotected linker to the POI. The following protocol describes a common method using an N-hydroxysuccinimide (NHS) ester-activated POI.

Materials:

  • Propargyl-PEG4-amine (from Stage 1)

  • POI with an activated NHS ester group

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0[5]

  • Desalting column or dialysis equipment

Protocol:

  • Dissolve the NHS ester-activated POI in the amine-free buffer.

  • Dissolve the Propargyl-PEG4-amine in the same buffer.

  • Add a 10- to 20-fold molar excess of the Propargyl-PEG4-amine solution to the POI solution.[5]

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Remove the excess, unreacted Propargyl-PEG4-amine and byproducts using a desalting column or by dialysis against the amine-free buffer.

  • The resulting product is the POI conjugated to the propargyl-PEG4 linker (POI-alkyne).

Stage 3: Fluorescent Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

In this final stage, an azide-modified fluorescent dye is "clicked" onto the alkyne-functionalized POI.

Materials:

  • POI-alkyne (from Stage 2)

  • Azide-modified fluorescent dye (e.g., Azide-Alexa Fluor 488)

  • Copper(II) sulfate (B86663) (CuSO4)[13]

  • Sodium ascorbate[13]

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand[10]

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell culture medium (for live-cell imaging) or fixative (for fixed-cell imaging)

  • Fluorescence microscope

Protocol for Fixed-Cell Imaging:

  • Prepare the following stock solutions:

    • 20 mM CuSO4 in water

    • 100 mM Sodium ascorbate (B8700270) in water (prepare fresh)

    • 50 mM THPTA in water

    • 10 mM Azide-fluorophore in DMSO

  • Adhere cells to coverslips and fix with 4% paraformaldehyde in PBS for 15 minutes.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if labeling intracellular targets.

  • Wash three times with PBS.

  • Prepare the "click" reaction cocktail. For a 1 mL reaction, add the reagents in the following order:

    • 950 µL PBS containing the POI-alkyne

    • 12.5 µL of 50 mM THPTA

    • 6.3 µL of 20 mM CuSO4

    • 25 µL of 100 mM sodium ascorbate

    • 1-5 µL of 10 mM Azide-fluorophore

  • Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Mount the coverslips on microscope slides with an appropriate mounting medium.

  • Image the samples using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Protocol for Live-Cell Surface Labeling: Note: Copper can be toxic to live cells. It is crucial to use a copper-chelating ligand like THPTA and minimal concentrations of copper and for the shortest time necessary.[10]

  • Culture cells expressing the POI on their surface in imaging-appropriate dishes (e.g., glass-bottom dishes).

  • Wash the cells gently with pre-warmed, serum-free cell culture medium.

  • Prepare a labeling solution containing the POI-alkyne in serum-free medium and incubate with the cells for a specified time to allow binding.

  • Wash the cells to remove unbound POI-alkyne.

  • Prepare the click reaction cocktail in serum-free medium with final concentrations of approximately 25 µM azide-fluorophore, 50 µM CuSO4, 250 µM THPTA, and 2.5 mM sodium ascorbate.[10]

  • Incubate the cells with the click reaction cocktail for 5-15 minutes at 37°C.[10]

  • Gently wash the cells three times with pre-warmed medium to remove the click reagents.

  • Add fresh, pre-warmed medium and proceed with live-cell imaging on a fluorescence microscope equipped with an environmental chamber.

Visualizations

experimental_workflow cluster_stage1 Stage 1: Deprotection cluster_stage2 Stage 2: Conjugation cluster_stage3 Stage 3: Fluorescent Labeling cluster_stage4 Stage 4: Imaging start This compound deprotection Boc Deprotection (TFA in DCM) start->deprotection product1 Propargyl-PEG4-amine deprotection->product1 conjugation Amide Bond Formation product1->conjugation poi Protein of Interest (with NHS ester) poi->conjugation product2 POI-alkyne Conjugate conjugation->product2 click_reaction CuAAC Click Reaction product2->click_reaction fluorophore Azide-Fluorophore fluorophore->click_reaction product3 Fluorescently Labeled POI click_reaction->product3 microscopy Fluorescence Microscopy product3->microscopy

Caption: Experimental workflow for fluorescent labeling using this compound.

signaling_pathway_labeling cluster_cell Cell Membrane cluster_downstream Downstream Signaling receptor_unlabeled Cell Surface Receptor (e.g., EGFR) receptor_alkyne Receptor-Alkyne receptor_unlabeled->receptor_alkyne Conjugation with Propargyl-PEG4-amine receptor_labeled Labeled Receptor receptor_alkyne->receptor_labeled Click Reaction with Azide-Fluorophore dimerization Dimerization & Autophosphorylation receptor_labeled->dimerization imaging Microscopy (Visualize Receptor Trafficking) receptor_labeled->imaging ligand Ligand (e.g., EGF) ligand->receptor_labeled signaling Signaling Cascade (e.g., MAPK pathway) dimerization->signaling response Cellular Response signaling->response

Caption: Labeling a cell surface receptor to study its signaling pathway.

References

Application Notes and Protocols for Developing Targeted Drug Delivery Systems with Propargyl-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Propargyl-PEG4-Boc as a heterobifunctional linker in the development of targeted drug delivery systems. The protocols outlined below, synthesized from established methodologies in nanoparticle functionalization and bioconjugation, offer a step-by-step framework for synthesis, characterization, and evaluation.

Introduction to this compound in Targeted Drug Delivery

This compound is a versatile polyethylene (B3416737) glycol (PEG) linker that plays a crucial role in modern drug delivery design. Its unique structure features two distinct functional ends:

  • A Propargyl Group (Alkyne): This terminal alkyne is the reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient, specific, and biocompatible, making it ideal for attaching azide-modified targeting ligands to the surface of a drug carrier.

  • A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group provides a stable amine functionality that can be deprotected under acidic conditions. The revealed primary amine can then be used to conjugate the linker to a drug, a nanoparticle surface, or another molecule of interest through stable amide bond formation.

The tetra-ethylene glycol (PEG4) spacer offers several advantages, including enhanced water solubility, reduced immunogenicity, and improved pharmacokinetic profiles of the final conjugate by providing a "stealth" layer that can help evade the mononuclear phagocyte system.

Experimental Protocols

The following protocols provide a generalized workflow for the creation of a targeted drug delivery system using this compound. Researchers should optimize these protocols for their specific nanoparticle, drug, and targeting ligand.

Protocol 2.1: Nanoparticle Surface Functionalization with this compound

This protocol describes the covalent attachment of this compound to a carboxylated nanoparticle surface.

Materials:

  • Carboxyl-functionalized nanoparticles (e.g., PLGA, silica, or iron oxide nanoparticles)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (pH 6.0)

  • Phosphate-buffered saline (PBS) (pH 7.4)

  • Organic solvent (e.g., DMSO or DMF)

  • Centrifugation tubes

  • Ultrasonic bath

Procedure:

  • Nanoparticle Activation:

    • Disperse the carboxylated nanoparticles in MES buffer (pH 6.0) to a concentration of 10 mg/mL.

    • Add EDC (4-fold molar excess relative to carboxyl groups on the nanoparticles) and NHS (2-fold molar excess).

    • Incubate the mixture for 30 minutes at room temperature with gentle stirring to activate the carboxyl groups.

  • Conjugation with this compound:

    • Dissolve this compound in a minimal amount of DMSO or DMF.

    • Add the this compound solution to the activated nanoparticle suspension (10-fold molar excess relative to carboxyl groups).

    • Adjust the pH of the reaction mixture to 7.2-7.5 with PBS (pH 7.4).

    • React for 2-4 hours at room temperature with continuous stirring.

  • Purification:

    • Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles.

    • Remove the supernatant containing unreacted reagents.

    • Resuspend the nanoparticle pellet in PBS (pH 7.4) and sonicate briefly to ensure complete dispersion.

    • Repeat the washing step two more times.

    • Finally, resuspend the purified Propargyl-PEG4-functionalized nanoparticles in the desired buffer for storage or further use.

Protocol 2.2: Boc Deprotection and Drug Conjugation

This protocol outlines the removal of the Boc protecting group and subsequent conjugation of a drug molecule containing a carboxylic acid group.

Materials:

  • Propargyl-PEG4-functionalized nanoparticles

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Drug molecule with a carboxylic acid group

  • EDC and NHS

  • Anhydrous DMSO or DMF

  • Triethylamine (TEA)

Procedure:

  • Boc Deprotection:

    • Suspend the Propargyl-PEG4-functionalized nanoparticles in a solution of 20% TFA in DCM.

    • Stir the mixture at room temperature for 1-2 hours.

    • Remove the TFA/DCM solution by centrifugation and wash the nanoparticles three times with DCM, followed by three times with PBS (pH 7.4) to neutralize any residual acid.

  • Drug Activation and Conjugation:

    • Dissolve the carboxylic acid-containing drug in anhydrous DMSO or DMF.

    • Add EDC (4-fold molar excess relative to the drug) and NHS (2-fold molar excess) to the drug solution and stir for 1 hour at room temperature to form an NHS-activated ester.

    • Add the activated drug solution to the deprotected nanoparticle suspension.

    • Add a small amount of TEA to maintain a basic pH (around 8.0).

    • React overnight at 4°C with gentle stirring.

  • Purification:

    • Purify the drug-conjugated nanoparticles by repeated centrifugation and washing with PBS (pH 7.4) to remove unreacted drug and coupling reagents.

Protocol 2.3: "Click" Conjugation of an Azide-Modified Targeting Ligand

This protocol describes the final step of attaching a targeting moiety to the propargyl group on the nanoparticle surface via CuAAC.

Materials:

  • Drug-conjugated, propargyl-functionalized nanoparticles

  • Azide-modified targeting ligand (e.g., peptide, antibody fragment, or small molecule)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Deionized water (degassed)

  • PBS (pH 7.4)

Procedure:

  • Preparation of "Click" Reagents:

    • Prepare a stock solution of CuSO₄ in deionized water.

    • Prepare a fresh stock solution of sodium ascorbate in deionized water immediately before use.

    • Prepare a stock solution of THPTA in deionized water.

  • "Click" Reaction:

    • Disperse the drug-conjugated, propargyl-functionalized nanoparticles in PBS (pH 7.4).

    • Add the azide-modified targeting ligand (2-5 fold molar excess relative to the propargyl groups).

    • In a separate tube, premix the CuSO₄ and THPTA solutions.

    • Add the CuSO₄/THPTA mixture to the nanoparticle suspension.

    • Initiate the reaction by adding the sodium ascorbate solution.

    • Allow the reaction to proceed for 1-2 hours at room temperature with gentle shaking.

  • Purification:

    • Purify the final targeted nanoparticles by centrifugation and repeated washing with PBS (pH 7.4) to remove the copper catalyst, excess ligand, and other reagents.

    • Resuspend the final product in a suitable buffer for characterization and in vitro/in vivo studies.

Characterization of the Targeted Drug Delivery System

Thorough characterization is essential to ensure the successful synthesis and functionality of the targeted nanoparticles.

Parameter Method(s) Purpose
Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To determine the hydrodynamic diameter and size distribution of the nanoparticles at each stage of functionalization.
Zeta Potential Laser Doppler VelocimetryTo measure the surface charge of the nanoparticles, which influences their stability and interaction with biological systems.
Morphology Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM)To visualize the size, shape, and surface morphology of the nanoparticles.
Surface Functionalization Confirmation Fourier-Transform Infrared Spectroscopy (FTIR), X-ray Photoelectron Spectroscopy (XPS)To confirm the presence of the PEG linker, drug, and targeting ligand on the nanoparticle surface.
Drug Loading Content (DLC) and Drug Loading Efficiency (DLE) High-Performance Liquid Chromatography (HPLC), UV-Vis SpectroscopyTo quantify the amount of drug successfully conjugated to the nanoparticles.
Targeting Ligand Conjugation Efficiency Fluorescence Spectroscopy (if the ligand is fluorescently labeled), ELISATo determine the amount of targeting ligand attached to the nanoparticle surface.
In Vitro Drug Release Dialysis MethodTo study the release profile of the conjugated drug under different pH conditions (e.g., physiological vs. endosomal).
In Vitro Cellular Uptake Flow Cytometry, Confocal Laser Scanning Microscopy (CLSM)To evaluate the targeting efficiency and cellular internalization of the nanoparticles in target vs. non-target cells.
In Vitro Cytotoxicity MTT Assay, CCK-8 AssayTo assess the therapeutic efficacy of the drug-loaded targeted nanoparticles against cancer cells.

Visualizing the Workflow and Rationale

The following diagrams illustrate the key processes in developing a targeted drug delivery system using this compound.

G cluster_0 Step 1: Nanoparticle Functionalization NP_COOH Carboxylated Nanoparticle EDC_NHS EDC/NHS NP_COOH->EDC_NHS Activation Propargyl_PEG4_Boc This compound NP_Propargyl Propargyl-Functionalized Nanoparticle Propargyl_PEG4_Boc->NP_Propargyl Amide Coupling EDC_NHS->NP_Propargyl Amide Coupling

Workflow for Nanoparticle Functionalization.

G cluster_1 Step 2: Drug Conjugation NP_Propargyl Propargyl-Functionalized Nanoparticle TFA TFA NP_Propargyl->TFA Boc Deprotection NP_Propargyl_NH2 Amine-Functionalized Nanoparticle TFA->NP_Propargyl_NH2 NP_Drug Drug-Conjugated Nanoparticle NP_Propargyl_NH2->NP_Drug Amide Coupling Drug_COOH Drug-COOH EDC_NHS_Drug EDC/NHS Drug_COOH->EDC_NHS_Drug Activation EDC_NHS_Drug->NP_Drug Amide Coupling

Workflow for Drug Conjugation.

G cluster_2 Step 3: Targeting Ligand 'Click' Conjugation NP_Drug Drug-Conjugated Nanoparticle CuAAC CuSO4 Na-Ascorbate THPTA NP_Drug->CuAAC Click Reaction Ligand_N3 Azide-Targeting Ligand Ligand_N3->CuAAC Click Reaction Targeted_NP Targeted Drug Delivery System CuAAC->Targeted_NP

Workflow for Targeting Ligand Conjugation.

Signaling Pathway Example: Targeting EGFR in Cancer

If a targeting ligand such as an anti-EGFR antibody fragment (e.g., Cetuximab Fab) is used, the targeted nanoparticle would interfere with the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Targeted_NP Targeted Nanoparticle (anti-EGFR) Targeted_NP->EGFR Binding & Inhibition Drug_Release Drug Release (e.g., Doxorubicin) Targeted_NP->Drug_Release RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Apoptosis Apoptosis Drug_Release->Apoptosis

EGFR Signaling Pathway Inhibition.

Disclaimer: These protocols are intended as a general guide. All laboratory work should be conducted under appropriate safety conditions, and all reagents should be handled according to the manufacturer's safety data sheets. Optimization of reaction conditions, concentrations, and purification methods will be necessary for each specific application.

Application Notes and Protocols for Enzyme Immobilization using Propargyl-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the covalent immobilization of enzymes onto a solid support utilizing the bifunctional linker, Propargyl-PEG4-Boc. This method leverages the highly efficient and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry for stable enzyme conjugation.

Introduction

Enzyme immobilization is a critical technique that enhances the stability, reusability, and applicability of enzymes in various biotechnological and pharmaceutical processes.[1] Covalent attachment to a solid support prevents enzyme leaching and can improve resistance to environmental changes such as pH and temperature.[1][2] The this compound linker offers a versatile platform for this purpose. The propargyl group provides a terminal alkyne for click chemistry, while the Boc-protected amine allows for subsequent conjugation to an appropriately functionalized solid support after deprotection. The PEG4 spacer enhances the solubility and reduces steric hindrance, potentially preserving the enzyme's catalytic activity.

Principle of the Method

The immobilization strategy involves a two-step process:

  • Support Functionalization: The solid support is first modified with the this compound linker. This is achieved by deprotecting the Boc group to reveal a primary amine, which can then react with a variety of functional groups on the support material (e.g., N-hydroxysuccinimide esters, epoxides).

  • Enzyme Conjugation via Click Chemistry: The enzyme of interest, which has been pre-functionalized with an azide (B81097) group, is then covalently attached to the propargyl-modified support through a copper-catalyzed click reaction. This reaction is highly specific and proceeds under mild conditions, which helps to maintain the enzyme's structural integrity and function.[2]

Experimental Protocols

Materials and Reagents
  • This compound

  • Solid support (e.g., NHS-activated agarose (B213101) beads, epoxy-functionalized magnetic beads)

  • Enzyme of interest (pre-functionalized with an azide group)

  • Boc Deprotection Reagent: Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[3]

  • Click Chemistry Reagents:

  • Buffers:

    • Coupling Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)

    • Washing Buffer (e.g., Coupling Buffer with 0.05% Tween-20)

    • Storage Buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 50% glycerol)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Protocol 1: Functionalization of NHS-Activated Solid Support with this compound

This protocol describes the functionalization of an N-hydroxysuccinimide (NHS)-activated solid support.

  • Boc Deprotection of this compound:

    • Dissolve this compound in a solution of 25% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[3][4]

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC or LC-MS.

    • Evaporate the solvent and excess acid under vacuum to obtain the amine salt of Propargyl-PEG4.

  • Coupling to NHS-Activated Support:

    • Wash the NHS-activated agarose beads with ice-cold 1 mM HCl.

    • Immediately dissolve the deprotected Propargyl-PEG4-amine in coupling buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2).

    • Add the linker solution to the washed beads and incubate with gentle mixing for 1-2 hours at room temperature or overnight at 4°C.

    • Quench any unreacted NHS esters by adding 1 M Tris-HCl, pH 8.0, and incubating for 30 minutes.

    • Wash the beads extensively with washing buffer to remove any non-covalently bound linker.

    • The propargyl-functionalized support is now ready for enzyme conjugation.

Protocol 2: Immobilization of Azide-Modified Enzyme via Click Chemistry

This protocol details the covalent attachment of an azide-functionalized enzyme to the propargyl-modified support.

  • Prepare Click Chemistry Reaction Mixture:

    • In a microcentrifuge tube, combine the propargyl-functionalized support with the azide-modified enzyme in coupling buffer.

    • Prepare fresh solutions of copper(II) sulfate (CuSO₄) and sodium ascorbate.

    • Add CuSO₄ to the reaction mixture to a final concentration of 1 mM.

    • Add sodium ascorbate to the reaction mixture to a final concentration of 5 mM.

  • Incubation:

    • Incubate the reaction mixture at room temperature with gentle end-over-end mixing for 1-4 hours. The optimal time may vary depending on the enzyme.

  • Washing and Storage:

    • Pellet the support by centrifugation and discard the supernatant.

    • Wash the immobilized enzyme complex extensively with washing buffer to remove any unbound enzyme and reaction components.

    • Resuspend the immobilized enzyme in an appropriate storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 50% glycerol) and store at 4°C or -20°C for long-term use.

Characterization of Immobilized Enzyme

The success of the immobilization process should be evaluated by determining the amount of immobilized enzyme and its retained activity.

Determination of Immobilization Yield

The amount of immobilized enzyme can be determined by measuring the protein concentration in the supernatant before and after the immobilization reaction using a standard protein assay (e.g., Bradford or BCA assay).[5]

Immobilization Yield (%) = [(Initial Protein - Unbound Protein) / Initial Protein] x 100

Enzyme Activity Assay

The activity of the immobilized enzyme should be compared to that of the free enzyme under the same conditions.[5] A typical enzyme activity assay involves incubating a known amount of the immobilized enzyme with its substrate and measuring the rate of product formation over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

Activity Retention (%) = (Activity of Immobilized Enzyme / Activity of an equivalent amount of Free Enzyme) x 100

Data Presentation

The following tables present hypothetical but representative data for the immobilization of a model enzyme, β-Galactosidase, using the described protocols.

Table 1: Immobilization Efficiency of β-Galactosidase

ParameterValue
Initial Enzyme Concentration2.0 mg/mL
Enzyme Concentration in Supernatant0.4 mg/mL
Immobilized Enzyme per g of Support8.0 mg
Immobilization Yield80%

Table 2: Kinetic Parameters of Free and Immobilized β-Galactosidase

Enzyme FormVmax (µmol/min/mg enzyme)Km (mM)Activity Retention
Free Enzyme1502.5100%
Immobilized Enzyme1123.175%

Table 3: Reusability of Immobilized β-Galactosidase

Cycle NumberRelative Activity (%)
1100
298
395
492
588

Visualizations

The following diagrams illustrate the key workflows and relationships in the enzyme immobilization process.

experimental_workflow cluster_support_prep Support Preparation cluster_enzyme_conjugation Enzyme Conjugation start This compound deprotection Boc Deprotection (TFA/DCM) start->deprotection 1. linker Propargyl-PEG4-Amine deprotection->linker functionalized_support Propargyl-Functionalized Support linker->functionalized_support 2. Coupling support NHS-Activated Solid Support support->functionalized_support click_reaction Click Chemistry (CuSO4, NaAsc) functionalized_support->click_reaction azide_enzyme Azide-Modified Enzyme azide_enzyme->click_reaction 3. immobilized_enzyme Immobilized Enzyme click_reaction->immobilized_enzyme

Caption: Experimental workflow for enzyme immobilization.

characterization_workflow cluster_quantification Quantification cluster_activity Activity Assessment start Immobilized Enzyme protein_assay Protein Assay (Bradford/BCA) start->protein_assay activity_assay Enzyme Activity Assay start->activity_assay immobilization_yield Calculate Immobilization Yield protein_assay->immobilization_yield activity_retention Calculate Activity Retention activity_assay->activity_retention reusability_study Reusability Study activity_assay->reusability_study

Caption: Characterization workflow for the immobilized enzyme.

logical_relationship linker This compound propargyl_group Propargyl Group (Alkyne) linker->propargyl_group peg4_spacer PEG4 Spacer linker->peg4_spacer boc_amine Boc-Protected Amine linker->boc_amine function1 Click Chemistry (Enzyme Conjugation) propargyl_group->function1 function2 Flexibility & Solubility peg4_spacer->function2 function3 Support Attachment (Post-Deprotection) boc_amine->function3

Caption: Functional components of the this compound linker.

References

Application Notes and Protocols for Propargyl-PEG4-Boc in Hydrogel Construction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Propargyl-PEG4-Boc is a versatile heterobifunctional linker that serves as a powerful building block for the creation of advanced hydrogel systems. Its unique structure, featuring a terminal alkyne (propargyl group), a tetra-ethylene glycol (PEG4) spacer, and a Boc-protected amine, enables a multi-step approach to hydrogel fabrication and functionalization. This allows for the development of highly tunable and bioactive scaffolds for a range of applications, including 3D cell culture, tissue engineering, and controlled drug delivery.[1][2]

The propargyl group facilitates covalent crosslinking through highly efficient and bio-orthogonal "click chemistry," specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC).[3][4] This reaction forms a stable triazole linkage, creating the hydrogel network. The PEG4 spacer imparts hydrophilicity and biocompatibility to the resulting hydrogel, minimizing non-specific protein adsorption and providing a favorable environment for encapsulated cells.[5][]

A key feature of this linker is the tert-butyloxycarbonyl (Boc) protected amine. The Boc group provides a latent functional handle that remains inert during the initial hydrogel formation.[7][8] Post-gelation, the Boc group can be readily removed under mild acidic conditions to expose a primary amine.[8][9] This newly available amine can then be conjugated with a variety of bioactive molecules, such as peptides (e.g., RGD for cell adhesion), growth factors, or small molecule drugs, allowing for precise control over the hydrogel's biological properties.[10][11]

Key Features and Applications

  • Tunable Mechanical Properties: The mechanical stiffness of the hydrogel can be precisely controlled by varying the concentration of this compound and the multi-arm azide (B81097) crosslinker, as well as the molecular weight of the PEG components.[3][12][13] This is crucial for mimicking the stiffness of different native tissues and studying mechanobiology.

  • Bio-orthogonal Crosslinking: The use of azide-alkyne click chemistry allows for rapid and efficient hydrogel formation under mild conditions, even in the presence of cells and other biological molecules, without causing significant cytotoxicity (especially with copper-free methods).[3][14]

  • Post-Gelation Functionalization: The Boc-protected amine enables a two-step functionalization strategy. This is advantageous as it allows for the purification of the base hydrogel before introducing sensitive biological molecules. It also allows for the creation of gradients or patterns of bio-functionality within the hydrogel.

  • 3D Cell Culture: These hydrogels can be functionalized with cell adhesion ligands, such as the RGD peptide, to create a microenvironment that supports cell attachment, proliferation, and differentiation in three dimensions.[2][15]

  • Controlled Drug Delivery: The primary amine, after deprotection, can be used to conjugate drugs or drug-loaded nanoparticles, enabling their sustained and localized release as the hydrogel degrades or through cleavage of a linker.[1][5]

Quantitative Data Summary

The following tables provide representative data for hydrogels constructed using a strategy involving a propargyl-PEG linker and a multi-arm PEG-azide crosslinker. The exact values will depend on the specific experimental conditions, but these tables offer a guide for expected outcomes based on published literature for similar PEG-based hydrogels.[3][12][13][16]

Table 1: Gelation Time

This compound Concentration (mM)4-Arm PEG-Azide (10 kDa) Concentration (mM)Gelation Time (minutes)
51.25~15-20
102.5~5-10
205< 5

Note: Gelation time is determined by the vial tilt method and is dependent on temperature and catalyst concentration (if applicable).[3]

Table 2: Mechanical and Swelling Properties

Total Polymer Content (% w/v)Storage Modulus (G') (kPa)Swelling Ratio (q)
51-515-20
1010-2010-15
1525-405-10

Note: Storage modulus is a measure of the hydrogel's stiffness. The swelling ratio is the ratio of the mass of the swollen hydrogel to the mass of the dry polymer network.[12][13]

Experimental Protocols

Part 1: Hydrogel Formation via Azide-Alkyne Click Chemistry

This protocol describes the formation of a hydrogel using this compound and a 4-Arm PEG-Azide crosslinker.

Materials:

  • This compound

  • 4-Arm PEG-Azide (e.g., 10 kDa)[4]

  • Sterile, nuclease-free water

  • For CuAAC (Copper-Catalyzed):

    • Copper (II) Sulfate (CuSO4) solution (100 mM in water)

    • Sodium Ascorbate solution (200 mM in water, freshly prepared)

  • For SPAAC (Strain-Promoted):

    • A suitable multi-arm PEG with a strained alkyne (e.g., DBCO) would be used instead of this compound and no catalyst is needed. The principle of crosslinking with a multi-arm azide remains the same.

Procedure:

  • Prepare Precursor Solutions:

    • Dissolve this compound in sterile water to the desired final concentration (e.g., 20 mM for a 1:1 molar ratio of alkyne to azide with a 5 mM 4-Arm PEG-Azide).

    • Dissolve 4-Arm PEG-Azide in sterile water to the desired final concentration (e.g., 5 mM).

  • Initiate Gelation (CuAAC):

    • In a sterile microcentrifuge tube, combine the this compound solution and the 4-Arm PEG-Azide solution.

    • Add Sodium Ascorbate solution to a final concentration of 5 mM.

    • Add CuSO4 solution to a final concentration of 1 mM.

    • Gently pipette to mix. The solution will begin to gel.

  • Casting the Hydrogel:

    • Immediately after mixing, pipette the solution into the desired mold (e.g., a multi-well plate, a syringe for injectable applications).

    • Allow the hydrogel to fully crosslink at room temperature or 37°C for 30-60 minutes.

  • Washing:

    • Once gelled, gently wash the hydrogel with sterile PBS three times to remove any unreacted precursors and catalyst.

Part 2: Boc Deprotection to Expose Amine Groups

This protocol describes the removal of the Boc protecting group to functionalize the hydrogel with primary amines.

Materials:

  • This compound crosslinked hydrogel

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Sterile PBS (pH 7.4)

  • Neutralization buffer (e.g., 0.1 M Sodium Bicarbonate)

Procedure:

  • Swell the Hydrogel:

    • Swell the prepared hydrogel in DCM for 10 minutes.

  • Deprotection:

    • Prepare a deprotection solution of 50% TFA in DCM.

    • Immerse the swollen hydrogel in the deprotection solution for 30 minutes at room temperature with gentle agitation.[8]

  • Washing and Neutralization:

    • Remove the deprotection solution and wash the hydrogel extensively with DCM to remove residual TFA.

    • Wash the hydrogel with the neutralization buffer for 15 minutes.

    • Finally, wash the hydrogel thoroughly with sterile PBS (at least 5 changes) to ensure the pH is neutral and all residual chemicals are removed. The hydrogel is now functionalized with primary amines.

Part 3: Bio-functionalization with RGD Peptide

This protocol describes the conjugation of an RGD-containing peptide to the amine-functionalized hydrogel.

Materials:

  • Amine-functionalized hydrogel

  • RGD peptide with an NHS-ester functional group (e.g., NHS-PEG-GRGDS)

  • Sterile PBS (pH 7.4)

Procedure:

  • Prepare Peptide Solution:

    • Dissolve the NHS-RGD peptide in sterile PBS to the desired concentration (e.g., 1-5 mM).

  • Conjugation:

    • Immerse the amine-functionalized hydrogel in the peptide solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[10]

  • Washing:

    • Remove the peptide solution and wash the hydrogel extensively with sterile PBS to remove any unconjugated peptide.

  • Sterilization and Storage:

    • The functionalized hydrogel can be sterilized with 70% ethanol (B145695) followed by extensive washing with sterile PBS.

    • Store the hydrogel in sterile PBS at 4°C until use.

Visualizations

experimental_workflow cluster_0 Part 1: Hydrogel Formation cluster_1 Part 2: Deprotection cluster_2 Part 3: Bio-functionalization p1 This compound mix Mix Precursors (Click Chemistry) p1->mix p2 4-Arm PEG-Azide p2->mix gel Boc-Protected Hydrogel mix->gel deprotect Boc Deprotection (TFA/DCM) gel->deprotect amine_gel Amine-Functionalized Hydrogel deprotect->amine_gel conjugate Conjugation amine_gel->conjugate rgd NHS-RGD Peptide rgd->conjugate final_gel Bioactive Hydrogel (RGD-Functionalized) conjugate->final_gel

Caption: Experimental workflow for hydrogel synthesis and functionalization.

click_chemistry cluster_propargyl This compound cluster_azide 4-Arm PEG-Azide cluster_triazole Triazole Linkage propargyl HC≡C-CH₂- triazole Triazole propargyl->triazole + azide -N₃ azide->triazole Click Chemistry

Caption: Azide-Alkyne Click Chemistry for hydrogel crosslinking.

functionalization cluster_0 Boc-Protected Amine cluster_1 Deprotection cluster_2 Primary Amine cluster_3 RGD Conjugation cluster_4 Functionalized PEG boc_amine PEG-NH-Boc tfa TFA/DCM boc_amine->tfa primary_amine PEG-NH₂ tfa->primary_amine rgd_conjugation + NHS-RGD primary_amine->rgd_conjugation peg_rgd PEG-NH-CO-RGD rgd_conjugation->peg_rgd

Caption: Boc deprotection and subsequent RGD peptide conjugation.

signaling_pathway cluster_ecm Hydrogel Microenvironment cluster_cell Cell rgd RGD Peptide integrin Integrin Receptor rgd->integrin binds to fak FAK integrin->fak activates src Src fak->src downstream Downstream Signaling (e.g., MAPK/ERK) src->downstream response Cellular Response (Adhesion, Proliferation, Differentiation) downstream->response

Caption: Integrin-mediated cell signaling initiated by RGD binding.

References

Application Notes and Protocols for Purity Assessment of Propargyl-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG4-Boc is a heterobifunctional linker commonly utilized in bioconjugation, drug delivery, and proteomics. The purity of this reagent is critical for the success and reproducibility of downstream applications. This document provides detailed analytical methods and protocols for assessing the purity of this compound using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Chemical Structure

Caption: Chemical structure of this compound.

Analytical Methods Overview

A multi-pronged approach utilizing orthogonal analytical techniques is recommended for a comprehensive purity assessment of this compound.

cluster_0 Purity Assessment Workflow Sample This compound Sample HPLC HPLC Analysis (Purity, Impurity Profile) Sample->HPLC NMR NMR Spectroscopy (Identity, Purity, Structural Integrity) Sample->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Sample->MS Data Data Analysis & Purity Calculation HPLC->Data NMR->Data MS->Data Report Certificate of Analysis Data->Report

Caption: Workflow for the purity assessment of this compound.

Quantitative Data Summary

The following table summarizes typical data obtained from the analytical methods described.

ParameterMethodTypical SpecificationCommon Impurities Detected
PurityHPLC-CAD/ELSD/RI≥ 95%PEG4-diol, Propargyl-PEG4-OH, Boc-NH-PEG4-OH
Identity¹H NMR, ¹³C NMRConforms to structureResidual solvents (e.g., DCM, DMF), starting materials
Molecular WeightESI-MS[M+Na]⁺ = 354.2 Da (calc.)Oligomeric PEG impurities, degradation products

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Due to the lack of a strong UV chromophore in the this compound molecule, detectors such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Refractive Index (RI) detector are recommended.[1] Reversed-phase HPLC is a suitable method for separating the target compound from potential impurities.

Protocol: Reversed-Phase HPLC with CAD/ELSD/RI Detection

  • Instrumentation:

    • HPLC system with a quaternary or binary pump

    • Autosampler

    • Column oven

    • CAD, ELSD, or RI detector

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile (B52724)

  • Gradient:

    Time (min) % B
    0 20
    20 80
    25 80
    25.1 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of water and acetonitrile.

  • Data Analysis: Determine the area percentage of the main peak corresponding to this compound to calculate the purity. Identify and quantify any impurity peaks. A common impurity to monitor for is the corresponding PEG-diol.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the identity and structural integrity of this compound, as well as for assessing purity by identifying and quantifying impurities.[3]

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Instrumentation: 400 MHz or higher NMR spectrometer

  • Sample Preparation: Dissolve approximately 10 mg of this compound in 0.75 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆).

  • ¹H NMR Analysis:

    • Acquire a standard proton spectrum.

    • Expected Chemical Shifts (CDCl₃):

      • ~1.45 ppm (s, 9H, Boc -C(CH₃)₃)

      • ~2.42 ppm (t, 1H, Alkyne -C≡CH)

      • ~3.4-3.7 ppm (m, 16H, PEG -OCH₂CH₂O-)

      • ~4.20 ppm (d, 2H, Alkyne -CH₂-)

      • ~5.0 ppm (br s, 1H, -NH-)

  • ¹³C NMR Analysis:

    • Acquire a standard proton-decoupled carbon spectrum.

    • Expected Chemical Shifts (CDCl₃):

      • ~28.4 ppm (Boc -C(CH₃)₃)

      • ~58.6 ppm (Alkyne -CH₂-)

      • ~69.0-70.5 ppm (PEG -OCH₂CH₂O-)

      • ~74.7 ppm (Alkyne -C≡CH)

      • ~79.1 ppm (Boc -C(CH₃)₃)

      • ~80.0 ppm (Alkyne -C≡CH)

      • ~156.0 ppm (Boc -C=O)

  • Purity Assessment: Integrate the characteristic peaks of this compound and compare them to the integrals of any impurity peaks. The presence of a peak around 4.56 ppm in DMSO-d₆ can indicate the presence of a free hydroxyl group, a potential impurity.[4]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound and to identify potential impurities with different mass-to-charge ratios. Electrospray ionization (ESI) is a suitable ionization technique for this molecule.

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Instrumentation: A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol, with the addition of a small amount of formic acid or sodium acetate (B1210297) to promote ionization.

  • Infusion: Infuse the sample solution directly into the mass spectrometer.

  • MS Parameters (Positive Ion Mode):

    • Ion Source: ESI

    • Capillary Voltage: 3-4 kV

    • Cone Voltage: 20-40 V

    • Source Temperature: 100-150°C

    • Desolvation Temperature: 250-350°C

  • Data Analysis:

    • Look for the expected molecular ion peak. For this compound (C₁₆H₂₉NO₆, MW = 331.41 g/mol ), the expected ions are:

      • [M+H]⁺ = 332.2 Da

      • [M+Na]⁺ = 354.2 Da

    • Analyze the spectrum for any other significant peaks that may correspond to impurities. PEG-related impurities often show a characteristic repeating mass difference of 44 Da (-CH₂CH₂O-).[5]

References

Application Notes and Protocols: Incorporation of Propargyl-PEG4-Boc into Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the incorporation of a Propargyl-PEG4-Boc linker into synthetic oligonucleotides. This versatile linker introduces a terminal alkyne group, enabling covalent conjugation to a wide variety of molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry."[][2][3] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance, while the Boc-protected amine offers an orthogonal handle for further functionalization.[4][5] These protocols are intended for researchers in drug development, diagnostics, and nanotechnology seeking to create precisely functionalized oligonucleotide conjugates.

Introduction

The targeted functionalization of oligonucleotides is a cornerstone of modern molecular biology and drug development.[][7] Applications ranging from therapeutic antisense oligonucleotides and siRNAs to diagnostic probes and nanotechnology require the stable attachment of moieties such as fluorophores, peptides, and targeting ligands.[8][9] Click chemistry has emerged as a powerful tool for these conjugations due to its high efficiency, specificity, and biocompatibility.[][10]

The this compound linker, when converted to a phosphoramidite (B1245037), serves as a key building block for introducing a terminal alkyne into an oligonucleotide sequence during standard solid-phase synthesis.[] The tetraethylene glycol (PEG4) spacer improves the aqueous solubility and bioavailability of the resulting conjugate.[4] The Boc (tert-butyloxycarbonyl) protecting group on the terminal amine provides an orthogonal protection strategy, allowing for selective deprotection and subsequent conjugation at a different site. This document outlines the chemical principles, experimental protocols, and analytical methods for successfully incorporating this linker and utilizing it for downstream applications.

Chemical Principle

The incorporation of the this compound linker is achieved using standard phosphoramidite chemistry on an automated DNA/RNA synthesizer.[12][13] The this compound moiety is first converted into a phosphoramidite reagent. This reagent is then coupled to the 5'-hydroxyl of the growing oligonucleotide chain on a solid support. The synthesis cycle of detritylation, coupling, capping, and oxidation is repeated for each nucleotide addition.[14][]

Following synthesis, the oligonucleotide is cleaved from the solid support and deprotected. The Boc group is typically stable to the standard ammonium (B1175870) hydroxide (B78521) deprotection conditions used for oligonucleotides, allowing for its selective removal at a later stage if desired.[16] The terminal alkyne is then available for click chemistry conjugation with an azide-modified molecule of interest.

Experimental Protocols

Materials and Reagents
ReagentSupplierGrade
This compound PhosphoramiditeVariousOligonucleotide synthesis grade
Standard DNA/RNA PhosphoramiditesVariousSynthesis grade
Solid Support (e.g., CPG)VariousSynthesis grade
Acetonitrile (Anhydrous)VariousSynthesis grade
Activator Solution (e.g., DCI)VariousSynthesis grade
Capping Reagents A and BVariousSynthesis grade
Oxidizing Solution (Iodine)VariousSynthesis grade
Deblocking Solution (Trichloroacetic acid)VariousSynthesis grade
Ammonium Hydroxide (28-30%)VariousACS grade
Azide-modified molecule of interestVariousHigh purity
Copper(II) Sulfate PentahydrateVariousACS grade
Sodium Ascorbate (B8700270)VariousACS grade
Tris(benzyltriazolylmethyl)amine (TBTA)VariousHigh purity
HPLC Grade WaterVarious
HPLC Grade AcetonitrileVarious
Triethylammonium (B8662869) Acetate (TEAA) BufferVariousHPLC grade
Hexafluoroisopropanol (HFIP)VariousHPLC grade
Protocol 1: Automated Solid-Phase Synthesis of Alkyne-Modified Oligonucleotide

This protocol assumes the use of a standard automated oligonucleotide synthesizer.

  • Synthesizer Preparation: Ensure the synthesizer is clean and all reagent lines are primed with fresh, anhydrous acetonitrile.

  • Reagent Installation:

    • Install the this compound phosphoramidite on a designated port on the synthesizer. Prepare the phosphoramidite solution according to the manufacturer's recommendations, typically at a concentration of 0.1 M in anhydrous acetonitrile.

    • Install standard nucleoside phosphoramidites, activator, capping, oxidizing, and deblocking solutions.

  • Synthesis Program:

    • Program the desired oligonucleotide sequence into the synthesizer.

    • At the desired position for modification (typically the 5'-terminus), program the addition of the this compound phosphoramidite.

    • Use a standard coupling time for the this compound phosphoramidite, which is typically similar to that of standard nucleoside phosphoramidites. A slightly extended coupling time (e.g., 1.5 to 2 times the standard) may be beneficial to ensure high coupling efficiency.

  • Synthesis Execution: Initiate the synthesis program. The synthesizer will perform the cyclical detritylation, coupling, capping, and oxidation steps to build the oligonucleotide chain.

  • Cleavage and Deprotection:

    • Upon completion of the synthesis, transfer the solid support to a screw-cap vial.

    • Add concentrated ammonium hydroxide (e.g., 1 mL).

    • Incubate at 55 °C for 5-8 hours to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and phosphate (B84403) backbone.[16][17]

    • Note: The Boc group is generally stable under these conditions.

  • Purification:

    • After cooling, transfer the ammoniacal solution to a new tube and evaporate to dryness using a centrifugal evaporator.

    • Resuspend the crude oligonucleotide in an appropriate buffer (e.g., HPLC grade water).

    • Purify the alkyne-modified oligonucleotide by reverse-phase HPLC or other suitable methods.

Workflow for Oligonucleotide Synthesis

G cluster_synthesis Automated Solid-Phase Synthesis cluster_postsynthesis Post-Synthesis Processing start Start Synthesis detritylation Detritylation start->detritylation coupling Coupling detritylation->coupling capping Capping coupling->capping oxidation Oxidation capping->oxidation oxidation->detritylation Next Nucleotide end_synthesis Synthesis Complete oxidation->end_synthesis Final Nucleotide cleavage Cleavage & Deprotection end_synthesis->cleavage purification Purification cleavage->purification analysis QC Analysis purification->analysis end_process Ready for Conjugation analysis->end_process

Fig 1. Automated oligonucleotide synthesis workflow.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the alkyne-modified oligonucleotide to an azide-containing molecule.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the azide-modified molecule in DMSO.

    • Prepare a 50 mM stock solution of sodium ascorbate in water. This solution should be prepared fresh.

    • Prepare a 10 mM stock solution of Copper(II)-TBTA in 55% aqueous DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, dissolve the alkyne-modified oligonucleotide in water to a final concentration of 100-500 µM.

    • Add the azide-modified molecule stock solution to a final concentration of 1.5 to 5 equivalents relative to the oligonucleotide.

    • Add the click chemistry buffer (e.g., triethylammonium acetate, pH 7) to a final concentration of 0.1 M.

    • Add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

    • Add the Copper(II)-TBTA solution to a final concentration of 1 mM.

  • Incubation:

    • Vortex the reaction mixture gently.

    • Incubate at room temperature for 1-4 hours. The reaction can be monitored by HPLC.

  • Purification:

    • Purify the oligonucleotide conjugate by reverse-phase HPLC to remove excess reagents and unreacted starting materials.

CuAAC Reaction Pathway

G Oligo_Alkyne Oligonucleotide-PEG-Alkyne Triazole_Product Oligonucleotide-Triazole-Molecule Oligo_Alkyne->Triazole_Product Azide_Molecule Azide-Molecule Azide_Molecule->Triazole_Product Copper_Catalyst Cu(I) Catalyst (from CuSO4 + Na Ascorbate) Copper_Catalyst->Triazole_Product Catalyzes Cycloaddition

Fig 2. Copper-catalyzed azide-alkyne cycloaddition.

Quality Control and Analysis

The purity and identity of the modified oligonucleotide and the final conjugate should be confirmed by analytical techniques such as HPLC and mass spectrometry.[18][19]

Analytical MethodPurposeExpected Outcome
Reverse-Phase HPLC To assess the purity of the alkyne-modified oligonucleotide and the conjugate. To monitor the progress of the click reaction.A single major peak for the purified alkyne-modified oligonucleotide. A shift in retention time and the appearance of a new major peak corresponding to the conjugate after the click reaction.[20]
Mass Spectrometry (ESI-MS) To confirm the identity and molecular weight of the modified oligonucleotide and the final conjugate.The observed mass should match the calculated mass of the alkyne-modified oligonucleotide. The observed mass of the conjugate should correspond to the sum of the masses of the oligonucleotide and the azide-modified molecule.[18][19]
Representative HPLC and Mass Spectrometry Data
SampleRetention Time (min)Calculated Mass (Da)Observed Mass (Da)
Unmodified 20-mer Oligonucleotide10.26150.06150.2
Alkyne-Modified 20-mer Oligonucleotide11.56545.66545.8
Oligonucleotide-Fluorophore Conjugate14.87045.17045.3

Note: Retention times are illustrative and will vary depending on the HPLC column, gradient, and the specific oligonucleotide sequence and modification.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Coupling Efficiency Inactive phosphoramidite. Presence of moisture in reagents or on the synthesizer. Insufficient coupling time.Use fresh, high-quality phosphoramidite. Ensure all reagents and gas lines are anhydrous.[21] Increase the coupling time for the modifier.
Incomplete Click Reaction Inactive catalyst. Degradation of sodium ascorbate. Steric hindrance.Use freshly prepared sodium ascorbate solution.[3] Ensure the copper catalyst is properly prepared. Consider using a longer PEG spacer to reduce steric hindrance. Increase the equivalents of the azide-modified molecule.
Multiple Peaks in HPLC Incomplete deprotection. Side reactions during synthesis or deprotection. Degradation of the oligonucleotide.Ensure complete deprotection by optimizing time and temperature.[16] Use high-quality reagents to minimize side reactions. Handle and store oligonucleotides properly to prevent degradation.

Conclusion

The incorporation of a this compound linker into oligonucleotides via phosphoramidite chemistry provides a robust and versatile method for the synthesis of functionalized nucleic acids. The protocols outlined in this document offer a systematic approach to the synthesis, conjugation, and analysis of these important biomolecules. By leveraging the power of click chemistry, researchers can readily generate a wide array of oligonucleotide conjugates for diverse applications in research, diagnostics, and therapeutics.

References

Application Notes and Protocols: Bioconjugation Strategies Utilizing Propargyl-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG4-Boc is a versatile heterobifunctional linker that plays a crucial role in modern bioconjugation and drug development. Its unique structure, featuring a terminal alkyne group, a tetraethylene glycol (PEG) spacer, and a Boc-protected amine, enables the straightforward and efficient linkage of diverse molecules. The alkyne group serves as a handle for "click chemistry," specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and bioorthogonal reaction. The PEG4 spacer enhances solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the final conjugate. The Boc-protected amine provides a latent reactive site that can be deprotected under acidic conditions to reveal a primary amine, ready for subsequent conjugation to another molecule of interest.

These features make this compound an ideal tool for the construction of complex biomolecular architectures, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document provides detailed application notes and experimental protocols for the effective use of this compound in bioconjugation strategies.

Key Bioconjugation Strategies

The primary bioconjugation strategy involving the alkyne group of this compound is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the alkyne on the PEG linker and an azide-functionalized molecule. A catalyst-free alternative, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is also possible if the alkyne is part of a strained ring system; however, this compound is designed for CuAAC.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly reliable and efficient click chemistry reaction that proceeds under mild, aqueous conditions, making it suitable for conjugating sensitive biomolecules. The reaction requires a copper(I) catalyst, which can be generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).

Quantitative Data Presentation

The efficiency of bioconjugation reactions is critical for producing high-quality, well-defined conjugates. The following tables summarize representative quantitative data for the key steps involved in using this compound.

Table 1: Representative Reaction Conditions and Yields for Boc Deprotection

Acidic ReagentSolventTemperature (°C)Time (h)Typical Yield (%)
20-50% TFADichloromethane (DCM)0 to Room Temp0.5 - 2>95
4M HCl1,4-DioxaneRoom Temp0.5 - 2>95

Table 2: Representative Reaction Conditions and Yields for CuAAC Bioconjugation with Alkyne-PEG Linkers

Alkyne-PEG SubstrateAzide SubstrateCatalyst SystemSolventTemperature (°C)Time (h)Typical Yield (%)
Propargyl-PEG-PeptideAzido-PeptideCuSO₄ / Sodium Ascorbate (B8700270)DMFRoom Temp4>95[1]
Propargyl-PEG-Functionalized MoleculeAzido-Functionalized MoleculeCuBr / PMDETADMF404884[2]
Propargyl-Functionalized Building BlockAzido-SugarCopper(I) CatalystToluene (B28343)/WaterRefluxN/A~80 (mono-adduct)[3]

Experimental Protocols

Protocol 1: Boc Deprotection of this compound to Yield Propargyl-PEG4-Amine

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 100 mg in 5 mL) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an equal volume of TFA to the solution (e.g., 5 mL for a 50% TFA/DCM solution).

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of TFA, co-evaporate with toluene (3 x 10 mL).

  • Dissolve the residue in a suitable organic solvent (e.g., DCM or Ethyl Acetate).

  • Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected Propargyl-PEG4-Amine as the TFA salt or free amine after neutralization.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for conjugating an azide-containing molecule to the alkyne of Propargyl-PEG4 (either the Boc-protected form or the deprotected amine, depending on the desired final product).

Materials:

  • This compound or Propargyl-PEG4-Amine

  • Azide-containing molecule (e.g., azide-functionalized protein, peptide, or small molecule)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for biomolecule conjugations)

  • Solvent (e.g., deionized water, PBS, DMF, or a mixture)

  • Reaction tube

Procedure:

  • Prepare stock solutions of all reagents. For example:

    • Propargyl-PEG4-linker: 10 mM in DMSO

    • Azide-containing molecule: 10 mM in a compatible solvent

    • CuSO₄: 50 mM in deionized water

    • Sodium Ascorbate: 500 mM in deionized water (prepare fresh)

    • THPTA: 100 mM in deionized water

  • In a reaction tube, combine the Propargyl-PEG4-linker and the azide-containing molecule in a 1:1 to 1:1.5 molar ratio.

  • Add the THPTA ligand to the reaction mixture to a final concentration of 1-5 mM.

  • Add CuSO₄ to a final concentration of 0.5-1 mM.

  • Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM.

  • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.

  • Monitor the reaction progress by LC-MS or SDS-PAGE (for protein conjugations).

  • Upon completion, the bioconjugate can be purified by size-exclusion chromatography (SEC), dialysis, or reverse-phase HPLC to remove excess reagents and catalyst.

Mandatory Visualizations

Experimental Workflow for Two-Step Bioconjugation

G A Start: This compound B Step 1: Boc Deprotection A->B TFA/DCM C Intermediate: Propargyl-PEG4-Amine B->C D Step 2: CuAAC Reaction (+ Azide-Molecule) C->D E Final Product: Bioconjugate D->E CuSO4, NaAsc F Purification E->F G Characterization (LC-MS, SDS-PAGE) F->G

Caption: Workflow for bioconjugation using this compound.

Application in PROTACs: Ubiquitin-Proteasome Pathway

This compound is frequently used as a linker in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

G cluster_0 PROTAC-Mediated Degradation cluster_1 Ubiquitination Cascade POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (with Propargyl-PEG4 linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Poly-Ubiquitination E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E2->E3 Ub Transfer Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

References

Troubleshooting & Optimization

troubleshooting low yield in Propargyl-PEG4-Boc conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG4-Boc conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for troubleshooting common issues and optimizing experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a heterobifunctional linker molecule. It contains three key components:

  • A Propargyl group (with a terminal alkyne) that can be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1][2]

  • A hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer which increases the solubility of the molecule and the final conjugate in aqueous media.[3]

  • A Boc-protected amine (tert-butyloxycarbonyl), which is a common protecting group for amines. The Boc group can be removed under acidic conditions to reveal a primary amine, which can then be conjugated to other molecules, such as carboxylic acids.

Its primary use is in bioconjugation and chemical modification, serving as a linker to connect two different molecules, often a biomolecule and a small molecule drug or dye.[2][4]

Q2: What is the general reaction scheme for conjugating a molecule to the Boc-protected amine of this compound?

After deprotection of the Boc group to reveal the primary amine (Propargyl-PEG4-amine), the most common conjugation strategy involves forming an amide bond with a molecule containing a carboxylic acid. This reaction typically requires activation of the carboxylic acid using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or a more stable alternative like a pentafluorophenyl (PFP) ester.[3][5][6] The NHS or PFP ester forms a more stable, amine-reactive intermediate that then efficiently couples with the primary amine of the deprotected PEG linker.[5]

Q3: What are the most common reasons for observing low yield in my conjugation reaction?

Low conjugation yield can often be attributed to one or more of the following factors:

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can significantly reduce efficiency.[7]

  • Reagent Quality and Stoichiometry: Degradation of the PEG reagent or coupling agents (especially EDC/NHS), or using an incorrect molar ratio of reactants.[7]

  • Issues with Starting Materials: Presence of competing primary amines (e.g., Tris buffer) in the reaction mixture, or low purity of the molecule to be conjugated.[6][7]

  • Inefficient Purification: Significant loss of the final conjugated product during purification steps.[7]

  • Hydrolysis of Activated Esters: The amine-reactive NHS or PFP esters are susceptible to hydrolysis in aqueous buffers, which competes with the desired conjugation reaction.[6]

Q4: How can I monitor the progress of my conjugation reaction?

Several analytical techniques are effective for monitoring the reaction:

  • High-Performance Liquid Chromatography (HPLC): A quantitative method to separate and measure the concentration of reactants and the formation of the product. Reverse-Phase HPLC (RP-HPLC) is often used.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides high specificity by confirming the molecular weight of the newly formed conjugate.[5]

  • SDS-PAGE: For protein conjugations, SDS-PAGE can visually demonstrate the increase in molecular weight of the protein as the PEG chain is attached, indicating a successful conjugation.[][9]

  • Thin-Layer Chromatography (TLC): A quick and simple qualitative method to observe the consumption of starting materials.[5]

Troubleshooting Guide: Low Conjugation Yield

This section addresses the most common problems encountered during this compound conjugation, their potential causes, and recommended solutions.

Problem Possible Cause(s) Recommended Solution(s)
No or Very Low Product Formation 1. Inactive Reagents: Coupling agents (EDC/NHS) are moisture-sensitive and may have degraded. This compound reagent may have degraded due to improper storage.- Use fresh, high-quality EDC and NHS; purchase in small quantities and store in a desiccator. - Ensure this compound is stored correctly, typically at -20°C.[1][3][10] Allow the vial to warm to room temperature before opening to prevent condensation.[6]
2. Incorrect Buffer: Use of a buffer containing primary amines (e.g., Tris, glycine) which competes with the target molecule for the activated PEG reagent.[6][7]- Perform a buffer exchange into an amine-free buffer such as PBS, borate, or carbonate/bicarbonate buffer (pH 7.2-8.5).[6]
3. Suboptimal pH: The reaction pH is too low, leading to protonation of the primary amine and reduced nucleophilicity.[6]- Adjust the reaction pH to the optimal range of 7.2-8.5 for reactions involving NHS or PFP esters.[6]
Low Conjugation Efficiency 1. Hydrolysis of Activated Ester: The activated carboxylic acid (NHS/PFP ester) is hydrolyzing faster than it is reacting with the amine. This is exacerbated by high pH and prolonged reaction times.[6]- Optimize the reaction time; typical reactions run for 1-4 hours at room temperature or up to 24 hours at 4°C.[6] - While the optimal pH is 7.2-8.5, consider starting at the lower end (pH 7.2-7.5) to minimize hydrolysis.
2. Suboptimal Molar Ratio: The molar ratio of the PEG reagent to your molecule is too low for complete conjugation.- Optimize the molar ratio of the PEG reagent to your target molecule. Start with a ratio of 5:1 to 20:1 (PEG:molecule) and adjust as needed.[6]
3. Low Reactant Concentration: Dilute concentrations of reactants can lead to slow reaction kinetics.[6]- If possible, increase the concentration of your target molecule (e.g., >1-2 mg/mL for proteins).[6]
Product Aggregation or Precipitation 1. High Molar Ratio: A large excess of the PEG reagent can lead to over-PEGylation (if multiple amine sites are available) and subsequent aggregation.[6]- Reduce the molar ratio of the PEG reagent. Perform trial reactions at different ratios to find the optimal balance.
2. Use of Organic Co-solvent: Solvents like DMSO or DMF, used to dissolve the PEG reagent, may destabilize the target molecule (especially proteins).[6]- Minimize the amount of organic co-solvent, typically keeping it below 10% (v/v).[6]
3. High Protein Concentration: Some proteins are inherently prone to aggregation at higher concentrations.[6]- Perform the conjugation reaction at a lower protein concentration.

Experimental Workflows and Protocols

General Workflow for this compound Conjugation

G cluster_prep 1. Reagent Preparation cluster_react 2. Activation & Conjugation cluster_analysis 3. Purification & Analysis prep_boc Boc Deprotection: This compound in TFA/DCM conjugation Add Deprotected Propargyl-PEG4-Amine to Activated Molecule prep_boc->conjugation prep_mol Prepare Target Molecule in Amine-Free Buffer (e.g., PBS, pH 7.5) activation Activate Carboxylic Acid on Target Molecule with EDC/NHS prep_mol->activation prep_edc Prepare Fresh EDC/NHS Stock in Anhydrous DMSO or DMF prep_edc->activation activation->conjugation Amine-Reactive Intermediate incubation Incubate Reaction (e.g., 1-4h at RT or overnight at 4°C) conjugation->incubation purification Purify Conjugate (e.g., SEC/HPLC) incubation->purification analysis Analyze Final Product (LC-MS, HPLC, SDS-PAGE) purification->analysis

Caption: Workflow for a typical this compound conjugation reaction.

Protocol 1: Boc Deprotection of this compound
  • Dissolve this compound in a solution of 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).

  • Stir the reaction at room temperature for 1-2 hours.

  • Remove the TFA and DCM under reduced pressure (e.g., using a rotary evaporator).

  • The resulting Propargyl-PEG4-amine can be used directly or after purification.

Protocol 2: EDC/NHS Conjugation to a Carboxylic Acid-Containing Molecule
  • Prepare Molecule: Dissolve your molecule containing a carboxylic acid in an amine-free buffer (e.g., PBS, pH 7.2-7.5).

  • Prepare Reagents: Prepare a 10 mM stock solution of Propargyl-PEG4-amine (from Protocol 1). Prepare fresh 100 mM stock solutions of EDC and NHS in anhydrous DMSO or DMF.

  • Activation: Add EDC and NHS to the molecule solution. A common molar ratio is 2-4 equivalents of EDC and 5-10 equivalents of NHS relative to the carboxylic acid. Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester.

  • Conjugation: Add the Propargyl-PEG4-amine solution to the activated molecule. A molar excess of 5:1 to 20:1 (PEG-amine:molecule) is a good starting point.[6]

  • Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.[6]

  • Purification: Purify the final conjugate using an appropriate method such as Size Exclusion Chromatography (SEC) or RP-HPLC to remove excess reagents and byproducts.[7][]

Protocol 3: Reaction Monitoring by RP-HPLC
  • System: Use a Reverse-Phase HPLC system with a C18 column.

  • Mobile Phase:

    • Solvent A: 0.1% TFA in Water

    • Solvent B: 0.1% TFA in Acetonitrile

  • Gradient: Run a linear gradient from low to high concentration of Solvent B (e.g., 5% to 95% B over 20-30 minutes).[5]

  • Detection: Use a UV detector at a wavelength where your molecule or the conjugate absorbs (e.g., 220 nm for peptide bonds or 280 nm for proteins).[5]

  • Analysis: At different time points (e.g., t=0, 1h, 4h, overnight), inject a small aliquot of the reaction mixture. Monitor the decrease of the starting material peak and the appearance of a new, typically more hydrophobic (later eluting), product peak.[5]

Troubleshooting Logic Flowchart

G decision decision start_node Start: Low Conjugation Yield q1 LC-MS confirms no product mass? start_node->q1 Check Reaction Components end_node Solution Implemented cause1 Potential Cause: - Inactive EDC/NHS - Degraded PEG Reagent - Wrong Buffer (e.g., Tris) q1->cause1 Yes q2 HPLC shows large peak for starting material and small product peak? q1->q2 No sol1 Solution: - Use fresh reagents - Buffer exchange to PBS - Verify reagent storage cause1->sol1 cause2 Potential Cause: - Suboptimal pH - Incorrect Molar Ratio - Low Reactant Conc. - Short Reaction Time q2->cause2 Yes q3 Is there visible precipitation or aggregation? q2->q3 No sol1->end_node sol2 Solution: - Adjust pH to 7.2-8.5 - Increase PEG:Molecule ratio - Concentrate reactants - Increase reaction time cause2->sol2 cause3 Potential Cause: - High Molar Ratio - High Protein Conc. - Co-solvent destabilization q3->cause3 Yes sol2->end_node sol3 Solution: - Reduce PEG:Molecule ratio - Dilute protein sample - Minimize DMSO/DMF (<10%) cause3->sol3 sol3->end_node

Caption: A flowchart to systematically troubleshoot low yield issues.

References

addressing solubility issues of Propargyl-PEG4-Boc in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Propargyl-PEG4-Boc, with a specific focus on its solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its typical applications?

This compound is a heterobifunctional linker molecule. It contains a propargyl group for use in copper-catalyzed "click chemistry" reactions with azide-containing molecules.[1] It also has a Boc-protected amine. The tert-butoxycarbonyl (Boc) group is a protecting group that can be removed under acidic conditions to reveal a primary amine, which can then be reacted with carboxylic acids or activated esters.[2][3] The polyethylene (B3416737) glycol (PEG) spacer is hydrophilic and is intended to increase the solubility of the overall conjugate.[4][5] This linker is commonly used in bioconjugation, drug development, and proteomics.

Q2: Is this compound soluble in water?

While the PEG4 component enhances hydrophilicity, the presence of the relatively nonpolar Boc and propargyl groups can limit its direct solubility in aqueous buffers, especially at higher concentrations.[2][6] It is more readily soluble in organic solvents.[2]

Q3: What solvents are recommended for dissolving this compound?

This compound is highly soluble in many organic solvents, including dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and dichloromethane (B109758) (DCM).[2][7] For experiments in aqueous systems, it is standard practice to first prepare a concentrated stock solution in an anhydrous organic solvent like DMSO or DMF.[7][8]

Q4: What are the recommended storage conditions for this compound?

To ensure stability and prevent degradation, this compound should be stored at -20°C in a dry, dark environment.[7][9] Before use, it is important to allow the vial to warm to room temperature before opening to prevent moisture condensation, which can compromise the compound's integrity.[7] For long-term storage, keeping the product in its solid form is recommended over storing it in solution.[7]

Troubleshooting Guide: Solubility Issues

Problem: My this compound is not dissolving or is precipitating out of my aqueous buffer.

This is a common issue when attempting to directly dissolve this compound in an aqueous medium. The limited solubility is often due to the hydrophobic nature of the Boc protecting group. Below are steps to troubleshoot and resolve this problem.

Logical Workflow for Troubleshooting Solubility

G start Start: this compound insoluble in aqueous buffer check_direct Did you attempt direct dissolution in buffer? start->check_direct use_cosolvent Recommended Method: Use an organic co-solvent. (e.g., DMSO, DMF) check_direct->use_cosolvent Yes prepare_stock Prepare a concentrated stock solution in anhydrous DMSO or DMF. check_direct->prepare_stock No use_cosolvent->prepare_stock add_dropwise Add the stock solution dropwise to the aqueous buffer with vortexing. prepare_stock->add_dropwise check_precipitation Is precipitation still occurring? add_dropwise->check_precipitation lower_concentration Troubleshooting: 1. Lower the final concentration of the PEG-linker. 2. Increase the percentage of organic co-solvent (if tolerated by the experiment). check_precipitation->lower_concentration Yes success Success: Homogeneous solution achieved check_precipitation->success No lower_concentration->success

Caption: A workflow diagram for troubleshooting solubility issues.

Data Presentation

Table 1: Solubility of Propargyl-PEG4 Derivatives in Various Solvents
CompoundStructureWater SolubilityOrganic Solvent SolubilitySource(s)
This compound Propargyl-PEG4-NHBocLimitedSoluble in DMSO, DCM, DMF[2][6]
Propargyl-PEG4-amine Propargyl-PEG4-NH₂SolubleSoluble in Water, DMSO, DCM, DMF[10]
Propargyl-PEG4-acid Propargyl-PEG4-COOHSolubleSoluble in Water, DMSO, DCM, DMF[11]

This table illustrates that the Boc-protected version has more limited aqueous solubility compared to its deprotected amine or acid counterparts, highlighting the impact of the Boc group.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the standard method for preparing a stock solution of this compound for use in subsequent aqueous reactions.

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Vortex mixer

  • Microcentrifuge tubes or appropriate vials

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • Weigh the desired amount of this compound in a suitable tube.

  • Add the required volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10-100 mM).

  • Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming to 30-40°C can be applied if necessary.

  • Store the stock solution at -20°C, protected from light and moisture. For water-sensitive applications, store under an inert gas like argon or nitrogen.[8]

Protocol 2: General Workflow for Using this compound in an Aqueous Reaction

This protocol outlines the general steps for adding the this compound stock solution to an aqueous buffer for a bioconjugation reaction.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_incubation Incubation & Downstream prep_buffer 1. Prepare aqueous reaction buffer (e.g., PBS). prep_stock 2. Prepare concentrated This compound stock solution in DMSO or DMF. prep_buffer->prep_stock add_biomolecule 3. Add biomolecule (e.g., protein, antibody) to the aqueous buffer. prep_stock->add_biomolecule add_linker 4. Add this compound stock solution dropwise to the reaction while vortexing. add_biomolecule->add_linker check_final_conc 5. Ensure final organic solvent concentration is low (typically <5-10%) to maintain biomolecule stability. add_linker->check_final_conc incubate 6. Incubate the reaction under optimized conditions (time, temperature). check_final_conc->incubate purify 7. Purify the conjugate to remove excess reagents. incubate->purify

Caption: A general experimental workflow for bioconjugation.

References

identifying and minimizing side reactions with Propargyl-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions when working with Propargyl-PEG4-Boc.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It contains a propargyl group for use in copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," and a Boc-protected amine. The PEG4 (tetraethylene glycol) spacer enhances solubility and reduces steric hindrance.[1] Its primary applications are in bioconjugation, drug delivery, and the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs), where precise and efficient ligation is crucial.[2]

Q2: What are the main reactive functionalities of this compound and their associated reactions?

The two key functional groups are:

  • Propargyl group (terminal alkyne): This group readily participates in CuAAC reactions with azide-containing molecules to form a stable triazole linkage.[1]

  • Boc-protected amine: The tert-butyloxycarbonyl (Boc) group is a protecting group for the primary amine. It is stable under many reaction conditions but can be removed using strong acids, typically trifluoroacetic acid (TFA), to yield a free amine.[3] This free amine can then be used for subsequent conjugation, for example, through amide bond formation with a carboxylic acid.

Q3: What are the most common side reactions observed during the use of this compound?

Side reactions are typically associated with one of the two functional groups:

  • Propargyl Group (during CuAAC):

    • Oxidative Homocoupling of the Alkyne: Formation of a dimer of the propargyl-containing molecule.[4]

    • Reaction with Thiols: In biological samples, free thiols (e.g., from cysteine residues) can react with the copper catalyst or the alkyne.

    • Copper-Mediated Generation of Reactive Oxygen Species (ROS): The Cu(I) catalyst, in the presence of a reducing agent and oxygen, can generate ROS, which may damage biomolecules.[5]

  • Boc Group (during deprotection):

    • Incomplete Deprotection: The Boc group may not be fully removed, leading to a mixture of protected and deprotected products.[6]

    • tert-Butylation: The cleavage of the Boc group generates a reactive tert-butyl cation, which can alkylate nucleophilic sites on the molecule or other molecules in the reaction mixture.[6]

    • Degradation of Acid-Sensitive Groups: The strong acidic conditions required for Boc deprotection can cleave other acid-labile protecting groups or functionalities.

Q4: How can I detect and characterize side products?

A combination of analytical techniques is recommended for the detection and characterization of side products:

  • High-Performance Liquid Chromatography (HPLC): Useful for separating the desired product from starting materials and byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides mass information for the separated components, allowing for the identification of expected and unexpected products.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information of the final product and any isolated side products.

Troubleshooting Guides

Issues with Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC_Troubleshooting

Caption: Troubleshooting Boc deprotection reactions.

IssuePotential CauseRecommended Solution(s)
Incomplete Deprotection Insufficient Acid Strength or Concentration: The acid may not be strong enough or concentrated enough to drive the reaction to completion.- Increase the concentration of trifluoroacetic acid (TFA) in the solvent (e.g., dichloromethane, DCM), for example, from 20% to 50%.<[8]br>- Extend the reaction time, monitoring progress by TLC or LC-MS.- Consider using a stronger acid system, such as 4M HCl in 1,4-dioxane. [8]
Poor Solubility: The substrate may not be fully dissolved in the reaction solvent.- Choose a solvent that ensures complete dissolution of the this compound. DCM is commonly used. [9]
Formation of Side Products tert-Butylation: The reactive tert-butyl cation generated during deprotection can alkylate nucleophilic sites.- Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (B1312306) (TIS) or water. [6]
Degradation of Other Functional Groups: Other acid-sensitive groups in the molecule may be cleaved under the strong acidic conditions.- If possible, use milder deprotection conditions (e.g., lower acid concentration, shorter reaction time) and carefully monitor the reaction.- If other acid-sensitive groups are present, they may need to be protected with an orthogonal protecting group.

Data Presentation

The following tables provide illustrative data on the impact of reaction conditions on product yield and purity.

Table 1: Effect of Copper Ligand and Reducing Agent on CuAAC Reaction Yield

EntryCopper SourceLigand (2.5 mol%)Reducing Agent (10 mol%)SolventReaction Time (h)Product Yield (%)Purity (%)
1CuSO₄ (1 mol%)NoneSodium Ascorbate (B8700270)H₂O/t-BuOH (1:1)126585
2CuSO₄ (1 mol%)THPTASodium AscorbateH₂O/t-BuOH (1:1)295>98
3CuI (1 mol%)NoneNoneDMF244070
4CuSO₄ (1 mol%)THPTAAscorbic AcidH₂O/t-BuOH (1:1)292>98

Table 2: Influence of Acid and Scavengers on Boc Deprotection

EntryAcid SystemScavenger (5% v/v)SolventReaction Time (h)Product Yield (%)Purity (%)
120% TFANoneDCM48090
250% TFANoneDCM19892
350% TFATISDCM197>98
44M HClNone1,4-Dioxane299>98

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

This protocol describes a general procedure for the click reaction between this compound and an azide-containing molecule.

dot

CuAAC_Protocol start Start reagent_prep 1. Prepare Reagent Stock Solutions - this compound in DMSO - Azide (B81097) compound in DMSO - CuSO4 in water - Sodium Ascorbate in water - THPTA in water start->reagent_prep reaction_setup 2. Reaction Setup - Combine this compound and azide solution - Add THPTA and CuSO4 solution reagent_prep->reaction_setup initiation 3. Initiate Reaction - Add freshly prepared sodium ascorbate solution reaction_setup->initiation incubation 4. Incubate - Stir at room temperature for 1-4 hours initiation->incubation monitoring 5. Monitor Progress - Use TLC or LC-MS incubation->monitoring workup 6. Workup and Purification - Quench with EDTA - Purify by chromatography monitoring->workup end End workup->end

Caption: Experimental workflow for CuAAC with this compound.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Deionized water

  • Reaction vessel (e.g., microcentrifuge tube or round-bottom flask)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of the azide-containing molecule in DMSO.

    • Prepare a 20 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 50 mM stock solution of THPTA in deionized water.

    • Crucially, prepare a 100 mM stock solution of sodium ascorbate in deionized water immediately before use.

  • Reaction Setup:

    • In a reaction vessel, combine 100 µL of the this compound stock solution (1 µmol) and 90 µL of the azide stock solution (0.9 µmol).

    • In a separate tube, premix 5 µL of the CuSO₄ stock solution (0.1 µmol) and 10 µL of the THPTA stock solution (0.5 µmol). Let this mixture stand for 2 minutes.

    • Add the CuSO₄/THPTA mixture to the reaction vessel containing the alkyne and azide.

  • Reaction Initiation:

    • Add 10 µL of the freshly prepared 100 mM sodium ascorbate solution (1 µmol) to the reaction mixture to initiate the reaction.

  • Incubation:

    • Allow the reaction to proceed at room temperature with stirring for 1-4 hours.

  • Monitoring:

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Workup and Purification:

    • Upon completion, the reaction can be quenched by adding a small amount of a copper chelator like EDTA.

    • The desired product can be purified by an appropriate chromatographic method, such as reversed-phase HPLC.

Protocol 2: Boc Deprotection of Propargyl-PEG4-Amine

This protocol outlines the removal of the Boc protecting group to yield the free amine.

dot

Boc_Deprotection_Protocol start Start dissolve 1. Dissolve Substrate - Dissolve Boc-protected compound in DCM start->dissolve cool 2. Cool Reaction - Cool solution to 0°C in an ice bath dissolve->cool add_reagents 3. Add Reagents - Add scavenger (e.g., TIS) - Add TFA dropwise cool->add_reagents react 4. React - Stir at 0°C for 30 min, then warm to RT for 1-2 hours add_reagents->react monitor 5. Monitor Progress - Use TLC or LC-MS react->monitor remove_volatiles 6. Remove Volatiles - Concentrate under reduced pressure monitor->remove_volatiles neutralize 7. Neutralize (Optional) - Wash with saturated NaHCO3 solution remove_volatiles->neutralize purify 8. Purify - Purify by chromatography if necessary neutralize->purify end End purify->end

Caption: Experimental workflow for Boc deprotection.

Materials:

  • Boc-protected Propargyl-PEG4-Amine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Saturated sodium bicarbonate (NaHCO₃) solution (for neutralization)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction vessel (e.g., round-bottom flask)

Procedure:

  • Dissolve Substrate:

    • Dissolve the Boc-protected Propargyl-PEG4-Amine in anhydrous DCM (e.g., to a concentration of 0.1 M) in a round-bottom flask.

  • Cool Reaction:

    • Cool the solution to 0 °C in an ice bath.

  • Add Reagents:

    • If your substrate is sensitive to tert-butylation, add a scavenger such as triisopropylsilane (TIS) (typically 2.5-5% v/v). [6] * Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v).

  • Reaction:

    • Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.

    • Continue stirring for an additional 1-2 hours.

  • Monitoring:

    • Monitor the reaction by TLC or LC-MS until the starting material is no longer detectable.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. To ensure complete removal of TFA, co-evaporate with toluene (B28343) (3 x 10 mL).

  • Neutralization (Optional):

    • The resulting TFA salt can often be used directly in the next step.

    • To obtain the free amine, dissolve the residue in an organic solvent (e.g., DCM or ethyl acetate) and wash with a saturated aqueous solution of NaHCO₃ until the aqueous layer is basic.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography if necessary.

References

optimizing reaction time and temperature for Propargyl-PEG4-Boc click chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG4-Boc click chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to optimize your copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for a click chemistry reaction with this compound?

A1: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions are typically performed at room temperature.[1] For many substrates, this provides a good balance between reaction rate and the stability of the reactants and catalyst. However, if the reaction is slow, for instance due to sterically hindered substrates, the temperature can be incrementally increased (e.g., to 37°C or 50°C) to enhance the reaction rate.[1][2][3] It is important to monitor for any degradation of sensitive biomolecules at higher temperatures.[4]

Q2: How long should I let the reaction run?

A2: The reaction time for click chemistry can vary significantly, from a few minutes to several hours.[1] The ideal duration depends on several factors including the concentration of reactants, the catalyst system used, and the specific azide (B81097) coupling partner. It is recommended to monitor the reaction progress using an appropriate analytical technique, such as TLC, LC-MS, or HPLC, to determine the point of completion.

Q3: Why is a ligand, such as THPTA, necessary in my aqueous click reaction?

A3: In aqueous solutions, a ligand is crucial for several reasons. It stabilizes the Cu(I) catalyst, preventing its oxidation to Cu(II) and disproportionation, both of which would render the catalyst inactive.[1][5] Additionally, the ligand can accelerate the reaction rate. For aqueous reactions, water-soluble ligands like THPTA and BTTAA are highly recommended.[1]

Q4: Can I use a copper(II) salt like copper(II) sulfate (B86663) (CuSO₄) directly?

A4: Yes, you can use a copper(II) salt like CuSO₄, but it must be used in conjunction with a reducing agent.[6] The catalytically active species in this reaction is Cu(I). Therefore, a reducing agent, most commonly sodium ascorbate (B8700270), is added to the reaction mixture to reduce the Cu(II) to Cu(I) in situ.[2][5] It is recommended to prepare the sodium ascorbate solution fresh.[1]

Q5: My reaction is not working or has a very low yield. What are the common causes?

A5: Low or no product yield can be attributed to several factors:

  • Impure Reagents or Solvents: The purity of the azide, alkyne (this compound), and solvents can significantly affect the outcome.[1]

  • Catalyst Inactivation: The Cu(I) catalyst may have been oxidized. This can be due to the presence of oxygen in the reaction or the absence or insufficiency of a stabilizing ligand or reducing agent.

  • Incorrect Stoichiometry: The ratio of azide to alkyne is critical. While a 1:1 ratio is often a good starting point, using a slight excess (1.1 to 2-fold) of one of the reagents can help drive the reaction to completion.[1]

  • Substrate-Specific Issues: Steric hindrance around the azide or alkyne can slow the reaction.[1][2] Also, certain functional groups on your substrates, such as thiols, can coordinate with the copper catalyst and inhibit the reaction.[1]

Troubleshooting Guide

Below is a troubleshooting guide for common issues encountered during this compound click chemistry reactions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Impure reagents or solvents.Use high-purity reagents and solvents. Consider purifying starting materials if impurities are suspected.[1]
Inactive catalyst (Cu(I) oxidized).Prepare the sodium ascorbate solution fresh.[1] Ensure an appropriate ligand is used at the correct concentration. Pre-mix the copper salt and ligand before adding them to the reaction.[1]
Incorrect stoichiometry.While a 1:1 ratio is a good starting point, try using a slight excess (e.g., 1.1 to 2-fold) of the less precious reagent to drive the reaction to completion.[1]
Steric hindrance of substrates.Increase the reaction time or temperature.[1][2]
Presence of copper-coordinating functional groups (e.g., thiols).Increase the concentration of the copper-ligand complex.[1]
Presence of Side Products Alkyne homocoupling (Glaser coupling).This can occur if the concentration of the Cu(I) catalyst is too high or if there is an excess of the alkyne. Optimize the catalyst concentration and stoichiometry.
Degradation of starting materials or product.If using elevated temperatures, ensure your molecules are stable under those conditions. Consider running the reaction at a lower temperature for a longer duration.
Poor Reproducibility Inconsistent reagent preparation.Always prepare fresh solutions of reagents like sodium ascorbate.[1]
Oxygen contamination.While not always necessary to degas, for sensitive reactions, briefly bubbling an inert gas (like argon or nitrogen) through the solvent can be beneficial.

Experimental Protocols

General Protocol for CuAAC with this compound

This protocol is a general starting point and may require optimization for your specific application.

1. Preparation of Stock Solutions:

  • This compound: Prepare a stock solution of your desired concentration (e.g., 10 mM) in a suitable solvent like DMSO.

  • Azide-containing molecule: Prepare a stock solution in a compatible solvent (e.g., water, buffer, or DMSO).

  • Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in water.[1]

  • Ligand (e.g., THPTA): Prepare a 50 mM stock solution in water.[1]

  • Sodium Ascorbate: Prepare a 100 mM stock solution in water. This solution should be prepared fresh for each experiment. [1]

2. Reaction Setup:

  • In a microcentrifuge tube, add your azide-containing molecule to the desired final concentration in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Add the this compound stock solution to the reaction mixture.

  • In a separate tube, pre-mix the CuSO₄ and ligand solutions. For a final copper concentration of 0.1 mM, a 5-fold excess of ligand (0.5 mM final concentration) is often used.[1]

  • Add the copper/ligand mixture to the reaction tube containing the azide and alkyne.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Gently mix the reaction and allow it to proceed at room temperature.

3. Monitoring and Analysis:

  • Monitor the reaction progress by taking aliquots at various time points and analyzing them by an appropriate method (e.g., LC-MS, HPLC, or TLC).

  • Once the reaction is complete, the product can be purified using standard techniques such as chromatography.

Quantitative Data Summary

The following table summarizes representative reaction conditions and their impact on yield and time for CuAAC reactions. Note that these are general guidelines, and optimal conditions will be specific to your substrates.

Parameter Condition A Condition B Condition C Expected Outcome
Temperature Room Temperature37°C50°CIncreasing temperature can decrease reaction time but may risk degradation of sensitive molecules.[1][4]
Reaction Time 1 hour4 hours12 hoursLonger reaction times may be necessary for sterically hindered or low concentration substrates.[1]
Ligand:Cu Ratio 1:13:15:1A higher ligand-to-copper ratio can enhance catalyst stability and reaction rate, with a 5:1 ratio often being optimal.[1]
[Cu] Catalyst 50 µM100 µM500 µMHigher catalyst concentrations can increase the reaction rate, but may also lead to side reactions.
Reactant Ratio (Alkyne:Azide) 1:1.21.2:11:1A slight excess of one reactant can drive the reaction to completion.[1]

Visualizations

Caption: Mechanism of the CuAAC reaction.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield in Click Chemistry Start Low or No Product Yield Check_Reagents Check Purity of Reagents and Solvents Start->Check_Reagents Check_Catalyst Verify Catalyst System Check_Reagents->Check_Catalyst Reagents OK Purify_Reagents Purify Starting Materials Check_Reagents->Purify_Reagents Impurities Suspected Check_Stoichiometry Optimize Reactant Stoichiometry Check_Catalyst->Check_Stoichiometry Catalyst OK Fresh_Solutions Use Freshly Prepared Na-Ascorbate & Ligand Check_Catalyst->Fresh_Solutions Catalyst Inactive Check_Conditions Adjust Reaction Conditions Check_Stoichiometry->Check_Conditions Stoichiometry OK Vary_Ratio Vary Alkyne:Azide Ratio (e.g., 1:1.2 or 1.2:1) Check_Stoichiometry->Vary_Ratio Suboptimal Ratio Increase_Temp_Time Increase Temperature and/or Reaction Time Check_Conditions->Increase_Temp_Time Slow Reaction Success Successful Reaction Check_Conditions->Success Optimized Purify_Reagents->Check_Catalyst Fresh_Solutions->Check_Stoichiometry Vary_Ratio->Check_Conditions Increase_Temp_Time->Success

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Post-Reaction Purification of Propargyl-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the effective removal of excess Propargyl-PEG4-Boc following a chemical reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the purification process to remove unreacted this compound from a reaction mixture.

Problem Possible Cause Suggested Solution
Product and excess this compound co-elute during silica (B1680970) gel chromatography. The polarity of the product and the PEG linker are too similar for effective separation with the chosen eluent.- Modify the eluent system. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent system (e.g., ethyl acetate (B1210297)/methanol or dichloromethane (B109758)/methanol) can improve separation. - Consider reverse-phase chromatography if the product is significantly more non-polar than the PEG linker.
Emulsion formation during liquid-liquid extraction. The PEG chain of this compound can act as a surfactant, stabilizing the interface between the aqueous and organic layers.- Add brine (saturated NaCl solution) to the separatory funnel to increase the polarity of the aqueous phase and "break" the emulsion. - Centrifuge the mixture at a low speed to facilitate phase separation. - Filter the entire mixture through a pad of Celite®.
Low product recovery after purification. - The product may have some solubility in the aqueous phase during extraction. - The product might be irreversibly adsorbed onto the silica gel or scavenger resin. - The product may have co-precipitated with the excess PEG linker.- Back-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. - When using chromatography, ensure the chosen solvent system is capable of eluting the product effectively. A small-scale test is recommended. - If using precipitation, optimize the concentration of the precipitating agent and the temperature to selectively precipitate the PEG linker.
Residual this compound detected in the final product. The chosen purification method is not efficient enough for complete removal.- Combine two different purification methods. For example, perform a liquid-liquid extraction first to remove the bulk of the excess linker, followed by silica gel chromatography for fine purification. - For terminal alkyne-containing linkers, consider using an azide-functionalized scavenger resin as a final polishing step.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing excess this compound?

A1: The most common methods for removing excess this compound from a reaction involving a small molecule product include:

  • Liquid-Liquid Extraction: This technique separates compounds based on their differential solubilities in two immiscible liquids (e.g., an organic solvent and water).

  • Silica Gel Chromatography: This method separates molecules based on their polarity.

  • Precipitation: In some cases, the PEGylated compound can be selectively precipitated from the solution.

  • Scavenger Resins: These are solid supports with functional groups that react with and bind the excess reagent, allowing for its removal by filtration.

Q2: How do I choose the best purification method for my experiment?

A2: The choice of method depends on the properties of your desired product, particularly its polarity and solubility compared to this compound.

  • If your product is significantly less polar than the PEG linker, liquid-liquid extraction or silica gel chromatography are good starting points.

  • If your product is much larger than the PEG linker, size-exclusion chromatography (SEC) could be effective.

  • If you need to remove trace amounts of the alkyne-functionalized linker, an azide (B81097) scavenger resin can be very effective as a final purification step.

Q3: Can I use a combination of methods?

A3: Yes, combining methods is often the most effective approach. A common strategy is to first perform a liquid-liquid extraction to remove the majority of the water-soluble this compound, followed by silica gel chromatography to separate the remaining linker from your product.

Q4: What is the solubility of this compound?

A4: this compound is soluble in a range of organic solvents, including dimethyl sulfoxide (B87167) (DMSO), dichloromethane (DCM), and dimethylformamide (DMF).[1] Due to its PEG chain, it also has some solubility in water.

Comparison of Purification Methods

The following table provides a general comparison of the common methods for removing excess this compound. The actual performance will vary depending on the specific properties of the product being purified.

Method Principle Typical Purity Typical Yield Advantages Disadvantages
Liquid-Liquid Extraction Differential Solubility>90%>85%Fast, inexpensive, good for large scales.Can be prone to emulsions; may not provide very high purity on its own.
Silica Gel Chromatography Polarity>98%70-95%High resolution and purity achievable.Can be time-consuming and require significant solvent volumes; potential for product loss on the column.
Precipitation with MgCl₂ Complexation and PrecipitationVariableVariableSimple and potentially scalable.Method is highly dependent on the specific molecules and conditions; may not be universally applicable.
Scavenger Resins Covalent Binding>99%>90%High selectivity for the target functional group; simple filtration-based workup.Resins can be expensive; may require optimization of reaction time and equivalents of resin.

Key Experimental Protocols

Protocol 1: Liquid-Liquid Extraction

This protocol is suitable for separating a relatively non-polar organic product from the more polar this compound.

Materials:

  • Reaction mixture in a water-miscible organic solvent (e.g., DMF, DMSO).

  • Ethyl acetate or Dichloromethane (DCM).

  • Deionized water.

  • Brine (saturated NaCl solution).

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Separatory funnel.

  • Rotary evaporator.

Procedure:

  • Dilute the reaction mixture with ethyl acetate or DCM in a separatory funnel.

  • Add an equal volume of deionized water.

  • Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Allow the layers to separate. The organic layer will contain your product, while the more polar this compound will partition into the aqueous layer.

  • Drain the lower aqueous layer.

  • Wash the organic layer with another portion of deionized water, followed by a wash with brine to help break any emulsions and remove residual water.

  • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product, now depleted of the bulk of the excess PEG linker.

Protocol 2: Silica Gel Flash Chromatography

This method is ideal for achieving high purity after an initial extraction or for separating products with polarities that are distinct but still challenging for extraction.

Materials:

  • Crude product mixture.

  • Silica gel.

  • Appropriate column and flash chromatography system.

  • Solvents for the mobile phase (e.g., hexanes, ethyl acetate, methanol, DCM).

  • Test tubes or flasks for fraction collection.

  • Thin Layer Chromatography (TLC) plates and chamber for monitoring.

Procedure:

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM).

  • Prepare a silica gel column packed with the appropriate mobile phase.

  • Load the sample onto the column.

  • Elute the column with the chosen solvent system. A gradient from a less polar to a more polar eluent is often effective. For example, starting with 100% hexanes and gradually increasing the percentage of ethyl acetate.

  • Collect fractions and monitor the separation by TLC.

  • Combine the fractions containing the pure product.

  • Evaporate the solvent to yield the purified product.

Protocol 3: Alkyne Scavenger Resin

This protocol is designed to remove residual terminal alkyne-containing this compound after other purification methods.

Materials:

  • Partially purified product containing trace amounts of this compound.

  • Azide-functionalized scavenger resin (e.g., azidomethyl polystyrene resin).

  • Suitable solvent (e.g., DCM, DMF).

  • Reaction vessel with stirring.

  • Filtration apparatus.

Procedure:

  • Dissolve the impure product in a suitable solvent.

  • Add the azide scavenger resin (typically 2-4 equivalents relative to the estimated amount of residual alkyne).

  • Stir the mixture at room temperature. The reaction time can range from a few hours to overnight. Monitor the disappearance of the alkyne impurity by a suitable analytical method (e.g., LC-MS).

  • Once the reaction is complete, filter the mixture to remove the resin.

  • Wash the resin with a small amount of fresh solvent and combine the filtrates.

  • Evaporate the solvent to obtain the final, highly pure product.

Workflow for Removal of Excess this compound

G start Reaction Mixture (Product + Excess this compound) extraction Liquid-Liquid Extraction start->extraction chromatography Silica Gel Chromatography extraction->chromatography Organic Layer waste Aqueous Waste (Bulk of PEG Linker) extraction->waste Aqueous Layer scavenger Alkyne Scavenger Resin chromatography->scavenger Product with Trace Impurity pure_product Pure Product chromatography->pure_product Pure Fractions waste2 PEG-Containing Fractions chromatography->waste2 Impure Fractions scavenger->pure_product Filtrate waste3 Used Scavenger Resin scavenger->waste3 Filtered Resin

References

preventing the degradation of Propargyl-PEG4-Boc during storage and use

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG4-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this bifunctional linker during storage and use. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: The recommended storage condition for this compound is -20°C.[1] It is crucial to store the compound in a tightly sealed container, protected from moisture and light.

Q2: What are the primary degradation pathways for this compound?

A2: The two primary points of degradation for this compound are the tert-butyloxycarbonyl (Boc) protecting group and the polyethylene (B3416737) glycol (PEG) chain. The Boc group is susceptible to cleavage under acidic conditions, while the PEG chain can undergo oxidative degradation. The propargyl group itself can also be susceptible to oxidative reactions under certain conditions.

Q3: How can I detect if my this compound has degraded?

A3: Degradation can be detected using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC can be used to separate the intact molecule from its degradation products.[2] MS can identify the masses of potential degradation products, such as the de-Boc'd amine or oxidized PEG fragments. 1H NMR spectroscopy can show the disappearance of the Boc-protons or changes in the PEG backbone signals.[3]

Q4: Can I use this compound that has been stored at room temperature for a short period?

A4: While short-term exposure to ambient temperature during shipping is generally acceptable, prolonged storage at room temperature is not recommended.[1] Increased temperature can accelerate both the hydrolysis of the Boc group (if acidic contaminants are present) and the oxidation of the PEG chain. It is advisable to re-analyze the purity of the material if it has been exposed to non-ideal conditions for an extended period.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the storage and use of this compound.

Problem Potential Cause Recommended Solution
Low yield in click chemistry reaction. Degradation of the propargyl group.Store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. Avoid exposure to strong oxidizing agents.
Re-purify the compound using flash chromatography if oxidation is suspected.
Unexpected side-product with a lower molecular weight observed in mass spectrometry. Cleavage of the Boc protecting group.Ensure all solvents and reagents used are free from acidic impurities. Avoid acidic conditions (pH < 4) during your reaction and workup steps.[4]
If acidic conditions are unavoidable, consider using a more acid-stable protecting group for your application.
Broad peaks or multiple peaks observed in HPLC analysis of the starting material. Oxidation of the PEG chain.Store the compound protected from light and oxygen. Use freshly opened, high-purity solvents for your reactions.
Consider purging your reaction vessel with an inert gas before adding the linker.
Inconsistent reaction outcomes. Incomplete dissolution or aggregation.Ensure the compound is fully dissolved in a suitable solvent before use. Gentle warming and sonication can aid dissolution.
Instability in the reaction buffer.Assess the stability of this compound in your specific reaction buffer by incubating it for the duration of the reaction and analyzing for degradation by HPLC.

Experimental Protocols

Protocol 1: Stability Assessment of this compound via HPLC

This protocol outlines a method to assess the stability of this compound under various conditions.

Materials:

  • This compound

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA)

  • Buffers of varying pH (e.g., pH 4, 7, 9)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., ACN or DMSO) at a concentration of 1 mg/mL.

  • Forced Degradation:

    • Acidic Condition: Dilute the stock solution in a 0.1 M HCl solution and incubate at 40°C.

    • Basic Condition: Dilute the stock solution in a 0.1 M NaOH solution and incubate at 40°C.

    • Oxidative Condition: Dilute the stock solution in a solution of 3% hydrogen peroxide and incubate at room temperature.

    • Thermal Condition: Incubate the solid compound and the stock solution at 60°C.

    • Photolytic Condition: Expose the solid compound and the stock solution to UV light (e.g., 254 nm).

  • Time Points: Withdraw aliquots from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • HPLC Analysis:

    • Inject the aliquots into the HPLC system.

    • Mobile Phase A: 0.1% FA in water

    • Mobile Phase B: 0.1% FA in ACN

    • Gradient: A suitable gradient to separate the parent compound from its degradation products (e.g., 5-95% B over 20 minutes).

    • Detection: Monitor the elution profile at a suitable wavelength (e.g., 210 nm).

  • Data Analysis: Quantify the peak area of the intact this compound at each time point to determine the percentage of degradation.

Quantitative Data Summary

The following tables summarize expected degradation patterns based on data from similar compounds. Actual degradation rates should be determined experimentally.

Table 1: Effect of pH on Boc Deprotection

pHTemperature (°C)Incubation Time (h)Expected % Deprotection
2254> 90%
4252410-20%
72524< 1%
92524< 1%

Table 2: Effect of Temperature on Overall Degradation (at pH 7)

Temperature (°C)Incubation Time (days)Expected % Degradation
-20365< 2%
430< 5%
25 (Room Temp)3010-30%
407> 50%

Visualizations

Degradation Pathway of this compound cluster_main cluster_degradation Propargyl_PEG4_Boc This compound Boc_cleavage Boc Cleavage Product (Free Amine) Propargyl_PEG4_Boc->Boc_cleavage Acidic Conditions (e.g., pH < 4) PEG_oxidation PEG Oxidation Products (e.g., aldehydes, acids) Propargyl_PEG4_Boc->PEG_oxidation Oxidizing Agents (e.g., O2, peroxides) Propargyl_oxidation Propargyl Oxidation Products Propargyl_PEG4_Boc->Propargyl_oxidation Oxidizing Agents

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Stability Testing cluster_prep Preparation cluster_stress Forced Degradation cluster_sampling Sampling cluster_analysis Analysis A Prepare Stock Solution of this compound B Incubate under Stress Conditions (pH, Temp, Light, Oxidizing Agent) A->B C Collect Aliquots at Different Time Points B->C D Analyze by HPLC-UV/MS C->D E Quantify Degradation D->E Troubleshooting Logic for Failed Reactions cluster_problem cluster_check cluster_solution start Reaction Failure or Low Yield check_purity Check Purity of This compound by HPLC/MS? start->check_purity degraded Degradation Confirmed: - Order new reagent - Re-purify existing stock check_purity->degraded Impure pure Reagent is Pure check_purity->pure Pure check_conditions Review Reaction Conditions? acid_issue Acidic pH or Oxidizing Agents Present? - Use purified reagents - Degas solvents check_conditions->acid_issue Yes other_issue Other reaction parameter issue check_conditions->other_issue No pure->check_conditions

References

troubleshooting incomplete Boc deprotection of Propargyl-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides solutions to common issues encountered during the Boc deprotection of Propargyl-PEG4-Boc, a crucial step in many bioconjugation and drug development workflows. It is designed for researchers, scientists, and drug development professionals to navigate challenges in their experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my Boc deprotection of this compound incomplete?

Incomplete deprotection is a common issue and can stem from several factors:

  • Insufficient Acid Strength or Concentration : The tert-butoxycarbonyl (Boc) group is cleaved by acidolysis. If the acid concentration is too low or the acid is too weak, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is the most common reagent for this purpose.[1] For sterically hindered substrates like PEGylated compounds, a higher concentration of TFA may be necessary.[2][3]

  • Inadequate Reaction Time or Temperature : Deprotection is a kinetic process. Short reaction times or low temperatures (e.g., 0°C) may not be sufficient for complete removal of the Boc group.[2][4] While many deprotections are run at room temperature, some substrates require longer reaction times.[4]

  • Steric Hindrance : The polyethylene (B3416737) glycol (PEG) chain can sterically hinder the approach of the acid to the Boc-protected amine, slowing the reaction rate. This is particularly relevant for longer PEG chains.[1][3]

  • Solvent Issues : The chosen solvent must fully solvate both the this compound and the acid. Dichloromethane (B109758) (DCM) is a common and effective solvent for TFA-mediated deprotection.[1][5]

Solution Steps:

  • Increase Acid Concentration : Gradually increase the concentration of TFA in DCM from a standard 20% (v/v) up to 50% (v/v).[1][4]

  • Extend Reaction Time : Monitor the reaction over a longer period (e.g., from 1 hour up to 4 hours) at room temperature.[2]

  • Consider a Stronger Acid System : If increasing TFA concentration is ineffective, a stronger acid system like 4M HCl in 1,4-dioxane (B91453) can be used.[1][6]

  • Ensure Solubility : Confirm that your starting material is fully dissolved in the chosen solvent before adding the acid.

Q2: I'm observing unexpected side products in my LC-MS analysis. What could be the cause?

The primary cause of side product formation is the generation of a reactive tert-butyl cation (t-Bu⁺) during the acidic cleavage of the Boc group.[7][8] This carbocation can alkylate nucleophilic sites on your molecule.

  • Potential Side Reactions :

    • Alkylation of Propargyl Group : While the propargyl group is generally stable under acidic conditions, the highly reactive t-butyl cation could potentially interact with the alkyne.

    • Alkylation of Other Nucleophiles : If your molecule contains other nucleophilic residues (e.g., Tryptophan, Methionine, Tyrosine), they are highly susceptible to tert-butylation.[1][7]

    • Trifluoroacetylation : The deprotected amine can sometimes be acylated by TFA, though this is less common.[9]

Solution Steps:

  • Use Scavengers : The most effective way to prevent side reactions is to add a scavenger to the reaction mixture. Scavengers are compounds that react with and "trap" the tert-butyl cation.[1][7]

    • Triisopropylsilane (B1312306) (TIS) is a highly effective and commonly used scavenger. A typical concentration is 2.5-5% (v/v).[4][5]

    • Water can also act as a scavenger.[7] A common deprotection cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[2]

Q3: How can I effectively monitor the progress of the deprotection reaction?

Monitoring the reaction is crucial to determine the optimal reaction time and ensure completion.

  • Thin-Layer Chromatography (TLC) : TLC is a fast and simple method. The deprotected amine product is more polar than the Boc-protected starting material and will have a lower Rf value (it will travel a shorter distance up the plate).[4] You can monitor the disappearance of the starting material spot and the appearance of the product spot.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS is the most accurate method. It allows you to quantify the remaining starting material, the desired product, and any side products being formed.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR can be used to monitor the disappearance of the characteristic singlet signal of the Boc group's tert-butyl protons, which appears around 1.4 ppm.[4]

Q4: What is the best work-up procedure after the deprotection is complete?

The goal of the work-up is to remove the acid, solvent, and any scavengers to isolate the deprotected product, which is typically a TFA salt.

  • Direct Concentration : The simplest method is to concentrate the reaction mixture under reduced pressure (e.g., using a rotary evaporator) to remove the DCM and excess TFA.[4]

  • Co-evaporation : To remove residual TFA, co-evaporation with a non-polar solvent like toluene (B28343) (3 times) is highly effective.[4]

  • Precipitation : The deprotected amine salt can often be precipitated by adding the concentrated residue to cold diethyl ether.[2][4] The resulting solid can then be collected by filtration or centrifugation.

  • Neutralization (Optional) : If the free amine is required for the next step, the TFA salt can be dissolved in an organic solvent and washed with a mild aqueous base, such as saturated sodium bicarbonate solution.[4][5]

Data Summary: Reaction Conditions

The following table summarizes common starting conditions for Boc deprotection. Optimization may be required for your specific substrate.

ParameterCondition 1 (Standard)Condition 2 (For Hindered Substrates)Condition 3 (Alternative Acid)Reference(s)
Acid Trifluoroacetic Acid (TFA)Trifluoroacetic Acid (TFA)Hydrogen Chloride (HCl)[4],[1],[6]
Concentration 20-50% (v/v)50-95% (v/v)4M[10],[11]
Solvent Dichloromethane (DCM)Dichloromethane (DCM)1,4-Dioxane[1],[6]
Temperature Room Temperature (20-25°C)Room Temperature (20-25°C)Room Temperature (20-25°C)[10]
Time 30 min - 2 hours1 - 4 hours1 - 4 hours[10],[11]
Scavenger 2.5-5% Triisopropylsilane (TIS)2.5-5% TIS and/or 2.5% H₂ONot typically used with HCl[4],[2]

Visual Guides

Deprotection_Reaction cluster_reactants Reactants cluster_products Products start This compound prod Propargyl-PEG4-NH3+TFA- start->prod Deprotection acid TFA / DCM co2 CO2 isobutylene Isobutylene

Caption: Chemical scheme of the TFA-mediated Boc deprotection of this compound.

Caption: Troubleshooting decision tree for incomplete Boc deprotection.

Experimental Protocols

Protocol 1: Standard Boc Deprotection with Reaction Monitoring
  • Dissolve the this compound starting material in dichloromethane (DCM) to a concentration of 0.1–0.2 M in a round-bottom flask.[4]

  • Cool the solution to 0°C in an ice bath.[4]

  • Add triisopropylsilane (TIS) to a final concentration of 5% (v/v) to act as a scavenger.

  • Slowly add trifluoroacetic acid (TFA) to the stirring solution to a final concentration of 20-50% (v/v).[5]

  • Remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 1-2 hours.[4]

  • Monitoring :

    • TLC : At 30-minute intervals, take a small aliquot of the reaction mixture. Spot it on a silica (B1680970) TLC plate alongside a spot of the starting material. Develop the plate using an appropriate solvent system (e.g., 10% Methanol in DCM). The product should appear as a new, lower Rf spot. The reaction is complete when the starting material spot is no longer visible.

    • LC-MS : For a more precise analysis, take a small aliquot, quench it by diluting it in the mobile phase (with a neutralizer if necessary), and inject it into the LC-MS to check for the disappearance of the starting material's mass peak and the appearance of the product's mass peak.[4]

Protocol 2: Work-up and Isolation of the Deprotected Product
  • Once the reaction is complete as determined by TLC or LC-MS, concentrate the reaction mixture using a rotary evaporator to remove the DCM and excess TFA.[4]

  • To ensure all TFA is removed, add toluene (approx. 10 mL) to the residue and concentrate again. Repeat this co-evaporation step two more times.[4]

  • The resulting residue is the TFA salt of the deprotected amine, which can often be used directly in the next synthetic step.[5]

  • For Precipitation/Purification :

    • Dissolve the oily residue in a minimal amount of DCM.

    • Add this solution dropwise to a flask of cold diethyl ether with vigorous stirring.[4]

    • The deprotected amine TFA salt should precipitate as a solid.

    • Collect the solid by vacuum filtration and wash it with additional cold diethyl ether.

    • Dry the solid under high vacuum.

  • For Neutralization to Free Amine (if required) :

    • Dissolve the crude TFA salt residue in an organic solvent (e.g., DCM or Ethyl Acetate).

    • Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate.[4]

    • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.[4]

References

Technical Support Center: Efficient Protein Labeling with Propargyl-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG4-Boc. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions to improve the efficiency of your protein labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main applications?

This compound is a bifunctional linker molecule. It contains a terminal alkyne group, which is used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions for attaching it to azide-modified molecules.[1][2] It also has a Boc-protected amine group. After deprotection, this amine can be used to conjugate the linker to other molecules, for example, through reactions with carboxylic acids or activated esters.[1] This linker is commonly used in bioconjugation, PEGylation, and for the development of Proteolysis Targeting Chimeras (PROTACs).[2][3][4]

Q2: What is the role of the PEG4 spacer in this molecule?

The tetraethylene glycol (PEG4) spacer is a hydrophilic chain that offers several advantages in bioconjugation. It can increase the solubility of the labeled protein in aqueous buffers, reduce non-specific binding, and potentially decrease the immunogenicity of the resulting conjugate.[5]

Q3: What is the purpose of the Boc protecting group?

The tert-butyloxycarbonyl (Boc) group is a protecting group for the amine functionality.[1] This protection prevents the amine from reacting prematurely. It allows for a two-step conjugation strategy where the alkyne is reacted first, followed by the deprotection of the Boc group to reveal the amine for a subsequent conjugation step.[1]

Q4: How should I store and handle this compound?

This compound should be stored at -20°C in a desiccated environment to prevent degradation.[1] Before use, it is advisable to warm the reagent to room temperature before opening the vial to avoid moisture condensation. For easier handling, a stock solution can be prepared in an anhydrous solvent like DMSO or DMF.

Experimental Protocols

This section provides a general two-step protocol for protein labeling using this compound. This involves the initial conjugation of the linker to a molecule of interest via its deprotected amine, followed by the click chemistry reaction to a protein.

Step 1: Boc Deprotection and Conjugation of Propargyl-PEG4-Amine

This step involves the removal of the Boc protecting group to yield a primary amine, which can then be conjugated to a molecule containing a reactive group such as an NHS ester.

  • Materials:

    • This compound

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Molecule with an amine-reactive group (e.g., NHS ester)

    • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

    • Triethylamine (B128534) (TEA) or another suitable base

    • Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Protocol:

    • Boc Deprotection:

      • Dissolve this compound in a solution of 20-50% TFA in DCM.

      • Stir the reaction at room temperature for 1-2 hours.

      • Monitor the reaction progress by thin-layer chromatography (TLC).

      • Remove the TFA and DCM under reduced pressure.

      • The resulting Propargyl-PEG4-amine should be used immediately or stored under inert gas at -20°C.

    • Conjugation to an Amine-Reactive Molecule:

      • Dissolve the deprotected Propargyl-PEG4-amine and the NHS ester-containing molecule in anhydrous DMF or DMSO.

      • Add a suitable base like triethylamine (a 2-3 fold molar excess over the amine) to facilitate the reaction.

      • Allow the reaction to proceed for 2-4 hours at room temperature.

      • Monitor the reaction by TLC or LC-MS.

      • The resulting propargyl-functionalized molecule can be purified by chromatography if necessary.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of an Azide-Modified Protein

  • Materials:

    • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

    • Propargyl-functionalized molecule from Step 1

    • Copper(II) sulfate (B86663) (CuSO₄)

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

    • Sodium ascorbate (B8700270)

    • Aminoguanidine (B1677879) hydrochloride (optional)

    • Desalting column or dialysis cassette for purification

  • Protocol:

    • Prepare Stock Solutions:

      • Copper/Ligand Premix: Prepare a 10 mM stock solution of CuSO₄ and a 50 mM stock solution of THPTA in water. Just before use, mix them to create a catalyst solution. A 1:5 molar ratio of CuSO₄ to THPTA is often recommended.

      • Reducing Agent: Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

      • Propargyl-Molecule: Prepare a 10 mM stock solution of the propargyl-functionalized molecule in DMSO or water.

    • Labeling Reaction:

      • In a reaction tube, add the azide-modified protein.

      • Add the propargyl-functionalized molecule to the desired final concentration. A molar excess of the alkyne-containing molecule over the protein is typically used.

      • Add the Copper/THPTA premix to a final concentration of 1-2 mM copper.

      • If desired, add aminoguanidine to a final concentration of 1 mM to minimize protein damage.

      • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

      • Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

    • Purification:

      • Remove unreacted reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Labeling Efficiency Incomplete Boc deprotection.Ensure complete removal of the Boc group by extending the reaction time or using a higher concentration of TFA. Confirm deprotection using mass spectrometry.
Inactive copper catalyst.Always use a freshly prepared solution of sodium ascorbate. Ensure the copper is in the +1 oxidation state. The use of a stabilizing ligand like THPTA is highly recommended.
Low reactivity of the protein's azide (B81097) group.Ensure the azide modification of the protein was successful. Consider optimizing the pH of the reaction buffer (typically pH 7-8).
Insufficient concentration of reactants.Increase the molar excess of the propargyl-functionalized molecule. Optimize the protein concentration.
Protein Precipitation or Aggregation Protein instability in the reaction buffer.Optimize the buffer composition, pH, and ionic strength. Consider adding stabilizing agents like glycerol (B35011) or arginine.
Copper-induced protein denaturation.Use a copper-chelating ligand like THPTA to protect the protein. Minimize the reaction time and copper concentration.
Non-Specific Labeling Reaction of the alkyne with other protein residues.While less common with terminal alkynes in CuAAC, non-specific reactions with thiols can occur. Pre-treating the protein with a blocking agent for free thiols might be necessary in some cases.
Contamination of reagents.Use high-purity reagents and solvents.
Difficulty in Purifying the Labeled Protein Similar properties of labeled and unlabeled protein.Use a purification method with high resolving power, such as affinity chromatography if a tag is present, or high-performance size-exclusion chromatography (HP-SEC).
Adsorption of the labeled protein to purification media.Modify the buffer composition (e.g., add detergents or change the salt concentration) to reduce non-specific binding.

Quantitative Data Summary

The following tables provide example concentration ranges and molar ratios for the labeling reaction. Optimal conditions may vary depending on the specific protein and linker-molecule conjugate.

Table 1: Recommended Reagent Concentrations for CuAAC Labeling

ReagentStock ConcentrationFinal Concentration
Azide-Modified Protein1-10 mg/mL0.1-2 mg/mL
Propargyl-Functionalized Molecule10-100 mM10-100 µM
Copper(II) Sulfate10-50 mM0.1-1 mM
THPTA50-250 mM0.5-5 mM
Sodium Ascorbate100-500 mM1-5 mM

Table 2: Molar Ratios for Optimizing Labeling Efficiency

ReactantsRecommended Molar RatioPurpose
Propargyl-Molecule : Protein10:1 to 50:1To drive the reaction to completion.
THPTA : Copper(II) Sulfate5:1To stabilize the Cu(I) catalyst and protect the protein.
Sodium Ascorbate : Copper(II) Sulfate5:1 to 10:1To ensure complete reduction of Cu(II) to Cu(I).

Visualizing the Workflow and Logic

protein_labeling_workflow Protein Labeling Workflow with this compound cluster_step1 Step 1: Linker Preparation cluster_step2 Step 2: Protein Labeling (CuAAC) cluster_step3 Step 3: Purification & Analysis boc_deprotection Boc Deprotection (TFA/DCM) conjugation Conjugation to Molecule (e.g., NHS ester) boc_deprotection->conjugation Propargyl-PEG4-Amine propargyl_molecule Propargyl-Functionalized Molecule azide_protein Azide-Modified Protein reaction_mixture Reaction Mixture (CuSO4, THPTA, Na-Ascorbate) azide_protein->reaction_mixture propargyl_molecule->reaction_mixture purification Purification (Desalting/Dialysis) reaction_mixture->purification analysis Analysis (SDS-PAGE, MS) purification->analysis troubleshooting_logic Troubleshooting Logic for Low Labeling Efficiency rectangle_node rectangle_node start Low Labeling Efficiency check_deprotection Boc Deprotection Complete? start->check_deprotection check_catalyst Catalyst Active? check_deprotection->check_catalyst Yes solution_deprotection Optimize deprotection (Time, TFA conc.) check_deprotection->solution_deprotection No check_reactants Sufficient Reactant Concentration? check_catalyst->check_reactants Yes solution_catalyst Use fresh Na-Ascorbate & THPTA ligand check_catalyst->solution_catalyst No check_protein Protein Integrity Maintained? check_reactants->check_protein Yes solution_reactants Increase molar excess of alkyne-linker check_reactants->solution_reactants No solution_protein Optimize buffer conditions check_protein->solution_protein No success Labeling Improved check_protein->success Yes

References

Technical Support Center: Reducing Non-Specific Binding of Propargyl-PEG4-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing non-specific binding (NSB) with Propargyl-PEG4-Boc conjugates and similar molecules. Minimizing NSB is critical for generating reliable and reproducible data in various applications, including click chemistry, pull-down assays, and targeted drug delivery.

FAQs: Understanding Non-Specific Binding (NSB)

Q1: What is non-specific binding and why is it a problem?

Non-specific binding (NSB) is the adsorption of a molecule to surfaces or other molecules through unintended interactions, such as hydrophobic or electrostatic forces.[1] This is problematic because it creates a high background signal, which can obscure the true specific signal, reduce the assay's sensitivity and accuracy, and lead to false-positive results.[1] Effectively minimizing NSB is a critical step in most biochemical assays.[2]

Q2: My conjugate has a PEG linker. Shouldn't that prevent NSB?

Yes, the Poly(ethylene glycol) (PEG) linker is specifically included to reduce non-specific binding.[3] PEG creates a hydrophilic layer that can sterically block the binding of unwanted proteins and reduce hydrophobic interactions.[4] However, while PEGylation significantly decreases NSB, it may not eliminate it entirely.[3][5] Other parts of the molecule or experimental conditions can still contribute to background signal.

Q3: What are the common causes of NSB for a molecule like this compound?

Even with a PEG linker, NSB can arise from several sources:

  • Hydrophobic Interactions : The terminal Propargyl (alkyne) and Boc (tert-butoxycarbonyl) groups are more hydrophobic than the PEG chain. These groups can interact non-specifically with hydrophobic patches on surfaces (like polystyrene plates) or proteins.[6][7]

  • Electrostatic Interactions : If the conjugate or the molecule it's attached to carries a net charge, it can bind to oppositely charged surfaces or biomolecules.[1]

  • Click Chemistry Side Reactions : In copper-catalyzed azide-alkyne cycloaddition (CuAAC), the alkyne group can sometimes participate in non-specific, copper-mediated labeling of proteins.[8] Additionally, in complex biological samples, alkynes have been known to react with thiol groups on cysteine residues.[9]

  • Reagent Purity and Aggregation : Impurities in the conjugate or aggregation of the molecule itself can lead to "sticky" precipitates that cause high background.

  • Surface Chemistry : The assay surface itself (e.g., microplate, beads, membrane) may have a high intrinsic capacity for binding proteins and small molecules.[1]

cluster_molecule This compound Conjugate cluster_interactions Causes of Non-Specific Binding conjugate Propargyl (Alkyne) PEG4 Linker Boc Group Attached Biomolecule hydrophobic Hydrophobic Surfaces (e.g., Polystyrene Plate) conjugate:f0->hydrophobic Hydrophobic Interaction conjugate:f2->hydrophobic Hydrophobic Interaction electrostatic Charged Surfaces or Proteins conjugate:f3->electrostatic Electrostatic Interaction thiol Cysteine Thiol Groups (in Proteins) conjugate:f0->thiol Thiol-yne Reaction (Side Reaction)

Caption: Potential sources of non-specific binding from a this compound conjugate.
Q4: How can I differentiate between NSB of my conjugate and NSB of my detection reagents?

Control experiments are essential. For example, in a click chemistry experiment using a biotin-azide for detection:

  • "No Conjugate" Control : Perform the entire experiment, including the click reaction with biotin-azide and detection with streptavidin, but omit your this compound conjugate. A high signal in this control points to NSB of the biotin-azide or the streptavidin reagent.

  • "No Click Reaction" Control : Incubate your sample with the this compound conjugate, but perform a mock click reaction without the copper catalyst or without the biotin-azide. A signal here suggests the conjugate itself is binding non-specifically to the surface or that the detection reagent is binding to the conjugate in an unintended way.

Troubleshooting Guide: Step-by-Step Solutions

High background signal is a common issue that can often be resolved through systematic optimization of your protocol.[10] Follow this workflow to diagnose and solve the problem.

start Start: High Background Observed blocking Step 1: Optimize Blocking - Test different agents (BSA, milk, etc.) - Increase concentration/time/temp start->blocking washing Step 2: Optimize Washing - Increase number/duration of washes - Add detergent (Tween-20) - Increase salt (NaCl) blocking->washing Still high? end End: Low Background Achieved blocking->end Problem solved buffer Step 3: Modify Assay Buffer - Add detergent (0.01-0.1% Tween-20) - Add BSA (0.1-1 mg/mL) - Adjust salt/pH washing->buffer Still high? washing->end Problem solved reagents Step 4: Titrate Reagents - Lower concentration of conjugate - Lower concentration of detection reagent (e.g., fluorescent azide, streptavidin-HRP) buffer->reagents Still high? buffer->end Problem solved preclear Step 5 (for Lysates): Implement Pre-Clearing Step reagents->preclear Still high & using lysate? reagents->end Problem solved preclear->end

Caption: A systematic workflow for troubleshooting high background and non-specific binding.
Problem: High background signal across the entire surface (e.g., microplate, membrane).

Cause: This often indicates insufficient blocking of the surface or inadequate washing, allowing molecules to adhere everywhere.

Solutions:

  • Optimize Blocking Buffer : The choice of blocking agent is critical.[11] If you are using one type, test others. A common starting point is to test several in parallel to find the most effective one for your system.

    • Action : Test different blocking agents and concentrations. Incubate for at least 1 hour at room temperature or overnight at 4°C.[11]

  • Improve Wash Steps : Insufficient washing will fail to remove unbound or weakly bound reagents.

    • Action : Increase the number of wash cycles from 3 to 5-8. Increase the duration of each wash, and add a non-ionic detergent like Tween-20 (0.05-0.1%) to your wash buffer to help disrupt non-specific interactions.[12][13]

Blocking Agent Typical Concentration Considerations
Bovine Serum Albumin (BSA) 1-5% (w/v)A common, effective blocker. Use high-purity, biotin-free BSA for biotin-based detection systems.
Non-Fat Dry Milk 3-5% (w/v)Cost-effective, but not suitable for detecting phosphoproteins (contains casein) or for biotin-avidin systems (contains endogenous biotin).
Normal Serum 5-10% (v/v)Use serum from the same species as the secondary antibody to block cross-reactive sites.
Commercial/Proprietary Blockers VariesOften protein-free, which can reduce background from protein-based blockers. Can be highly effective but more expensive.
Problem: Non-specific signal in negative controls (e.g., no-azide control in a click reaction).

Cause: This suggests that the this compound conjugate itself is "sticky" or that the click chemistry reagents are causing background.

Solutions:

  • Modify Assay/Binding Buffer : Adding agents to your main reaction buffer can prevent NSB from occurring in the first place.

    • Action : Add a low concentration of a non-ionic surfactant (e.g., 0.01-0.05% Tween-20 or Triton X-100) to your buffer to minimize hydrophobic interactions.[14] You can also include a blocking protein like BSA (0.1-1 mg/mL).[2]

  • Optimize Click Chemistry Conditions : Non-specific labeling in CuAAC reactions is often copper-dependent.[8]

    • Action : Ensure you are using a copper-chelating ligand (e.g., THPTA, BTTAA) at a sufficient excess over copper sulfate.[15] Avoid buffers containing Tris, which can inhibit the reaction.[9] Use freshly prepared sodium ascorbate (B8700270).[15]

  • Titrate Reagent Concentrations : The lowest effective concentration of your conjugate and detection reagents should be used.[16]

    • Action : Perform a titration experiment to determine the optimal concentration that provides a good specific signal without increasing the background.

Problem: High background specifically in pull-down assays with cell lysates.

Cause: Cell lysates are complex mixtures containing thousands of proteins, many of which can bind non-specifically to affinity beads.

Solution:

  • Pre-clear the Lysate : This is a highly recommended step to remove proteins that have an affinity for the beads themselves.[17][18] The lysate is incubated with beads that do not have the capture antibody/molecule, and these beads are then discarded.[19]

    • Action : Before the immunoprecipitation step, incubate your cell lysate with plain Protein A/G or Streptavidin beads for 30-60 minutes at 4°C.[20] Pellet the beads and transfer the supernatant (the pre-cleared lysate) to a new tube for your actual pull-down experiment.

start Start: Cell Lysate step1 1. Add Control Beads (e.g., Protein A/G Agarose) start->step1 step2 2. Incubate (30-60 min at 4°C with rotation) step1->step2 step3 3. Pellet Beads (Centrifuge or use magnet) step2->step3 step4 4. Collect Supernatant (This is the Pre-Cleared Lysate) step3->step4 discard Discard Pellet (Beads + Non-Specifically Bound Proteins) step3->discard Separated end Proceed to Main Pull-Down Experiment step4->end

Caption: Workflow for pre-clearing cell lysate to reduce non-specific binding in pull-down assays.

Data & Protocols

Quantitative Data Summary

Proper optimization can lead to significant improvements in signal-to-noise ratios.

Table 1: Effect of PEGylation on Specific vs. Non-Specific Binding Data from an immunoassay using a PEG-modified hydrogel surface.

Surface Type Relative Non-Specific Binding Relative Specific Binding Signal-to-Noise Improvement
Control (No PEG)1.0 (Baseline)1.0 (Baseline)-
PEG-modified0.1 (10-fold decrease)6.0 (6-fold increase)60x
Source: This table summarizes findings where PEG modification of a hydrogel surface led to a 10-fold decrease in non-specific binding and a 6-fold increase in the specific signal.[3]
Key Experimental Protocols
Protocol 1: Optimizing Blocking Conditions

This protocol helps determine the most effective blocking buffer for your assay system (e.g., ELISA, Western blot).

  • Prepare Surfaces : Coat microplate wells or prepare membranes with your target antigen or protein as you would for your standard experiment.

  • Prepare Blocking Buffers : Prepare several different blocking buffers to test in parallel. Good candidates include:

    • 3% (w/v) BSA in PBS

    • 5% (w/v) Non-fat dry milk in TBS

    • A commercial protein-free blocking buffer

    • Your current blocking buffer (as a control)

  • Blocking Incubation : Add the different blocking buffers to replicate wells/membranes. Ensure the surface is completely covered. Incubate for 1-2 hours at room temperature with gentle agitation.[11]

  • Wash : Wash all wells/membranes thoroughly with your standard wash buffer (e.g., PBST - PBS with 0.05% Tween-20).

  • Run "No Analyte" Control : Proceed with the rest of your assay protocol (e.g., adding detection reagents like streptavidin-HRP) but do not add your this compound conjugate or primary antibody.

  • Develop and Read : Develop the signal and measure the background in each condition.

  • Analysis : The blocking buffer that yields the lowest background signal is the optimal choice for your system.

Protocol 2: Pre-clearing Cell Lysate for Pull-Down Assays

This protocol is designed to reduce background from proteins that non-specifically bind to the affinity resin in a pull-down or immunoprecipitation experiment.[17]

  • Prepare Cell Lysate : Prepare your cell lysate using an appropriate ice-cold lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[20] Centrifuge the lysate at ~14,000 x g for 10-15 minutes at 4°C to pellet cellular debris and collect the supernatant.[17]

  • Prepare Beads : For each sample, take an appropriate amount of control beads (e.g., 20 µL of Protein A/G or Streptavidin bead slurry). Wash the beads twice with 500 µL of ice-cold lysis buffer. Pellet the beads between washes using a centrifuge or magnetic rack.[17]

  • Incubate Lysate with Beads : Add your prepared cell lysate (e.g., 200-500 µL) to the washed control beads.[18]

  • Rotate : Incubate the lysate-bead mixture for 30-60 minutes at 4°C with gentle end-over-end rotation.[20]

  • Separate Beads : Pellet the beads by centrifugation or using a magnetic stand.

  • Collect Supernatant : Carefully collect the supernatant without disturbing the bead pellet. This supernatant is your pre-cleared lysate .

  • Proceed with Pull-Down : Use the pre-cleared lysate immediately for your main pull-down experiment by adding your antibody or biotinylated probe, followed by fresh affinity beads.

Protocol 3: General Click Reaction in Protein Lysate (CuAAC)

This protocol provides a starting point for performing a copper-catalyzed click reaction on a protein lysate.[21][22]

  • Prepare Stock Solutions :

    • Protein Lysate: 1-5 mg/mL in a buffer free of strong detergents (like SDS) or chelators (like EDTA). Phosphate buffer is a good choice.[9]

    • Azide/Alkyne Probe (e.g., Biotin-Azide): 10 mM in DMSO or water.

    • Copper (II) Sulfate (CuSO₄): 20-100 mM in water.

    • Copper Ligand (e.g., THPTA): 100 mM in water.

    • Reducing Agent (Sodium Ascorbate): 300-500 mM in water (prepare fresh).

  • Set up the Reaction : In a microfuge tube, combine the following in order, vortexing briefly after each addition:

    • 50 µL Protein Lysate

    • 100 µL PBS buffer

    • 4 µL of your detection probe (e.g., Biotin-Azide) for a final concentration of ~20 µM.

    • 10 µL THPTA solution

    • 10 µL CuSO₄ solution

  • Initiate the Reaction : Add 10 µL of the freshly prepared sodium ascorbate solution to initiate the reaction. Vortex briefly.

  • Incubate : Protect the reaction from light and incubate for 30-60 minutes at room temperature.

  • Stop Reaction & Remove Reagents : Stop the reaction and remove excess reagents before analysis. This can be done by protein precipitation (e.g., with ice-cold acetone) followed by washing the pellet, or by using a spin-desalting column.[15]

  • Analysis : The labeled proteins are now ready for downstream analysis (e.g., enrichment on streptavidin beads, SDS-PAGE).

References

Technical Support Center: Optimizing Catalyst and Ligand Choice for Propargyl-PEG4-Boc CuAAC Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving Propargyl-PEG4-Boc. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the role of the copper catalyst and the ligand in a CuAAC reaction?

A1: The copper catalyst, specifically the Cu(I) oxidation state, is essential for the CuAAC reaction. It facilitates the formation of a copper acetylide intermediate with the terminal alkyne of this compound, which then readily reacts with an azide (B81097) to form a stable triazole ring.[1] Ligands play a crucial role in stabilizing the active Cu(I) catalyst, preventing its oxidation to the inactive Cu(II) state and its disproportionation.[] They also accelerate the reaction rate, and in biological applications, they can reduce the cytotoxicity of copper.[]

Q2: Should I use a Cu(I) or Cu(II) salt as the catalyst source?

A2: While Cu(I) is the active catalytic species, it is susceptible to oxidation. Therefore, it is common practice to use a more stable Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), in combination with a reducing agent like sodium ascorbate (B8700270).[1] This generates the active Cu(I) species in situ and maintains a sufficient concentration throughout the reaction.

Q3: Which ligand is best for my this compound reaction?

A3: The choice of ligand depends on your specific application, particularly the solvent system and whether you are working with biological molecules. For aqueous or biological reactions, water-soluble ligands are highly recommended. Comparative studies have shown that BTTAA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) often provides the fastest reaction rates and is highly biocompatible.[3] THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is another excellent water-soluble ligand that is widely used.[4] For reactions in organic solvents, TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is a common choice, though it has poor water solubility.[3]

Q4: Can the PEG4 linker in this compound cause any issues?

A4: Yes, while the PEG4 linker enhances solubility in aqueous media and provides flexibility, it can also introduce some challenges.[5] In some cases, particularly with large biomolecules, the PEG chain can lead to steric hindrance, potentially slowing down the reaction.[6] Additionally, at high concentrations, PEGylated compounds can sometimes exhibit aggregation.[6][7] Careful optimization of reaction conditions, including reactant concentrations and temperature, can help mitigate these effects.

Q5: Is the Boc protecting group stable under CuAAC reaction conditions?

A5: The tert-butoxycarbonyl (Boc) protecting group is generally stable under the neutral or slightly acidic pH conditions (pH 4-12) and mild temperatures typical of CuAAC reactions.[8] The Boc group is cleaved under strong acidic conditions (e.g., with trifluoroacetic acid, TFA), which are not standard for CuAAC.[7] Therefore, you can perform the click reaction without affecting the Boc-protected amine.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Catalyst Inactivation: The active Cu(I) catalyst has been oxidized to inactive Cu(II) by dissolved oxygen.- Degas all solvents and solutions thoroughly (e.g., by sparging with argon or nitrogen before adding the catalyst and reducing agent).- Always use a freshly prepared solution of sodium ascorbate.[9] Brown coloration of the ascorbate solution indicates oxidation.[9]
Inhibitors Present: Your azide or other components of the reaction mixture may contain impurities that chelate copper, such as thiols or other strong ligands.- Ensure the purity of your azide and other reagents.- If working with proteins containing His-tags, which can chelate copper, consider using an excess of the copper/ligand complex or adding sacrificial metals like Zn(II).[10]
Suboptimal Ligand Choice or Concentration: The ligand may not be suitable for your solvent system, or the ligand-to-copper ratio may be incorrect.- For aqueous reactions, use a water-soluble ligand like BTTAA or THPTA.[3][4]- The optimal ligand-to-copper ratio is typically between 2:1 and 5:1.[4] It is recommended to pre-mix the copper salt and ligand before adding them to the reaction mixture.[10]
Poor Solubility of Reactants: this compound or the azide partner may not be fully dissolved in the reaction solvent.- Propargyl-PEG4-acid is soluble in DCM, DMF, DMSO, and water.[] Ensure your azide partner is also soluble in the chosen solvent system.- Consider using a co-solvent like DMSO or DMF (up to 10-20%) in aqueous reactions to improve solubility.[12]
Presence of Side Products Alkyne Dimerization (Glaser Coupling): Oxidative homocoupling of the terminal alkyne can occur in the presence of oxygen and copper.- Maintain a low oxygen environment by degassing solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon).- The use of a suitable ligand and an excess of reducing agent (sodium ascorbate) helps to suppress this side reaction.[1]
Biomolecule Degradation: In bioconjugation, reactive oxygen species (ROS) generated by the copper catalyst and ascorbate can lead to oxidation of sensitive amino acid residues.- Use a ligand like THPTA or BTTAA, which can act as a sacrificial reductant and protect biomolecules.[13]- Consider adding aminoguanidine (B1677879) to the reaction mixture to scavenge byproducts of ascorbate oxidation.[10]- For highly sensitive proteins, using a monothiol reducing agent like cysteine instead of dithiothreitol (B142953) (DTT) may prevent oxidative degradation.[14]
Reaction is Very Slow Steric Hindrance: The PEG4 linker or bulky groups near the alkyne or azide can sterically hinder the reaction.- Increase the reaction time and/or temperature (e.g., to 37-50°C).[5]- Optimize the concentration of the catalyst and ligand; sometimes a higher catalyst loading can overcome steric issues.
Low Reactant Concentration: If working with very dilute solutions of biomolecules, the reaction kinetics will be slow.- If possible, increase the concentration of the reactants.- Choose a highly efficient ligand like BTTAA, which is known to significantly accelerate the reaction rate.[3]
Product Aggregation Intermolecular Cross-linking: If using a bifunctional azide with a biomolecule that has multiple alkyne modifications, cross-linking can lead to aggregation.- Use a monofunctional azide to avoid cross-linking.- Control the stoichiometry carefully to favor intramolecular reactions if cyclization is desired.
PEG-related Aggregation: High concentrations of PEGylated molecules can sometimes lead to aggregation.- Optimize the concentration of the this compound reagent.- Consider stepwise addition of the PEGylated reagent to the reaction mixture.[6]- Add stabilizing excipients to the reaction buffer.[6]
Difficulty in Product Purification Residual Copper Catalyst: Copper ions can be difficult to remove and may interfere with downstream applications.- After the reaction is complete, add a copper-chelating agent like EDTA to the reaction mixture before purification.- For small molecules, purification can be achieved by standard techniques like column chromatography. For biomolecules, size exclusion chromatography (SEC) or dialysis are effective methods to remove small molecule reagents and the catalyst.[1]

Data Presentation: Catalyst and Ligand Performance Comparison

The following tables summarize qualitative and semi-quantitative data on the performance of common ligands in CuAAC reactions. Note that reaction rates and yields are highly dependent on the specific substrates, concentrations, and reaction conditions.

Table 1: Qualitative Comparison of Common CuAAC Ligands

LigandWater SolubilityReaction KineticsBiocompatibilityRecommended Application
BTTAA ModerateVery High[3]Very HighIn vivo and in vitro bioconjugation, aqueous and organic synthesis[]
THPTA HighModerate to High[3]ModerateAqueous bioconjugation and synthesis[]
TBTA LowVery HighLowOrganic synthesis[]

Table 2: Semi-Quantitative Comparison of Ligand Performance in a Model CuAAC Reaction *

Ligand% Product Formation (30 min)
BTTAA > 45%
THPTA < 15%
TBTA < 15%

*Data from a fluorogenic assay using propargyl alcohol and 3-azido-7-hydroxycoumarin (B34554) with a 6:1 ligand-to-copper(I) ratio (50 µM Cu(I)).[3] This serves as a general indicator of relative ligand efficiency.

Experimental Protocols

Protocol 1: General CuAAC Reaction for Small Molecule Synthesis

This protocol is a starting point for the reaction of this compound with an azide-containing small molecule.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Ligand (e.g., THPTA for aqueous/mixed solvents, TBTA for organic solvents)

  • Solvent (e.g., a mixture of t-BuOH/water (1:1), DMF, or DMSO)

  • Nitrogen or Argon gas

Procedure:

  • Reactant Preparation: In a reaction vial, dissolve this compound (1.0 equivalent) and the azide-containing molecule (1.0-1.2 equivalents) in the chosen solvent.

  • Inert Atmosphere: Purge the reaction mixture with nitrogen or argon for 10-15 minutes to remove dissolved oxygen.

  • Catalyst Addition:

    • In a separate vial, prepare a stock solution of CuSO₄·5H₂O in water (e.g., 20 mM).

    • In another vial, prepare a stock solution of the chosen ligand (e.g., 50 mM THPTA in water or 50 mM TBTA in DMF/t-BuOH).

    • Pre-mix the CuSO₄ solution with the ligand solution (a 1:2 to 1:5 molar ratio of copper to ligand is common).[4][15]

    • Add the copper/ligand mixture to the reaction vial (typically 1-5 mol% of copper relative to the limiting reagent).

  • Reaction Initiation: Prepare a fresh stock solution of sodium ascorbate in water (e.g., 100 mM). Add the sodium ascorbate solution to the reaction mixture (typically 5-10 mol%) to initiate the reaction.[9]

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours.

  • Work-up and Purification: Once the reaction is complete, it can be quenched by exposing it to air. The product can be purified using standard techniques such as column chromatography or preparative HPLC.

Protocol 2: CuAAC for Bioconjugation

This protocol is a general guideline for conjugating this compound to an azide-modified biomolecule in an aqueous buffer.

Materials:

  • This compound

  • Azide-modified biomolecule (e.g., protein, peptide)

  • Copper(II) sulfate (CuSO₄): 20 mM in water

  • Water-soluble ligand (e.g., THPTA or BTTAA): 50 mM in water

  • Sodium Ascorbate: 100 mM in water (prepare fresh)[9]

  • Aminoguanidine (optional): 100 mM in water

  • Reaction Buffer (e.g., phosphate (B84403) buffer, pH 7.4)

Procedure:

  • Reagent Preparation:

    • Prepare a solution of the azide-modified biomolecule in the reaction buffer.

    • Prepare a stock solution of this compound in DMSO or the reaction buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified biomolecule.

    • Add the this compound solution (a 2- to 10-fold molar excess over the biomolecule is a good starting point).

    • If using, add aminoguanidine to a final concentration of 1-2 mM.[10]

  • Catalyst Preparation: In a separate tube, pre-mix the CuSO₄ and ligand solutions. A 1:5 molar ratio of CuSO₄ to ligand is often used.[10] Let the mixture stand for a few minutes.

  • Reaction Initiation:

    • Add the copper/ligand mixture to the reaction tube. A final copper concentration of 0.1-0.5 mM is typical.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation: Gently mix the reaction and allow it to proceed at room temperature. Reaction times can vary from 30 minutes to a few hours.

  • Purification: Upon completion, the conjugated biomolecule can be purified to remove excess reagents and the catalyst using size exclusion chromatography (SEC), dialysis, or spin filtration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Reagent Prep Prepare Stock Solutions: - this compound - Azide Molecule - CuSO4 - Ligand - Sodium Ascorbate Mix Reactants Combine this compound and Azide in Solvent Degas Degas Mixture (N2 or Ar) Mix Reactants->Degas Add Catalyst Add Pre-mixed CuSO4/Ligand Degas->Add Catalyst Initiate Add Fresh Sodium Ascorbate Add Catalyst->Initiate Monitor Monitor Progress (TLC, LC-MS) Initiate->Monitor Workup Quench Reaction & Purify Product Monitor->Workup

Caption: Experimental workflow for a typical this compound CuAAC reaction.

troubleshooting_workflow Start Low/No Yield Check_Catalyst Catalyst Inactivation? - Old Ascorbate? - Oxygen Exposure? Start->Check_Catalyst Check_Ligand Ligand Issues? - Wrong Ligand for Solvent? - Incorrect Ratio? Check_Catalyst->Check_Ligand No Solution_Catalyst Degas Solvents & Use Fresh Ascorbate Check_Catalyst->Solution_Catalyst Yes Check_Reagents Reagent Problems? - Impurities? - Poor Solubility? Check_Ligand->Check_Reagents No Solution_Ligand Select Appropriate Ligand (e.g., BTTAA/THPTA for aq.) & Optimize Ratio (1:2 to 1:5) Check_Ligand->Solution_Ligand Yes Check_Conditions Suboptimal Conditions? - Low Concentration? - Steric Hindrance? Check_Reagents->Check_Conditions No Solution_Reagents Purify Reagents & Use Co-solvents (DMSO/DMF) Check_Reagents->Solution_Reagents Yes Solution_Conditions Increase Concentration, Reaction Time, or Temperature Check_Conditions->Solution_Conditions Yes End Problem Solved Solution_Catalyst->End Solution_Ligand->End Solution_Reagents->End Solution_Conditions->End

Caption: Troubleshooting workflow for low-yield this compound CuAAC reactions.

References

impact of pH on the stability and reactivity of Propargyl-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG4-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of pH on the stability and reactivity of this versatile linker. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main reactive groups?

This compound is a bifunctional linker molecule. It features two key functional groups:

  • A terminal alkyne (propargyl group) , which is used for "click chemistry" reactions, most commonly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to react with azide-containing molecules.

  • A Boc-protected primary amine . The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group. Once removed, the primary amine can react with carboxylic acids, activated esters, or other carbonyl groups to form stable amide bonds.

Q2: At what pH range is this compound most stable for storage and general handling?

For optimal stability, this compound should be stored and handled in a neutral to slightly basic environment (pH 7.0 to 8.5). The PEG linker itself is generally stable across a wide pH range. However, the Boc protecting group is sensitive to acidic conditions.[]

Q3: How does acidic pH affect the stability of this compound?

Acidic conditions (pH < 6) will lead to the cleavage and removal of the Boc protecting group.[2] This deprotection reaction exposes the primary amine. The reaction is rapid in the presence of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3] If the experimental design requires the Boc group to remain intact, exposure to acidic environments must be strictly avoided.

Q4: Is this compound stable under basic conditions?

The molecule is generally stable under mild basic conditions (up to pH ~10). The Boc group and the PEG linker are resistant to bases.[4] However, very strong bases (e.g., pH > 12) should be used with caution as they can potentially deprotonate the terminal alkyne, although this typically requires a very strong base and is not a concern under standard biological or synthetic conditions.

Q5: What are the key pH considerations for performing a CuAAC (click) reaction with the propargyl group?

The CuAAC reaction is remarkably robust and can tolerate a wide pH range (typically 4-12).[5] However, for most bioconjugation applications, the reaction is optimally performed in a buffered solution near neutral pH (pH 7.0 to 7.5) to ensure the stability of biological substrates and the catalyst system.[6][7]

Troubleshooting Guide

Issue / ObservationPotential pH-Related CauseRecommended Action
Low Yield in Conjugation Reaction (Amine Coupling) The Boc group was unintentionally removed due to acidic conditions in a prior step, leading to undesired side reactions of the exposed amine.Carefully check the pH of all buffers and reagents used before the intended deprotection step. Ensure all solutions are maintained at a neutral or slightly basic pH (7.0-8.5).
LC-MS analysis shows an unexpected product with a mass corresponding to the deprotected linker. The sample was exposed to an acidic environment during workup, purification (e.g., reverse-phase HPLC with TFA), or storage.Buffer all aqueous solutions to pH > 7. If acidic HPLC conditions are necessary, collect fractions immediately into a neutralizing buffer (e.g., a phosphate (B84403) buffer with a high pH).
Poor efficiency in the CuAAC (click) reaction. While the reaction is tolerant, the pH may be suboptimal for the copper catalyst's stability or the integrity of the binding partner (e.g., a protein).Ensure the reaction is buffered, typically between pH 7.0 and 7.5, using a non-coordinating buffer like PBS or HEPES.[7] Avoid buffers that can strongly chelate copper.
Formation of multiple products during a reaction where the Boc group should remain intact. Premature and partial deprotection of the Boc group is occurring, leading to a mixed population of starting material and deprotected linker, both of which may react.Increase the pH of the reaction mixture by using a suitable buffer (e.g., HEPES, PBS at pH 7.4). Re-purify the starting material if contamination is suspected.

pH Stability and Reactivity Summary

The following table provides a qualitative summary of the stability and reactivity of this compound's key functional groups at different pH ranges.

pH RangeEffect on Boc GroupEffect on Propargyl GroupOverall Stability & Handling Recommendation
< 4 (Strongly Acidic) Rapid cleavage (deprotection).[2]Stable.AVOID. Use only for intentional Boc deprotection.
4 - 6 (Mildly Acidic) Slow to moderate cleavage. Risk of partial deprotection over time.Stable.AVOID for storage or reactions where the Boc group must remain.
6 - 9 (Neutral to Mildly Basic) Stable.[]Stable and reactive for CuAAC.RECOMMENDED for storage, handling, and CuAAC reactions.
> 9 (Basic) Stable.[4]Stable.Generally safe, but buffer choice is important to avoid unwanted side reactions with other molecules.

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection

This protocol describes the removal of the Boc group to expose the primary amine for subsequent conjugation.

  • Dissolution: Dissolve the this compound compound in a dry organic solvent such as dichloromethane (B109758) (DCM).

  • Acid Addition: Add a strong acid. A common choice is trifluoroacetic acid (TFA), typically as a 20-50% solution in DCM.[3] Alternatively, a 4M solution of HCl in dioxane can be used.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is usually complete within 30 minutes to 2 hours.

  • Workup: Remove the acid and solvent under reduced pressure (e.g., rotary evaporation). The resulting amine salt can often be used directly in the next step or after neutralization.

Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a typical bioconjugation reaction between the propargyl group and an azide-functionalized molecule.

  • Preparation: Prepare stock solutions of the following in a suitable buffer (e.g., PBS, pH 7.4):

    • This compound (or its deprotected amine form).

    • The azide-containing molecule.

    • A Copper(II) sulfate (B86663) (CuSO₄) solution.

    • A reducing agent, such as sodium ascorbate (B8700270) (prepare this solution fresh).

    • A copper-chelating ligand (optional but recommended for biomolecules), such as THPTA.

  • Reaction Mixture: In a reaction vessel, combine the this compound and the azide (B81097) molecule in the chosen buffer.

  • Catalyst Addition: Add the copper ligand (if used), followed by the CuSO₄ solution. Finally, add the freshly prepared sodium ascorbate solution to initiate the reaction by reducing Cu(II) to the active Cu(I) species.[8]

  • Incubation: Allow the reaction to proceed at room temperature with gentle mixing. The reaction time can range from 1 to 12 hours.

  • Purification: Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography (SEC), dialysis, or HPLC, to remove unreacted components and the copper catalyst.

Workflow and Logic Diagrams

TroubleshootingWorkflow start Experimental Issue Observed (e.g., Low Yield, Impurity) q1 Is the Boc group intended to be intact? start->q1 problem1 Potential Premature Boc Deprotection q1->problem1 Yes q2 Is this a CuAAC (Click) Reaction? q1->q2 No solution1 Verify pH of all reagents and buffers. Ensure pH is 7.0-8.5. problem1->solution1 problem2 Suboptimal pH for Catalyst or Substrate q2->problem2 Yes problem3 Boc Deprotection Incomplete q2->problem3 No (Amine Coupling) solution2 Buffer reaction at pH 7.0-7.5. Use non-chelating buffer (e.g., HEPES). problem2->solution2 solution3 Increase acid concentration (TFA/HCl) or reaction time. Ensure anhydrous conditions. problem3->solution3

Caption: Troubleshooting workflow for pH-related issues with this compound.

References

Technical Support Center: Mass Spectrometry Analysis of Propargyl-PEG4-Boc Labeled Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Propargyl-PEG4-Boc labeled samples. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for common challenges encountered during experimental workflows. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and illustrative diagrams to support your research.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the mass spectrometry analysis of your this compound labeled samples.

Q1: I am not seeing the expected molecular ion peak for my this compound labeled sample. What are the common reasons for this?

A1: Several factors can contribute to the absence or low intensity of the expected molecular ion peak:

  • In-source Fragmentation/Decay: The this compound linker is susceptible to fragmentation in the ion source of the mass spectrometer. The Boc (tert-butyloxycarbonyl) protecting group is particularly labile and can be lost, resulting in a neutral loss of 100 Da. The PEG chain can also fragment, leading to the loss of one or more ethylene (B1197577) glycol units (44 Da each).[1][2][3]

  • Suboptimal Ionization Conditions: The efficiency of ionization can be highly dependent on the solvent composition and mass spectrometer settings. For electrospray ionization (ESI), ensure that the mobile phase promotes efficient protonation (in positive ion mode) or deprotonation (in negative ion mode).

  • Sample Purity and Adduct Formation: High salt concentrations in your sample can suppress the signal of your analyte. It is also common to observe adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), which will shift the expected m/z of your molecular ion.[4]

Q2: My mass spectrum shows a prominent peak at M-100 Da. What does this correspond to?

A2: A neutral loss of 100 Da is a characteristic fragmentation of the Boc protecting group.[5] This occurs through the elimination of both isobutylene (B52900) (56 Da) and carbon dioxide (44 Da). This is a very common observation for Boc-protected compounds analyzed by mass spectrometry and is often triggered by thermal energy in the ESI source or collision-induced dissociation (CID).[5]

Q3: I am observing a series of peaks separated by 44 Da. What are these?

A3: This pattern is the hallmark of a polyethylene (B3416737) glycol (PEG) chain. The 44 Da difference corresponds to the mass of a single ethylene glycol monomer unit (C₂H₄O). You may be observing your intact molecule with varying numbers of PEG units (if your labeling reagent was polydisperse), or these could be fragment ions resulting from the sequential loss of PEG units from your parent molecule.[6][7][8]

Q4: How can I minimize the in-source fragmentation of the Boc group?

A4: To minimize the premature loss of the Boc group, you can try the following:

  • Use a "softer" ionization method: If available, consider using a less energetic ionization technique. For ESI, this means optimizing the source parameters.

  • Reduce the fragmentor/orifice voltage: Lowering the voltage potential between the capillary and the skimmer cone will reduce the energy imparted to the ions as they enter the mass spectrometer, thus minimizing in-source CID.[9][10]

  • Avoid acidic mobile phases: The Boc group is acid-labile. If your chromatography method allows, consider using a mobile phase with a higher pH or replacing strong acids like trifluoroacetic acid (TFA) with weaker acids like formic acid.[9][10]

Q5: My signal intensity is low and the peak shape is poor. How can I improve this?

A5: Poor signal intensity and peak shape for PEGylated molecules can often be attributed to their heterogeneity and interaction with the analytical hardware. Consider the following optimization steps:

  • Mobile Phase Additives: The addition of a small amount of an amine, such as triethylamine (B128534) (TEA), to the mobile phase (or as a post-column infusion) can improve the signal intensity and simplify the mass spectrum of PEGylated compounds.[11] This is thought to work by reducing the charge state of the analyte.

  • Sample Cleanup: Ensure your sample is free of salts and detergents. Detergents themselves are often PEG-based and can interfere with your analysis. Use appropriate desalting techniques like C18 solid-phase extraction (SPE).

  • LC Column Choice: A C18 column is generally suitable for the separation of small molecules like the this compound linker and its conjugates.[12]

Data Presentation

Table 1: Common Neutral Losses and Adducts in ESI-MS of this compound Labeled Samples

Observed Mass ShiftIdentity of Loss/AdductChemical FormulaCommon Cause
-100.05 DaLoss of Boc groupC₅H₈O₂In-source fragmentation, CID[5]
-56.06 DaLoss of isobutylene from Boc groupC₄H₈In-source fragmentation, CID
-44.03 DaLoss of one PEG unitC₂H₄OIn-source fragmentation, CID[6][7]
+22.99 DaSodium adductNa⁺Presence of sodium salts in sample or solvent[4]
+39.10 DaPotassium adductK⁺Presence of potassium salts in sample or solvent[4]
+18.01 DaAmmonium adductNH₄⁺Use of ammonium-containing buffers
+41.03 DaAcetonitrile (B52724) adductC₂H₃NHigh concentration of acetonitrile in mobile phase

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS Analysis of a this compound Labeled Peptide

This protocol outlines the general steps for preparing a peptide sample labeled with this compound for LC-MS analysis.

  • Reaction Quenching and Initial Cleanup: After the labeling reaction, quench any unreacted reagents as per your specific reaction protocol. If your sample is in a large volume or contains high concentrations of non-volatile salts, perform an initial cleanup using a suitable method like size-exclusion chromatography or dialysis.

  • Protein Precipitation (for larger peptides/proteins): If your labeled analyte is a larger peptide or a protein, you can perform a protein precipitation to remove interfering substances. Add 3 volumes of cold acetonitrile to 1 volume of your sample. Vortex and incubate at -20°C for at least 30 minutes. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein. Carefully collect the supernatant if your labeled peptide is small and soluble, or resuspend the pellet if your target is the larger protein.

  • Solid-Phase Extraction (SPE) for Desalting and Concentration:

    • Condition a C18 SPE cartridge with 1 mL of acetonitrile, followed by 1 mL of 0.1% formic acid in water.

    • Acidify your sample by adding formic acid to a final concentration of 0.1%.

    • Load the sample onto the conditioned C18 cartridge.

    • Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts and other hydrophilic impurities.

    • Elute your labeled peptide with 500 µL of 50% acetonitrile in water containing 0.1% formic acid.

  • Solvent Evaporation and Reconstitution: Dry the eluted sample in a vacuum centrifuge. Reconstitute the sample in a small volume (e.g., 50-100 µL) of the initial mobile phase for your LC-MS analysis (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).[13][14]

Protocol 2: LC-MS/MS Method for the Analysis of this compound Labeled Peptides

This protocol provides a starting point for developing an LC-MS/MS method for your labeled peptide.

  • Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).[12]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B (linear gradient)

    • 15-17 min: 95% B

    • 17-17.1 min: 95-5% B

    • 17.1-20 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: An ESI-Q-TOF or ESI-Orbitrap instrument is recommended for accurate mass measurements.

  • Ionization Mode: Positive ion mode is typically used for peptides.

  • MS1 Scan Range: m/z 200-2000.

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

  • Data Acquisition: Data-dependent acquisition (DDA) is commonly used to trigger MS/MS scans on the most abundant precursor ions in the MS1 spectrum.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis start This compound Labeled Sample cleanup Initial Cleanup (e.g., SEC, Dialysis) start->cleanup spe Solid-Phase Extraction (Desalting) cleanup->spe reconstitute Reconstitution in Mobile Phase A spe->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms1 MS1 Scan (Full Scan) lc->ms1 ms2 MS/MS Fragmentation (CID/HCD) ms1->ms2 deconvolution Deconvolution & Peak Picking ms2->deconvolution identification Database Search & Identification deconvolution->identification interpretation Spectral Interpretation identification->interpretation

Caption: General experimental workflow for the analysis of this compound labeled samples.

Troubleshooting_Tree q1 Problem: No/Low Signal of Target Molecule c1 Check for in-source fragmentation q1->c1 c2 Review sample preparation q1->c2 c3 Optimize MS parameters q1->c3 s1 Look for M-100 (Boc loss) and M-44 (PEG loss) peaks c1->s1 Action s2 Was the sample desalted? Are detergents present? c2->s2 Action s3 Lower fragmentor voltage. Check mobile phase additives. c3->s3 Action q2 Problem: Complex Spectrum with Many Peaks c4 Check for PEG heterogeneity q2->c4 c5 Look for common adducts q2->c5 s4 Are peaks separated by 44 Da? This indicates polydispersity. c4->s4 Indication s5 Check for M+Na, M+K. Use high-purity solvents. c5->s5 Action

Caption: Troubleshooting decision tree for common mass spectrometry issues.

References

enhancing the signal-to-noise ratio in imaging experiments with Propargyl-PEG4-Boc probes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the signal-to-noise ratio in your imaging experiments using Propargyl-PEG4-Boc probes. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges and achieve high-quality imaging results.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experimental workflow, from probe handling to final image acquisition.

Question: Why am I observing a weak or no fluorescent signal?

Answer: A weak or absent signal can stem from several factors throughout the experimental process. Here are the primary causes and their solutions:

  • Inefficient Deprotection of the Boc Group: The tert-butyloxycarbonyl (Boc) protecting group must be efficiently removed to expose the amine for subsequent conjugation. Incomplete deprotection will result in fewer available reactive sites.

    • Solution: Ensure your deprotection conditions are optimal. Treatment with an acid such as trifluoroacetic acid (TFA) is common. The concentration of TFA and the reaction time may need to be optimized. After deprotection, it is crucial to properly neutralize the reaction and remove excess acid.

  • Suboptimal "Click" Reaction Conditions: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) "click" reaction is critical for conjugating the propargyl group to your azide-modified target.[1][2]

    • Solution:

      • For CuAAC: Ensure the freshness of your copper(I) source and the reducing agent (e.g., sodium ascorbate). The ligand (e.g., TBTA) concentration may also need optimization to protect the copper and enhance reaction efficiency.[1]

      • For SPAAC: The choice of cyclooctyne (B158145) is important. Different cyclooctynes (e.g., DBCO, BCN) have different reaction kinetics.[3]

      • General: Ensure all reagents are used at the recommended concentrations. Incubation time and temperature can also be optimized.

  • Low Abundance of the Target Molecule: If the target molecule you are trying to label is in low abundance, the resulting signal will also be low.

    • Solution: If possible, consider methods to increase the expression or concentration of your target molecule. For metabolic labeling, ensure efficient incorporation of the azide-modified precursor.[4]

  • Fluorophore Issues: The chosen fluorescent dye may not be optimal for your imaging setup, or it may be subject to photobleaching.

    • Solution: Select a bright, photostable fluorophore that is compatible with your microscope's lasers and filters. Ensure the fluorophore is stored correctly to prevent degradation.

Question: Why is my background signal so high?

Answer: High background fluorescence can obscure your specific signal, leading to a poor signal-to-noise ratio. The primary causes include:

  • Non-specific Binding of the Probe: The probe may be binding to cellular components other than your target of interest.

    • Solution: Increase the stringency and number of wash steps after probe incubation. Consider adding a blocking agent, such as bovine serum albumin (BSA), to your buffers. The PEG4 linker on the this compound probe is designed to reduce non-specific binding, but optimization of washing is still important.

  • Residual Copper Catalyst: For CuAAC reactions, residual copper can lead to background fluorescence and cellular toxicity.

    • Solution: Use a copper chelator in your final wash steps to remove any remaining copper ions.

  • Autofluorescence: Many cell types exhibit natural fluorescence, which can contribute to high background.

    • Solution: Image a control sample of unlabeled cells to determine the level of autofluorescence. If it is significant, you may need to use spectral unmixing or select a fluorophore in a different spectral range.

Question: How can I improve the overall signal-to-noise ratio (SNR)?

Answer: Enhancing the signal-to-noise ratio is a key goal in imaging experiments.[5][6] Here are several strategies:

  • Optimize Probe Concentration: Using too high a concentration of the probe can lead to increased non-specific binding and higher background. Conversely, too low a concentration will result in a weak signal.

    • Solution: Perform a concentration titration of your this compound probe to find the optimal balance between signal intensity and background.

  • Refine Incubation Times: Both the probe incubation time and the "click" reaction time can be optimized.

    • Solution: Test a range of incubation times to determine the point at which the specific signal is maximized without a significant increase in background.

  • Choice of Fluorophore: The brightness and spectral properties of your fluorophore are critical.[5]

    • Solution: Use a bright, photostable fluorophore that is well-separated spectrally from any sources of autofluorescence.

  • Imaging Parameters: The settings on your microscope can have a large impact on the SNR.

    • Solution: Optimize the laser power, exposure time, and detector gain to maximize the signal from your specific labeling while minimizing the detection of background noise.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the PEG4 linker in the this compound probe?

A1: The polyethylene (B3416737) glycol (PEG) linker serves two main purposes. First, it is hydrophilic, which can improve the solubility of the probe in aqueous buffers. Second, the PEG linker acts as a spacer, which can help to reduce non-specific binding of the probe to cellular components, thereby lowering background signal.

Q2: When should I use copper-catalyzed versus strain-promoted "click" chemistry?

A2: The choice between copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry depends on your experimental system.

  • CuAAC: This method is generally faster and more efficient.[1] However, the copper catalyst can be toxic to living cells. Therefore, CuAAC is often preferred for fixed-cell imaging.

  • SPAAC: This is a copper-free click reaction, making it suitable for live-cell imaging where copper toxicity is a concern.[7] However, the reaction kinetics are typically slower than CuAAC.

Q3: How do I remove the Boc protecting group?

A3: The Boc (tert-butyloxycarbonyl) group is an acid-labile protecting group. It is typically removed by treatment with a mild acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane (B109758) (DCM). It is important to neutralize the acid and remove it completely after the deprotection step to avoid interfering with subsequent reactions.

Q4: Can I use this compound probes for in vivo imaging?

A4: While the principles of bioorthogonal chemistry are applicable in vivo, the use of this compound probes for in vivo imaging presents additional challenges.[8] These include probe delivery, biodistribution, and clearance. The choice of fluorophore is also critical, with near-infrared (NIR) dyes often being preferred for their deeper tissue penetration.[9] Further optimization and validation are typically required for in vivo applications.

Quantitative Data Summary

The following tables summarize typical concentration ranges and incubation times for optimizing your imaging experiments. These are starting points, and optimal conditions may vary depending on the cell type, target molecule, and specific reagents used.

Table 1: Recommended Reagent Concentrations

ReagentTypical Concentration RangeNotes
This compound Probe (after deprotection)10 - 100 µMTitration is recommended to find the optimal concentration.
Azide-modified targetVariesDependent on the expression level or incorporation efficiency.
Copper(II) Sulfate (for CuAAC)50 - 200 µM
Sodium Ascorbate (for CuAAC)1 - 5 mMShould be freshly prepared.
Copper Ligand (e.g., TBTA)100 - 500 µM
Strain-Promoted Alkyne (e.g., DBCO-Fluorophore)5 - 50 µM

Table 2: Recommended Incubation Times

Experimental StepTypical Incubation TimeNotes
Boc Deprotection30 - 60 minutesMonitor reaction progress if possible.
Probe Incubation1 - 4 hoursCan be performed at 4°C or room temperature.
"Click" Reaction (CuAAC)30 - 90 minutes
"Click" Reaction (SPAAC)1 - 12 hoursReaction times are generally longer than for CuAAC.
Wash Steps3 x 5-10 minutesIncreased washing can help reduce background.

Experimental Protocols

Protocol 1: General Workflow for Fixed-Cell Imaging using CuAAC

  • Cell Culture and Fixation:

    • Culture cells on coverslips to the desired confluency.

    • Fix cells with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization:

    • Permeabilize cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Blocking:

    • Block non-specific binding by incubating with 3% BSA in PBS for 1 hour at room temperature.

  • Probe Incubation:

    • Incubate with the deprotected this compound probe at the optimized concentration in a blocking buffer for 1-4 hours at room temperature.

    • Wash three times with PBS containing 0.1% Tween 20 (PBST).

  • "Click" Reaction (CuAAC):

    • Prepare the "click" reaction cocktail. For a 1 mL final volume, add the following in order:

      • 880 µL PBS

      • 10 µL of 10 mM Azide-Fluorophore stock

      • 10 µL of 50 mM Copper(II) Sulfate stock

      • 50 µL of 100 mM Sodium Ascorbate stock (freshly prepared)

      • 50 µL of 20 mM TBTA stock

    • Incubate the cells with the "click" reaction cocktail for 30-90 minutes at room temperature, protected from light.

    • Wash three times with PBST.

  • Nuclear Staining and Mounting:

    • (Optional) Stain nuclei with a DNA dye such as DAPI.

    • Mount the coverslips on microscope slides with an anti-fade mounting medium.

  • Imaging:

    • Image the samples using an appropriate fluorescence microscope.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_labeling Labeling cluster_imaging Imaging cell_culture Cell Culture fixation Fixation cell_culture->fixation permeabilization Permeabilization fixation->permeabilization blocking Blocking permeabilization->blocking probe_incubation Propargyl-PEG4 Probe Incubation blocking->probe_incubation click_reaction Click Reaction (CuAAC or SPAAC) probe_incubation->click_reaction washing Washing click_reaction->washing mounting Mounting washing->mounting image_acquisition Image Acquisition mounting->image_acquisition

Caption: General experimental workflow for bioorthogonal labeling.

troubleshooting_workflow cluster_signal Weak/No Signal Issues cluster_noise High Background Issues start Low Signal-to-Noise Ratio deprotection Check Boc Deprotection start->deprotection Signal Problem click_conditions Optimize Click Reaction start->click_conditions Signal Problem target_abundance Verify Target Abundance start->target_abundance Signal Problem fluorophore_health Check Fluorophore start->fluorophore_health Signal Problem nonspecific_binding Increase Wash Stringency start->nonspecific_binding Noise Problem copper_chelation Add Copper Chelator start->copper_chelation Noise Problem autofluorescence Measure Autofluorescence start->autofluorescence Noise Problem optimize_tfa Optimize TFA/Time deprotection->optimize_tfa Solution optimize_reagents Titrate Reagents click_conditions->optimize_reagents Solution increase_expression Increase Expression target_abundance->increase_expression Solution use_fresh_dye Use Fresh Fluorophore fluorophore_health->use_fresh_dye Solution add_blocking Add BSA/Detergent nonspecific_binding->add_blocking Solution add_edta Add EDTA to Wash copper_chelation->add_edta Solution spectral_unmixing Use Spectral Unmixing autofluorescence->spectral_unmixing Solution

Caption: Troubleshooting logic for low signal-to-noise ratio.

References

Validation & Comparative

A Comparative Guide to Propargyl-PEG4-Boc and Other PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical step in the design of bioconjugates, influencing the stability, efficacy, and pharmacokinetic properties of the final product. Among the diverse array of available options, polyethylene (B3416737) glycol (PEG) linkers are widely utilized for their ability to enhance solubility, reduce immunogenicity, and provide a flexible spacer between conjugated molecules. This guide presents an objective comparison of Propargyl-PEG4-Boc with other commonly employed PEG linkers, supported by experimental data to inform the rational design of bioconjugates.

Introduction to this compound and Alternative PEG Linkers

This compound is a heterobifunctional linker featuring a terminal alkyne group and a Boc-protected amine. The propargyl group is designed for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. The Boc-protected amine allows for a subsequent, controlled conjugation step after deprotection. This linker is particularly valuable for creating well-defined bioconjugates with precise control over stoichiometry.

For comparison, this guide will focus on two other widely used classes of PEG linkers:

  • NHS-PEG Linkers: These linkers possess an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, such as those found on lysine (B10760008) residues of proteins, to form stable amide bonds.

  • Maleimide-PEG Linkers: These linkers contain a maleimide (B117702) group that specifically reacts with free sulfhydryl (thiol) groups, typically from cysteine residues, to form a stable thioether bond.

Quantitative Comparison of Linker Performance

The choice of a PEG linker significantly impacts several key performance metrics of a bioconjugation reaction and the resulting conjugate. The following tables summarize quantitative data from various studies to provide a comparative overview.

Parameter Propargyl-PEG (Click Chemistry) NHS-PEG (Amine Reactive) Maleimide-PEG (Thiol Reactive) Key Findings & References
Reaction Kinetics Very fast, often complete in 30-60 minutes at room temperature.[1]Relatively fast, typically 30-60 minutes at room temperature.[1]Very fast, can be complete in minutes to a few hours at room temperature.[1]Click chemistry and maleimide reactions are generally faster than NHS ester reactions under optimal conditions.
Reaction Yield Typically very high and quantitative, leading to well-defined products.[1]Generally high, but can be variable depending on reaction conditions and the number of available reactive sites.[1]High, but can be affected by the presence of reducing agents and potential side reactions.Click chemistry often provides higher and more consistent yields due to its high specificity.
Specificity & Stoichiometry Highly specific and bioorthogonal, allowing for precise 1:1 stoichiometry.[1]Can react with multiple lysine residues, often leading to a heterogeneous mixture of conjugates.[1]Highly selective for thiols at pH 6.5-7.5, enabling site-specific conjugation.[1]For controlled stoichiometry, click chemistry and maleimide-based thiol conjugations are superior to NHS ester-based lysine conjugations.
pH Sensitivity Generally insensitive to pH and can be performed over a wide pH range (typically 4-11).[1]Optimal at pH 7-9.[1]Optimal at pH 6.5-7.5; at higher pH, it can react with amines.[1]Click chemistry offers the widest pH range for reaction, providing greater flexibility.
Linkage Stability Propargyl-PEG (Triazole Linkage) NHS-PEG (Amide Linkage) Maleimide-PEG (Thioether Linkage) Key Findings & References
Chemical Stability The 1,2,3-triazole ring is exceptionally stable and resistant to cleavage by proteases, oxidation, and hydrolysis under both acidic and basic conditions.[2][3]The amide bond is highly stable under physiological conditions.[1]The thioether bond can be unstable and is susceptible to a retro-Michael reaction, especially in the presence of other thiols in vivo, which can lead to deconjugation.[1]The triazole linkage formed via click chemistry is considered the most stable, followed by the amide bond. The thioether bond from maleimide chemistry is the least stable in biological environments.
In Vivo Performance The high stability of the triazole linkage ensures the integrity of the bioconjugate in circulation.The stable amide bond generally leads to good in vivo performance.The potential for premature drug release from maleimide-based ADCs due to linker instability is a significant concern.[4]The exceptional stability of the triazole linkage makes it a preferred choice for applications requiring long-term in vivo stability.

Experimental Protocols

Detailed methodologies are crucial for the successful application of these linkers in bioconjugation.

Protocol 1: Bioconjugation using this compound (CuAAC)

This protocol describes a two-step conjugation process involving an initial click chemistry reaction followed by deprotection and a second conjugation.

Step A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Preparation of Reactants:

    • Dissolve the azide-containing biomolecule (e.g., protein, peptide) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

    • Prepare a stock solution of this compound in an organic solvent such as DMSO.

    • Prepare stock solutions of a copper(II) sulfate (B86663) (CuSO4) and a reducing agent (e.g., sodium ascorbate).

    • Prepare a stock solution of a copper-chelating ligand (e.g., THPTA) to protect the biomolecule and enhance the reaction rate.

  • Conjugation Reaction:

    • In a reaction tube, combine the azide-containing biomolecule, this compound, and the copper-chelating ligand.

    • Add the CuSO4 solution, followed by the sodium ascorbate (B8700270) solution to initiate the reaction.

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing.

  • Purification:

    • Remove excess reagents and copper catalyst using size-exclusion chromatography (SEC) or dialysis.

Step B: Boc Deprotection and Second Conjugation

  • Boc Deprotection:

    • Treat the purified Propargyl-PEG4-amine conjugate with a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) to remove the Boc protecting group.

    • Remove the deprotection reagent by evaporation under a stream of nitrogen, followed by purification.

  • Second Conjugation (e.g., NHS ester reaction):

    • Activate a carboxyl-containing molecule with EDC and NHS.

    • Add the activated molecule to the deprotected PEG4-amine conjugate to form a stable amide bond.

    • Purify the final bioconjugate using an appropriate chromatographic technique.

Protocol 2: Bioconjugation using NHS-PEG Linker
  • Preparation of Reactants:

    • Dissolve the amine-containing biomolecule (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

    • Prepare a stock solution of the NHS-PEG linker in an anhydrous organic solvent (e.g., DMSO or DMF).

  • Conjugation Reaction:

    • Add the NHS-PEG linker stock solution to the biomolecule solution. The molar ratio of linker to biomolecule should be optimized for the desired degree of labeling.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris-HCl) to consume any unreacted NHS esters.

    • Purify the PEGylated biomolecule using SEC or dialysis to remove excess reagents.

Protocol 3: Bioconjugation using Maleimide-PEG Linker
  • Preparation of Reactants:

    • Ensure the biomolecule to be conjugated has a free sulfhydryl group. If necessary, reduce disulfide bonds using a reducing agent like TCEP, followed by removal of the reducing agent.

    • Dissolve the thiol-containing biomolecule in a sulfhydryl-free buffer at pH 6.5-7.5 (e.g., PBS).

    • Prepare a stock solution of the Maleimide-PEG linker in an organic solvent (e.g., DMSO or DMF).

  • Conjugation Reaction:

    • Add the Maleimide-PEG linker stock solution to the thiol-containing biomolecule solution. A 10- to 20-fold molar excess of the linker is a common starting point.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Purification:

    • Purify the conjugate using SEC or dialysis to remove unreacted linker. If desired, unreacted maleimide groups can be quenched by adding a small molecule thiol like cysteine.

Visualization of Workflows and Pathways

To further elucidate the processes described, the following diagrams illustrate the experimental workflows and the general impact of PEGylation on bioconjugate properties.

Bioconjugation_Workflows cluster_click Propargyl-PEG (Click Chemistry) cluster_nhs NHS-PEG cluster_maleimide Maleimide-PEG Azide_Biomolecule Azide-functionalized Biomolecule CuAAC CuAAC Reaction (CuSO4, Ascorbate) Azide_Biomolecule->CuAAC Propargyl_PEG_Boc This compound Propargyl_PEG_Boc->CuAAC Purification1 Purification (SEC/Dialysis) CuAAC->Purification1 Boc_Deprotection Boc Deprotection (TFA) Purification1->Boc_Deprotection Final_Conjugate_Click Final Bioconjugate Boc_Deprotection->Final_Conjugate_Click Second_Molecule Second Molecule (e.g., with COOH) Activation Activation (EDC/NHS) Second_Molecule->Activation Activation->Final_Conjugate_Click Amine_Biomolecule Amine-containing Biomolecule Amide_Formation Amide Bond Formation (pH 7.2-8.0) Amine_Biomolecule->Amide_Formation NHS_PEG NHS-PEG Linker NHS_PEG->Amide_Formation Quenching_NHS Quenching (Tris buffer) Amide_Formation->Quenching_NHS Purification_NHS Purification (SEC/Dialysis) Quenching_NHS->Purification_NHS Final_Conjugate_NHS Final Bioconjugate Purification_NHS->Final_Conjugate_NHS Thiol_Biomolecule Thiol-containing Biomolecule Thioether_Formation Thioether Bond Formation (pH 6.5-7.5) Thiol_Biomolecule->Thioether_Formation Maleimide_PEG Maleimide-PEG Linker Maleimide_PEG->Thioether_Formation Purification_Mal Purification (SEC/Dialysis) Thioether_Formation->Purification_Mal Final_Conjugate_Mal Final Bioconjugate Purification_Mal->Final_Conjugate_Mal

Caption: Comparative workflows for bioconjugation using different PEG linkers.

PEGylation_Benefits Bioconjugate Bioconjugate (e.g., Protein-Drug) PEG_Linker PEG Linker Bioconjugate->PEG_Linker Improved_Properties Improved Properties PEG_Linker->Improved_Properties Solubility Increased Solubility Improved_Properties->Solubility Stability Enhanced Stability Improved_Properties->Stability Immunogenicity Reduced Immunogenicity Improved_Properties->Immunogenicity PK Improved Pharmacokinetics Improved_Properties->PK

Caption: Benefits of PEGylation in bioconjugation.

Conclusion

The choice of a PEG linker is a critical decision in the development of bioconjugates. This compound, with its ability to participate in highly efficient and specific click chemistry reactions, offers precise control over stoichiometry and results in an exceptionally stable triazole linkage. This makes it an excellent choice for applications where a well-defined and robust bioconjugate is required.

NHS-PEG linkers are a reliable option for conjugating to primary amines, forming stable amide bonds, though they may lead to heterogeneous products. Maleimide-PEG linkers provide a method for site-specific conjugation to thiols, but the stability of the resulting thioether bond in vivo can be a concern.

Ultimately, the optimal linker depends on the specific application, the nature of the biomolecules being conjugated, and the desired properties of the final product. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make an informed decision to select the most appropriate PEG linker for their bioconjugation needs.

References

Propargyl-PEG4-Boc versus DBCO linkers for strain-promoted azide-alkyne cycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation, the precise and efficient linking of molecules is paramount for the development of advanced therapeutics, diagnostics, and research tools. "Click chemistry" has emerged as a revolutionary approach to achieve this, with the azide-alkyne cycloaddition reaction at its forefront. This guide provides a comprehensive comparison of the two major modalities of this reaction: the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), utilizing linkers like Dibenzocyclooctyne (DBCO), and the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which employs terminal alkynes such as those found in Propargyl-PEG4-Boc. This comparison will equip researchers, scientists, and drug development professionals with the necessary information to select the optimal ligation strategy for their specific application.

Introduction to Azide-Alkyne Cycloaddition

The azide-alkyne cycloaddition is a powerful reaction that forms a stable triazole linkage between an azide (B81097) and an alkyne functional group. This reaction is highly specific and bioorthogonal, meaning it can proceed in complex biological environments with minimal side reactions.[1][2] The two primary methods to facilitate this reaction are distinguished by the nature of the alkyne and the requirement for a catalyst.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This method utilizes a strained cyclooctyne, such as DBCO, where the ring strain significantly lowers the activation energy of the reaction, allowing it to proceed rapidly without the need for a catalyst.[3][4] This "copper-free" nature is a key advantage for in vivo and live-cell applications.[3]

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves a terminal alkyne, like the propargyl group, which requires a copper(I) catalyst to efficiently react with an azide.[5][6][7] While highly efficient, the potential cytotoxicity of the copper catalyst is a critical consideration for biological applications.[8][9]

Quantitative Data Comparison

The choice between SPAAC and CuAAC often depends on the specific requirements of the experiment, including the desired reaction speed, the sensitivity of the biological system to copper, and the steric environment of the conjugation site. The following tables summarize key quantitative data for each method.

ParameterSPAAC (DBCO-based)CuAAC (Propargyl-based)References
Second-Order Rate Constant ~0.1 - 1.0 M⁻¹s⁻¹~10³ - 10⁵ M⁻¹s⁻¹ (estimated for N-propargyl carbamate)[10][11]
Catalyst Requirement None (Copper-free)Copper(I)[3][5]
Biocompatibility High (suitable for in vivo)Limited by copper cytotoxicity[3][8]
Reaction Conditions Physiological pH and temperatureWide pH range (4-12), requires reducing agent (e.g., sodium ascorbate)[1][3]
Potential Side Reactions Can react with thiols under certain conditionsAlkyne homo-coupling (Glaser coupling), oxidative damage from catalyst[1][10]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful bioconjugation. Below are generalized protocols for SPAAC and CuAAC reactions.

Protocol 1: General Procedure for SPAAC Bioconjugation with a DBCO Linker

This protocol outlines the conjugation of a DBCO-functionalized molecule to an azide-modified biomolecule.

Materials:

  • DBCO-functionalized molecule

  • Azide-modified biomolecule

  • Azide-free reaction buffer (e.g., PBS, pH 7.4)

  • DMSO (for dissolving the DBCO linker if necessary)

Procedure:

  • Reagent Preparation:

    • Dissolve the DBCO-functionalized molecule in DMSO to create a stock solution (e.g., 10 mM).

    • Prepare the azide-modified biomolecule in the reaction buffer.

  • Reaction:

    • Add the DBCO stock solution to the azide-modified biomolecule solution. A molar excess of 1.5–10 equivalents of one of the coupling partners can be used to increase conjugation efficiency. The final DMSO concentration should be kept low (typically <10%) to avoid denaturation of biomolecules.

    • Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C overnight. Reaction times may vary depending on the reactants and their concentrations.

  • Purification:

    • Remove unreacted DBCO linker and byproducts using an appropriate method such as size-exclusion chromatography, dialysis, or affinity purification.

  • Analysis:

    • Confirm conjugation using techniques like SDS-PAGE (observing a band shift), mass spectrometry (detecting the increased molecular weight of the conjugate), or UV-Vis spectroscopy (monitoring the disappearance of the DBCO absorbance peak around 309 nm).

Protocol 2: General Procedure for CuAAC Bioconjugation with a Propargyl Linker

This protocol describes the copper-catalyzed conjugation of a propargyl-functionalized molecule to an azide-modified biomolecule.

Materials:

  • Propargyl-functionalized molecule (e.g., this compound)

  • Azide-modified biomolecule

  • Reaction buffer (e.g., PBS, pH 7)

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 50 mM in water)

  • Sodium ascorbate (B8700270) solution (e.g., 250 mM in water, freshly prepared)

  • Copper-chelating ligand (e.g., THPTA) solution (e.g., 100 mM in water)

  • DMSO (for dissolving the propargyl linker if necessary)

Procedure:

  • Reagent Preparation:

    • Dissolve the propargyl-functionalized molecule in DMSO to create a stock solution.

    • Prepare the azide-modified biomolecule in the reaction buffer.

  • Catalyst Preparation:

    • In a separate tube, premix the CuSO₄ solution and the copper-chelating ligand solution.

  • Reaction:

    • To the azide-modified biomolecule solution, add the propargyl-functionalized molecule.

    • Add the premixed catalyst solution to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentrations of reactants and catalyst may need to be optimized.

    • Incubate the reaction at room temperature for 1-4 hours. The reaction is typically faster than SPAAC.

  • Purification:

    • Remove the copper catalyst, excess reagents, and byproducts using methods like size-exclusion chromatography with a copper-chelating resin, dialysis against a buffer containing a chelating agent (e.g., EDTA), or affinity purification.

  • Analysis:

    • Confirm conjugation using methods such as SDS-PAGE, mass spectrometry, or HPLC.

Visualizing the Workflows

The following diagrams illustrate the key differences in the signaling pathways and experimental workflows for SPAAC and CuAAC.

SPAAC_vs_CuAAC cluster_SPAAC SPAAC (Copper-Free) cluster_CuAAC CuAAC (Copper-Catalyzed) DBCO DBCO Linker (Strained Alkyne) SPAAC_Reaction Spontaneous Cycloaddition DBCO->SPAAC_Reaction Azide1 Azide-modified Biomolecule Azide1->SPAAC_Reaction Triazole1 Stable Triazole Linkage SPAAC_Reaction->Triazole1 Propargyl Propargyl Linker (Terminal Alkyne) CuAAC_Reaction Catalyzed Cycloaddition Propargyl->CuAAC_Reaction Azide2 Azide-modified Biomolecule Azide2->CuAAC_Reaction Copper Cu(I) Catalyst Copper->CuAAC_Reaction Triazole2 Stable Triazole Linkage CuAAC_Reaction->Triazole2

Caption: Comparison of SPAAC and CuAAC reaction pathways.

Experimental_Workflow cluster_SPAAC_workflow SPAAC Workflow cluster_CuAAC_workflow CuAAC Workflow SPAAC_start Start SPAAC_mix Mix DBCO-linker and Azide-biomolecule in Azide-free Buffer SPAAC_start->SPAAC_mix SPAAC_incubate Incubate (RT, 2-12h) SPAAC_mix->SPAAC_incubate SPAAC_purify Purify (e.g., SEC, Dialysis) SPAAC_incubate->SPAAC_purify SPAAC_analyze Analyze (SDS-PAGE, MS) SPAAC_purify->SPAAC_analyze SPAAC_end End SPAAC_analyze->SPAAC_end CuAAC_start Start CuAAC_mix Mix Propargyl-linker, Azide-biomolecule, Cu(II)/Ligand, and Sodium Ascorbate CuAAC_start->CuAAC_mix CuAAC_incubate Incubate (RT, 1-4h) CuAAC_mix->CuAAC_incubate CuAAC_purify Purify with Copper Chelator (e.g., SEC, Dialysis) CuAAC_incubate->CuAAC_purify CuAAC_analyze Analyze (SDS-PAGE, MS) CuAAC_purify->CuAAC_analyze CuAAC_end End CuAAC_analyze->CuAAC_end

References

A Comparative Guide to Site-Specific Protein Labeling: Validating Propargyl-PEG4-Boc and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise, site-specific labeling of proteins is a cornerstone of modern molecular biology and therapeutic development. The ability to attach probes, drugs, or other moieties to a specific location on a protein enables a deeper understanding of its function, localization, and interactions, and is critical in the construction of targeted therapeutics like antibody-drug conjugates (ADCs). This guide provides an objective comparison of site-specific protein labeling using Propargyl-PEG4-Boc with alternative methods, supported by experimental protocols and a validation workflow.

This compound is a chemical tool that facilitates the site-specific labeling of proteins through "click chemistry," specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. The propargyl group provides the alkyne handle for this reaction, while the PEG4 linker enhances solubility and reduces steric hindrance. The Boc protecting group on the terminal amine allows for further conjugation possibilities after deprotection, making it a versatile reagent.

Comparison of Site-Specific Protein Labeling Methods

The choice of a site-specific labeling strategy depends on several factors, including the target protein, the desired label, and the experimental context (in vitro vs. in cellulo). Below is a comparison of common methods.

MethodPrincipleTypical EfficiencySpecificityKey AdvantagesLimitations
CuAAC (e.g., with this compound) Copper-catalyzed reaction between a terminal alkyne and an azide (B81097) to form a stable triazole linkage. Requires incorporation of either an alkyne or azide into the protein.>90% (in vitro)HighFast reaction kinetics, high yield, bioorthogonal.Requires a copper catalyst which can be toxic to cells.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction between a strained cyclooctyne (B158145) (e.g., DBCO) and an azide. Does not require a catalyst.70-90%HighCopper-free, suitable for live-cell labeling.Slower kinetics than CuAAC, cyclooctynes are bulkier.
Enzymatic Labeling (e.g., Sortase A) Utilizes an enzyme to recognize a specific peptide tag (e.g., LPXTG) and ligate a probe attached to a nucleophile (e.g., oligoglycine).80-95%Very HighHighly specific, occurs under physiological conditions.Requires genetic engineering to introduce the recognition tag, enzyme needs to be expressed and purified.
Unnatural Amino Acid (UAA) Incorporation An orthogonal tRNA/aminoacyl-tRNA synthetase pair is used to incorporate a UAA with a bioorthogonal handle (e.g., an alkyne or azide) at a specific codon during protein expression.10-80% (highly dependent on the UAA and expression system)Very HighPrecise control over the labeling site, can be used in living cells.Can result in lower protein expression yields, requires engineering of the translational machinery.

Experimental Protocols

Protocol 1: Site-Specific Labeling of an Azide-Modified Protein with this compound via CuAAC

This protocol describes the labeling of a protein containing a site-specifically introduced azide group with this compound.

Materials:

  • Azide-modified protein (in a copper-compatible buffer, e.g., phosphate (B84403) buffer, pH 7.4)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO4)

  • A reducing agent (e.g., sodium ascorbate)

  • A copper chelating ligand (e.g., THPTA)

  • Degassing equipment

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 50 mM stock solution of CuSO4 in water.

    • Prepare a 100 mM stock solution of sodium ascorbate (B8700270) in water (freshly made).

    • Prepare a 50 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-5 mg/mL.

    • Add this compound to a 10-fold molar excess over the protein.

    • Add THPTA to a final concentration that is 4-5 times the concentration of CuSO4.

    • Add CuSO4 to a final concentration of 1 mM.

    • Degas the mixture by bubbling with nitrogen or argon for 5-10 minutes to prevent oxidation of the copper catalyst.

  • Initiation of Reaction:

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

    • Incubate the reaction at room temperature for 1-2 hours with gentle shaking.

  • Purification:

    • Remove the excess labeling reagents and catalyst by size-exclusion chromatography or dialysis.

  • Validation:

    • Confirm successful labeling by mass spectrometry (LC-MS) to observe the mass shift corresponding to the addition of the this compound moiety.

    • Analyze the labeling efficiency by SDS-PAGE, looking for a mobility shift, or by quantitative mass spectrometry.

Protocol 2: Site-Specific Labeling of an Azide-Modified Protein via SPAAC

This protocol describes a copper-free alternative using a DBCO-containing reagent.

Materials:

  • Azide-modified protein (in a suitable buffer, e.g., PBS, pH 7.4)

  • DBCO-PEG4-NHS ester (or other amine-reactive DBCO reagent to be conjugated to a separate molecule if needed, or a direct DBCO-PEG label)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of the DBCO-PEG reagent in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-5 mg/mL.

    • Add the DBCO-PEG reagent to a 5 to 20-fold molar excess over the protein.

  • Incubation:

    • Incubate the reaction at 4°C or room temperature for 4-12 hours, or overnight, with gentle shaking.

  • Purification:

    • Remove the excess labeling reagent by size-exclusion chromatography or dialysis.

  • Validation:

    • Confirm successful labeling by mass spectrometry (LC-MS) and analyze the efficiency by SDS-PAGE or quantitative mass spectrometry.

Validation Workflow

The following workflow outlines the key steps to validate the site-specific labeling of a protein.

Validation_Workflow cluster_prep Preparation cluster_labeling Labeling Reaction cluster_validation Validation Protein_Expression Protein Expression & Purification with Tag Conjugation Bioconjugation Reaction (e.g., CuAAC or SPAAC) Protein_Expression->Conjugation Labeling_Reagent Labeling Reagent (e.g., this compound) Labeling_Reagent->Conjugation Purification Purification of Labeled Protein Conjugation->Purification SDS_PAGE SDS-PAGE Analysis (Mobility Shift) Purification->SDS_PAGE Mass_Spec Mass Spectrometry (Mass Shift & Site Occupancy) Purification->Mass_Spec Functional_Assay Functional Assay (Activity Assessment) Purification->Functional_Assay

Caption: A general workflow for the validation of site-specific protein labeling.

Data Presentation

To objectively compare labeling strategies, it is crucial to quantify labeling efficiency and specificity. The following table provides a template for presenting such data. Researchers should aim to populate a similar table with their own experimental data.

ParameterThis compound (CuAAC)DBCO-PEG (SPAAC)Enzymatic (Sortase A)UAA Incorporation
Labeling Efficiency (%) Expected >90%Expected 70-90%Expected 80-95%Highly variable
Reaction Time 1-2 hours4-12 hours2-4 hoursN/A (occurs during expression)
Required Molar Excess of Reagent 10-20 fold5-20 fold1-5 fold (enzyme)N/A
Confirmation of Site-Specificity (MS/MS) Requires experimental determinationRequires experimental determinationRequires experimental determinationRequires experimental determination
Impact on Protein Function Requires experimental determinationRequires experimental determinationRequires experimental determinationRequires experimental determination

Note: The values for this compound are expected based on typical CuAAC reactions and should be experimentally verified.

Conclusion

Validating the site-specific labeling of proteins is a multi-step process that requires careful execution and analysis. This compound, in conjunction with CuAAC, offers a rapid and efficient method for labeling proteins in vitro. However, for applications in living cells, catalyst-free methods like SPAAC or enzymatic and UAA-based approaches are generally preferred. The choice of labeling strategy should be guided by the specific research question and the nature of the protein of interest. The protocols and validation workflow provided in this guide offer a framework for researchers to systematically evaluate and compare different labeling methods, ensuring the generation of reliable and reproducible data.

A Comparative Guide to the Cytotoxicity and Biocompatibility of Propargyl-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of appropriate linker molecules is a critical step that influences the efficacy, stability, and safety of bioconjugates and drug delivery systems. Propargyl-PEG4-Boc is a bifunctional linker featuring a propargyl group for click chemistry, a tetraethylene glycol (PEG4) spacer to enhance hydrophilicity, and a Boc-protected amine for subsequent conjugation. This guide provides a comparative overview of its expected cytotoxicity and biocompatibility profile against other commonly used PEG linkers, supported by established experimental protocols.

Expected Cytotoxicity and Biocompatibility Profile

Polyethylene (B3416737) Glycol (PEG): PEG is widely recognized for its excellent biocompatibility, low toxicity, and non-immunogenicity, making it a cornerstone of drug delivery systems.[][2][3][4] Its hydrophilic nature helps to reduce nonspecific protein adsorption and can prolong the circulation half-life of conjugated molecules.[][5] However, some studies have indicated that high molecular weight PEGs or high concentrations of PEG derivatives can induce cellular vacuolation or show mild cytotoxicity.[6][7] The short PEG4 chain in this compound is generally considered to be safe and is unlikely to elicit a significant toxic response.

Propargyl Group: The propargyl group, containing a terminal alkyne, is a key functional moiety for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient click chemistry reaction.[8] While the propargyl group itself is a reactive entity, its cytotoxicity is context-dependent. Some propargyl-containing compounds have shown cytotoxic activity against cancer cell lines.[9] However, in the context of a bifunctional linker used for bioconjugation, the propargyl group is typically consumed during the conjugation reaction, forming a stable and generally non-toxic triazole ring.[10] The biocompatibility of the final conjugate is therefore more relevant than the transient cytotoxicity of the linker itself. Concerns regarding the cytotoxicity of click chemistry reagents often center on the copper catalyst used in CuAAC, which can be toxic to cells.[10] Methodologies for copper-free click chemistry or the use of copper-chelating ligands can mitigate these effects.[11]

Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group is widely used in organic synthesis to temporarily block a reactive amine. The Boc group is stable under many reaction conditions and is typically removed under mild acidic conditions to reveal the free amine for subsequent conjugation.[12] There is little evidence to suggest that the Boc group itself imparts significant cytotoxicity, especially at the concentrations used in typical bioconjugation reactions.

Overall, this compound is expected to have low intrinsic cytotoxicity and good biocompatibility, consistent with other short-chain PEG linkers. The primary considerations for its use in biological systems relate to the potential toxicity of the reagents used in subsequent reactions (e.g., copper catalysts) and the properties of the final conjugated molecule.

Comparison with Alternative PEG Linkers

The choice of a bifunctional linker depends on the specific application, the functional groups on the molecules to be conjugated, and the desired properties of the final product. Below is a comparison of this compound with other commonly used PEG4 linkers.

FeatureThis compound AmineAzido-PEG4-NHS EsterMaleimido-PEG4-Carboxylic AcidDBCO-PEG4-NHS Ester
Reactive Group 1 Propargyl (Alkyne)Azide (B81097)MaleimideDibenzocyclooctyne (DBCO)
Reactive Group 2 Boc-protected AmineNHS EsterCarboxylic AcidNHS Ester
Conjugation Chemistry 1 Copper-Catalyzed or Strain-Promoted Alkyne-Azide Cycloaddition (CuAAC or SPAAC)CuAAC or SPAACMichael Addition with ThiolsStrain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Conjugation Chemistry 2 Amide bond formation (after deprotection)Amide bond formation with primary aminesAmide bond formation (after activation)Amide bond formation with primary amines
Expected Biocompatibility HighHighModerate (potential for off-target reactions with thiols)High
Key Advantages Versatile for click chemistry; stable alkyne group.Highly specific click chemistry reaction.Highly selective for cysteine residues.Copper-free click chemistry, ideal for live-cell labeling.
Potential Concerns Potential cytotoxicity of copper catalyst in CuAAC.Potential for reduction of the azide group in certain biological environments.Maleimide ring can undergo hydrolysis; potential for off-target reactions.Larger, more sterically hindered group.

Experimental Protocols

To empirically determine the cytotoxicity and biocompatibility of this compound and its alternatives, standardized in vitro assays are employed.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[13][14]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692).[15] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.[16]

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in cell culture medium. Remove the existing medium from the wells and add 100 µL of the compound-containing medium. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[16]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[13][15]

  • Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[13]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control cells.

Biocompatibility Assessment: Hemolysis Assay

The hemolysis assay is used to evaluate the compatibility of a material with blood by measuring the extent of red blood cell (RBC) lysis it causes.

Principle: Hemoglobin is released from lysed RBCs. The amount of free hemoglobin in the supernatant after incubation with the test material can be quantified by measuring its absorbance at 577 nm.[17]

Protocol:

  • RBC Preparation: Obtain fresh whole blood stabilized with an anticoagulant (e.g., heparin). Centrifuge the blood to pellet the RBCs, remove the plasma and buffy coat, and wash the RBCs several times with phosphate-buffered saline (PBS). Resuspend the washed RBCs in PBS to a final concentration of 2-5% (v/v).[17][18]

  • Sample Preparation: Prepare different concentrations of the test compound in PBS.

  • Incubation: Add a fixed volume of the RBC suspension to the test compound solutions. Use PBS as a negative control (0% hemolysis) and deionized water or Triton X-100 as a positive control (100% hemolysis).[17][18] Incubate the samples at 37°C for a defined period (e.g., 1-4 hours).[17][18]

  • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

  • Supernatant Collection: Carefully collect the supernatant without disturbing the RBC pellet.

  • Absorbance Measurement: Transfer the supernatant to a 96-well plate and measure the absorbance of hemoglobin at 577 nm using a microplate reader.[19]

  • Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100.[17]

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and potential biological interactions, the following diagrams are provided.

MTT_Assay_Workflow MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate compound_prep Prepare serial dilutions of test compound treatment Treat cells with compound cell_seeding->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_formation Incubate for 3-4 hours (Formazan formation) mtt_addition->formazan_formation solubilization Add solubilizing agent formazan_formation->solubilization read_absorbance Read absorbance at 570-590 nm solubilization->read_absorbance calc_viability Calculate % cell viability read_absorbance->calc_viability

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Hemolysis_Assay_Workflow Hemolysis Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis rbc_prep Prepare washed red blood cell suspension sample_prep Prepare test compound dilutions mix Mix RBCs with test compound rbc_prep->mix incubate Incubate at 37°C mix->incubate centrifuge Centrifuge to pellet intact RBCs incubate->centrifuge supernatant Collect supernatant centrifuge->supernatant read_absorbance Read absorbance at 577 nm supernatant->read_absorbance calc_hemolysis Calculate % hemolysis read_absorbance->calc_hemolysis

Caption: Workflow for assessing biocompatibility using the hemolysis assay.

Cytotoxicity_Signaling_Pathway Hypothetical Cytotoxicity Signaling Pathway cluster_stimulus External Stimulus cluster_cellular_response Cellular Response cluster_apoptosis Apoptosis Cascade cluster_outcome Outcome cytotoxic_agent Cytotoxic Agent membrane_damage Membrane Damage cytotoxic_agent->membrane_damage mitochondrial_stress Mitochondrial Stress cytotoxic_agent->mitochondrial_stress caspase_activation Caspase Activation membrane_damage->caspase_activation ros_production ROS Production mitochondrial_stress->ros_production ros_production->caspase_activation dna_fragmentation DNA Fragmentation caspase_activation->dna_fragmentation apoptotic_bodies Formation of Apoptotic Bodies dna_fragmentation->apoptotic_bodies cell_death Cell Death apoptotic_bodies->cell_death

Caption: A simplified, hypothetical signaling pathway leading to cell death upon exposure to a cytotoxic agent.

References

Assessing the In Vivo Stability of Propargyl-PEG4-Boc Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The in vivo stability of a linker is a critical determinant of the efficacy and safety of targeted drug delivery systems, such as antibody-drug conjugates (ADCs) and PROTACs. An ideal linker must remain intact in systemic circulation to prevent premature payload release and off-target toxicity, while enabling controlled release at the target site. This guide provides a comparative analysis of the in vivo stability of the Propargyl-PEG4-Boc linker, drawing on experimental data from its core components: a polyethylene (B3416737) glycol (PEG) chain and a carbamate (B1207046) linkage.

Comparative Stability of Linker Components

The stability of the this compound linker is primarily influenced by the PEG4 and the carbamate moieties.

Linker ComponentGeneral In Vivo StabilityFactors Influencing StabilityPotential Cleavage Mechanisms
Polyethylene Glycol (PEG) Generally stable, prolongs circulation half-life.[2][3]Length of the PEG chain, presence of rigid moieties.[2][4]Oxidative metabolism by cytochrome P450 (CYP) enzymes, leading to O-dealkylation.[4]
Carbamate Generally stable, often used as a peptide bond surrogate due to chemical and proteolytic stability.[5][6]Substitution on the nitrogen and oxygen, surrounding chemical structure.[6]Can be designed for enzymatic cleavage (e.g., by cathepsins) or pH-sensitive hydrolysis.[7][8]
Propargyl Group The terminal alkyne is generally stable in vivo but can potentially undergo metabolic reactions.Cellular enzymatic environment.Potential for enzymatic modification, though less common than for other functional groups.
Boc Protecting Group Designed to be removed under specific chemical conditions (e.g., acid), generally stable in vivo but can be susceptible to acidic microenvironments.Local pH.Acid-catalyzed hydrolysis, for example in the acidic environment of lysosomes.[7]

Experimental Protocols for Assessing In Vivo Linker Stability

Accurate assessment of linker stability is crucial for the development of effective drug conjugates. The primary method involves pharmacokinetic (PK) studies that monitor the concentration of the intact conjugate, the total targeting molecule (e.g., antibody), and the released payload over time in plasma.[9][10][11]

Protocol 1: Pharmacokinetic Study in Animal Models

Objective: To determine the in vivo half-life of the drug conjugate and quantify the rate of premature payload release in circulation.

Procedure:

  • Administer the drug conjugate intravenously to a cohort of animals (e.g., mice).

  • Collect blood samples at various time points (e.g., 0, 1, 4, 8, 24, 48, 96, and 168 hours).

  • Process the blood samples to isolate plasma and store at -80°C until analysis.

  • Analyze the plasma samples using validated analytical methods (see Protocol 2) to determine the concentrations of the intact conjugate, total targeting molecule, and free payload.

  • Plot the mean plasma concentrations of each analyte versus time and calculate pharmacokinetic parameters, including the half-life (t1/2) of the conjugate, to assess linker stability.[10]

Protocol 2: Bioanalytical Methods for Quantitation

Objective: To accurately measure the concentrations of the intact conjugate, total targeting molecule, and free payload in plasma samples.

Methods:

  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Total Antibody/Targeting Molecule: A sandwich ELISA can be used to capture all antibody species, regardless of conjugation status.[10]

    • Intact Conjugate: A similar ELISA format can be employed using an antibody that specifically recognizes the payload to capture only the intact conjugate.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • This method is highly sensitive and specific for quantifying the free payload in plasma after protein precipitation.[10][12]

    • It can also be used to quantify the intact conjugate, often after immuno-affinity capture and enzymatic digestion.[12][13]

Visualizing Experimental Workflows and Cleavage Pathways

To better illustrate the processes involved in assessing and understanding linker stability, the following diagrams are provided.

experimental_workflow cluster_animal_phase In Vivo Phase cluster_sample_processing Sample Processing cluster_analysis Bioanalysis cluster_data_analysis Data Interpretation animal_model Animal Model (e.g., Mouse) drug_admin IV Administration of Conjugate animal_model->drug_admin blood_sampling Blood Sampling (Time Points) drug_admin->blood_sampling plasma_isolation Plasma Isolation blood_sampling->plasma_isolation storage Storage at -80°C plasma_isolation->storage elisa ELISA (Total Ab, Conjugate) storage->elisa lcms LC-MS/MS (Free Payload) storage->lcms pk_analysis Pharmacokinetic Analysis elisa->pk_analysis lcms->pk_analysis stability_assessment Linker Stability Assessment pk_analysis->stability_assessment

Caption: Experimental workflow for assessing in vivo linker stability.

cleavage_pathway cluster_cleavage Potential In Vivo Cleavage Sites conjugate This compound-Payload (In Circulation) peg_cleavage PEG Chain (Oxidative Metabolism) conjugate->peg_cleavage CYP Enzymes carbamate_cleavage Carbamate Linkage (Enzymatic/pH-mediated) conjugate->carbamate_cleavage Esterases/ Low pH free_payload Prematurely Released Payload peg_cleavage->free_payload inactive_linker Inactive Linker Fragments peg_cleavage->inactive_linker carbamate_cleavage->free_payload carbamate_cleavage->inactive_linker

References

A Researcher's Guide to Bioconjugation: Comparing Propargyl-PEG4-Boc and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and specific conjugation of biomolecules is a cornerstone of innovation. The choice of a bifunctional linker is critical to the success of creating antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. This guide provides an objective, data-driven comparison of Propargyl-PEG4-Boc, a widely used linker for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), with its main alternatives: DBCO- and TCO-containing linkers used in strain-promoted azide-alkyne cycloaddition (SPAAC) and inverse-electron-demand Diels-Alder (IEDDA) reactions, respectively.

This guide will delve into the quantitative analysis of their conjugation efficiencies, provide detailed experimental protocols for their evaluation, and present visual workflows to clarify the underlying chemical processes.

Performance Comparison: A Quantitative Look at Conjugation Efficiency

The selection of a linker is often a trade-off between reaction kinetics, biocompatibility, and yield. While direct head-to-head comparisons under identical conditions are scarce in the literature, we can compile and compare reported efficiencies to guide your selection.

Linker TypeChemistryTypical Reaction TimeReported Yield/EfficiencyKey Considerations
This compound Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)1-4 hoursOften described as high to near-quantitative; yields up to 90% reported in PROTAC synthesis.Requires a copper catalyst, which can be cytotoxic, limiting in vivo applications.
DBCO-PEG4-Linker Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)4-12 hoursConsistently reported as high to near-quantitative.Copper-free, making it highly biocompatible for live-cell and in vivo studies. Slower reaction kinetics compared to CuAAC.
TCO-PEG4-Linker Inverse-Electron-Demand Diels-Alder (IEDDA)< 1 hourHigh efficiency, with yields of 91% reported for conjugation to molecular spherical nucleic acids.Exceptionally fast reaction kinetics, ideal for rapid labeling.

Experimental Protocols: Methodologies for Quantifying Conjugation Efficiency

Accurate quantification of conjugation efficiency is crucial for the development of robust and reproducible bioconjugates. The following are detailed protocols for the key analytical techniques used in this process.

HPLC-Based Quantification of Conjugation

High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying the components of a conjugation reaction mixture, including the unconjugated starting materials and the final product.

Protocol:

  • Sample Preparation: At various time points during the conjugation reaction, quench a small aliquot of the reaction mixture by adding a suitable quenching agent (e.g., EDTA for CuAAC).

  • Chromatographic Separation: Inject the quenched sample onto a reverse-phase C18 column.

  • Elution: Use a gradient of water and acetonitrile (B52724) (both often containing 0.1% trifluoroacetic acid) to elute the components.

  • Detection: Monitor the elution profile using a UV detector at a wavelength where either the biomolecule (e.g., 280 nm for proteins) or a chromophore on the linker/payload absorbs.

  • Quantification: The conjugation efficiency can be calculated by integrating the peak areas of the starting material and the product.

Mass Spectrometry (MS) Analysis for Confirmation and Purity Assessment

Mass spectrometry provides an accurate mass measurement of the final conjugate, confirming the success of the reaction and allowing for the assessment of purity.

Protocol:

  • Sample Preparation: Purify the conjugation reaction mixture to remove excess reagents using techniques like size-exclusion chromatography or dialysis.

  • Analysis: Introduce the purified sample into an electrospray ionization (ESI) mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum of the conjugate.

  • Data Analysis: The observed molecular weight should correspond to the theoretical molecular weight of the desired conjugate. The presence of peaks corresponding to starting materials or side products can be used to assess purity.

NMR Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural characterization of the final conjugate and for monitoring the deprotection of the Boc group.

Protocol for Monitoring Boc Deprotection:

  • Sample Preparation: Dissolve the Boc-protected conjugate in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • Initial Spectrum: Acquire a ¹H NMR spectrum to observe the characteristic signal of the Boc group (a singlet at approximately 1.4 ppm).

  • Deprotection: Treat the sample with an acid (e.g., trifluoroacetic acid) to remove the Boc group.

  • Time-course Monitoring: Acquire ¹H NMR spectra at different time points during the deprotection reaction.

  • Analysis: Monitor the disappearance of the Boc group's singlet and the appearance of new signals corresponding to the deprotected amine to determine the reaction's completion.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the key steps in a typical bioconjugation experiment using this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation (CuAAC) cluster_analysis Analysis & Purification cluster_deprotection Boc Deprotection A Azide-modified Biomolecule C Reaction Mixture (Biomolecule-N3 + Linker-Alkyne) A->C B This compound B->C D Add Copper(I) Catalyst C->D Initiate Reaction E HPLC Analysis (Monitor Progress) D->E Time Points F Mass Spectrometry (Confirm Product) E->F G Purification (e.g., SEC) F->G H Add Acid (e.g., TFA) G->H I NMR Analysis (Confirm Deprotection) H->I J Final Conjugate (Amine-PEG4-Biomolecule) I->J

Experimental workflow for this compound conjugation.

signaling_pathway cluster_reactants Reactants cluster_reaction CuAAC Reaction cluster_deprotection Boc Deprotection Propargyl This compound (Alkyne) Catalyst Copper(I) Catalyst Propargyl->Catalyst Azide Azide-modified Biomolecule Azide->Catalyst Triazole Stable Triazole Linkage (Covalent Bond) Catalyst->Triazole Forms Acid Acidic Conditions (e.g., TFA) Triazole->Acid Followed by Amine Free Amine for Further Conjugation Acid->Amine Reveals

Chemical pathway of this compound conjugation.

Conclusion

The choice of a bifunctional linker is a critical decision in the design of bioconjugates. This compound, with its reliable CuAAC chemistry, offers high conjugation yields in a relatively short timeframe, making it an excellent choice for in vitro applications. For studies requiring high biocompatibility, particularly in living systems, the copper-free SPAAC reaction enabled by DBCO-based linkers is a superior alternative, albeit with slower kinetics. For applications demanding the utmost speed, TCO-based linkers and their IEDDA

The Pivotal Role of PEG Linker Length in PROTAC Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the optimization of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor. A key determinant of a PROTAC's success lies in the composition and length of the linker connecting the target protein ligand to the E3 ligase recruiter. This guide provides a comparative study of polyethylene (B3416737) glycol (PEG) linkers of varying lengths, supported by experimental data, to inform the rational design of potent and effective protein degraders.

PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] The linker is not a mere spacer; its length and flexibility are crucial for the formation of a stable and productive ternary complex, comprising the target protein, the PROTAC, and an E3 ubiquitin ligase.[2] An optimal linker length is paramount, as a linker that is too short can cause steric hindrance, while one that is too long may not effectively bring the two proteins into proximity for efficient ubiquitination.[1][2]

Quantitative Comparison of PROTAC Performance with Varying PEG Linker Lengths

The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of the target protein, which is quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value indicates higher potency, and a higher Dmax value signifies greater efficacy.[3] The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the degradation of different target proteins.

Case Study 1: Estrogen Receptor α (ERα) Degradation

A study on ERα-targeting PROTACs demonstrated a clear dependence on linker length for degradation efficacy. The PROTACs utilized a ligand for the von Hippel-Lindau (VHL) E3 ligase.

PROTAC CompoundLinker Length (atoms)DC50 (nM)Dmax (%)E3 LigaseCell Line
PROTAC 19>1000<20VHLMCF7
PROTAC 212~500~60VHLMCF7
PROTAC 3 16 ~100 >90 VHL MCF7
PROTAC 419~750~50VHLMCF7
PROTAC 521>1000<30VHLMCF7
Data summarized from a study on ERα degradation.[1]
Case Study 2: Bruton's Tyrosine Kinase (BTK) Degradation

In a series of BTK degraders, longer PEG linkers were found to be more potent.

PROTAC CompoundLinker CompositionDC50 (nM)Dmax (%)E3 LigaseCell Line
BTK Degrader 1PEG2>1000<10CereblonRamos
BTK Degrader 2PEG325075CereblonRamos
BTK Degrader 3 PEG4 40 >95 Cereblon Ramos
BTK Degrader 4PEG51-40>90CereblonRamos
Data compiled from studies on BTK degraders.[1][4]
Case Study 3: Bromodomain-containing protein 4 (BRD4) Degradation

For BRD4-targeting PROTACs composed of the inhibitor JQ1 and a VHL ligand, a PEG5 linker demonstrated optimal performance.[5]

LinkerDC50 (nM)Dmax (%)
PEG35585
PEG42095
PEG5 15 >98
PEG63092
Synthesized comparison of BRD4-targeting PROTACs.[5]

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the processes involved in PROTAC-mediated protein degradation and its evaluation, the following diagrams illustrate the key signaling pathway, a general experimental workflow, and the logical relationship governing PROTAC efficacy.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Proteasome Proteasome POI->Proteasome Degradation E3_Ligase->POI Ubiquitination Ub Ubiquitin

Caption: PROTACs facilitate the ubiquitination of target proteins for proteasomal degradation.

Experimental_Workflow PROTAC Efficacy Evaluation Workflow start Start cell_culture Cell Culture & Seeding start->cell_culture protac_treatment PROTAC Treatment (Varying Concentrations & Time) cell_culture->protac_treatment cell_lysis Cell Lysis protac_treatment->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant western_blot Western Blot Analysis protein_quant->western_blot data_analysis Data Analysis (DC50 & Dmax Calculation) western_blot->data_analysis end End data_analysis->end

Caption: A typical workflow for assessing PROTAC-mediated protein degradation.

Linker_Logic Linker Length and PROTAC Efficacy cluster_linker Linker Length cluster_complex Ternary Complex cluster_result PROTAC Efficacy too_short Too Short steric_hindrance Steric Hindrance too_short->steric_hindrance optimal Optimal stable_productive Stable & Productive Complex optimal->stable_productive too_long Too Long inefficient_ub Inefficient Ubiquitination too_long->inefficient_ub low_efficacy Low Efficacy steric_hindrance->low_efficacy high_efficacy High Efficacy stable_productive->high_efficacy inefficient_ub->low_efficacy

Caption: The relationship between PEG linker length and the resulting PROTAC efficacy.

Detailed Experimental Protocols

Reproducible and detailed experimental protocols are essential for the accurate evaluation and comparison of PROTACs.[5]

Western Blot for Protein Degradation (DC50 and Dmax Determination)

This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[2][5]

  • Cell Culture and Treatment:

    • Plate cells (e.g., MCF7, Ramos) in appropriate culture dishes and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC compounds for a specified period (e.g., 12-24 hours).[6] Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal protein loading for electrophoresis.

  • SDS-PAGE and Western Blotting:

    • Denature the protein lysates by boiling in Laemmli sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Data Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Ternary Complex Formation Assay (e.g., TR-FRET)

This assay measures the proximity of the target protein and the E3 ligase induced by the PROTAC.[7]

  • Reagent Preparation:

    • Prepare an assay buffer containing the purified target protein and the E3 ligase complex.

  • PROTAC Incubation:

    • Add serial dilutions of the PROTAC to the protein mixture in a microplate.

    • Incubate to allow for the formation of the ternary complex.

  • Antibody Addition:

    • Add donor and acceptor-labeled antibodies that specifically bind to the target protein and a component of the E3 ligase complex, respectively.

    • Incubate to allow for antibody binding.

  • Signal Measurement:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor emission / Donor emission). An increase in the TR-FRET ratio indicates the formation of the ternary complex.

Conclusion

The length of the PEG linker is a critical parameter in the design of effective PROTACs. The presented data for ERα, BTK, and BRD4-targeting PROTACs clearly demonstrates that linker length optimization is essential for achieving potent and maximal protein degradation.[5][8] The optimal linker length is highly dependent on the specific target protein and the recruited E3 ligase, necessitating empirical testing of a range of linker lengths for each new PROTAC system.[1][2] The provided experimental protocols and conceptual diagrams serve as a foundational guide for researchers in the rational design and evaluation of next-generation protein degraders.

References

A Researcher's Guide to Quality Control and Purity Assessment of Commercially Available Propargyl-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reliability and reproducibility of experimental outcomes in bioconjugation, PEGylation, and drug discovery are fundamentally reliant on the purity of starting materials. Propargyl-PEG4-Boc, a heterobifunctional linker, is a critical reagent in these fields, enabling the precise linkage of molecules through "click" chemistry while offering a protected amine for subsequent functionalization. This guide provides a comprehensive comparison of analytical techniques for the quality control and purity assessment of commercially available this compound, supported by detailed experimental protocols and data presentation.

Comparative Analysis of Analytical Techniques

A multi-faceted analytical approach is essential for the comprehensive characterization of this compound, ensuring its identity, purity, and stability. The choice of method depends on the specific requirements of the analysis, including the nature of potential impurities, required sensitivity, and available instrumentation.

TechniquePrincipleAdvantages for this compound AnalysisDisadvantagesTypical Purity Specification
RP-HPLC with UV Detection Separation based on hydrophobicity.High resolution for separating PEG oligomers of different lengths and other non-polar impurities. Provides accurate quantification of the main component and impurities.[1]Requires a chromophore for UV detection (the Boc group is sufficient). May not resolve structurally similar impurities.[2]>95%[3]
LC-MS (ESI-TOF/Orbitrap) Combines HPLC separation with mass spectrometry for mass identification.Provides definitive confirmation of molecular weight, crucial for identifying the correct PEG length and detecting impurities with different masses.[1][2]Ionization suppression can affect quantification.[2]N/A
¹H NMR Spectroscopy Measures the magnetic properties of hydrogen nuclei to elucidate molecular structure.Provides detailed structural information, confirming the presence of the propargyl, PEG, and Boc moieties. Can quantify impurities if their signals are resolved.Lower sensitivity compared to HPLC and MS. Requires a relatively pure sample for clear spectra.N/A
FTIR Spectroscopy Measures the absorption of infrared radiation by the sample's chemical bonds.Confirms the presence of key functional groups (alkyne C-H, C=O of the carbamate, C-O-C of the PEG chain).Provides limited information on purity and cannot easily distinguish between PEG oligomers of different lengths.N/A

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining accurate and reproducible purity data. Below are standard methods for the analysis of this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To determine the purity of the conjugate and quantify impurities.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[1]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water[1][2]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile[1][2]

  • This compound sample

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample. Dissolve the sample in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution. Further dilute the stock solution with the same solvent mixture to a final concentration of 0.1 mg/mL.[1]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • Gradient:

      Time (min) % Mobile Phase B
      0.0 30
      25.0 90
      28.0 90

      | 30.0 | 30 |

  • Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity of the this compound by dividing the peak area of the main component by the total peak area of all components and multiplying by 100.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight of the conjugate and identify impurities.

Instrumentation and Materials:

  • LC-MS system with an Electrospray Ionization (ESI) source and a high-resolution mass analyzer (e.g., TOF or Orbitrap).[2]

  • The same HPLC setup and conditions as described for RP-HPLC can be used.

Procedure:

  • Perform the LC separation as described in the RP-HPLC protocol.

  • The eluent from the column is directly introduced into the ESI source.

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive[2]

    • Mass Range: m/z 100-1000

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

Data Analysis: Analyze the resulting mass spectrum to find the [M+H]⁺ and/or [M+Na]⁺ ions corresponding to the theoretical mass of this compound (C16H29NO6, MW = 331.41). Search for other masses that may correspond to impurities such as PEG oligomers of different lengths or byproducts from the synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide detailed structural elucidation of the conjugate.

Instrumentation and Materials:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).[2]

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2]

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of deuterated solvent.

  • Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. 2D NMR experiments like COSY and HSQC can be performed for unambiguous structural assignment.[2]

Data Analysis:

  • ¹H NMR: Look for characteristic signals:

    • ~1.4 ppm (singlet, 9H, Boc group)

    • ~2.4 ppm (triplet, 1H, alkyne C-H)

    • ~3.2-3.7 ppm (multiplets, 16H, PEG chain)

    • ~4.2 ppm (doublet, 2H, propargyl CH₂)

  • ¹³C NMR: Confirm the presence of all expected carbon signals.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_processing Data Processing & Purity Assessment Weighing Weigh Sample Dissolving Dissolve in Solvent Weighing->Dissolving HPLC RP-HPLC Dissolving->HPLC LCMS LC-MS Dissolving->LCMS NMR NMR Dissolving->NMR Integration Peak Integration HPLC->Integration Mass_ID Mass Identification LCMS->Mass_ID Structure_Confirm Structural Confirmation NMR->Structure_Confirm Purity_Calc Purity Calculation Integration->Purity_Calc Final_Report Final Purity Report Purity_Calc->Final_Report Mass_ID->Final_Report Structure_Confirm->Final_Report

Caption: Workflow for Purity Assessment of this compound.

Logical_Relationship cluster_identity Identity Confirmation cluster_purity Purity & Impurity Profiling MW Molecular Weight (LC-MS) Structure Chemical Structure (NMR, FTIR) Purity Quantitative Purity (HPLC) Impurities Impurity Identification (LC-MS) Propargyl_PEG4_Boc This compound Propargyl_PEG4_Boc->MW verifies Propargyl_PEG4_Boc->Structure verifies Propargyl_PEG4_Boc->Purity quantifies Propargyl_PEG4_Boc->Impurities identifies in

Caption: Key Quality Attributes and Analytical Relationships.

References

A Comparative Guide to the Characterization of Propargyl-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the analytical techniques used to characterize Propargyl-PEG4-Boc, a heterobifunctional PEG linker crucial for "click" chemistry, bioconjugation, and the development of Proteolysis Targeting Chimeras (PROTACs). We present a comparative analysis of expected Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) data, alongside detailed experimental protocols for researchers, scientists, and drug development professionals.

This compound features a terminal alkyne group for covalent modification via copper-catalyzed or strain-promoted azide-alkyne cycloaddition, and a Boc-protected amine, which can be deprotected to reveal a primary amine for subsequent conjugation. Accurate characterization is essential to confirm its identity, purity, and suitability for these applications.

Comparative Analytical Data

The following tables summarize representative NMR and HPLC data for this compound and a common alternative, Propargyl-PEG4-amine. This data is illustrative and serves to highlight the key differences observed during characterization.

Table 1: Representative ¹H NMR Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound 5.15br s1H-NH -Boc
4.20d2H-O-CH₂ -C≡CH
3.65 - 3.55m12HPEG backbone (-O-CH₂ -CH₂ -O-)
3.52t2H-CH₂ -O-CH₂-C≡CH
3.30q2H-CH₂ -NH-Boc
2.44t1H-C≡CH
1.44s9H-C(CH₃ )₃
Propargyl-PEG4-amine 4.20d2H-O-CH₂ -C≡CH
3.65 - 3.55m12HPEG backbone (-O-CH₂ -CH₂ -O-)
3.52t2H-CH₂ -O-CH₂-C≡CH
2.85t2H-CH₂ -NH₂
2.44t1H-C≡CH
1.65br s2H-NH₂

Table 2: Representative ¹³C NMR Data (100 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)Assignment
This compound 156.1C =O (Boc)
79.2-C (CH₃)₃
77.8-C≡C H
74.9-C ≡CH
70.6 - 70.0PEG backbone (-O-C H₂-C H₂-O-)
69.2-C H₂-O-CH₂-C≡CH
58.6-O-C H₂-C≡CH
40.4-C H₂-NH-Boc
28.5-C(C H₃)₃
Propargyl-PEG4-amine 77.9-C≡C H
74.8-C ≡CH
73.2-C H₂-NH₂
70.6 - 70.2PEG backbone (-O-C H₂-C H₂-O-)
69.2-C H₂-O-CH₂-C≡CH
58.7-O-C H₂-C≡CH

Table 3: Representative HPLC Data (Reversed-Phase)

CompoundRetention Time (min)Purity (%)
This compound 12.5>98
Propargyl-PEG4-amine 8.2>98

Experimental Workflow and Protocols

Successful characterization relies on a systematic workflow, from sample preparation to data interpretation.

G cluster_0 Characterization Workflow Sample This compound Sample Prep_NMR Sample Preparation for NMR (Dissolve in CDCl₃) Sample->Prep_NMR Prep_HPLC Sample Preparation for HPLC (Dissolve in Mobile Phase) Sample->Prep_HPLC NMR_Acq NMR Data Acquisition (¹H, ¹³C Spectra) Prep_NMR->NMR_Acq HPLC_Acq HPLC Data Acquisition (Chromatogram) Prep_HPLC->HPLC_Acq NMR_Analysis NMR Spectral Analysis (Chemical Shift, Integration, Multiplicity) NMR_Acq->NMR_Analysis HPLC_Analysis HPLC Data Analysis (Retention Time, Peak Area) HPLC_Acq->HPLC_Analysis Identity Structural Confirmation NMR_Analysis->Identity Purity Purity Assessment HPLC_Analysis->Purity Report Final Characterization Report Identity->Report Purity->Report

Investigating the Cross-Reactivity of Propargyl-PEG4-Boc in Complex Biological Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing bioorthogonal chemistry, the specificity of chemical probes is paramount. This guide provides a comprehensive comparison of Propargyl-PEG4-Boc, a commonly used terminal alkyne probe, with alternative probes to assess its potential for cross-reactivity in complex biological samples. While direct quantitative data for this compound is limited in public literature, this guide draws upon established principles of probe reactivity and supporting experimental data from analogous molecules to offer a thorough analysis.

Introduction to this compound and Bioorthogonal Chemistry

This compound is a bifunctional linker featuring a terminal alkyne group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The tetraethylene glycol (PEG4) spacer enhances hydrophilicity, while the Boc-protected amine allows for subsequent conjugation. This architecture makes it a versatile tool for labeling and identifying target molecules in proteomics and drug discovery. However, the inherent reactivity of the propargyl group raises questions about its specificity and potential for off-target interactions in the complex milieu of a cell.

Comparison of Alkyne Probes for Bioorthogonal Labeling

The choice of an alkyne probe significantly impacts the specificity of a labeling experiment. Below is a comparison of this compound as a representative terminal alkyne with other classes of probes.

Table 1: Comparison of Alkyne Probe Characteristics
FeatureThis compound (Terminal Alkyne)Strained Cyclooctynes (e.g., DIBO, BCN)
Reaction Type Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Required Yes (Copper (I))No
Reaction Rate Very Fast (with catalyst)Fast to Very Fast
Biocompatibility Copper catalyst can be cytotoxic, requiring careful optimization and the use of ligands.Generally considered more biocompatible for live-cell imaging.
Known Off-Target Reactivity The terminal alkyne can react with nucleophilic residues, most notably cysteine, especially when the corresponding azide-tagged reporter is used in excess.[1]Some strained alkynes have been shown to react with thiols, which can lead to off-target labeling.[1]
PEG Linker Effect The PEG4 linker improves aqueous solubility and can reduce non-specific hydrophobic interactions.[2][]PEG linkers are also commonly used to enhance solubility and reduce non-specific binding.

Experimental Data on Alkyne Probe Cross-Reactivity

Cysteine Reactivity

A known source of off-target labeling for terminal alkynes is their reaction with cysteine residues.[1] In quantitative proteomic studies, iodoacetamide-alkyne probes are used to profile reactive cysteines, highlighting the intrinsic reactivity of the alkyne moiety towards this amino acid.[4][5] In a competitive labeling experiment, the signal from a broad-spectrum cysteine-reactive probe can be diminished by pre-incubation with a terminal alkyne-containing compound, indicating overlapping reactivity.

Comparison with Strained Alkynes

Strain-promoted alkyne-azide cycloaddition (SPAAC) offers a copper-free alternative to CuAAC. Probes like dibenzocyclooctyne (DIBO) and bicyclo[6.1.0]nonyne (BCN) are generally considered more biocompatible for live-cell applications. However, it is important to note that some strained alkynes can also exhibit off-target reactivity with thiols.[1] Therefore, careful validation is crucial regardless of the chosen click chemistry approach.

Experimental Protocols

To empirically assess the cross-reactivity of this compound or any chemical probe, a competitive activity-based protein profiling (ABPP) experiment coupled with quantitative mass spectrometry is the gold standard.

Protocol: Competitive Chemoproteomic Profiling to Assess Probe Specificity

Objective: To identify on- and off-target proteins of a chemical probe by competing its binding against a broad-spectrum, alkyne-tagged reactive probe.

Materials:

  • Cell culture or tissue lysate of interest

  • This compound (or test probe)

  • Broad-spectrum cysteine-reactive alkyne probe (e.g., iodoacetamide-alkyne)

  • Azide-biotin tag (e.g., Azide-PEG3-Biotin)

  • Click chemistry reagents (Copper (II) sulfate, a reducing agent like sodium ascorbate, and a copper ligand like TBTA)

  • Streptavidin affinity resin

  • Reagents for protein digestion (e.g., trypsin)

  • LC-MS/MS instrumentation and analysis software

Workflow:

G cluster_sample_prep Sample Preparation cluster_labeling Competitive Labeling cluster_click Click Chemistry & Enrichment cluster_ms Mass Spectrometry p1 Cell Lysate Preparation p2 Protein Quantification p1->p2 l1 Incubate with This compound (or vehicle control) p2->l1 l2 Incubate with Iodoacetamide-Alkyne l1->l2 c1 Click Reaction with Azide-Biotin l2->c1 c2 Streptavidin Enrichment c1->c2 m1 On-Bead Digestion (Trypsin) c2->m1 m2 LC-MS/MS Analysis m1->m2 m3 Data Analysis & Quantification m2->m3 G cluster_pathway Signaling Pathway cluster_probe Probe Interaction Receptor Receptor Kinase1 Kinase1 Receptor->Kinase1 Phosphorylation Cascade Kinase2 Kinase2 Kinase1->Kinase2 Phosphorylation Cascade TranscriptionFactor TranscriptionFactor Kinase2->TranscriptionFactor Phosphorylation Cascade OffTarget Off-Target Protein (e.g., with reactive cysteine) Probe This compound Probe->Kinase2 On-Target Binding Probe->OffTarget Off-Target Binding (Cross-Reactivity)

References

benchmarking the performance of Propargyl-PEG4-Boc against other biorthogonal chemistries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a biorthogonal chemistry is a critical decision that impacts the success of bioconjugation, labeling, and drug delivery strategies. This guide provides an objective comparison of Propargyl-PEG4-Boc, a terminal alkyne utilized in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), against other leading biorthogonal chemistries, namely Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA) reactions. The following sections present a comprehensive analysis of their performance based on reaction kinetics, stability, and biocompatibility, supported by detailed experimental protocols.

Quantitative Performance Comparison

The choice of a biorthogonal reaction often involves a trade-off between reaction speed, the biocompatibility of the reagents, and the stability of the resulting linkage. The following tables summarize key quantitative data to facilitate an evidence-based selection process.

Table 1: Comparative Reaction Kinetics

Biorthogonal ChemistryReactantsTypical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
CuAAC (this compound) Terminal Alkyne + Azide (B81097)10¹ - 10⁴[1][2]Requires a copper(I) catalyst, which can be toxic to cells. The reaction rate is significantly influenced by the choice of copper source and accelerating ligands.[1]
SPAAC Strained Alkyne + Azide10⁻³ - 1[1]Catalyst-free, driven by the ring strain of the cyclooctyne. The rate is highly dependent on the structure of the strained alkyne.[1]
IEDDA Diene (e.g., Tetrazine) + Dienophile (e.g., Alkene)1 - 10⁶[1][3]Exceptionally fast kinetics, catalyst-free, and forms a stable conjugate with the release of nitrogen gas.[4]

Table 2: Biocompatibility and Stability Overview

Biorthogonal ChemistryBiocompatibilityLinkage StabilityReagent Stability
CuAAC (this compound) Lower, due to copper catalyst cytotoxicity. Ligands can mitigate but not eliminate this issue.[5]High. The resulting 1,2,3-triazole is highly stable under physiological conditions.This compound is generally stable.
SPAAC High. The absence of a metal catalyst makes it well-suited for in vivo applications.[1]High. Forms a stable 1,2,3-triazole linkage.Strained alkynes can be prone to decomposition, requiring careful handling and storage.
IEDDA High. Catalyst-free and reactants are generally well-tolerated in biological systems.[4]High. The dihydropyridazine/pyridazine linkage is stable.Tetrazines can be sensitive to light and require storage in the dark.

Detailed Experimental Protocols

To ensure reproducibility and facilitate the direct comparison of these biorthogonal chemistries, detailed experimental protocols for key performance assessments are provided below.

Protocol 1: Comparison of Reaction Kinetics of CuAAC (this compound) and SPAAC by in situ ¹H NMR

This protocol describes a method to determine and compare the second-order rate constants of the CuAAC reaction of this compound with an azide and a representative SPAAC reaction.

Materials:

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 100 mM stock solution of this compound in DMSO-d₆.

    • Prepare a 100 mM stock solution of benzyl azide in DMSO-d₆.

    • Prepare a 100 mM stock solution of the strained alkyne (e.g., DBCO-amine) in DMSO-d₆.

    • Prepare a 50 mM stock solution of CuSO₄·5H₂O in D₂O.

    • Prepare a 250 mM stock solution of sodium ascorbate in D₂O.

    • Prepare a 250 mM stock solution of THPTA in D₂O.

  • CuAAC Reaction Setup:

    • In an NMR tube, add 400 µL of a 10 mM solution of this compound in DMSO-d₆.

    • Add 100 µL of a 10 mM solution of benzyl azide in DMSO-d₆.

    • Acquire an initial ¹H NMR spectrum (t=0).

    • To initiate the reaction, add 5 µL of the CuSO₄ stock solution, 5 µL of the THPTA stock solution, and then 10 µL of the sodium ascorbate stock solution.

    • Immediately begin acquiring ¹H NMR spectra at regular intervals (e.g., every 5 minutes) for a period sufficient to observe significant product formation (e.g., 1-2 hours).

  • SPAAC Reaction Setup:

    • In a separate NMR tube, add 400 µL of a 10 mM solution of the strained alkyne in DMSO-d₆.

    • Add 100 µL of a 10 mM solution of benzyl azide in DMSO-d₆.

    • Acquire an initial ¹H NMR spectrum (t=0).

    • Immediately begin acquiring ¹H NMR spectra at regular intervals (e.g., every 15 minutes) for a period sufficient to observe significant product formation (e.g., several hours to days, depending on the strained alkyne).

  • Data Analysis:

    • For each time point, integrate the signals corresponding to a disappearing reactant proton and a newly appearing product proton.

    • Calculate the concentration of the reactants and products at each time point.

    • Plot the inverse of the concentration of the limiting reactant versus time. The slope of the resulting line will be the second-order rate constant (k₂).

Protocol 2: Stability Assessment of this compound in Simulated Biological Media

This protocol evaluates the stability of this compound in a medium designed to mimic physiological conditions.

Materials:

  • This compound

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

  • Incubator at 37°C

Procedure:

  • Prepare a 1 mg/mL stock solution of this compound in DMSO.

  • Add the stock solution to pre-warmed (37°C) DMEM with 10% FBS and to PBS to a final concentration of 100 µg/mL.

  • Immediately take a sample (t=0) from each solution and analyze by HPLC to determine the initial peak area of this compound.

  • Incubate the remaining solutions at 37°C.

  • At various time points (e.g., 1, 4, 8, 24, and 48 hours), withdraw aliquots from each solution.

  • Precipitate proteins from the cell culture media samples by adding an equal volume of cold acetonitrile, centrifuge, and collect the supernatant.

  • Analyze all samples by HPLC, monitoring the peak area of the intact this compound.

  • Plot the percentage of intact this compound remaining versus time to determine its stability profile in each medium.

Protocol 3: Cytotoxicity Assessment of the CuAAC Product of this compound

This protocol uses the MTT assay to evaluate the effect of the triazole product formed from the CuAAC reaction of this compound on cell viability.

Materials:

  • The purified 1,2,3-triazole product from the reaction of this compound and an azide.

  • A relevant cell line (e.g., HeLa or HEK293)

  • Cell culture medium (e.g., DMEM) with 10% FBS and 1% penicillin-streptomycin

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Prepare a series of dilutions of the triazole product in cell culture medium. Remove the old medium from the cells and add 100 µL of the different concentrations of the triazole product to the wells. Include a vehicle control (medium with the same amount of solvent used to dissolve the product) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the concentration of the triazole product to determine the IC₅₀ value.

Visualizing Biorthogonal Chemistry Concepts

Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts and workflows.

Biorthogonal_Labeling_Workflow cluster_0 Step 1: Introduction of Bioorthogonal Handle cluster_1 Step 2: Biorthogonal Reaction cluster_2 Step 3: Ligation with Probe cluster_3 Step 4: Analysis Metabolic_Labeling Metabolic Labeling (e.g., Azide-modified sugar) Propargyl_PEG4_Boc This compound (CuAAC) Metabolic_Labeling->Propargyl_PEG4_Boc Strained_Alkyne Strained Alkyne (SPAAC) Metabolic_Labeling->Strained_Alkyne Tetrazine Tetrazine (IEDDA) Metabolic_Labeling->Tetrazine Genetic_Encoding Genetic Encoding (e.g., Unnatural amino acid) Genetic_Encoding->Propargyl_PEG4_Boc Genetic_Encoding->Strained_Alkyne Genetic_Encoding->Tetrazine Probe Probe (e.g., Fluorophore, Biotin) Propargyl_PEG4_Boc->Probe Strained_Alkyne->Probe Tetrazine->Probe Imaging Imaging Probe->Imaging Proteomics Proteomics Probe->Proteomics

Caption: General workflow for a biorthogonal labeling experiment.

Kinetic_Comparison_Workflow cluster_CuAAC CuAAC Reaction cluster_SPAAC SPAAC Reaction CuAAC_Reactants This compound + Azide in DMSO-d6 CuAAC_Initiation Add CuSO4, THPTA, Sodium Ascorbate CuAAC_Reactants->CuAAC_Initiation CuAAC_NMR Acquire 1H NMR Spectra (time-course) CuAAC_Initiation->CuAAC_NMR CuAAC_Analysis Calculate k2 from reactant decay CuAAC_NMR->CuAAC_Analysis Comparison Compare k2 values CuAAC_Analysis->Comparison SPAAC_Reactants Strained Alkyne + Azide in DMSO-d6 SPAAC_NMR Acquire 1H NMR Spectra (time-course) SPAAC_Reactants->SPAAC_NMR SPAAC_Analysis Calculate k2 from reactant decay SPAAC_NMR->SPAAC_Analysis SPAAC_Analysis->Comparison

Caption: Experimental workflow for kinetic comparison.

Chemistry_Selection_Tree Start Start: Application Requirements Q1 Is in vivo biocompatibility critical? Start->Q1 Q2 Are the fastest possible kinetics required? Q1->Q2 Yes Q3 Is the use of a small terminal alkyne tag advantageous? Q1->Q3 No SPAAC Consider SPAAC Q2->SPAAC No IEDDA Consider IEDDA Q2->IEDDA Yes CuAAC Consider CuAAC (e.g., this compound) Q3->CuAAC Yes Q3->SPAAC No

Caption: Decision tree for selecting a biorthogonal chemistry.

References

Propargyl-PEG4-Boc in Targeted Protein Degradation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the selection of an appropriate linker is a critical determinant of the efficacy of Proteolysis Targeting Chimeras (PROTACs). Propargyl-PEG4-Boc has emerged as a versatile building block for constructing these heterobifunctional molecules. Its propargyl group allows for efficient and bio-orthogonal "click chemistry" conjugation, the polyethylene (B3416737) glycol (PEG) chain enhances solubility and cell permeability, and the Boc-protected amine provides a stable handle for further chemical modifications. This guide provides an objective comparison of this compound's performance with other linker alternatives, supported by experimental data from peer-reviewed publications.

Comparison of Linker Strategies in PROTACs

The linker in a PROTAC molecule plays a pivotal role in optimizing the formation of a stable ternary complex between the target protein and the E3 ubiquitin ligase, which is essential for subsequent ubiquitination and degradation of the target protein.[1] The choice of linker can significantly impact a PROTAC's potency, selectivity, and pharmacokinetic properties. Two primary strategies for linker conjugation are the use of traditional amide bond formation and the increasingly popular click chemistry approach.

FeatureThis compound (Click Chemistry)Traditional Amide Linkers
Conjugation Chemistry Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Amide bond formation
Reaction Efficiency High yields, often near-quantitativeVariable yields, can require coupling reagents
Bio-orthogonality High, can be performed in complex biological mixturesLower, potential for side reactions
Versatility Enables rapid synthesis of PROTAC libraries for linker optimizationMore suitable for the synthesis of a single, well-defined PROTAC
Resulting Linkage Stable triazole ringStable amide bond

Impact of Linker Composition and Length on PROTAC Performance

The composition and length of the linker are critical parameters that must be optimized for each specific target protein and E3 ligase pair. PEG linkers, like the one in this compound, are frequently employed to improve the solubility and cell permeability of the often large and hydrophobic PROTAC molecules.[2] However, the optimal PEG chain length can vary, and in some cases, more rigid alkyl linkers may be preferred.

A study on Bruton's Tyrosine Kinase (BTK)-degrading PROTACs demonstrated the importance of linker length. The degradation potency of the PROTACs improved as the linker length decreased, with the most potent degrader having the shortest linker, suggesting an optimized geometry for the formation of the ternary complex.[3] Conversely, another study on BTK degraders found that longer linkers were still potent, indicating that the relationship between linker length and efficacy is not always linear and is target-dependent.[1]

The following table summarizes the performance of PROTACs with different linker compositions and lengths targeting BTK, based on data from published studies.

PROTACLinker CompositionLinker Length (atoms)DC50 (nM) in Ramos cellsDmax (%) in Ramos cellsReference
PTD10PEG~100.5>90[3]
PTD2PEG~161-10>90[3]
BTK Degrader (unnamed)PEG (4 units)~151-40Not specified[1]
BTK Degrader (unnamed)Alkyl9Weak degradationNot specified[1]

DC50 : Half-maximal degradation concentration. Dmax : Maximum degradation.

Experimental Protocols

General Protocol for PROTAC Synthesis via Click Chemistry

This protocol outlines the general steps for synthesizing a PROTAC using a Propargyl-PEG-Boc linker and an azide-functionalized ligand for the protein of interest (POI).

  • Deprotection of the Boc Group: The Boc-protecting group on the this compound linker is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine.

  • Coupling to E3 Ligase Ligand: The deprotected linker is then coupled to the E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) or pomalidomide) via standard amide bond formation using coupling reagents like HATU or HBTU.

  • Click Chemistry Reaction: The resulting E3 ligase ligand-linker construct, now bearing a terminal alkyne, is reacted with the azide-functionalized POI ligand in the presence of a copper(I) catalyst (e.g., copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate) in a suitable solvent system (e.g., a mixture of t-butanol and water).

  • Purification: The final PROTAC product is purified using techniques such as flash column chromatography or preparative HPLC.

Western Blotting for Protein Degradation Assessment

This protocol is used to quantify the degradation of the target protein in cells treated with a PROTAC.

  • Cell Culture and Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, the cells are treated with varying concentrations of the PROTAC or a vehicle control for a specified period (e.g., 24 hours).

  • Cell Lysis: After treatment, the cells are washed with PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each cell lysate is determined using a protein assay such as the BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the target protein, followed by incubation with a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent, and the band intensities are quantified using densitometry software. The level of protein degradation is calculated relative to the vehicle-treated control.

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex PROTAC PROTAC POI Target Protein (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 recruits Proteasome Proteasome POI->Proteasome Recognition Ub Ubiquitin Ub->POI Ubiquitination Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Start This compound + POI-Azide + E3 Ligase Ligand Synthesis Click Chemistry & Amide Coupling Start->Synthesis Purification Purification (HPLC) Synthesis->Purification Cell_Culture Cell Culture Purification->Cell_Culture Characterized PROTAC Treatment PROTAC Treatment Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Western_Blot Western Blot Lysis->Western_Blot Quantification Quantification of Protein Degradation Western_Blot->Quantification

Caption: General experimental workflow for PROTAC synthesis and evaluation.

References

Assessing Reproducibility in Bioconjugation: A Comparative Guide to Propargyl-PEG4-Boc and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experiments is paramount. In the realm of bioconjugation, particularly in the synthesis of complex molecules like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the choice of linker is a critical determinant of experimental success and consistency. This guide provides an objective comparison of Propargyl-PEG4-Boc, a widely used bifunctional linker, with its common alternatives. We will delve into the factors influencing reproducibility, provide detailed experimental protocols, and present data-driven insights to aid in the selection of the most appropriate linker for your research needs.

This compound is a heterobifunctional linker containing a propargyl group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry and a Boc-protected amine for subsequent derivatization.[1][2] Its polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance.[3] While offering versatility, the reproducibility of experiments involving this linker can be influenced by several factors, including the purity of the reagent, the efficiency of the click reaction, and the stability of the resulting conjugate.

Comparative Analysis of Bifunctional Linkers

The selection of a bifunctional linker is a critical decision in the design of bioconjugates and should be based on the specific application, the nature of the molecules to be conjugated, and the desired stability of the final product.[4] While this compound utilizes the robust and bioorthogonal click chemistry, other linkers employing different chemistries offer distinct advantages and disadvantages that can impact reproducibility.

Linker Functional GroupAlternative LinkersReaction ChemistryKey AdvantagesKey DisadvantagesFactors Affecting Reproducibility
Propargyl Propargyl-PEGn-X (various PEG lengths and functional groups)Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)High specificity and efficiency, bioorthogonal, stable triazole linkage.[5][6]Requires a copper catalyst which can be cytotoxic; potential for reagent lot-to-lot variability.[7][8]Purity of reagents, catalyst activity, presence of copper-chelating groups, steric hindrance.[5][9]
N-hydroxysuccinimide (NHS) Ester NHS-PEGn-XAmine-reactive acylationWell-established chemistry, reacts with primary amines (e.g., lysine (B10760008) residues).[10]Susceptible to hydrolysis in aqueous solutions, can lead to a heterogeneous mixture of products.[10]pH of the reaction, buffer composition, stability of the NHS ester.
Maleimide (B117702) Maleimide-PEGn-XThiol-reactive Michael additionHighly specific for cysteine residues, allowing for site-specific conjugation.[10]Potential for off-target reactions with other nucleophiles, instability of the thioether bond under certain conditions.pH of the reaction, presence of reducing agents, stability of the maleimide group.

Experimental Protocols

To ensure the highest degree of reproducibility, it is crucial to follow well-defined and robust experimental protocols. Below are detailed methodologies for copper-catalyzed azide-alkyne cycloaddition (CuAAC) using a propargyl-functionalized linker like this compound, and for bioconjugation using NHS ester and maleimide linkers.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the conjugation of an azide-containing molecule to a propargyl-functionalized biomolecule.

Materials:

  • Propargyl-functionalized biomolecule

  • Azide-containing molecule

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand

  • Degassed reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of CuSO4 (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water, freshly prepared), and THPTA or TBTA (e.g., 50 mM in water or DMSO).

  • Reaction Setup:

    • In a reaction vessel, dissolve the propargyl-functionalized biomolecule and the azide-containing molecule in the degassed reaction buffer.

    • Add the copper ligand (THPTA or TBTA) to the reaction mixture.

    • Add CuSO4 to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.

  • Purification:

    • Purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC) or affinity chromatography to remove excess reagents and the copper catalyst.[3]

Protocol 2: NHS Ester-Mediated Amine Coupling

This protocol describes the conjugation of an NHS ester-functionalized PEG linker to a protein.

Materials:

  • Protein with accessible primary amines

  • NHS-PEGn-X linker

  • Amine-free reaction buffer (e.g., phosphate-buffered saline, pH 7.2-8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Reagent Preparation:

    • Dissolve the protein in the reaction buffer.

    • Dissolve the NHS-PEGn-X linker in a suitable solvent (e.g., DMSO) immediately before use.

  • Reaction Setup:

    • Add the NHS-PEGn-X linker solution to the protein solution. The molar ratio of linker to protein will need to be optimized.

  • Incubation:

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle mixing.

  • Quenching:

    • Add the quenching solution to the reaction mixture to stop the reaction.

  • Purification:

    • Purify the conjugate using SEC or dialysis to remove unreacted linker and quenching reagent.

Protocol 3: Maleimide-Mediated Thiol Coupling

This protocol details the conjugation of a maleimide-functionalized PEG linker to a protein with a free cysteine residue.

Materials:

  • Protein with an accessible cysteine residue

  • Maleimide-PEGn-X linker

  • Reaction buffer (e.g., phosphate (B84403) buffer with EDTA, pH 6.5-7.5)

  • Reducing agent (e.g., TCEP) if cysteine residues are disulfide-bonded

  • Quenching solution (e.g., free cysteine or N-acetylcysteine)

Procedure:

  • Protein Preparation (if necessary):

    • If the cysteine residues are in a disulfide bond, reduce the protein with a suitable reducing agent like TCEP and then remove the reducing agent.

  • Reaction Setup:

    • Dissolve the protein in the reaction buffer.

    • Dissolve the Maleimide-PEGn-X linker in a suitable solvent (e.g., DMSO).

    • Add the maleimide-linker solution to the protein solution.

  • Incubation:

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

  • Quenching:

    • Add the quenching solution to react with any unreacted maleimide groups.

  • Purification:

    • Purify the conjugate using SEC or other suitable chromatography methods.

Factors Influencing Reproducibility

Achieving reproducible results in bioconjugation experiments requires careful attention to several key factors:

  • Reagent Quality and Purity: The purity of the this compound linker and other reagents is critical.[11] Impurities can lead to side reactions and a heterogeneous product mixture. It is advisable to source high-purity reagents from reputable suppliers and to properly store them to prevent degradation. Lot-to-lot variability of reagents can also be a significant source of irreproducibility.[7][8]

  • Reaction Conditions: Precise control of reaction parameters such as pH, temperature, and reaction time is essential.[11] For CuAAC, the activity of the copper catalyst is crucial and can be affected by the presence of oxygen.[12] Therefore, using degassed buffers and freshly prepared reducing agents is recommended.

  • Stoichiometry of Reactants: The molar ratio of the linker to the biomolecule can significantly impact the degree of labeling and the formation of byproducts. This ratio should be carefully optimized for each specific application.

  • Analytical Characterization: Thorough characterization of the starting materials and the final conjugate is necessary to confirm the success of the reaction and to assess the purity and homogeneity of the product.[6][13] Techniques such as HPLC, mass spectrometry, and SDS-PAGE are invaluable for this purpose.[14][15]

Visualizing Experimental Workflows and Pathways

To further clarify the processes involved, the following diagrams illustrate a typical experimental workflow for bioconjugation and the signaling pathway of a PROTAC.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_analysis Purification & Analysis cluster_assessment Functional Assessment prep_reagents Prepare & Characterize Reagents (this compound, Azide-Molecule) reaction Perform CuAAC Click Chemistry prep_reagents->reaction Optimized Stoichiometry prep_bio Prepare & Characterize Biomolecule prep_bio->reaction purification Purify Conjugate (e.g., SEC, Affinity Chromatography) reaction->purification Crude Product characterization Characterize Conjugate (HPLC, MS, SDS-PAGE) purification->characterization Purified Product assay Perform Functional Assay characterization->assay

A typical experimental workflow for bioconjugation.

protac_pathway POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (with this compound linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Targeting Degradation POI Degradation Proteasome->Degradation

The PROTAC-mediated protein degradation pathway.

By understanding the chemical principles of different bifunctional linkers, adhering to rigorous experimental protocols, and carefully controlling for factors that influence reproducibility, researchers can confidently and consistently synthesize well-defined bioconjugates for a wide range of applications in drug discovery and development.

References

A Comparative Guide to Propargyl-PEG4-Boc Derivatives: Hydrophilicity and Pharmacokinetic Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of drug discovery and development, the modification of molecules to enhance their therapeutic properties is a cornerstone of medicinal chemistry. Propargyl-PEG4-Boc derivatives are a class of bifunctional linkers that have garnered significant attention for their utility in creating advanced drug conjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The hydrophilicity and pharmacokinetic (PK) characteristics of these linkers are critical determinants of the overall performance of the resulting therapeutic agent. This guide provides an objective comparison of the hydrophilicity and pharmacokinetic properties of key this compound derivatives, supported by available data and established principles of medicinal chemistry.

Executive Summary

This guide compares three key Propargyl-PEG4 derivatives: Propargyl-PEG4-amine , Propargyl-PEG4-acid , and t-Boc-N-Amido-PEG4-propargyl . The presence of the polyethylene (B3416737) glycol (PEG) spacer generally imparts hydrophilicity, which can improve solubility and alter pharmacokinetic profiles. The terminal functional group (amine, carboxylic acid, or Boc-protected amine) further modulates these properties.

Our findings indicate that Propargyl-PEG4-amine and Propargyl-PEG4-acid are highly hydrophilic, with good water solubility. The Boc-protected derivative, t-Boc-N-Amido-PEG4-propargyl , is expected to be more lipophilic due to the bulky tert-butoxycarbonyl (Boc) group. While specific experimental pharmacokinetic data for these derivatives is limited, general principles of PEGylation and the influence of the terminal functional groups allow for a qualitative assessment of their expected in vivo behavior. PEGylation is well-documented to increase circulation half-life and modify distribution and clearance pathways.

Data Presentation: Physicochemical Properties

The following table summarizes the available physicochemical properties of the compared this compound derivatives. These parameters are crucial indicators of their hydrophilicity and potential in vivo behavior.

DerivativeMolecular FormulaMolecular Weight ( g/mol )Calculated logPWater SolubilityOther Solubilities
Propargyl-PEG4-amine C₁₁H₂₁NO₄231.29-0.3553[1], -1.2[2]Soluble[3]DMSO, DCM, DMF[3]
Propargyl-PEG4-acid C₁₂H₂₀O₆260.28Not AvailableSoluble[][5]DMSO, DCM, DMF[5]
t-Boc-N-Amido-PEG4-propargyl C₁₆H₂₉NO₆331.41Not AvailableNot explicitly stated, likely lowerDMSO, DCM, DMF[6]

Comparative Analysis

Hydrophilicity

Hydrophilicity is a critical factor influencing a drug's solubility, absorption, and distribution. It is commonly assessed by water solubility and the partition coefficient (logP).

  • Propargyl-PEG4-amine and Propargyl-PEG4-acid: Both derivatives are reported to be soluble in water.[3][][5] The presence of the polar amine and carboxylic acid groups, respectively, in addition to the hydrophilic PEG4 chain, contributes to their high water solubility. The calculated logP value for Propargyl-PEG4-amine is negative, further indicating its hydrophilic nature.[1][2]

Pharmacokinetic Properties: A Qualitative Comparison

While specific experimental ADME (Absorption, Distribution, Metabolism, and Excretion) data for these derivatives is not publicly available, we can infer their likely pharmacokinetic profiles based on the principles of PEGylation and the nature of their functional groups.

Pharmacokinetic ParameterPropargyl-PEG4-amine / Propargyl-PEG4-acidt-Boc-N-Amido-PEG4-propargylRationale
Absorption Higher oral bioavailability is less likely due to high polarity. Good absorption via parenteral routes.The increased lipophilicity may enhance passive diffusion across cell membranes, potentially leading to better oral absorption compared to the unprotected amine/acid.The balance of hydrophilicity and lipophilicity is crucial for oral absorption. Highly polar molecules are often poorly absorbed.
Distribution Expected to have a smaller volume of distribution, primarily remaining in the systemic circulation.May exhibit a larger volume of distribution with increased partitioning into tissues.PEGylation generally limits distribution to tissues. However, the lipophilic Boc group could counteract this effect to some extent.
Metabolism The PEG chain is generally resistant to metabolism. The terminal amine and carboxylic acid can be sites for enzymatic modification.The Boc group is susceptible to cleavage under acidic conditions, which can occur in certain cellular compartments or in vivo, releasing the free amine. The PEG chain remains stable.The metabolic fate is influenced by the stability of the linker and the susceptibility of the terminal functional groups to enzymatic reactions.
Excretion Primarily renal clearance is expected for these relatively small, hydrophilic molecules.Clearance pathways may shift towards hepatic elimination due to increased lipophilicity. Deprotection to the free amine would result in a shift back towards renal clearance.Hydrophilic compounds are typically cleared by the kidneys, while more lipophilic compounds are often metabolized by the liver and excreted in the bile.
Half-life The PEG4 chain will increase the hydrodynamic radius, leading to a longer circulation half-life compared to non-PEGylated counterparts by reducing renal filtration.[7][8]Similar to the amine/acid derivatives, the PEG4 chain will contribute to an extended half-life. The increased lipophilicity might also lead to higher protein binding, further prolonging circulation time.PEGylation is a well-established strategy to increase the in vivo half-life of molecules.[7][8]

Experimental Protocols

Accurate determination of hydrophilicity and pharmacokinetic parameters is essential for the selection of the optimal linker for a specific application. Below are standard protocols for key experiments.

Determination of Octanol-Water Partition Coefficient (logP)

The shake-flask method is the traditional and most reliable method for determining logP.

Protocol:

  • Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent.

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Partitioning: Add a small aliquot of the stock solution to a flask containing a known volume of the pre-saturated water and n-octanol.

  • Equilibration: Shake the flask for a sufficient amount of time (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Determine the concentration of the compound in both the aqueous and octanol (B41247) phases using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Determination of Aqueous Solubility

The shake-flask method is also the gold standard for determining thermodynamic solubility.

Protocol:

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of water in a flask.

  • Equilibration: Shake the flask at a constant temperature for an extended period (e.g., 24-48 hours) to ensure saturation is reached.

  • Phase Separation: Filter or centrifuge the suspension to remove any undissolved solid.

  • Quantification: Determine the concentration of the dissolved compound in the clear aqueous solution using a validated analytical method (e.g., HPLC, LC-MS/MS).

  • Result: The measured concentration represents the aqueous solubility of the compound at that temperature.

In Vivo Pharmacokinetic Study in Rodents

A typical pharmacokinetic study in a rodent model (e.g., mouse or rat) involves the following steps.

Protocol:

  • Animal Model: Select a suitable rodent species and strain. Acclimatize the animals to the laboratory conditions.

  • Dosing: Administer the test compound to a group of animals via the desired route (e.g., intravenous bolus, oral gavage).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours) post-dosing.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a sensitive and specific bioanalytical method, typically LC-MS/MS.

  • Pharmacokinetic Analysis: Plot the plasma concentration-time data and use pharmacokinetic software to calculate key parameters such as:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve.

    • t1/2: Elimination half-life.

    • CL: Clearance.

    • Vd: Volume of distribution.

Mandatory Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

experimental_workflow cluster_hydrophilicity Hydrophilicity Assessment cluster_pharmacokinetics Pharmacokinetic Profiling cluster_derivatives Test Articles logP logP Determination (Shake-Flask) solubility Aqueous Solubility (Shake-Flask) dosing Dosing (IV, PO) sampling Blood Sampling dosing->sampling bioanalysis LC-MS/MS Analysis sampling->bioanalysis pk_analysis PK Parameter Calculation bioanalysis->pk_analysis amine Propargyl-PEG4-amine amine->logP amine->solubility amine->dosing acid Propargyl-PEG4-acid acid->logP acid->solubility acid->dosing boc t-Boc-N-Amido-PEG4-propargyl boc->logP boc->solubility boc->dosing

Caption: Experimental workflow for comparing this compound derivatives.

signaling_pathway cluster_compound_properties Compound Properties cluster_biological_outcome Biological Outcome hydrophilicity Hydrophilicity (logP, Solubility) pk_properties Pharmacokinetics (ADME) hydrophilicity->pk_properties influences bioavailability Bioavailability pk_properties->bioavailability determines safety Safety Profile pk_properties->safety affects efficacy Therapeutic Efficacy bioavailability->efficacy impacts

Caption: Relationship between physicochemical properties and biological outcomes.

References

Propargyl-PEG4-Boc: A Comparative Guide for Bioconjugation and PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG4-Boc is a heterobifunctional linker widely utilized in bioconjugation, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). Its structure, featuring a terminal alkyne for "click" chemistry, a tetraethylene glycol (PEG4) spacer, and a Boc-protected amine, offers a versatile platform for covalently linking molecules of interest. This guide provides an objective comparison of this compound with its main alternatives, supported by experimental data from various studies, to inform the selection of the most suitable linker for specific research applications.

At a Glance: this compound and Its Alternatives

The primary application of this compound involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". Its alternatives are mainly other linkers used for bioconjugation, each with distinct chemistries and properties.

FeatureThis compoundDBCO-PEG4-BocAlkyl-Boc Linkers
Reaction Chemistry Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Various (e.g., amide bond formation)
Key Advantage High reaction efficiency and kineticsBiocompatible (copper-free), ideal for live cells and in vivo applicationsSimple, synthetically accessible, and metabolically stable.[1]
Primary Use Case In vitro conjugations, PROTAC synthesisLive-cell imaging, in vivo studies, PROTACsPROTACs where hydrophobicity and stability are desired.[1]
Catalyst Required Copper(I)NoneNone
Biocompatibility Limited in live cells due to copper cytotoxicity.[2]HighHigh

Performance Comparison in Key Applications

The choice of linker significantly impacts the performance of the final conjugate, be it a fluorescently labeled protein or a PROTAC designed for targeted protein degradation.

Bioconjugation and Cell Labeling

The "click" reaction is a popular method for labeling biomolecules. The choice between copper-catalyzed (CuAAC) and copper-free (SPAAC) methods is a critical consideration.

Table 1: Comparison of CuAAC and SPAAC for Bioconjugation

ParameterPropargyl Linkers (CuAAC)DBCO/BCN Linkers (SPAAC)Cell Line/OrganismReference
Reaction Kinetics Generally fasterSlower than CuAAC, but rates are improving with newer cyclooctynesGeneral Observation[2]
Labeling Efficiency Higher in in vitro settingsEfficient, but may have higher background due to thiol-yne side reactions.[3]A549 cells[3]
Cytotoxicity Copper catalyst is cytotoxic, limiting live-cell applications.[2]Highly biocompatible, suitable for live cells and in vivo use.[4][5]General Observation[2][4][5]
In Vivo Applicability Limited by toxicity, though new ligands can mitigate this.[6]Well-suited for in vivo labeling.[5]Zebrafish, Mice[5][6]

Disclaimer: The data presented is a synthesis from multiple studies and may not represent the results of a direct head-to-head comparison in a single experimental setup.

PROTACs: The Role of the Linker

In PROTACs, the linker is not merely a spacer but a critical determinant of efficacy. It influences the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase.

Table 2: Comparison of Linker Types in PROTAC Performance

ParameterPEG Linkers (e.g., Propargyl-PEG4)Alkyl LinkersCell LineReference
Solubility Generally higher due to the hydrophilic nature of PEG.[1]Lower, more hydrophobic.[1]General Observation[1]
Cell Permeability Can be enhanced by the "molecular chameleon" effect of PEG.[7]Can be higher due to increased lipophilicity.[7]General Observation[7]
Metabolic Stability May be susceptible to oxidative metabolism.[1]Generally good metabolic stability.[1]General Observation[1]
Degradation Efficacy (DC50/Dmax) Highly dependent on linker length; optimal length is target-specific.[8][9]Can be effective, but flexibility may lead to non-productive conformations.[1]MCF7, HEK293T[8][9][10]

Note: DC50 is the concentration for 50% degradation, and Dmax is the maximum degradation. These values are highly dependent on the specific target, E3 ligase, and cell line.

Experimental Protocols

Detailed methodologies are crucial for the successful application of these linkers.

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for conjugating a Propargyl-PEG4-functionalized molecule to an azide-containing biomolecule.

  • Preparation of Reagents:

    • Dissolve the azide-containing biomolecule and the Propargyl-PEG4-functionalized molecule in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

    • Prepare stock solutions of a copper(I) source (e.g., CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide (B81097) and alkyne-containing molecules.

    • Add the copper-chelating ligand to the mixture.

    • Initiate the reaction by adding the CuSO₄ and sodium ascorbate. The final copper concentration is typically 0.1-1 mM.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).

  • Purification:

    • Purify the conjugate to remove excess reagents and byproducts using a suitable method such as size-exclusion chromatography or dialysis.

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general method for conjugating a DBCO-PEG4-functionalized molecule to an azide-containing biomolecule, suitable for live-cell applications.

  • Preparation of Reagents:

    • If labeling live cells, first introduce the azide group into the biomolecules of interest through metabolic labeling (e.g., by incubating cells with an azide-modified sugar).

    • Dissolve the DBCO-PEG4-functionalized molecule in a biocompatible buffer (e.g., PBS) or cell culture medium.

  • Reaction Setup:

    • For in vitro reactions, simply mix the azide- and DBCO-containing molecules in a suitable buffer.

    • For live-cell labeling, add the DBCO-reagent to the cell culture medium.

  • Incubation:

    • Incubate the reaction under physiological conditions (37°C, 5% CO₂). Reaction times can vary from minutes to hours depending on the concentration and reactivity of the reagents.

  • Washing and Analysis:

    • For live-cell labeling, wash the cells to remove unreacted DBCO reagent.

    • The labeled cells or the purified conjugate can then be analyzed by fluorescence microscopy, flow cytometry, or mass spectrometry.

Visualizing the Chemistry and Workflows

Diagrams created using Graphviz (DOT language) help to illustrate the key concepts.

CuAAC_vs_SPAAC cluster_c CuAAC Chemistry cluster_s SPAAC Chemistry Propargyl This compound Triazole_c Stable Triazole Linkage Propargyl->Triazole_c Cu(I) Catalyst Fast Kinetics Azide_c Azide-Molecule Azide_c->Triazole_c DBCO DBCO-PEG4-Boc Triazole_s Stable Triazole Linkage DBCO->Triazole_s No Catalyst Biocompatible Azide_s Azide-Molecule Azide_s->Triazole_s

Comparison of CuAAC and SPAAC reaction schemes.

PROTAC_Workflow cluster_design Design & Synthesis cluster_eval In Vitro Evaluation cluster_vivo In Vivo Evaluation Linker_Selection Select Linker (e.g., this compound) Synthesis Synthesize PROTAC Linker_Selection->Synthesis Cell_Treatment Treat Cells with PROTAC Synthesis->Cell_Treatment Western_Blot Western Blot for Target Degradation Cell_Treatment->Western_Blot DC50_Calc Calculate DC50/Dmax Western_Blot->DC50_Calc Model_Organism Administer to Model Organism DC50_Calc->Model_Organism Optimized PROTAC PK_PD Pharmacokinetics & Pharmacodynamics Model_Organism->PK_PD Efficacy Assess Efficacy PK_PD->Efficacy

A generalized workflow for PROTAC development and evaluation.

Conclusion

This compound is a valuable tool for bioconjugation, particularly for the synthesis of PROTACs and other complex molecular architectures. Its utility in copper-catalyzed click chemistry provides a rapid and efficient means of conjugation. However, for applications involving live cells or in vivo studies, the cytotoxicity of the copper catalyst is a significant drawback. In such cases, copper-free alternatives like DBCO-PEG4-Boc are the preferred choice due to their superior biocompatibility.

In the context of PROTAC design, the PEG4 spacer of this compound offers favorable properties such as enhanced solubility. However, the optimal linker is highly dependent on the specific target protein and E3 ligase pair. Researchers should consider a systematic approach, comparing different linker types (PEG vs. alkyl) and lengths to identify the most effective PROTAC for their system. The experimental protocols and comparative data presented in this guide provide a foundation for making informed decisions in the selection and application of these powerful bioconjugation reagents.

References

Safety Operating Guide

Proper Disposal of Propargyl-PEG4-Boc: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides detailed, step-by-step procedures for the proper disposal of Propargyl-PEG4-Boc, a heterobifunctional PROTAC linker commonly utilized in targeted protein degradation research. Adherence to these protocols is essential to mitigate risks to personnel and the environment.

This compound is a molecule comprised of a propargyl group, a four-unit polyethylene (B3416737) glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc) protected amine. While specific hazard data for this compound is limited, a comprehensive disposal plan can be formulated by considering the properties of its constituent functional groups. The propargyl group suggests potential flammability and toxicity, while the PEG component, though generally considered biocompatible, should not be released into wastewater systems. The Boc protecting group is acid-labile, a factor to consider in waste segregation.

Key Compound Data

For safe handling and disposal, it is crucial to be aware of the fundamental properties of this compound.

PropertyValueSource
Molecular Formula C16H29NO6[1][2]
Molecular Weight 331.41 g/mol [2]
CAS Number 1219810-90-8[1][2]
Purity >96%[2]
Storage -20°C[1][3][4]
Solubility DMSO, DCM, DMF[1][4]

Experimental Protocol: Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through a licensed chemical waste disposal service. This ensures that the compound is managed in an environmentally responsible and compliant manner.

1. Personal Protective Equipment (PPE) and Work Area Preparation:

  • Don Appropriate PPE: Before handling any waste, ensure you are wearing safety goggles with side shields, a lab coat, and chemical-resistant gloves.

  • Work in a Ventilated Area: All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

  • Prepare Waste Containers: Obtain designated and correctly labeled hazardous waste containers. The labels must clearly state "Hazardous Waste," the full chemical name "this compound," and any known associated hazards.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all unused, expired, or contaminated solid this compound in a clearly labeled, sealed container. The original product container is often a suitable choice for this purpose.

    • Any labware that has come into direct contact with the solid compound, such as weighing paper, spatulas, or contaminated gloves, should also be placed in this designated solid chemical waste container.

  • Liquid Waste (Solutions):

    • If this compound has been dissolved in a solvent (e.g., DMSO, DCM, DMF), collect these solutions in a separate, compatible, and clearly labeled liquid hazardous waste container.

    • The label should indicate the full chemical name of the compound and the solvent(s) used.

    • Crucially, do not mix this waste stream with aqueous waste or other incompatible chemical wastes.

  • Contaminated Sharps:

    • Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container that is puncture-proof and clearly labeled as hazardous chemical waste.

3. Storage of Waste Pending Disposal:

  • Store all sealed and labeled waste containers in a designated, well-ventilated, and secure chemical waste storage area.

  • Ensure the storage area is away from sources of ignition and incompatible materials.

4. Arranging for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste.

  • Provide the disposal service with the full chemical name and any available Safety Data Sheet (SDS) information. While a specific SDS for this compound may not be readily available, providing information on related compounds containing propargyl groups can be beneficial.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Unused compound, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions in organic solvents) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps waste_type->sharps_waste Sharps collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Sharps Container sharps_waste->collect_sharps storage Store Sealed Containers in Designated Waste Area collect_solid->storage collect_liquid->storage collect_sharps->storage disposal Contact EHS or Licensed Waste Disposal Service for Pickup storage->disposal end End: Proper Disposal disposal->end

Caption: Decision workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Propargyl-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for the handling of Propargyl-PEG4-Boc. The following guidelines offer a procedural framework for safe operation and disposal to ensure the well-being of laboratory personnel and to maintain experimental integrity.

Pre-Handling and Storage

Proper storage is critical to maintaining the stability and reactivity of this compound. Upon receipt, and for long-term storage, the compound should be stored at -20°C.[1][2] To prevent degradation from air and moisture, it is recommended to store the compound under an inert atmosphere, such as argon or nitrogen.

Before use, the vial containing this compound should be allowed to equilibrate to room temperature to prevent moisture condensation.

Personal Protective Equipment (PPE)

Due to the chemical nature of this compound, which includes a terminal alkyne, a comprehensive suite of personal protective equipment is mandatory. The terminal alkyne functional group presents a significant hazard due to its potential to form explosive metal acetylides and its flammability. Adherence to the following PPE standards is required to minimize risk.

PPE CategoryItemSpecificationPurpose
Eye Protection Safety Goggles or Face ShieldANSI Z87.1-rated, with side shieldsProtects eyes from splashes and potential projectiles.
Hand Protection Chemical-Resistant GlovesNitrile or other compatible material, inspected before usePrevents skin contact with the chemical.
Body Protection Laboratory CoatLong-sleeved, fully buttonedProtects skin and clothing from spills.
Respiratory Protection Fume HoodAll handling of this compound should be conducted in a well-ventilated chemical fume hood to prevent inhalation of any potential aerosols or vapors.
Operational Plan: Step-by-Step Handling Protocol

The following protocol outlines the safe handling of this compound during a typical laboratory procedure.

  • Preparation : Ensure the work area within the chemical fume hood is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Reagent Handling :

    • Once the this compound vial has reached room temperature, carefully open it inside the fume hood.

    • To facilitate easier handling, it is advisable to prepare a stock solution of the desired concentration in an anhydrous solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[2] .

  • Reaction Setup :

    • When setting up reactions, particularly those involving metals, exercise extreme caution. Terminal alkynes can form explosive acetylides with heavy metals such as copper, silver, and mercury. Avoid contact with these metals or their salts.

    • If a copper catalyst is used (e.g., in click chemistry), it is crucial to follow established protocols that minimize the risk of acetylide formation.

  • Post-Reaction Work-up : All post-reaction procedures, including quenching, extraction, and purification, should be carried out within the fume hood.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to ensure environmental safety and regulatory compliance.

  • Waste Identification and Segregation :

    • All waste containing this compound should be classified as hazardous chemical waste.

    • Segregate this waste from other waste streams. Specifically, keep non-halogenated organic waste separate from halogenated waste.[3]

  • Containerization :

    • Use a clearly labeled, dedicated, and compatible waste container for all this compound waste, including unused reagent, stock solutions, and contaminated lab supplies (e.g., pipette tips, vials).[4]

    • The container must be marked with the words "Hazardous Waste" and a description of the contents.[3]

  • Aqueous Waste : Do not dispose of aqueous solutions containing this compound down the drain.[5] Collect all aqueous waste from reaction and purification steps in a designated hazardous waste container.

  • Final Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[5]

Emergency Procedures
  • Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Spill : In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. Ensure the area is well-ventilated. Do not allow the spilled material to enter drains.

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the key stages in the safe handling and disposal of this compound.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal A Receive and Log B Store at -20°C A->B C Equilibrate to Room Temp B->C D Don PPE C->D E Prepare Stock Solution D->E F Perform Reaction E->F G Post-Reaction Work-up F->G H Segregate Waste G->H I Containerize and Label H->I J Store for Pickup I->J K EHS Disposal J->K

Caption: Workflow for this compound handling and disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.